Terbium-161
説明
特性
CAS番号 |
14391-19-6 |
|---|---|
分子式 |
T |
分子量 |
160.92758 g/mol |
IUPAC名 |
terbium-161 |
InChI |
InChI=1S/Tb/i1+2 |
InChIキー |
GZCRRIHWUXGPOV-NJFSPNSNSA-N |
SMILES |
[Tb] |
異性体SMILES |
[161Tb] |
正規SMILES |
[Tb] |
同義語 |
161Tb radioisotope Tb-161 radioisotope Terbium-161 |
製品の起源 |
United States |
Foundational & Exploratory
Terbium-161: A Technical Guide to Physical Properties and Decay Characteristics for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the core physical and decay properties of Terbium-161 (¹⁶¹Tb), a radionuclide of significant interest for targeted cancer therapy. Aimed at researchers, nuclear medicine specialists, and professionals in drug development, this document collates essential data, outlines experimental methodologies, and visualizes key processes to support ongoing and future research.
This compound is increasingly recognized as a promising alternative to other therapeutic radionuclides, such as Lutetium-177. Its unique decay characteristics, particularly the co-emission of a substantial number of low-energy conversion and Auger electrons in addition to beta particles, offer a high therapeutic potential, especially for treating micrometastases and single cancer cells.
Core Physical Properties
This compound is a radioisotope of the lanthanide element terbium. It does not occur naturally and is produced artificially in nuclear reactors. Its chemical similarity to other trivalent lanthanides makes it compatible with well-established chelating agents like DOTA, facilitating its integration into existing radiopharmaceutical platforms.
A summary of its fundamental physical properties is presented below. The half-life of ¹⁶¹Tb has been the subject of several recent measurements, leading to values with improved precision.
Table 1: Core Physical Properties of this compound
| Property | Value | Reference(s) |
| Atomic Number (Z) | 65 | |
| Mass Number (A) | 161 | |
| Neutron Number (N) | 96 | |
| Half-Life (T₁/₂) | 6.953 (± 0.002) days | |
| Decay Mode | Beta-minus (β⁻) | |
| Daughter Isotope | Dysprosium-161 (¹⁶¹Dy) (Stable) | |
| Beta Decay Energy (Q) | 593.08 (± 1.36) keV | |
| Mean Electron Energy per Decay | 197 - 202.48 keV | |
| Mean Photon Energy per Decay | 35 - 36.52 keV | |
| Spin and Parity | 3/2+ |
Decay Characteristics and Emissions
The therapeutic efficacy of ¹⁶¹Tb is rooted in its complex decay scheme. It decays 100% via β⁻ emission to stable Dysprosium-161. This process is accompanied by the emission of a rich spectrum of low-energy electrons and photons, which are crucial for both therapy and imaging.
Electron Emissions
The electron spectrum of ¹⁶¹Tb is particularly noteworthy. In addition to the primary β⁻ particles, the decay releases a significant cascade of conversion and Auger electrons. These low-energy electrons have a very short range in tissue (from nanometers to micrometers), leading to a highly localized and dense energy deposition, which is advantageous for eradicating microscopic tumor cell clusters. It is estimated that ¹⁶¹Tb emits approximately 2.27 electrons with energies above 3 keV per decay.
Table 2: Principal Electron Emissions of this compound
| Radiation Type | Mean Energy (keV) | Maximum Energy (keV) | Yield (per decay) | Reference(s) |
| Beta (β⁻) | 154 | 593 | 1.0 | |
| Conversion & Auger Electrons | - | - | High | |
| Total Low-Energy Electrons (<50 keV) | ~36 (Total Energy) | - | ~12.4 |
Photon Emissions
This compound also emits a series of gamma (γ) and X-rays that are suitable for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT). This "theranostic" capability allows for the visualization of the radiopharmaceutical's biodistribution and the performance of patient-specific dosimetry calculations.
Table 3: Principal Photon Emissions of this compound for Imaging
| Photon Energy (keV) | Intensity / Yield (%) | Radiation Type | Reference(s) |
| 25.65 | 23.2 | Gamma (γ) | |
| 48.92 | 17.0 - 17.1 | Gamma (γ) | |
| 74.57 | 10.2 - 10.3 | Gamma (γ) | |
| Various X-rays (Dy) | ~46 (Kα1), ~45 (Kα2) | X-ray |
Production and Experimental Protocols
Radionuclide Production
The primary and most efficient method for producing no-carrier-added (NCA) ¹⁶¹Tb is through the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets in a high-flux nuclear reactor. The process follows a two-step nuclear reaction.
Experimental Protocol: Target Processing and ¹⁶¹Tb Separation
Post-irradiation, the ¹⁶¹Tb must be chemically separated from the bulk ¹⁶⁰Gd target material and any co-produced impurities. This is crucial for obtaining a high specific activity product suitable for radiolabeling. The most established method involves a combination of cation exchange and extraction chromatography.
Methodology Overview:
-
Target Dissolution: The irradiated ¹⁶⁰Gd₂O₃ target is dissolved in a strong acid, typically hydrochloric acid (HCl), to bring the metals into an aqueous solution.
-
Cation Exchange Chromatography: The dissolved solution is loaded onto a cation exchange resin column. A complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA), is used as the eluent. The different lanthanides (Gd and Tb) exhibit slightly different affinities for the resin in the presence of the complexing agent, allowing for their separation.
-
Extraction Chromatography: For further purification, fractions containing ¹⁶¹Tb are often processed using an extraction chromatography column (e.g., LN resin). This step effectively removes any remaining Gd traces.
-
Final Formulation: The purified ¹⁶¹Tb is collected and evaporated to remove organic residues. It is then reformulated in a dilute acid solution (e.g., 0.05 M HCl) to yield the final ¹⁶¹TbCl₃ product, ready for radiolabeling.
Half-Life Determination Methodology
Accurate determination of the half-life is critical for correct activity measurements and dosimetry. Recent high-precision measurements have employed multiple independent systems to minimize systematic errors.
Cited Experimental Methods:
-
Reference Ionization Chamber: Measures the current produced by the ionization of gas by the radiation emitted from the ¹⁶¹Tb sample. Measurements are taken over multiple half-lives.
-
Gamma-ray Spectrometry: A High-Purity Germanium (HPGe) or Cerium Bromide (CeBr₃) detector is used to measure the count rate of specific photopeaks (e.g., 48.9 keV or 74.6 keV) over time. The decay of these photopeak areas is then fitted to an exponential function to determine the half-life.
-
Liquid Scintillation Counting: The ¹⁶¹Tb sample is mixed with a liquid scintillator cocktail. The beta particles emitted during decay cause the scintillator to emit light, which is detected by photomultiplier tubes. The decay of the count rate provides the half-life.
Mechanism of Action in Targeted Radionuclide Therapy
The therapeutic utility of ¹⁶¹Tb is realized when it is chelated and attached to a targeting molecule (e.g., a peptide or antibody) that specifically binds to receptors overexpressed on cancer cells. This approach concentrates the radiation dose at the tumor site, sparing healthy tissues.
The radiopharmaceutical binds to the cell surface receptor, is often internalized, and continuously irradiates the cell. The β⁻ particles can target neighboring tumor cells (crossfire effect), while the extremely short-range Auger and conversion electrons deposit their energy with high linear energy transfer (LET) within the cell itself, and particularly within the nucleus if the drug is internalized, causing difficult-to-repair DNA double-strand breaks and inducing cell death.
Terbium-161: A Technical Guide to its Nuclear Properties and Medical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-161 (Tb-161) is a lanthanide radioisotope of significant interest for targeted radionuclide therapy. Its unique decay characteristics, which include the emission of beta particles, conversion electrons, and Auger electrons, position it as a promising therapeutic agent, particularly for the treatment of microscopic metastases.[1] This guide provides a comprehensive overview of the nuclear properties of Tb-161, its production, and its application in the development of novel radiopharmaceuticals. Detailed experimental protocols and visualizations are included to support researchers in this burgeoning field.
Core Nuclear Properties of this compound
This compound decays via beta-minus (β-) emission to stable Dysprosium-161 (Dy-161) with a half-life of approximately 6.953 days.[2][3][4] This half-life is comparable to that of Lutetium-177 (Lu-177), a commonly used therapeutic radionuclide.[3] The key distinction and advantage of Tb-161 lies in its complex decay spectrum, which includes a significant emission of low-energy conversion and Auger electrons in addition to β- particles.[1][3] This results in a high local energy deposition, making it particularly effective for eradicating small tumor cell clusters and individual cancer cells.[1][5]
Quantitative Decay Data
The following tables summarize the key nuclear decay characteristics of this compound.
| Property | Value and Unit | Citation(s) |
| Half-life | 6.953 (± 0.002) days | [2][4] |
| Decay Mode | β- emission | [2] |
| Daughter Nuclide | Dysprosium-161 (stable) | [3] |
| Mean β- energy | 154 keV | [6] |
| Mean Electron Energy/Decay | 197 keV | [2] |
| Mean Photon Energy/Decay | 35-37 keV | [2] |
| Emitted Particle | Energy Range (keV) | Abundance (%) | Citation(s) |
| Beta (β-) particles | Eβ-,av = 154 keV | 100 | [6] |
| Gamma (γ) rays | 48.9 keV | 17.0 | [6] |
| 74.6 keV | 10.3 | [6] | |
| Conversion Electrons | Various low energies | High | [1][3] |
| Auger Electrons | Various low energies | High | [1][3] |
| X-rays | ~48 keV (and others) | 43.1 | [2][3] |
Production of this compound
This compound is primarily produced indirectly through the neutron irradiation of enriched Gadolinium-160 (Gd-160) targets in a nuclear reactor.[2][7][8] This method is preferred as it yields "no-carrier-added" (n.c.a.) Tb-161, which is of high specific activity and purity, crucial for radiopharmaceutical applications.[2]
The production process can be summarized as follows:
-
Target Irradiation : Highly enriched Gd-160 oxide targets are irradiated with thermal neutrons in a high-flux nuclear reactor.[6]
-
Nuclear Reaction : The Gd-160 nucleus captures a neutron to become Gadolinium-161 (Gd-161).
-
Radioactive Decay : The short-lived Gd-161 (half-life of 3.66 minutes) rapidly decays via β- emission to Tb-161.[2]
-
Radiochemical Separation : Tb-161 is then chemically separated from the Gd-160 target material using techniques like cation exchange and extraction chromatography.[2]
Medical Applications of this compound
The unique nuclear properties of Tb-161 make it a highly attractive radionuclide for targeted cancer therapy.[1] It is being investigated for the treatment of various cancers, including prostate cancer and neuroendocrine tumors.[3] The co-emission of gamma radiation also allows for SPECT (Single Photon Emission Computed Tomography) imaging, enabling a "theranostic" approach where the same radionuclide can be used for both diagnosis and therapy.[5][6]
Mechanism of Action
This compound-based radiopharmaceuticals work by selectively delivering radiation to cancer cells. This is achieved by conjugating Tb-161 to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells, like Prostate-Specific Membrane Antigen (PSMA) in prostate cancer or Somatostatin Receptors (SSTRs) in neuroendocrine tumors.[1] Once bound, the emitted β- particles, conversion electrons, and Auger electrons from Tb-161 induce DNA damage, leading to cancer cell death.[9]
Signaling Pathways
PSMA Signaling in Prostate Cancer: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer. While its primary function is enzymatic, PSMA is also implicated in cellular signaling. It can influence the PI3K-Akt survival pathway, promoting cancer cell growth and proliferation.[2][3][10] Targeting PSMA with radioligands like Tb-161-PSMA-617 not only delivers a cytotoxic payload but may also interfere with these pro-survival signals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. itnonline.com [itnonline.com]
- 5. netrf.org [netrf.org]
- 6. researchgate.net [researchgate.net]
- 7. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of [155/161Tb]Tb-Crown-TATE—A Novel SPECT Imaging Theranostic Agent Targeting Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioactive Gold Nanoparticles Shrink Prostate Tumors in Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. Mouse Xenograft Model. [bio-protocol.org]
Terbium-161: A Technical Guide to its Chemical Properties for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-161 (¹⁶¹Tb) is a radionuclide of significant interest in the field of nuclear medicine, particularly for targeted radionuclide therapy. Its unique decay characteristics, which include the emission of both medium-energy β⁻ particles and a significant cascade of low-energy Auger and conversion electrons, position it as a promising therapeutic radionuclide with the potential for enhanced efficacy, especially in treating micrometastases.[1][2] This guide provides an in-depth overview of the chemical properties of ¹⁶¹Tb relevant to radiolabeling for the development of novel radiopharmaceuticals.
Physicochemical Properties of this compound
Terbium is a lanthanide element, and like other lanthanides, it predominantly exists in a +3 oxidation state in aqueous solutions.[3] This trivalent cation (Tb³⁺) is the chemical form of this compound used in radiolabeling procedures.
Production of this compound
No-carrier-added (n.c.a.) ¹⁶¹Tb is typically produced in nuclear reactors through the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets.[2][4] The nuclear reaction proceeds as follows: ¹⁶⁰Gd(n,γ)¹⁶¹Gd, which then rapidly decays via β⁻ emission (half-life of 3.66 minutes) to ¹⁶¹Tb.[2] Following irradiation, ¹⁶¹Tb is chemically separated from the gadolinium target material, often employing techniques like cation exchange and extraction chromatography to ensure high radionuclidic and chemical purity.[5]
Decay Characteristics
The therapeutic potential of ¹⁶¹Tb is rooted in its unique decay profile. It decays with a half-life of 6.953 days to stable Dysprosium-161 (¹⁶¹Dy).[6] A detailed summary of its decay characteristics is presented in Table 1. The emitted β⁻ particles have a therapeutic effect on larger tumor masses, while the abundant low-energy Auger and conversion electrons deposit their energy over very short distances (nanometer to micrometer range), making them highly effective for eradicating single cancer cells and micrometastases.[1][7] Furthermore, the co-emission of gamma (γ) radiation allows for SPECT (Single Photon Emission Computed Tomography) imaging, enabling diagnostic localization and dosimetry calculations.[6]
Table 1: Key Decay Characteristics of this compound
| Property | Value | Reference(s) |
| Half-life (T₁/₂) | 6.953 days | [6] |
| Primary Decay Mode | β⁻ decay | [6] |
| Mean β⁻ Energy | 154 keV | [2] |
| Major Gamma Emissions | 48.9 keV (17.0%), 74.6 keV (10.3%) | [2] |
| Auger & Conversion Electrons | Significant emission, high local energy deposition | [1][7] |
Coordination Chemistry and Chelators for Radiolabeling
The stable incorporation of the Tb³⁺ ion into a targeting molecule, such as a peptide or antibody, is crucial for the development of effective radiopharmaceuticals. This is achieved through the use of bifunctional chelators, which bind the metallic radionuclide on one end and covalently attach to the targeting biomolecule on the other.
As a hard Lewis acid, the Tb³⁺ ion preferentially coordinates with hard Lewis bases, particularly oxygen and nitrogen donor atoms. A variety of chelators have been investigated for their ability to form stable complexes with this compound. The most commonly used chelators are macrocyclic ligands based on a cyclen (1,4,7,10-tetraazacyclododecane) backbone, such as DOTA and its derivatives.
Common Chelators for this compound
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and well-established chelator for a variety of radiometals, including ¹⁶¹Tb.[2] It forms thermodynamically stable and kinetically inert complexes with Tb³⁺. However, radiolabeling with DOTA often requires heating, which can be detrimental to heat-sensitive biomolecules.[2]
-
DOTA-GA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): This derivative of DOTA has been shown to be a promising chelator for terbium isotopes, enabling radiolabeling of heat-sensitive biomolecules under milder conditions.[8]
-
3p-C-NETA (4-[2-(bis-carboxymethylamino)-5-(4-nitrophenyl)-pentyl]-7-carboxymethyl-[9][10][11]triazonan-1-yl-acetic acid): This chelator has demonstrated versatile and effective properties for labeling with a range of diagnostic and therapeutic radionuclides, including ¹⁶¹Tb.[1][12] It allows for efficient labeling at moderate temperatures.[1]
The choice of chelator can significantly impact the radiolabeling efficiency, stability, and in vivo performance of the resulting radiopharmaceutical.
Experimental Protocols for Radiolabeling and Quality Control
The following sections provide generalized experimental methodologies for the radiolabeling of targeting molecules with this compound and subsequent quality control analysis. It is important to note that specific parameters may require optimization depending on the targeting molecule and chelator used.
General Radiolabeling Protocol with DOTA-conjugated Peptides
This protocol is a synthesized methodology based on common practices reported in the literature.[5][13]
Materials:
-
¹⁶¹TbCl₃ in 0.05 M HCl
-
DOTA-conjugated peptide (e.g., DOTA-TATE, PSMA-617)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)
-
Ascorbic acid solution (quencher)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
Procedure:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide with the sodium acetate buffer.
-
Add ascorbic acid solution to the reaction mixture to prevent radiolysis.
-
Add the required activity of ¹⁶¹TbCl₃ to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at a controlled temperature (typically 80-95°C) for a specified duration (e.g., 15-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
The radiolabeled product is then ready for quality control analysis.
Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)
Radio-TLC is a common method for determining the radiochemical purity of a radiolabeled compound.[14][15]
Materials:
-
iTLC (instant thin-layer chromatography) strips (e.g., silica (B1680970) gel impregnated)
-
Mobile phase (e.g., sodium citrate (B86180) solution, 0.1 M, pH 5)
-
Radio-TLC scanner
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeling reaction mixture onto the baseline of an iTLC strip.
-
Develop the chromatogram by placing the iTLC strip in a chromatography chamber containing the mobile phase.
-
Allow the mobile phase to migrate up the strip until it reaches the solvent front.
-
Remove the strip from the chamber and allow it to dry.
-
Analyze the distribution of radioactivity on the iTLC strip using a radio-TLC scanner.
-
The radiolabeled peptide will typically remain at the origin (Rf = 0.0-0.2), while free ¹⁶¹Tb will migrate with the solvent front (Rf = 0.8-1.0). The radiochemical purity is calculated as the percentage of radioactivity corresponding to the radiolabeled product.
Quantitative Data on Radiolabeling and Stability
The efficiency of the radiolabeling reaction and the stability of the resulting radiopharmaceutical are critical parameters for its successful application.
Table 2: Radiolabeling Efficiency of DOTA-TATE with this compound
| Molar Activity (MBq/nmol) | Radiochemical Yield (%) | Radiochemical Purity (%) after 24h | Reference(s) |
| 40 | > 98 | > 95 | [14] |
| 80 | > 98 | > 95 | [14] |
| 111 | > 98 | > 95 | [14] |
| 160 | > 98 | > 90 | [14] |
Table 3: In Vitro Stability of ¹⁶¹Tb-labeled Human Serum Albumin (HSA) Conjugates after 24 hours
| Chelator Conjugate | Stability in Human Serum (%) | Reference(s) |
| [¹⁶¹Tb]Tb-DTPA-HSA | 87.5 ± 2.6 | [7] |
| [¹⁶¹Tb]Tb-DOTA-HSA | > 93 | [7] |
| [¹⁶¹Tb]Tb-DOTA-GA-HSA | > 93 | [7] |
| [¹⁶¹Tb]Tb-NETA-HSA | > 93 | [7] |
Cellular Mechanisms and Experimental Workflows
The therapeutic effect of this compound is primarily mediated by the induction of DNA damage in cancer cells. The high linear energy transfer (LET) of the emitted Auger electrons leads to complex and difficult-to-repair DNA double-strand breaks (DSBs).[10] This, in turn, activates the DNA damage response (DDR) pathway, ultimately leading to cell death.
DNA Damage Response Pathway
Caption: DNA Damage Response Pathway Induced by this compound.
Radiopharmaceutical Development Workflow
The development of a ¹⁶¹Tb-based radiopharmaceutical follows a structured workflow from initial design to preclinical evaluation.
Caption: Development Workflow for ¹⁶¹Tb-Radiopharmaceuticals.
Conclusion
This compound possesses a unique combination of chemical and physical properties that make it a highly attractive radionuclide for the development of next-generation targeted radiotherapeutics. Its ability to be stably chelated by well-established ligands, coupled with its potent therapeutic emissions, underscores its potential to improve outcomes for cancer patients. Further research and clinical investigations are warranted to fully realize the therapeutic benefits of ¹⁶¹Tb-based radiopharmaceuticals.
References
- 1. 3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. Molecular and cellular radiobiological effects of Auger emitting radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiolabeling of Human Serum Albumin With this compound Using Mild Conditions and Evaluation of in vivo Stability [frontiersin.org]
- 8. researchportal.sckcen.be [researchportal.sckcen.be]
- 9. Targeted Radionuclide Therapy Using Auger Electron Emitters: The Quest for the Right Vector and the Right Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CareAcross [careacross.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
A Technical Guide to the Terbium-161 Decay Chain: Properties, Production, and Therapeutic Implications
Introduction: Terbium-161 (¹⁶¹Tb) is a radiolanthanide that has garnered significant interest within the nuclear medicine community as a promising radionuclide for targeted cancer therapy.[1] Its unique decay characteristics, which are similar to the clinically established Lutetium-177 (¹⁷⁷Lu), position it as a viable theranostic agent, suitable for both therapy and diagnostic imaging.[2][3] ¹⁶¹Tb is particularly noted for its potential to treat various cancers, including metastatic prostate cancer and neuroendocrine tumors.[4] The therapeutic superiority of ¹⁶¹Tb is attributed to its co-emission of a significant number of low-energy conversion and Auger electrons, which enhance the radiation dose delivered to microscopic tumors and single cancer cells.[2][3] This guide provides an in-depth analysis of the ¹⁶¹Tb decay chain, its daughter products, production protocols, and the implications of its decay profile for researchers, scientists, and drug development professionals.
The this compound Decay Pathway
This compound undergoes beta-minus (β⁻) decay, transforming into the stable isotope Dysprosium-161 (¹⁶¹Dy).[4][5][6] This is a direct, one-step decay process, which is advantageous in a clinical setting as it avoids the complexities and potential toxicities associated with a chain of radioactive daughter products.[4][7] The half-life of this decay is approximately 6.953 days.[4][6] The decay process releases a spectrum of particles, including therapeutic β⁻ particles, low-energy photons suitable for SPECT imaging, and a significant cascade of Auger and conversion electrons that enhance its therapeutic efficacy at a microscopic level.[2][7]
Caption: The decay scheme of this compound into stable Dysprosium-161.
Quantitative Decay Characteristics
The decay of ¹⁶¹Tb is characterized by multiple emissions, each contributing to its theranostic profile. The key quantitative data are summarized in the table below.
| Property | Value | Significance |
| Half-life (t½) | 6.953(2) days[4][6] | Allows for sufficient time for production, radiolabeling, and delivery to the patient. |
| Decay Mode | 100% Beta-minus (β⁻) decay[5] | Primary mechanism for therapeutic energy deposition in tissue. |
| Parent Nuclide | This compound (¹⁶¹Tb) | The starting radionuclide in the decay process. |
| Daughter Nuclide | Dysprosium-161 (¹⁶¹Dy)[6] | The product of the decay. |
| Daughter Stability | Stable[4][7] | Highly desirable, as it prevents further radiation dose from radioactive daughters. |
| β⁻ Emissions | Average Energy (Eβ⁻ₐᵥ): 154 keV[2][7] | Suitable for treating larger tumor metastases. |
| Gamma (γ) Emissions | 48.9 keV (17.0% intensity)[2] 74.6 keV (10.3% intensity)[2][6] | Enable non-invasive imaging and dosimetry using SPECT.[4][6] |
| Auger & Conversion e⁻ | Co-emission of a significant number of low-energy electrons (~2.27 electrons per decay with energies > 3 keV).[4][6] | Provides high-energy, localized dose deposition, ideal for killing micrometastases.[2][3] |
Production and Purification Protocols
No-carrier-added (n.c.a.) ¹⁶¹Tb is produced in nuclear reactors through the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets.[2][8] The process involves a two-step nuclear reaction, which is then followed by a rigorous chemical separation to isolate the pure ¹⁶¹Tb.
Experimental Methodology
-
Target Preparation and Irradiation:
-
Highly enriched (≥97.5%) ¹⁶⁰Gd₂O₃ target material is encapsulated in a suitable container (e.g., quartz ampoule).[2][8]
-
The target is irradiated in a high-flux nuclear reactor.[6][9] The ¹⁶⁰Gd captures a neutron to become the short-lived Gadolinium-161 (¹⁶¹Gd).
-
Nuclear Reaction: ¹⁶⁰Gd(n,γ)¹⁶¹Gd[8]
-
¹⁶¹Gd, with a half-life of 3.66 minutes, rapidly decays via β⁻ emission to form ¹⁶¹Tb.[2][6]
-
Nuclear Reaction: ¹⁶¹Gd → ¹⁶¹Tb + β⁻
-
-
Radiochemical Separation and Purification:
-
Post-irradiation, the target material is dissolved (e.g., in trace-metal grade water or dilute acid).[2][9]
-
The separation of ¹⁶¹Tb from the bulk ¹⁶⁰Gd target material is essential and is typically achieved using chromatographic techniques due to the similar chemical properties of lanthanides.[9]
-
Cation Exchange Chromatography: This is a common method used for the initial separation. The dissolved target solution is loaded onto a cation exchange resin (e.g., Sykam resin).[2][8]
-
Extraction Chromatography: Further purification is often performed using extraction chromatography with a material like LN resin.[2][8] A sequential elution process is used; for example, eluting the gadolinium in 0.8 M HNO₃ and subsequently the terbium in 3 M HNO₃.[2]
-
High-Pressure Ion Chromatography (HPIC): An alternative method involves HPIC with a strong cation exchange column, using α-hydroxyisobutyric acid (α-HIBA) as the eluting agent to achieve high-purity separation.[9]
-
The final product is typically provided as [¹⁶¹Tb]TbCl₃ in a dilute hydrochloric acid solution, ready for radiolabeling.[2]
-
Caption: Workflow for the production and purification of this compound.
Therapeutic Significance of the ¹⁶¹Tb Decay Profile
The combination of medium-energy beta particles and a high yield of low-energy electrons makes ¹⁶¹Tb a uniquely powerful therapeutic radionuclide.
-
Dual-Action Therapy: The β⁻ particles have a tissue range suitable for treating larger, established tumors, similar to ¹⁷⁷Lu.[7]
-
Targeting Micrometastases: The therapeutic advantage of ¹⁶¹Tb lies in its abundant emission of short-range Auger and conversion electrons.[2][5] These electrons deposit a high amount of energy within a very short distance (nanometers to micrometers), making them exceptionally effective at destroying microscopic tumor cell clusters and even single cancer cells, which may be missed by conventional therapies.[3] Dosimetric analyses have shown that this localized energy deposition can be significantly higher for ¹⁶¹Tb compared to ¹⁷⁷Lu, potentially leading to improved treatment outcomes.[2][10]
-
Theranostic Applications: The co-emitted gamma rays are not just a byproduct of the decay; they are essential for its diagnostic function.[1] These photons allow for SPECT (Single Photon Emission Computed Tomography) imaging, enabling clinicians to visualize the biodistribution of the ¹⁶¹Tb-labeled drug, confirm tumor targeting, and perform patient-specific dosimetry to optimize treatment.[4][6]
References
- 1. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NRG PALLAS [nrgpallas.com]
- 5. intisoid.com [intisoid.com]
- 6. 161Tb [prismap.eu]
- 7. researchgate.net [researchgate.net]
- 8. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 10. Dosimetric Analysis of the Short-Ranged Particle Emitter 161Tb for Radionuclide Therapy of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Terbium-161 (¹⁶¹Tb): A Technical Guide to its Nuclear Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: Terbium-161 (¹⁶¹Tb) is a radionuclide of significant interest for targeted cancer therapy, positioning itself as a compelling alternative to Lutetium-177 (¹⁷⁷Lu).[1] This document provides an in-depth overview of the nuclear and chemical properties of ¹⁶¹Tb, its production, and its mechanism of action in a therapeutic context. Its unique decay characteristics, which include the emission of beta particles, low-energy Auger electrons, and conversion electrons, offer a distinct therapeutic advantage, particularly for treating micrometastases.[2][3] Furthermore, the co-emission of gamma radiation facilitates SPECT imaging, enabling a theranostic approach.[1][4]
Core Nuclear Properties
This compound is a synthetic radioisotope of the lanthanide element terbium.[2][5] It decays via beta-minus (β⁻) emission with a half-life of approximately 6.9 days to the stable isotope Dysprosium-161 (¹⁶¹Dy).[1][2][6] This half-life is suitably long for the production and delivery of radiopharmaceuticals.[1]
Decay Characteristics
The decay of ¹⁶¹Tb is characterized by a complex emission spectrum that is highly advantageous for therapeutic applications. Unlike pure beta emitters, ¹⁶¹Tb's decay process releases a significant shower of low-energy conversion and Auger electrons in addition to the primary β⁻ particle.[6][7] This combination results in a high localized energy deposition, enhancing the cytotoxic effect on targeted cancer cells.[3][6]
The table below summarizes the key decay data for this compound.
| Property | Value | Reference |
| Half-Life | 6.953 (±0.002) days | [6] |
| Decay Mode | Beta-minus (β⁻) | |
| Daughter Isotope | Dysprosium-161 (Stable) | [6][8] |
| Average β⁻ Energy | 154 keV | [1][4] |
| Primary Gamma Emissions | 48.9 keV (17.0% intensity) 74.6 keV (10.3% intensity) | [1][4] |
| Electron Emissions | β⁻ particles, Auger electrons, Conversion electrons | [2] |
Comparison with Lutetium-177
This compound is often compared to Lutetium-177, a clinically established radionuclide, due to their similar chemical properties and comparable half-lives.[3][7] However, ¹⁶¹Tb's emission of a higher abundance of conversion and Auger electrons makes it potentially superior for eradicating small tumor clusters and micrometastases.[2][6] Dosimetric calculations show that for tumors smaller than 0.1 mm, the radiation dose delivered per decay by ¹⁶¹Tb can be more than double that of ¹⁷⁷Lu.[6][7]
| Feature | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-Life | ~6.95 days[2] | ~6.65 days[1] |
| Primary Emission | β⁻, Auger & Conversion Electrons[2] | β⁻ |
| Therapeutic Advantage | High localized dose, effective against micrometastases[3][6] | Clinically established, effective for larger tumors |
| Imaging Capability | SPECT[1] | SPECT[1] |
Production and Purification Protocol
No-carrier-added (NCA) this compound is produced indirectly through the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor.[3][7]
Experimental Methodology: Production
-
Target Preparation: Highly enriched (e.g., >98%) ¹⁶⁰Gd₂O₃ powder is encapsulated in a suitable target holder (e.g., aluminum).[3]
-
Neutron Irradiation: The target is irradiated with thermal neutrons in a high-flux nuclear reactor.[6][7] The ¹⁶⁰Gd captures a neutron to become the short-lived Gadolinium-161 (¹⁶¹Gd, T₁/₂ = 3.66 min).[7]
-
Decay: The ¹⁶¹Gd rapidly decays via β⁻ emission to form ¹⁶¹Tb.[7] The nuclear reaction is as follows: ¹⁶⁰Gd(n,γ)¹⁶¹Gd → ¹⁶¹Tb.[3]
Experimental Methodology: Purification
Post-irradiation, the ¹⁶¹Tb must be chemically separated from the bulk ¹⁶⁰Gd target material to achieve a no-carrier-added product.[7] This is typically accomplished using chromatographic techniques.
-
Dissolution: The irradiated target material is dissolved in a strong acid (e.g., HCl) to bring the metals into an aqueous solution.
-
Chromatography: A two-step chromatographic process is often employed.[3]
-
Final Product: The result is a highly pure ¹⁶¹TbCl₃ solution, which can be used for radiolabeling.[3]
Mechanism of Action in Targeted Radionuclide Therapy
The therapeutic efficacy of ¹⁶¹Tb is realized by attaching it to a targeting molecule, creating a radiopharmaceutical. This molecule selectively binds to receptors overexpressed on cancer cells.
-
Chelation: this compound, like other trivalent radiolanthanides, is stably complexed using a chelator such as DOTA.[7]
-
Conjugation: The chelator is conjugated to a targeting vector (e.g., a peptide like DOTATOC or a small molecule inhibitor like PSMA) that has a high affinity for a tumor-specific cell surface protein.[2][4]
-
Systemic Administration: The resulting radiopharmaceutical is administered to the patient.
-
Target Binding: The radiopharmaceutical circulates and binds to the target cancer cells.[2]
-
Internalization & Decay: Upon binding, the ¹⁶¹Tb is often internalized, and its subsequent radioactive decay releases high-energy electrons directly at the tumor site, causing localized DNA damage and inducing cell death.[2]
Imaging and Dosimetry
The gamma emissions of ¹⁶¹Tb at 48.9 keV and 74.6 keV are suitable for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT).[1][4] This allows for patient-specific dosimetry and the visualization of radiopharmaceutical biodistribution, confirming that the therapeutic agent has reached its intended target.[7] The distinct photon energies also enable the possibility of simultaneous imaging with other radionuclides, such as ¹⁷⁷Lu.[6]
Conclusion
This compound represents a significant advancement in the field of radionuclide therapy. Its unique combination of a convenient half-life, therapeutic β⁻ emission, and a high yield of low-energy Auger and conversion electrons provides a powerful tool for targeting and destroying cancer cells, especially microscopic disease.[2] Its chemical similarity to lutetium allows for the direct translation of established chelation and conjugation chemistries, while its physical properties offer a clear dosimetric advantage.[7] The integrated diagnostic capability through SPECT imaging further solidifies ¹⁶¹Tb's role as a premier theranostic radionuclide for the next generation of cancer treatments.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theranos.care [theranos.care]
- 3. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edhmed.com [edhmed.com]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. This compound | NRG PALLAS [nrgpallas.com]
- 7. 161Tb [prismap.eu]
- 8. mirdsoft.org [mirdsoft.org]
Terbium-161: A New Paradigm in Theranostic Radiopharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The landscape of targeted radionuclide therapy is undergoing a significant evolution, with Terbium-161 (¹⁶¹Tb) emerging as a highly promising theranostic agent. Possessing a unique decay profile that includes β⁻ particles, γ-radiation suitable for SPECT imaging, and a significant cascade of low-energy conversion and Auger electrons, ¹⁶¹Tb offers a distinct therapeutic advantage over current standards like Lutetium-177 (B1209992) (¹⁷⁷Lu).[1][2][3] The emission of these short-range, high-energy electrons results in highly localized energy deposition, making ¹⁶¹Tb exceptionally effective against single cancer cells and micrometastases—a critical factor in preventing disease relapse.[4][5][6] Preclinical and emerging clinical data, particularly from studies targeting prostate-specific membrane antigen (PSMA) and somatostatin (B550006) receptors (SSTRs), consistently demonstrate superior anti-tumor efficacy and a favorable safety profile, positioning ¹⁶¹Tb as a next-generation radionuclide poised to redefine cancer treatment.[7][8][9]
Core Properties of this compound: A Comparative Overview
This compound's potential as a premier theranostic radionuclide is rooted in its fundamental physical and nuclear properties, which offer both therapeutic and diagnostic capabilities. Its characteristics are often compared with Lutetium-177, the current workhorse in targeted radionuclide therapy.[4]
Physical and Decay Characteristics
¹⁶¹Tb has a half-life of approximately 6.95 days, which is comparable to that of ¹⁷⁷Lu, allowing for similar logistical and clinical workflows.[7][10][11] It decays via β⁻ emission to stable Dysprosium-161 (¹⁶¹Dy).[11] What truly distinguishes ¹⁶¹Tb is its complex emission spectrum. In addition to the therapeutic β⁻ particles, it emits gamma photons that are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, enabling patient-specific dosimetry and treatment monitoring.[11][12][13]
The most significant advantage of ¹⁶¹Tb lies in the co-emission of a substantial number of low-energy conversion and Auger electrons.[3][4][8] These electrons have a very short range (from nanometers to micrometers), depositing a high amount of energy in a highly localized volume.[4][14] This characteristic is particularly advantageous for eradicating microscopic tumor cell clusters and single circulating tumor cells, which are often missed by the longer-range beta particles of ¹⁷⁷Lu.[5][6] Dosimetric calculations have shown that this localized energy deposition can be more than double that of ¹⁷⁷Lu at short distances.[10]
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative properties of this compound and Lutetium-177.
| Physical Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Reference(s) |
| Half-life (T₁/₂) | 6.953 days | 6.65 days | [10][11] |
| Decay Mode | 100% β⁻ | 100% β⁻ | [10][12] |
| Average β⁻ Energy (Eβ,av) | 154 keV | 134 keV | [1][2][12] |
Table 1: Comparison of Physical Properties.
| Emission Type | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Reference(s) |
| Therapeutic Emissions | |||
| β⁻ Particles | Yes | Yes | [7] |
| Conversion Electrons (CE) | Abundant | Low | [4][7][8] |
| Auger Electrons (AE) | Abundant | Low | [4][7][8] |
| Total Electrons per Decay (>3 keV) | ~2.27 | ~1.11 (at 1.0 keV) | [1][10][11] |
| Diagnostic Emissions (SPECT) | |||
| Principal γ-ray Energy (Intensity) | 48.9 keV (17.0%)74.6 keV (10.3%) | 113 keV (6.17%)208 keV (10.36%) | [2][10] |
Table 2: Comparison of Particle and Photon Emissions.
| Dosimetry & Efficacy Data | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Reference(s) |
| Absorbed Energy per Decay | ~35-40% more than ¹⁷⁷Lu | Baseline | [5] |
| Cellular Absorbed Dose | ~3-fold higher than ¹⁷⁷Lu | Baseline | [1] |
| Tumor Absorbed Dose ([¹⁶¹Tb]Tb-ART-101 vs [¹⁷⁷Lu]Lu-PSMA-617) | 1.7 ± 0.3 Gy/MBq | 0.6 ± 0.1 Gy/MBq | [15] |
| IC₅₀ (cm09 conjugate) | 4.5-fold lower (KB cells)1.7-fold lower (IGROV-1 cells) | Baseline | [16] |
Table 3: Comparative Dosimetry and Preclinical Efficacy Data.
Production and Radiochemistry
Reliable, high-purity production is paramount for the clinical translation of any radionuclide. ¹⁶¹Tb is produced efficiently in nuclear reactors, and its chemistry as a lanthanide allows for straightforward integration into established radiopharmaceutical workflows.
Radionuclide Production Workflow
The primary and most efficient method for producing no-carrier-added (n.c.a.) ¹⁶¹Tb is through the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a high-flux nuclear reactor.[10][11][17] The process involves the following key steps:
-
Neutron Capture: An enriched ¹⁶⁰Gd target captures a thermal neutron to become unstable Gadolinium-161 (¹⁶¹Gd).[11][17]
-
Beta Decay: The short-lived ¹⁶¹Gd (T₁/₂ = 3.66 min) rapidly undergoes β⁻ decay to form ¹⁶¹Tb.[10]
-
Radiochemical Separation: Following irradiation, ¹⁶¹Tb must be chemically separated from the unreacted ¹⁶⁰Gd target material.[10][17] This is typically achieved using cation exchange and extraction chromatography, yielding high-purity, n.c.a. ¹⁶¹TbCl₃ in a dilute HCl solution, ready for radiolabeling.[10]
Mechanism of Action and Theranostic Principle
The theranostic potential of ¹⁶¹Tb is realized by conjugating it to a targeting molecule (e.g., a peptide or small molecule) that specifically binds to receptors overexpressed on cancer cells, such as PSMA on prostate cancer cells or SSTR2 on neuroendocrine tumor cells.[7][8]
Targeted Delivery and Cellular Effects
-
Binding: The ¹⁶¹Tb-radiopharmaceutical is administered systemically and binds to the target receptor on the cancer cell surface.[8]
-
Internalization: For many targeting agents, the receptor-ligand complex is internalized into the cell, bringing the ¹⁶¹Tb radionuclide in close proximity to the cell nucleus.
-
Radiation Emission & Damage: Once localized at the tumor site, ¹⁶¹Tb decays, emitting its unique combination of radiation:
-
β⁻ Particles: These electrons travel up to a few millimeters in tissue, delivering cytotoxic radiation to the target cell and adjacent tumor cells (a "crossfire" effect), which is effective for treating larger tumor masses.[5][18]
-
Auger/Conversion Electrons: These low-energy electrons travel only nanometers to micrometers.[14] Their high linear energy transfer (LET) deposits a dense field of radiation in a very small volume, causing complex and difficult-to-repair DNA double-strand breaks, leading to potent cell killing. This is especially effective for single cells and micrometastases.[6][19]
-
γ-Rays: Concurrently emitted gamma rays exit the body and are detected by a SPECT camera, allowing for visualization of the radiopharmaceutical's biodistribution and calculation of absorbed radiation doses in tumors and healthy organs.[11][12]
-
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of a novel ¹⁶¹Tb-based radiopharmaceutical follows a standardized yet rigorous pathway to establish its safety, stability, and efficacy. The similar chemistry between terbium and lutetium allows for the adaptation of well-established protocols.[3]
Protocol: Radiolabeling of a DOTA-conjugated Peptide with ¹⁶¹Tb
This protocol describes a general method for labeling a DOTA-conjugated targeting molecule (e.g., PSMA-617, DOTATATE) with ¹⁶¹Tb.
Materials:
-
No-carrier-added (n.c.a.) [¹⁶¹Tb]TbCl₃ in 0.05 M HCl.
-
DOTA-conjugated peptide (1 mg/mL stock in ultrapure water).
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.7).
-
Gentisic acid solution (50 mg/mL, as a radioprotectant).
-
Saline solution (0.9% NaCl).
-
PD-10 or equivalent size-exclusion chromatography column for purification.
-
Radio-TLC system for quality control.
Methodology:
-
In a sterile reaction vial, combine 5-10 µL of the peptide stock solution with 100 µL of sodium acetate buffer.
-
Add 5 µL of gentisic acid solution to prevent radiolysis.
-
Add the required activity of [¹⁶¹Tb]TbCl₃ (e.g., 50-100 MBq) to the vial.
-
Incubate the reaction mixture at 40-95°C for 15-30 minutes. (Note: Optimal temperature and time depend on the specific peptide).[20]
-
After incubation, perform quality control using radio-TLC to determine the radiochemical yield. A yield >98% is typically desired.[8]
-
If necessary, purify the product using a size-exclusion column pre-conditioned with saline to remove any unbound ¹⁶¹Tb.
-
The final product is sterile-filtered and diluted in saline for in vitro or in vivo use.
Protocol: In Vitro Cell Viability Assay
This assay compares the cytotoxic effects of [¹⁶¹Tb]Tb-ligand with its [¹⁷⁷Lu]Lu-ligand counterpart on receptor-positive cancer cells.
Materials:
-
Receptor-positive cancer cell line (e.g., PC-3 PIP for PSMA, AR42J for SSTR).[21][22]
-
Receptor-negative control cell line (e.g., PC-3 flu).[21]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
[¹⁶¹Tb]Tb-ligand and [¹⁷⁷Lu]Lu-ligand.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of [¹⁶¹Tb]Tb-ligand and [¹⁷⁷Lu]Lu-ligand in culture medium, ranging from ~0.01 MBq/mL to 10 MBq/mL.
-
Replace the medium in the wells with the medium containing the radiopharmaceuticals. Include untreated cells as a control.
-
Incubate the plates for 48-96 hours.
-
At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ (the concentration of radioactivity required to inhibit cell growth by 50%).[9][16]
Protocol: In Vivo Biodistribution Study
This study evaluates the uptake and clearance of the ¹⁶¹Tb-radiopharmaceutical in tumor-bearing mice.
Materials:
-
Athymic nude mice bearing subcutaneous tumor xenografts (e.g., PC-3 PIP/flu tumors).[21]
-
[¹⁶¹Tb]Tb-ligand (e.g., 5 MBq per mouse).[21]
-
Anesthesia (e.g., isoflurane).
-
Gamma counter for measuring radioactivity in tissues.
Methodology:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into different groups for various time points (e.g., 1h, 4h, 24h, 48h, 96h post-injection).[21]
-
Administer a defined activity of [¹⁶¹Tb]Tb-ligand (e.g., 5 MBq in 100 µL saline) to each mouse via intravenous tail vein injection.[21]
-
At each designated time point, euthanize a group of mice (n=3-5 per group).[21]
-
Collect blood and dissect key organs and tissues (tumor, kidneys, liver, spleen, bone, muscle, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
-
Calculate the uptake in each organ, typically expressed as the percentage of the injected activity per gram of tissue (% IA/g).[21]
-
Analyze the data to determine tumor-to-organ ratios and clearance kinetics.
Clinical Evidence and Future Outlook
While preclinical data have been overwhelmingly positive, the translation of ¹⁶¹Tb into clinical practice is the ultimate validation of its potential. Several clinical trials are now underway, with initial results supporting the promise seen in laboratory studies.[3][8]
Key Clinical Trials
-
The VIOLET Trial (NCT05521412): This landmark Phase I/II study is evaluating [¹⁶¹Tb]Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer (mCRPC).[4][5][23] Early results presented at major oncology conferences have shown highly encouraging efficacy with a favorable safety profile.[4][24] The trial has established the safety and efficacy of ¹⁶¹Tb-PSMA therapy, noting significant PSA responses and no treatment-related deaths.[4]
-
Neuroendocrine Tumor (NET) Studies: A Phase 1 trial is underway treating patients with metastasized NETs using a ¹⁶¹Tb-labeled somatostatin receptor antagonist (DOTA-LM3).[6][25] This approach leverages both the superior therapeutic properties of ¹⁶¹Tb and the enhanced tumor targeting of SSTR antagonists over agonists.[25]
These trials are crucial for establishing the safety, dosimetry, and maximum tolerated dose of ¹⁶¹Tb-based agents in humans.[8][26] Initial dosimetry results from first-in-human studies have indicated favorable therapeutic indices compared to ¹⁷⁷Lu-based alternatives.[27]
Future Directions
The future of ¹⁶¹Tb in nuclear medicine is exceptionally bright. Key areas of ongoing and future development include:
-
Expansion to Other Cancers: While prostate and neuroendocrine tumors are the initial focus, the versatility of ¹⁶¹Tb allows for its application in any cancer where a suitable targeting ligand exists.
-
Combination Therapies: Exploring the synergistic effects of ¹⁶¹Tb-radiopharmaceuticals with other treatments like immunotherapy or DNA-damage repair inhibitors could further enhance therapeutic outcomes.
-
The Terbium "Quadruplet": ¹⁶¹Tb is part of a unique family of terbium isotopes that includes ¹⁴⁹Tb (for alpha therapy), ¹⁵²Tb (for PET imaging), and ¹⁵⁵Tb (for SPECT imaging).[1][28] This "matched-pair" theranostic potential allows for identical chemical entities to be used for pre-therapeutic imaging (PET or SPECT), β⁻/Auger electron therapy (¹⁶¹Tb), and α-therapy (¹⁴⁹Tb), representing the ultimate vision of personalized medicine.[1]
Conclusion
This compound stands at the forefront of a new generation of theranostic radionuclides. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, provide a clear radiobiological advantage for treating micrometastatic disease.[14] Supported by robust preclinical data and highly encouraging early clinical trial results, ¹⁶¹Tb-based radiopharmaceuticals are on a clear trajectory to offer a more effective and precise treatment option for a range of cancers. For researchers and drug developers, ¹⁶¹Tb represents not just an incremental improvement over ¹⁷⁷Lu but a potential paradigm shift in the field of targeted radionuclide therapy, promising improved outcomes for patients with hard-to-treat cancers.[7]
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound the Next Lutetium-177? A New Era for Theranostics on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 6. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 7. theranos.care [theranos.care]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 161Tb [prismap.eu]
- 11. This compound | NRG PALLAS [nrgpallas.com]
- 12. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. To Advance Cancer Therapy, University Starts Producing this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 18. researchgate.net [researchgate.net]
- 19. urotoday.com [urotoday.com]
- 20. researchportal.sckcen.be [researchportal.sckcen.be]
- 21. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 22. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. petermac.org [petermac.org]
- 24. ascopubs.org [ascopubs.org]
- 25. Combined Beta- Plus Auger Electron Therapy Using a Novel Somatostatin Receptor Subtype 2 Antagonist Labelled With this compound (161Tb-DOTA-LM3) [ctv.veeva.com]
- 26. openmedscience.com [openmedscience.com]
- 27. Making sure you're not a bot! [gupea.ub.gu.se]
- 28. openmedscience.com [openmedscience.com]
Terbium-161 for Neuroendocrine Tumor Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Terbium-161 (Tb-161), a promising radionuclide for the treatment of neuroendocrine tumors (NETs). It covers the production, mechanism of action, and preclinical and clinical evaluation of Tb-161-based radiopharmaceuticals, with a focus on somatostatin (B550006) receptor (SSTR)-targeted therapy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of nuclear medicine and oncology.
Introduction to this compound in NET Therapy
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that often overexpress somatostatin receptors (SSTRs).[1] This characteristic has been successfully exploited for both diagnosis and therapy using radiolabeled somatostatin analogues in a practice known as Peptide Receptor Radionuclide Therapy (PRRT). While Lutetium-177 (Lu-177) based PRRT, such as [¹⁷⁷Lu]Lu-DOTATATE, is an established treatment for NETs, there is a clinical need for more potent therapeutic options to improve patient outcomes and overcome treatment resistance.[2]
This compound has emerged as a compelling alternative to Lu-177 due to its unique decay properties.[3] It not only emits medium-energy beta particles, similar to Lu-177, but also a significant number of low-energy conversion and Auger electrons.[4][5] These short-range electrons are highly effective at delivering a high radiation dose to targeted cells, making Tb-161 particularly promising for eliminating micrometastases and single cancer cells that may escape the effects of beta radiation alone.[6][7]
Physical and Chemical Properties of this compound
Production of this compound
Carrier-free Tb-161 is produced in nuclear reactors through the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets.[4][7][8] The process involves the following nuclear reaction:
¹⁶⁰Gd (n,γ) → ¹⁶¹Gd → ¹⁶¹Tb + β⁻
Upon capturing a thermal neutron, ¹⁶⁰Gd is converted to the short-lived ¹⁶¹Gd (half-life of 3.66 minutes), which then rapidly decays via beta emission to ¹⁶¹Tb.[9][10] The resulting Tb-161 can be chemically separated from the gadolinium target material to produce a high-purity product suitable for medical use.[7][11]
Decay Characteristics
This compound decays to the stable Dysprosium-161 (¹⁶¹Dy) with a half-life of 6.953 days.[4][9] Its decay emissions are what make it a potent theranostic radionuclide.
| Property | Value |
| Half-life | 6.953 days[4] |
| Primary Decay Mode | Beta (β⁻) emission[9] |
| Average Beta Energy | 154 keV[12] |
| Gamma Emissions | 48.9 keV (17%), 74.6 keV (10%)[12] |
| Auger & Conversion Electrons | Significant emission of low-energy electrons[4][5] |
The gamma emissions of Tb-161 are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for patient-specific dosimetry and treatment monitoring.[4] The co-emission of Auger and conversion electrons is a key therapeutic advantage, as these electrons deposit their energy over very short distances, leading to a high localized radiation dose.[5][13]
Mechanism of Action in Neuroendocrine Tumors
The therapeutic efficacy of Tb-161 in NETs is based on targeted delivery of radiation to tumor cells that overexpress SSTRs.[13] This is achieved by chelating Tb-161 to a somatostatin analogue, such as DOTATOC or DOTATATE, to form a radiopharmaceutical.[6]
Somatostatin Receptor Signaling
Somatostatin receptors are G-protein coupled receptors that, upon activation by somatostatin or its analogues, initiate a signaling cascade that can inhibit hormone secretion and cell proliferation.[14][15] The binding of the radiolabeled somatostatin analogue to SSTRs on the surface of NET cells leads to the internalization of the radiopharmaceutical.[12]
Radiation-Induced Cell Killing
Once internalized, the decay of Tb-161 releases beta particles and a cascade of Auger and conversion electrons directly within or in close proximity to the tumor cell.[7][12]
-
Beta Particles: These electrons have a longer range (in millimeters) and are effective in killing tumor cells within a larger tumor mass.[7]
-
Auger and Conversion Electrons: These have a very short range (in nanometers to micrometers) and deposit a high amount of energy in a small volume, leading to highly localized and potent cell killing.[5] This is particularly advantageous for eradicating micrometastases and individual cancer cells.[6][7]
The high linear energy transfer (LET) of these short-ranged electrons results in complex DNA damage, including double-strand breaks, which are difficult for cancer cells to repair, ultimately leading to apoptosis.[12]
Preclinical Evaluation
A significant body of preclinical research has demonstrated the therapeutic potential of Tb-161 labeled somatostatin analogues in NET models. These studies have consistently shown the superiority of Tb-161 over Lu-177.
In Vitro Studies
In vitro studies using SSTR-positive cancer cell lines have been crucial in establishing the enhanced cytotoxicity of Tb-161.
Table 1: In Vitro Efficacy of Tb-161 vs. Lu-177 Labeled Somatostatin Analogues
| Radiopharmaceutical | Cell Line | Endpoint | Fold Increase in Potency (Tb-161 vs. Lu-177) | Reference |
| [¹⁶¹Tb]Tb-DOTATOC | AR42J | Cell Viability | ~5-fold | [12] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J | Cell Viability | 102-fold | [12] |
| [¹⁶¹Tb]Tb-SSTR2 analogues | Various | Cell Viability | at least 5-fold | [16] |
In Vivo Studies
Animal models of NETs have been used to evaluate the biodistribution, dosimetry, and therapeutic efficacy of Tb-161 radiopharmaceuticals.
Table 2: Summary of In Vivo Preclinical Studies
| Radiopharmaceutical | Animal Model | Key Findings | Reference |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J tumor-bearing mice | Significantly more effective in delaying tumor growth and prolonging survival compared to [¹⁷⁷Lu]Lu-DOTA-LM3. | [12][17] |
| [¹⁶¹Tb]Tb-DOTATOC | AR42J tumor-bearing mice | Therapeutic advantage over [¹⁷⁷Lu]Lu-DOTATOC. | [12] |
| [¹⁶¹Tb]Tb-DOTA-LM3 & [¹⁶¹Tb]Tb-DOTATATE | Immunocompetent mice | Well-tolerated at therapeutic activity levels. Hematologic changes were more pronounced with the SSTR antagonist. | [18] |
| [¹⁶¹Tb]Tb-DOTATOC & [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J tumor-bearing mice | Identical pharmacokinetic profiles to their Lu-177 counterparts. | [19] |
Clinical Development
The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of Tb-161 based PRRT in patients with NETs.
A proof-of-concept clinical trial is being conducted at the University Hospital, Basel, Switzerland, to compare the therapeutic index of [¹⁶¹Tb]Tb-DOTA-LM3 with the standard treatment, [¹⁷⁷Lu]Lu-DOTATOC, in patients with gastroenteropancreatic NETs (GEP-NETs).[20] This Phase 1 trial is enrolling patients with metastasized, non-secreting G1 and G2 GEP-NETs.[2][20] Another clinical trial is underway for patients with metastasized neuroendocrine tumors.[2][21]
Early results from first-in-human studies have shown that [¹⁶¹Tb]Tb-DOTATOC can be safely administered with excellent tumor targeting and high radiation absorption in cancer cells.[6]
Experimental Protocols
Detailed methodologies are critical for the advancement of research in this field. Below are generalized protocols for key experiments cited in the literature.
Radiolabeling of DOTA-conjugated Peptides with this compound
This protocol describes a standard method for radiolabeling peptides such as DOTATATE with Tb-161.
-
Preparation: In a reaction vial, combine a sodium acetate (B1210297) buffer with quenchers like ascorbic acid and gentisic acid to prevent radiolysis.[16]
-
Addition of Reagents: Add the DOTA-conjugated peptide and [¹⁶¹Tb]TbCl₃ to the buffered solution.[16][22]
-
Incubation: Incubate the reaction mixture at 90-95°C for 10-25 minutes.[16][22]
-
Cooling: Allow the mixture to cool to room temperature.[16][22]
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[8][16] A chelating agent like DTPA can be added to complex any remaining free Tb-161.[16]
In Vitro Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effects of Tb-161 radiopharmaceuticals on cancer cells.
-
Cell Culture: Culture SSTR-positive neuroendocrine tumor cells (e.g., AR42J) in appropriate media and conditions.[12]
-
Treatment: Treat the cells with increasing concentrations of the Tb-161 labeled peptide and the corresponding Lu-177 labeled peptide as a comparator. Include untreated cells as a control.[12]
-
Incubation: Incubate the treated cells for a specified period (e.g., 4 days).[23]
-
Viability Assessment: Measure cell viability using a standard assay, such as the MTT or MTS assay, which measures metabolic activity.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each radiopharmaceutical to compare their potency.[12]
In Vivo Biodistribution Study
This protocol describes how to determine the distribution of a Tb-161 radiopharmaceutical in an animal model.
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with xenografted AR42J tumors).[12][19]
-
Injection: Inject a defined activity of the Tb-161 labeled peptide into the mice, typically via tail vein injection.[12]
-
Time Points: At various time points post-injection (e.g., 2, 24, 48 hours), euthanize groups of mice.[19]
-
Organ Harvesting: Dissect and collect major organs and tissues of interest, including the tumor.[19]
-
Activity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.[19]
-
Data Calculation: Express the data as the percentage of the injected activity per gram of tissue (%IA/g).[24]
Future Directions
The investigation of Tb-161 for the treatment of neuroendocrine tumors is a rapidly advancing field. Future research will likely focus on:
-
Completion of Clinical Trials: Results from ongoing and future clinical trials will be critical to establish the safety and efficacy of Tb-161 based PRRT in humans.
-
Combination Therapies: Exploring the synergistic effects of Tb-161 PRRT with other cancer treatments, such as chemotherapy or immunotherapy.
-
Novel Targeting Vectors: Developing new peptides or other targeting molecules to deliver Tb-161 to a wider range of tumors or to improve tumor-to-organ ratios.
-
Dosimetry and Treatment Planning: Refining imaging and dosimetry techniques to personalize Tb-161 therapy for individual patients.
Conclusion
This compound represents a significant advancement in the field of radionuclide therapy for neuroendocrine tumors. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, offer the potential for enhanced therapeutic efficacy, especially against micrometastatic disease. Preclinical studies have consistently demonstrated its superiority over the current standard, Lu-177. With ongoing clinical trials, Tb-161 is poised to become a valuable new tool in the oncologist's armamentarium, offering hope for improved outcomes for patients with neuroendocrine tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 3. netrf.org [netrf.org]
- 4. This compound | NRG PALLAS [nrgpallas.com]
- 5. thno.org [thno.org]
- 6. theranos.care [theranos.care]
- 7. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
- 8. edhmed.com [edhmed.com]
- 9. 161Tb [prismap.eu]
- 10. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To Advance Cancer Therapy, University Starts Producing this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 12. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theranos.care [theranos.care]
- 14. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1--molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of this compound with somatostatin receptor antagonists-a potential paradigm shift for the treatment of neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. netrf.org [netrf.org]
- 21. This compound: New radionuclide for targeted cancer therapy hits clinical trials [sciencex.com]
- 22. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical efficacy safety and evaluation of [161Tb]Tb-ART-101 as next generation PSMA-targeted radiopharmaceutical for advanced prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. researchgate.net [researchgate.net]
Preliminary studies of Terbium-161 in prostate cancer models
An In-depth Technical Guide on the Core of Preliminary Studies of Terbium-161 in Prostate Cancer Models
Introduction
This compound (¹⁶¹Tb) is an emerging radionuclide for targeted cancer therapy, particularly for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] Its therapeutic potential stems from a unique decay profile, which includes the emission of β⁻ particles, conversion electrons, and a significant number of low-energy Auger electrons.[1][2][3][4][5][6] This combination is theoretically more effective for treating both larger tumors and micrometastases than radionuclides that only emit β⁻ particles, such as Lutetium-177 (¹⁷⁷Lu).[7][8] Preclinical studies have focused on coupling ¹⁶¹Tb with ligands targeting the prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells.[1][2][3][4][9] This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and the therapeutic rationale for using ¹⁶¹Tb-based radioligand therapy in prostate cancer models.
Mechanism of Action and Signaling Pathway
The therapeutic strategy involves a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T, which is chelated to ¹⁶¹Tb.[3][9][10] This radiolabeled molecule is administered intravenously and circulates throughout the body. The PSMA ligand selectively binds to PSMA receptors on prostate cancer cells. Following binding, the ¹⁶¹Tb-PSMA complex is internalized by the cell. The decay of ¹⁶¹Tb within or near the cancer cell releases a cascade of β⁻ particles and Auger electrons, which induce DNA damage and ultimately lead to cell death. The short range of Auger electrons is particularly advantageous for targeting microscopic disease.[7]
Caption: Targeted delivery and action of ¹⁶¹Tb-PSMA radioligand therapy.
Experimental Protocols
Radiolabeling of PSMA Ligands
A novel method for radiolabeling PSMA-617 with ¹⁶¹Tb has been developed, optimizing parameters from existing literature.[11]
-
Preparation of Reaction Mixture: To a tube containing 50 µL of ascorbic acid, 1 mL of sodium acetate (B1210297) buffer (labeling buffer) and 185 MBq of ¹⁶¹TbCl₃ are added. The pH of the reaction mixture is adjusted to 4.5.[11]
-
Incubation: The mixture is incubated at 95°C for 10 minutes.[11]
-
Addition of Ligand: 25 µL of PSMA-617 is added to the reaction mixture.[11]
-
Final Incubation and Cooling: The final mixture is incubated at 95°C for approximately 25 minutes and then allowed to cool to room temperature.[11]
-
Quality Control: The radiochemical yield and purity are determined using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[11][12]
In Vitro Cell Studies
In vitro experiments are crucial for assessing the efficacy and specificity of the radioligand.
-
Cell Lines: PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP, LNCaP) and PSMA-negative cell lines (e.g., PC-3 flu) are used.[9][11]
-
Cell Viability (MTT Assay) and Survival (Clonogenic Assay):
-
Cells are seeded in multi-well plates.[11]
-
They are then exposed to varying concentrations of ¹⁶¹Tb-PSMA-617, ¹⁷⁷Lu-PSMA-617, or control substances.[1][3][4][9][11]
-
After a set incubation period, cell viability is assessed using an MTT assay, and the ability of cells to form colonies is measured by a clonogenic assay.[1][2][3][4]
-
-
Cellular Uptake Studies:
-
Cells are seeded in 24-well plates.[11]
-
A medium containing ¹⁶¹Tb-PSMA-617 (e.g., 4.625 MBq / 0.625 µg PSMA) is added to each well.[11]
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), the medium is removed, and the cells are washed.[11]
-
The radioactivity associated with the cells is measured using a gamma counter to determine uptake efficiency.[11]
-
In Vivo Animal Studies
Animal models, typically tumor-bearing mice, are used to evaluate the biodistribution, imaging potential, and therapeutic efficacy of the radioligand.
-
Animal Models: Mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive and/or PSMA-negative prostate cancer cells to induce tumor xenografts.[9] Studies commence when tumors reach a volume of approximately 50-200 mm³.[9]
-
Biodistribution Studies:
-
Tumor-bearing mice are intravenously injected with ¹⁶¹Tb-PSMA-617 (e.g., 5.0 MBq, 1 nmol, 100 µL).[9]
-
At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are sacrificed.[9]
-
Selected organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.[9]
-
Uptake is typically expressed as a percentage of the injected activity per gram of tissue (% IA/g).[9]
-
-
Therapy Studies:
-
Mice with established tumors are randomly assigned to treatment groups (e.g., untreated control, 5.0 MBq ¹⁶¹Tb-PSMA-617, 10 MBq ¹⁶¹Tb-PSMA-617).[1][3][4][6][9]
-
A single dose of the radioligand is administered intravenously.
-
Tumor growth, body weight, and overall health are monitored regularly.[10][12]
-
The primary endpoints are typically tumor growth inhibition and median survival.[1][3][4][6][9]
-
-
Imaging Studies:
Caption: Workflow of preclinical studies for ¹⁶¹Tb-PSMA radioligands.
Data Presentation
In Vitro Efficacy
Preliminary studies consistently show that ¹⁶¹Tb-PSMA-617 is more effective at reducing the viability and survival of PSMA-positive prostate cancer cells compared to ¹⁷⁷Lu-PSMA-617.[1][3][4][6][9] This enhanced effect is not observed in PSMA-negative cells, confirming the target specificity of the treatment.[9] One study found that ¹⁶¹Tb-PSMA-617 was up to 3-fold more effective than its ¹⁷⁷Lu counterpart in vitro.[9]
| Cell Line | Radioligand | Outcome | Result |
| PC-3 PIP (PSMA+) | ¹⁶¹Tb-PSMA-617 | Cell Viability & Survival | More reduced compared to ¹⁷⁷Lu-PSMA-617[1][3][4][6][9] |
| PC-3 flu (PSMA-) | ¹⁶¹Tb-PSMA-617 | Cell Viability & Survival | No significant difference compared to ¹⁷⁷Lu-PSMA-617[9] |
| LNCaP (PSMA+) | ¹⁶¹Tb-PSMA-617 | Cytotoxicity | Cytotoxic effect observed[11][13] |
| PC-3 (PSMA-) | ¹⁶¹Tb-PSMA-617 | Cytotoxicity | No cytotoxic effect observed[11][13] |
In Vivo Biodistribution
Biodistribution studies in PC-3 PIP/flu tumor-bearing mice have shown that ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 have very similar tissue distribution profiles, indicating that the choice of radionuclide does not alter the pharmacokinetics of the PSMA-617 ligand.[1][3][4][6][9] High uptake is observed in PSMA-positive tumors, with lower accumulation in other organs except for the kidneys, which is a known site of PSMA ligand accumulation.[9][11]
| Organ/Tissue | Time (post-injection) | ¹⁶¹Tb-PSMA-617 Uptake (% IA/g, Mean ± SD) |
| PC-3 PIP Tumor (PSMA+) | 4 h | 49 ± 5.5[9] |
| 96 h | 22 ± 4.3[9] | |
| PC-3 flu Tumor (PSMA-) | 4 h | ~2-3[9] |
| Kidneys | 4 h | ~20-30[9] |
| Blood | 4 h | ~2[9] |
| Liver | 4 h | ~1-2[9] |
| Muscle | 4 h | <1[9] |
In Vivo Therapeutic Efficacy
Therapy studies in mouse models have demonstrated the superiority of ¹⁶¹Tb-PSMA-617 over ¹⁷⁷Lu-PSMA-617.[1][3][4] Treatment with ¹⁶¹Tb-PSMA-617 leads to a dose-dependent inhibition of tumor growth and a significant prolongation of survival compared to both untreated controls and mice treated with ¹⁷⁷Lu-PSMA-617.[6][9][14][15]
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition | Notes |
| Untreated Control | 19[1][3][4][6] | - | - |
| 5.0 MBq ¹⁶¹Tb-PSMA-617 | 36[1][3][4][6] | Activity-dependent[9] | Superior to 5.0 MBq ¹⁷⁷Lu-PSMA-617 (median survival: 32 days)[9] |
| 10 MBq ¹⁶¹Tb-PSMA-617 | 65[1][3][4][6] | Activity-dependent[9] | In some cases, complete tumor remission was observed.[9] |
Dosimetry calculations support these biological findings, indicating that ¹⁶¹Tb results in a 1.4-fold higher energy deposition in established tumors compared to ¹⁷⁷Lu. This advantage increases to approximately 4-fold for small cell clusters, highlighting its potential for treating micrometastatic disease.[9]
Conclusion
The preliminary studies of ¹⁶¹Tb in prostate cancer models consistently demonstrate its potential as a more effective therapeutic radionuclide than ¹⁷⁷Lu.[1][2][3][4] The superior in vitro cytotoxicity and in vivo therapeutic efficacy of ¹⁶¹Tb-labeled PSMA ligands are attributed to the additional emission of Auger and conversion electrons.[1][3][4][6] The similar biodistribution profiles of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled PSMA-617 confirm that the targeting properties of the ligand are maintained.[1][3][4][6][9] These compelling preclinical data provide a strong rationale for the ongoing and future clinical translation of ¹⁶¹Tb-based radioligand therapies for patients with metastatic castration-resistant prostate cancer.[1][2][3][4][6]
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 4. gup.ub.gu.se [gup.ub.gu.se]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 8. youtube.com [youtube.com]
- 9. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 15. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
Terbium-161: A Technical Guide to its Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the radionuclide Terbium-161 (¹⁶¹Tb), from its initial discovery to its synthesis and application in targeted cancer therapy. The document details the experimental protocols for its production and separation, presents key quantitative data in structured tables, and visualizes the associated biological pathways and experimental workflows.
Discovery and Significance
The element Terbium (Tb) was first identified in 1843 by Swedish chemist Carl Gustaf Mosander.[1][2] However, the specific radioisotope this compound was discovered in 1949 .[3] In recent years, ¹⁶¹Tb has emerged as a highly promising radionuclide for cancer therapy due to its unique decay characteristics.[4][5] It is considered a valuable alternative to the clinically established Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[5]
The therapeutic potential of ¹⁶¹Tb stems from its emission of not only beta (β⁻) particles but also a significant number of low-energy conversion and Auger electrons.[4][5] This combination of radiation types allows for effective treatment of both larger tumors and microscopic metastases, a significant advantage in cancer therapy.[4]
Physicochemical and Nuclear Properties
This compound is a radioisotope of the rare earth element terbium. A summary of its key nuclear and physical properties is presented in the table below.
| Property | Value |
| Half-life | ~6.96 days[5] |
| Decay Mode | Beta (β⁻) emission[1] |
| Decay Product | Stable Dysprosium-161 (¹⁶¹Dy)[1] |
| Beta Energy (Eβ avg) | 154 keV[5] |
| Gamma Emissions | 25.7 keV, 48.9 keV, 74.6 keV[1] |
| Key Feature | Co-emission of low-energy conversion and Auger electrons[4][5] |
| Year of Discovery | 1949[3] |
Initial Synthesis: Nuclear Reaction and Production
This compound is produced artificially in nuclear reactors through the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets.[5][6][7] The process involves an indirect production route, which is advantageous as it yields a different element, simplifying the chemical separation.[8]
The nuclear reaction proceeds as follows:
¹⁶⁰Gd (n,γ) → ¹⁶¹Gd
Followed by the rapid beta decay of Gadolinium-161:
¹⁶¹Gd (β⁻, t₁/₂ = 3.66 min) → ¹⁶¹Tb
This production method is carried out in high-flux research reactors to achieve significant yields of ¹⁶¹Tb.[9][10]
Experimental Protocols: Production and Separation
The production and purification of no-carrier-added (n.c.a.) ¹⁶¹Tb involves a multi-step process, from target preparation to final quality control.
Target Preparation and Irradiation
-
Target Material: Highly enriched Gadolinium-160 oxide (¹⁶⁰Gd₂O₃) is used as the target material (enrichment typically >97.5%).[5][11]
-
Encapsulation: The ¹⁶⁰Gd₂O₃ is sealed in a quartz ampoule, which is then placed inside an aluminum capsule for irradiation.[11]
-
Irradiation: The encapsulated target is irradiated in a high-flux nuclear research reactor.[9][10]
-
Neutron Flux: Thermal neutron fluxes in the range of 2x10¹⁴ to 3x10¹⁴ n·cm⁻²·s⁻¹ are commonly used.[9][11]
-
Irradiation Time: The duration of irradiation can range from several hours to days, depending on the desired activity. For example, a 34-hour irradiation of 1 mg of natural gadolinium at a flux of 3x10¹³ cm⁻² s⁻¹ can produce approximately 0.11 mCi of ¹⁶¹Tb.[12] Longer irradiation of enriched targets can yield multi-GBq quantities.[13]
-
Post-Irradiation Processing and Separation
After a cooling period to allow for the decay of short-lived radioisotopes, the ¹⁶¹Tb is chemically separated from the bulk ¹⁶⁰Gd target material.[11] A common and efficient method involves a two-step extraction chromatography process.[9]
Step 1: Dissolution and Initial Separation on LN2 Resin
-
The irradiated ¹⁶⁰Gd₂O₃ target is dissolved in a strong acid, such as 3M HCl.[9]
-
The resulting solution is loaded onto an LN2 extraction chromatography resin column.[9]
-
A gradient elution with nitric acid (HNO₃), typically from 0.25M to 1M, is used to separate the ¹⁶¹Tb from the gadolinium.[9]
Step 2: Concentration and Final Purification on DGA Resin
-
The ¹⁶¹Tb-containing fraction from the LN2 column is then loaded onto a DGA resin column for concentration.[9]
-
The purified ¹⁶¹Tb is eluted from the DGA resin as this compound chloride ([¹⁶¹Tb]TbCl₃) using dilute hydrochloric acid (e.g., 0.05M HCl).[9]
An alternative and complementary method is cation-exchange high-performance liquid chromatography (HPLC) using α-hydroxyisobutyric acid (α-HIBA) as the eluent.[7][14]
Quantitative Data
The production and purification processes for this compound yield a high-quality product suitable for clinical applications.
| Parameter | Typical Value |
| Production Yield | 6 - 20 GBq from enriched ¹⁶⁰Gd targets[13] |
| Radionuclidic Purity | > 99%[13] |
| Radiochemical Purity | > 99%[13] |
| Separation Efficiency (from Gd) | > 95%[9] |
| Final Product Form | [¹⁶¹Tb]TbCl₃ in dilute HCl[9] |
Application in Targeted Radionuclide Therapy
This compound is primarily being investigated for its use in targeted radionuclide therapy, particularly for prostate cancer and neuroendocrine tumors. This involves attaching ¹⁶¹Tb to a targeting molecule that specifically binds to cancer cells.
PSMA-Targeted Therapy for Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a protein that is highly overexpressed on the surface of prostate cancer cells.[15][16] Small molecules, such as PSMA-617, that bind to PSMA can be labeled with ¹⁶¹Tb.[17] This radiolabeled compound is then administered to the patient, where it selectively delivers the therapeutic radiation dose to the prostate cancer cells, leading to their destruction.[18]
DOTATATE-Targeted Therapy for Neuroendocrine Tumors
Neuroendocrine tumors (NETs) often overexpress somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2).[19] Peptides like DOTATATE are analogs of somatostatin and bind with high affinity to SSTR2.[19][20] When labeled with ¹⁶¹Tb, [¹⁶¹Tb]Tb-DOTATATE can be used to target and treat NETs.[21][22] The mechanism of action is similar to that of PSMA-targeted therapy, involving receptor binding, internalization, and localized radiation delivery leading to cancer cell death.[19]
Conclusion
This compound represents a significant advancement in the field of radionuclide therapy. Its unique decay properties, combined with well-established methods for its production and purification, make it a powerful tool in the development of next-generation radiopharmaceuticals. Ongoing research and clinical trials continue to explore the full potential of ¹⁶¹Tb in providing more effective and targeted treatments for a range of cancers.
References
- 1. Terbium 161 and its radioactivity! - allRadioactive [allradioactive.com]
- 2. Terbium - Wikipedia [en.wikipedia.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Advance Cancer Therapy, University Starts Producing this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 7. Separation of this compound from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 8. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
- 9. fisa-euradwaste2025.ncbj.gov.pl [fisa-euradwaste2025.ncbj.gov.pl]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 12. Theoretical and experimental studies of 161Tb production as a new therapeutic radionuclide at Tehran Research Reactor [jonsat.nstri.ir]
- 13. researchgate.net [researchgate.net]
- 14. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 15. Radionuclide Therapy in Prostate Cancer: From Standalone to Combination PSMA Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. mdpi.com [mdpi.com]
- 20. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 177Lu-DOTATATE peptide receptor radionuclide therapy (PRRT) in metastatic phaeochromocytomas and paragangliomas (mPPGL): a single centre retrospective analysis of experience at an ENETS Centre of Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Peptide Receptor Radionuclide Therapy With 177 Lu-DOTATATE Alters Joints Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbium-161: A New Frontier in Targeted Radionuclide Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Terbium-161 (Tb-161) is emerging as a highly promising radionuclide for targeted cancer therapy, poised to potentially enhance and, in some cases, offer a superior alternative to established therapies like Lutetium-177 (B1209992) (Lu-177). Its unique decay characteristics, which include the emission of β- particles, γ-rays for imaging, and a significant cascade of low-energy conversion and Auger electrons, make it particularly effective against microscopic tumors and single cancer cells.[1][2] This whitepaper provides a comprehensive technical overview of Tb-161, including its production, physical properties, preclinical and clinical evidence, and the experimental methodologies underpinning its evaluation.
Introduction: The Rise of a Promising Theranostic Radionuclide
Targeted radionuclide therapy aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[3] The success of this approach is exemplified by Lu-177-based treatments.[4][5] this compound, a radiolanthanide with chemical properties similar to Lutetium, offers a unique and potent combination of therapeutic particles.[4][6] Its β- emission is suitable for treating larger tumor volumes, while the co-emission of a substantial number of conversion and Auger electrons provides a high linear energy transfer (LET) over a very short range (nanometers to micrometers), ideal for eradicating micrometastases and single disseminated tumor cells that often lead to relapse.[2][3][5]
Physical and Nuclear Properties
This compound is produced through neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in nuclear reactors.[7][8][9] The resulting Gadolinium-161 (¹⁶¹Gd) rapidly decays to Tb-161.[8] The key decay characteristics of Tb-161 are summarized and compared with Lu-177 in the table below.
Table 1: Comparison of Nuclear Properties: this compound vs. Lutetium-177
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 6.953 days[8] | 6.65 - 6.71 days[7][10] |
| Primary Emission | β⁻ (Beta) | β⁻ (Beta) |
| Mean β⁻ Energy | 154 keV[7][10] | 134 keV[7][10] |
| Gamma Emissions for SPECT | 48.9 keV (17.0%), 74.6 keV (10.3%)[7] | 113 keV (6.17%), 208 keV (10.36%)[7] |
| Auger/Conversion Electrons | ~12.12 electrons/decay (≤ 40 keV)[7] | ~1.11 electrons/decay (~1.0 keV)[7] |
| Mean Electron Energy/Decay | 197 keV[8] | Not specified |
| Mean Photon Energy/Decay | 35 - 37 keV[8] | Not specified |
The significantly higher yield of low-energy electrons for Tb-161 is a key differentiator, leading to a much higher localized energy deposition.[7]
Mechanism of Action: Enhanced Therapeutic Effect
The therapeutic advantage of Tb-161 lies in its dual-action radiation profile. The β- particles have a tissue penetration range of a few millimeters, making them effective against established tumors.[3] The Auger and conversion electrons, however, have a much shorter range, depositing their energy within the subcellular domain. This high-LET, short-range radiation is particularly effective at causing complex, difficult-to-repair DNA double-strand breaks in targeted cells, leading to potent cell killing, even in microscopic disease.[1][2][5]
References
- 1. theranos.care [theranos.care]
- 2. — Light Medical Ltd [lightmedical.co.uk]
- 3. openmedscience.com [openmedscience.com]
- 4. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 6. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 161Tb [prismap.eu]
- 9. edhmed.com [edhmed.com]
- 10. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Nuclear Medicine: A Technical Deep Dive into Terbium-161
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is on the cusp of a significant transformation, with the emergence of Terbium-161 (Tb-161) as a radionuclide poised to redefine the standards of radiopharmaceutical therapy. This innovative isotope offers a unique combination of therapeutic β⁻ radiation and a rich spectrum of low-energy conversion and Auger electrons, presenting a compelling advantage over current clinical mainstays like Lutetium-177 (Lu-177).[1][2][3] This guide provides a comprehensive technical overview of Tb-161, from its fundamental properties to its preclinical and burgeoning clinical applications, offering a roadmap for its integration into the future of cancer treatment.
Physicochemical Properties and Production of this compound
This compound is a radioisotope of the lanthanide element terbium.[1] Its production for medical applications is primarily achieved through the neutron irradiation of enriched Gadolinium-160 (Gd-160) targets in a nuclear reactor.[4][5][6] This process involves the capture of a neutron by Gd-160 to form Gd-161, which then rapidly decays via β⁻ emission to Tb-161.[4]
Comparative Decay Characteristics: Tb-161 vs. Lu-177
The therapeutic potential of Tb-161 is best understood in comparison to Lu-177, the current workhorse in targeted radionuclide therapy. While both isotopes share similar half-lives and emit therapeutic β⁻ particles, Tb-161's decay scheme includes a significant cascade of low-energy electrons that deposit their energy over a very short range, making it particularly effective for eradicating micrometastases and single cancer cells.[2][3][7]
| Property | This compound (Tb-161) | Lutetium-177 (Lu-177) |
| Half-life | ~6.95 days[7] | ~6.65 days[4] |
| Primary Emission | β⁻ particle[4] | β⁻ particle[4] |
| Mean β⁻ Energy | ~154 keV[4] | ~134 keV[4] |
| Gamma Emissions for SPECT Imaging | 48.9 keV (17.0%), 74.6 keV (10.3%)[4] | 113 keV (6.17%), 208 keV (10.36%)[4] |
| Conversion & Auger Electrons per Decay | ~12.12 (≤ 40 keV)[8] | ~1.11 (~1.0 keV)[8] |
The Dosimetric Advantage of this compound
The co-emission of a substantial number of conversion and Auger electrons by Tb-161 results in a significantly higher localized radiation dose compared to Lu-177.[7][8] This is particularly advantageous for targeting small tumor volumes and individual cancer cells, a critical challenge in preventing disease recurrence.[2][3]
| Dosimetric Parameter | This compound (Tb-161) | Lutetium-177 (Lu-177) | Reference |
| Absorbed Dose in Small Metastases | Significantly higher | Lower | [9] |
| Required Absorbed Dose for Metastatic Control | 210–280 Gy | 560–780 Gy | [9] |
| Energy Deposition in Single Cells | ~3.5 times higher than Lu-177 | - | [8] |
| Dose to Nucleus (Membrane Distribution) | 5.0 Gy | 1.9 Gy | [10] |
| Dose to Nucleus (Nuclear Distribution) | 38.6 Gy | 10.7 Gy | [7] |
Preclinical and Clinical Evidence
A growing body of preclinical and clinical research underscores the potential of Tb-161 in targeted radionuclide therapy. These studies have primarily focused on two key targets: Prostate-Specific Membrane Antigen (PSMA) for prostate cancer and Somatostatin Receptor 2 (SSTR2) for neuroendocrine tumors (NETs).
Targeting PSMA in Prostate Cancer
PSMA is a well-established target for radioligand therapy in metastatic castration-resistant prostate cancer (mCRPC).[11] Preclinical studies have demonstrated the superiority of [¹⁶¹Tb]Tb-PSMA-617 over its Lu-177 counterpart in reducing cancer cell viability and survival.[12][13] This has paved the way for clinical investigations.
The Phase I/II VIOLET trial is a landmark study evaluating the safety and efficacy of [¹⁶¹Tb]Tb-PSMA-I&T in patients with mCRPC.[14] Early results have been highly encouraging, demonstrating significant anti-tumor activity with a favorable safety profile.
Targeting SSTR2 in Neuroendocrine Tumors
SSTR2 is overexpressed in a majority of NETs, making it an ideal target for peptide receptor radionuclide therapy (PRRT).[15] Preclinical studies have shown that Tb-161 labeled SSTR2-targeting agents exhibit promising therapeutic efficacy.
Experimental Protocols
Radiolabeling of PSMA-617 with this compound
Objective: To prepare [¹⁶¹Tb]Tb-PSMA-617 with high radiochemical purity and yield.
Materials:
-
[¹⁶¹Tb]TbCl₃ solution
-
PSMA-617 peptide
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Ascorbic acid solution
-
Heating block or water bath (95°C)
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add 1 mL of sodium acetate buffer.
-
Add 50 μL of ascorbic acid solution to prevent radiolysis.
-
Add 185 MBq of [¹⁶¹Tb]TbCl₃ to the buffered solution.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Add 25 μL of PSMA-617 to the mixture.
-
Incubate the final reaction mixture at 95°C for approximately 25 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity. A yield of >95% is expected.[11][16]
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effect of [¹⁶¹Tb]Tb-PSMA-617 on PSMA-positive cancer cells.
Materials:
-
PSMA-positive cancer cell line (e.g., LNCaP) and a PSMA-negative control cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
[¹⁶¹Tb]Tb-PSMA-617
-
MTT or similar cell viability assay kit
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of [¹⁶¹Tb]Tb-PSMA-617. Include untreated controls.
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
Assess cell viability using the MTT assay according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated controls and determine the IC₅₀ value.[12][17]
In Vivo Biodistribution Study
Objective: To evaluate the distribution and tumor uptake of [¹⁶¹Tb]Tb-PSMA-617 in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PSMA-positive tumor xenografts)
-
[¹⁶¹Tb]Tb-PSMA-617
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known activity of [¹⁶¹Tb]Tb-PSMA-617 (e.g., 5.0 MBq) intravenously into the tail vein of the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.[12][18]
Signaling Pathways and Experimental Workflows
The therapeutic efficacy of Tb-161 based radiopharmaceuticals is contingent on their ability to specifically target cancer cells. This is achieved by conjugating Tb-161 to a ligand that binds to a receptor overexpressed on the cancer cell surface, such as PSMA or SSTR2.
PSMA Signaling in Prostate Cancer
PSMA expression is associated with the activation of the PI3K-AKT signaling pathway, which promotes cell survival.[19][20] Targeting PSMA with radiolabeled ligands delivers a cytotoxic payload directly to the cancer cells.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NRG PALLAS [nrgpallas.com]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Dosimetric Analysis of the Short-Ranged Particle Emitter 161Tb for Radionuclide Therapy of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchportal.sckcen.be [researchportal.sckcen.be]
- 19. urotoday.com [urotoday.com]
- 20. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Terb-161 Radiolabeling of Peptides and Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the radiolabeling of peptides and antibodies with Terbium-161 (¹⁶¹Tb), a promising radionuclide for targeted radionuclide therapy. The following sections offer comprehensive methodologies, quantitative data summaries, and visual workflows to guide researchers in developing ¹⁶¹Tb-based radiopharmaceuticals.
Introduction to this compound
This compound is a therapeutic radionuclide with a half-life of 6.89 days. It decays to stable Dysprosium-161 via β⁻ emission (mean energy 154 keV) and also emits a significant number of low-energy conversion and Auger electrons.[1][2] This unique decay profile makes ¹⁶¹Tb particularly effective for treating small tumors and micrometastases.[1][2] Its gamma emissions (49 keV and 75 keV) also allow for SPECT imaging, enabling patient-specific dosimetry and treatment monitoring.[1][3]
Chelator Selection
The stable incorporation of ¹⁶¹Tb³⁺ into a targeting molecule is crucial for the development of effective and safe radiopharmaceuticals. This is achieved through the use of a bifunctional chelator, which is first conjugated to the peptide or antibody and then complexes the radionuclide. The choice of chelator is critical and depends on the nature of the targeting biomolecule, particularly its heat sensitivity.
-
For Peptides (e.g., PSMA inhibitors, Somatostatin analogs): DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the most commonly used and well-established chelator. It forms highly stable complexes with ¹⁶¹Tb, typically requiring heating to 90-95°C for efficient radiolabeling.[3][4]
-
For Heat-Sensitive Antibodies and Large Proteins: High temperatures can lead to denaturation and loss of function. Therefore, milder labeling conditions are required. Chelators such as CHX-A''-DTPA, DOTA-GA, and NETA have been shown to efficiently chelate ¹⁶¹Tb at lower temperatures (25-40°C).[2][5] Studies have shown that while DTPA can label efficiently at room temperature, its complexes with ¹⁶¹Tb may exhibit lower in vivo stability, leading to off-target bone uptake.[6] DOTA, DOTA-GA, and NETA conjugates have demonstrated negligible bone uptake, indicating higher in vivo stability.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ¹⁶¹Tb radiolabeling.
Table 1: Radiolabeling Conditions and Efficiency for ¹⁶¹Tb-Peptides
| Peptide | Chelator | Temperature (°C) | Time (min) | pH | Molar Ratio (Peptide:Tb) | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | Reference |
| PSMA-617 | DOTA | 95 | 25 | 4.5 | Not Specified | 97.99 ± 2.01 | 7.4 | [4][7] |
| PSMA-617 | DOTA | Not Specified | Not Specified | Not Specified | Not Specified | ≥98 | Up to 100 | [1][8] |
| DOTA-TATE | DOTA | 90 | 20 | Not Specified | 1: ~0.06-0.2 | >98 | 40 - 160 | [3] |
| DOTATOC | DOTA | Not Specified | Not Specified | Not Specified | Not Specified | >90 | Not Specified | [9] |
| DOTA-LM3 | DOTA | Not Specified | Not Specified | Not Specified | Not Specified | >90 | Not Specified | [9] |
Table 2: Radiolabeling and Stability Data for ¹⁶¹Tb-Antibodies/Proteins (HSA as model)
| Protein Conjugate | Chelator | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Stability in Serum (24h, 37°C) | Reference |
| HSA-DOTA | DOTA | 40 | 60 | >98 | >95% | [6] |
| HSA-DTPA | CHX-A''-DTPA | 25-40 | 60 | >98 | ~88% | [6] |
| HSA-NETA | NETA | 40 | 60 | >98 | >95% | [6] |
| HSA-DOTA-GA | DOTA-GA | 40 | 60 | >98 | >95% | [6] |
| Nanobody-DOTA-GA | DOTA-GA | 40 | 60 | >89 | Stable in vivo | [10] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps in the preparation of ¹⁶¹Tb-labeled peptides and antibodies.
Workflow for ¹⁶¹Tb-Peptide Radiolabeling
Caption: General workflow for radiolabeling peptides with this compound.
Detailed Protocol: ¹⁶¹Tb-PSMA-617 Radiolabeling
This protocol is adapted from a published method for labeling PSMA-617.[4]
Materials:
-
¹⁶¹TbCl₃ in 0.05 M HCl
-
DOTA-PSMA-617
-
Sodium Acetate Buffer (0.5 M, pH 4.5)
-
L-Ascorbic Acid Solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 95°C
-
C18 Sep-Pak light cartridge (for purification, if needed)
-
Ethanol (B145695) and sterile water for cartridge activation/washing
-
Radio-TLC system (e.g., ITLC-SG strips, citrate (B86180) buffer mobile phase)
-
Radio-HPLC system with a suitable column (e.g., C18)
Procedure:
-
In a sterile reaction vial, add 50 µL of ascorbic acid solution.
-
Add 1 mL of sodium acetate buffer to the vial.
-
Carefully add the desired activity of ¹⁶¹TbCl₃ (e.g., 185 MBq) to the reaction vial. Gently mix.
-
Incubate the mixture at 95°C for 10 minutes.
-
Add the required amount of DOTA-PSMA-617 (e.g., 25 µL of a 1 mg/mL solution) to the vial.
-
Continue incubation at 95°C for 25 minutes.
-
After incubation, remove the vial from the heat and allow it to cool to room temperature.
-
Quality Control:
-
Radio-TLC: Spot a small aliquot of the reaction mixture onto an ITLC-SG strip. Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.5). Free ¹⁶¹Tb will remain at the origin (Rf=0), while ¹⁶¹Tb-PSMA-617 will migrate with the solvent front (Rf > 0.8).
-
Radio-HPLC: Inject an aliquot onto a C18 HPLC column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a radiation detector. The retention time of the radiolabeled peptide should be distinct from that of free ¹⁶¹Tb.
-
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ¹⁶¹Tb and hydrophilic impurities.
-
Elute the final ¹⁶¹Tb-PSMA-617 product with a small volume of 50% ethanol.
-
The ethanol can be removed by gentle heating under a stream of nitrogen, and the product reconstituted in a suitable buffer for injection (e.g., saline).
-
Workflow for ¹⁶¹Tb-Antibody Radiolabeling (Mild Conditions)
Caption: General workflow for mild radiolabeling of antibodies with this compound.
Detailed Protocol: ¹⁶¹Tb-Antibody Radiolabeling (General)
This protocol is a general guideline based on methods for labeling heat-sensitive biomolecules.[6][10] Optimization will be required for specific antibodies.
Materials:
-
¹⁶¹TbCl₃ in 0.05 M HCl
-
Chelator-conjugated antibody (e.g., DOTA-GA-mAb) in a suitable buffer (e.g., HEPES, PBS)
-
Sodium Acetate Buffer (0.1 M, pH 4.7) or other suitable buffer
-
Sterile, pyrogen-free, low-binding microcentrifuge tubes
-
Heating block or incubator set to 40°C
-
Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification
-
Radio-SEC-HPLC system
-
iTLC system
Procedure:
-
In a low-binding microcentrifuge tube, combine the chelator-conjugated antibody and the sodium acetate buffer. The final pH of the reaction mixture should be between 4.5 and 5.5.
-
Carefully add the ¹⁶¹TbCl₃ solution to the antibody mixture. The amount of antibody should be in molar excess to the terbium to ensure high labeling efficiency.
-
Incubate the reaction mixture at 40°C for 60 minutes. Avoid vigorous shaking or vortexing which could damage the antibody. Gentle mixing is sufficient.
-
After incubation, cool the reaction to room temperature.
-
Purification:
-
Purify the radiolabeled antibody from unreacted ¹⁶¹Tb using an SEC column (e.g., PD-10).
-
Equilibrate the column with a suitable buffer (e.g., sterile saline).
-
Load the reaction mixture onto the column.
-
Elute the column with the equilibration buffer and collect fractions.
-
The ¹⁶¹Tb-antibody will elute in the initial, high molecular weight fractions, while free ¹⁶¹Tb will be retained and elute later.
-
Identify the product-containing fractions using a gamma counter.
-
-
Quality Control:
-
Radio-SEC-HPLC: Analyze an aliquot of the purified product to confirm the absence of aggregates and free ¹⁶¹Tb. The radioactivity should correspond to the peak of the intact antibody.
-
iTLC: Use a system where the antibody remains at the origin and free ¹⁶¹Tb moves with the solvent front (e.g., using 50 mM DTPA as the mobile phase) to quickly assess the percentage of free radionuclide.
-
Stability and Quality Control Considerations
-
Radiolytic Degradation: High specific activities can lead to radiolysis of the labeled compound. The addition of radical scavengers ("quenchers") like L-ascorbic acid or gentisic acid to the final product formulation is crucial for maintaining stability.[1][3][4] Studies show that in the presence of ascorbic acid, ¹⁶¹Tb-PSMA-617 is stable for up to 72 hours.[4][11][12]
-
Purity: The final radiopharmaceutical product must be tested for radiochemical, radionuclidic, and chemical purity before administration.[13]
-
Metal Impurities: The ¹⁶¹Tb stock solution may contain metal impurities that can compete with ¹⁶¹Tb for the chelator, potentially reducing the radiochemical yield.[3] It is important to use high-purity ¹⁶¹Tb.
-
Hydrophilicity: The lipophilicity of the radiopharmaceutical can be determined by measuring the logD (n-octanol/PBS distribution coefficient). For example, ¹⁶¹Tb-PSMA-617 has been reported to be hydrophilic with a logP value of -2.15 ± 0.31 and a logD value of -3.9 ± 0.1.[1][4]
References
- 1. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of Human Serum Albumin With this compound Using Mild Conditions and Evaluation of in vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.sckcen.be [researchportal.sckcen.be]
- 11. researchgate.net [researchgate.net]
- 12. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for SPECT Imaging of Terb-161 in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for Single Photon Emission Computed Tomography (SPECT) imaging of Terbium-161 (¹⁶¹Tb) in preclinical biodistribution studies. This compound is a promising radionuclide for targeted cancer therapy due to its unique decay characteristics, including the emission of conversion and Auger electrons, making it effective for treating micrometastases.[1][2] Its gamma emissions also allow for SPECT imaging to assess the in vivo biodistribution of ¹⁶¹Tb-labeled radiopharmaceuticals.[2]
Quantitative SPECT Imaging Protocols for this compound
Accurate quantification of ¹⁶¹Tb biodistribution is crucial for dosimetry estimates and preclinical development of new radiopharmaceuticals.[3] The following tables summarize recommended SPECT imaging parameters for both preclinical and clinical systems, derived from recent studies.
Preclinical SPECT/CT Imaging Parameters
Preclinical SPECT imaging of ¹⁶¹Tb benefits from high-resolution collimators to accurately assess activity distribution in small animals.[3]
| Parameter | Recommendation | Source |
| Gamma Peaks | 48.9 keV and 74.6 keV | [3] |
| Collimator | High-Energy Ultra-High Resolution (HEUHR) or Low-Energy High-Resolution (LEHR) | [2][3] |
| Energy Window | 40.7–62.9 keV for 49 keV peak; 67.1–82.1 keV for 75 keV peak | [1] |
| Reconstruction | Ordered Subset Expectation Maximization (OSEM) | [2] |
Clinical SPECT/CT Imaging Parameters
Clinical SPECT imaging of ¹⁶¹Tb is feasible and can provide good image quality for dosimetry and treatment response assessment.[2][4]
| Parameter | Recommendation | Source |
| Primary Energy Peak | 74.6 keV | [1][2] |
| Energy Window | 75 keV ± 10% (67.1–82.1 keV) | [1] |
| Collimator | Low-Energy High-Resolution (LEHR) or Medium-Energy General-Purpose (MEGP) | [1][5] |
| Scatter Correction | Triple Energy Window (TEW) | [5] |
| Reconstruction | OSEM with attenuation, scatter, and collimator-detector response correction | [2][6][7] |
Experimental Protocols for ¹⁶¹Tb Biodistribution Studies
The following is a generalized protocol for preclinical biodistribution studies of ¹⁶¹Tb-labeled radiopharmaceuticals in rodent models. This protocol is based on methodologies reported for ¹⁶¹Tb-PSMA-617 and ¹⁶¹Tb-DOTATOC.[8][9]
I. Radiopharmaceutical Preparation
-
Radiolabeling: Conjugate the targeting molecule (e.g., PSMA-617, DOTATOC) with ¹⁶¹TbCl₃ in a suitable buffer (e.g., 0.1 M NaOAc, pH 4.7) at an optimized temperature and incubation time.[5]
-
Quality Control: Determine the radiochemical purity of the ¹⁶¹Tb-labeled compound using methods such as radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required.[5]
II. Animal Model and Administration
-
Animal Model: Utilize appropriate tumor-bearing rodent models (e.g., mice or rats with relevant tumor xenografts).
-
Anesthesia: Anesthetize the animals prior to and during the injection and imaging procedures (e.g., 2.5% isoflurane (B1672236) in O₂).
-
Administration: Inject a known activity of the ¹⁶¹Tb-labeled radiopharmaceutical (e.g., 1-10 MBq for mice) via the tail vein.[8]
III. SPECT/CT Imaging
-
Imaging Time Points: Acquire SPECT/CT images at multiple time points post-injection (p.i.) to assess the pharmacokinetics and biodistribution. Typical time points include 1h, 4h, 24h, 48h, and 72h p.i.[8]
-
Image Acquisition: Position the anesthetized animal in the SPECT/CT scanner and acquire whole-body or region-of-interest scans using the optimized parameters from the tables above.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) and apply corrections for attenuation, scatter, and collimator-detector response.[2]
IV. Ex Vivo Biodistribution and Data Analysis
-
Tissue Harvesting: At the final imaging time point, euthanize the animals and harvest relevant organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Activity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Data Comparison: Compare the ex vivo biodistribution data with the quantitative data obtained from the SPECT images to validate the imaging-based quantification.
Biodistribution Data for ¹⁶¹Tb-labeled Radiopharmaceuticals
The following tables summarize the biodistribution of ¹⁶¹Tb-PSMA-617 and ¹⁶¹Tb-DOTATOC in preclinical and clinical studies.
Biodistribution of ¹⁶¹Tb-PSMA-617 in a Patient with Metastatic Prostate Cancer (%ID/g)[8]
| Organ | 18h p.i. | 69h p.i. | 90h p.i. |
| Lacrimal Glands | High Uptake | Moderate Uptake | Low Uptake |
| Salivary Glands | High Uptake | Moderate Uptake | Low Uptake |
| Liver | Moderate Uptake | Low Uptake | Low Uptake |
| Kidneys | High Uptake | High Uptake | Moderate Uptake |
| Tumor Lesions | High Uptake | High Uptake | High Uptake |
Biodistribution of ¹⁶¹Tb-DOTATOC in a Patient with Neuroendocrine Tumor (%ID/g)[9]
| Organ | 0.5h p.i. | 3h p.i. | 24h p.i. | 71h p.i. |
| Liver | High Uptake | Moderate Uptake | Low Uptake | Low Uptake |
| Spleen | High Uptake | Moderate Uptake | Low Uptake | Low Uptake |
| Kidneys | High Uptake | High Uptake | Moderate Uptake | Low Uptake |
| Tumor Lesions | High Uptake | High Uptake | High Uptake | High Uptake |
Signaling Pathways and Experimental Workflows
Prostate-Specific Membrane Antigen (PSMA) Signaling Pathway
PSMA, a transmembrane protein highly expressed in prostate cancer cells, is known to modulate cell survival signaling pathways. Upon ligand binding, PSMA can interact with cellular machinery to promote the PI3K-AKT signaling pathway, which is a key driver of tumor growth and survival.[10][11][12][13][14]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Somatostatin (B550006) Receptor (SSTR) Signaling Pathway
Somatostatin receptors are G-protein coupled receptors that, upon binding to somatostatin or its analogs (like DOTATOC), initiate a signaling cascade that inhibits adenylyl cyclase, leading to decreased cAMP levels.[3][15][16][17] This ultimately results in the inhibition of hormone secretion and cell proliferation.[15]
Caption: SSTR activation inhibits adenylyl cyclase and reduces cAMP levels.
Experimental Workflow for Preclinical ¹⁶¹Tb Biodistribution Study
This diagram outlines the key steps in a typical preclinical biodistribution study using ¹⁶¹Tb-labeled radiopharmaceuticals.
Caption: Workflow for preclinical ¹⁶¹Tb biodistribution studies.
References
- 1. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. First-in-Humans Application of 161Tb: A Feasibility Study Using 161Tb-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. somatostatin signaling pathway Gene Ontology Term (GO:0038170) [informatics.jax.org]
- 17. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosimetry and Treatment Planning with Terbium-161 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-161 (¹⁶¹Tb) is an emerging radionuclide for targeted radionuclide therapy, showing great promise for treating a variety of cancers, including prostate cancer and neuroendocrine tumors.[1][2] Its unique decay characteristics, which include the emission of β⁻ particles, conversion electrons, and a significant cascade of Auger electrons, offer a therapeutic advantage over currently used radionuclides like Lutetium-177 (¹⁷⁷Lu).[1][3][4][5] This document provides detailed application notes and protocols for dosimetry and treatment planning with ¹⁶¹Tb-labeled radiopharmaceuticals to guide researchers and drug development professionals in this burgeoning field.
The primary advantage of ¹⁶¹Tb lies in its emission of low-energy conversion and Auger electrons, which have a very short range in tissue (micrometer to nanometer scale).[3][4] This localized energy deposition is particularly effective for eradicating microscopic metastases and even single cancer cells, which are often responsible for disease relapse.[1][2][5] Dosimetric studies have shown that for small tumor volumes, ¹⁶¹Tb can deliver a significantly higher absorbed dose compared to ¹⁷⁷Lu.[3][6]
Physical and Nuclear Properties of this compound
A clear understanding of the physical properties of ¹⁶¹Tb is crucial for accurate dosimetry and treatment planning. The key decay characteristics are summarized in the table below.
| Property | Value |
| Half-life | 6.95 days[1] |
| Primary Emissions | β⁻ particles, Conversion Electrons, Auger Electrons[1] |
| Mean β⁻ Energy | 154 keV[6] |
| Gamma Emissions for SPECT Imaging | 48.9 keV (17%), 74.6 keV (10.2%)[7][8] |
| Advantage over ¹⁷⁷Lu | Higher emission of low-energy electrons for targeted cell killing[3][6][9] |
Dosimetry of this compound Radiopharmaceuticals
Accurate dosimetry is paramount for effective and safe treatment planning. The emission of a complex spectrum of electrons from ¹⁶¹Tb necessitates careful dosimetric modeling, especially at the cellular and subcellular levels.
Macroscopic Dosimetry
For macroscopic dosimetry, the principles are similar to those for ¹⁷⁷Lu. Time-integrated activity in source organs is determined through sequential SPECT/CT imaging.[10][11] However, specific calibration factors for ¹⁶¹Tb must be used for accurate quantification of activity.[10][12]
Microdosimetry and Cellular Dosimetry
The therapeutic advantage of ¹⁶¹Tb is most pronounced at the microscopic level. The high linear energy transfer (LET) of its Auger electrons results in dense ionization clusters, leading to complex and difficult-to-repair DNA damage when the radionuclide is internalized or in close proximity to the cell nucleus.[5]
Dosimetric Comparison: ¹⁶¹Tb vs. ¹⁷⁷Lu
The following table summarizes key dosimetric comparisons between ¹⁶¹Tb and ¹⁷⁷Lu from preclinical and simulation studies.
| Parameter | This compound | Lutetium-177 | Reference |
| Absorbed Dose Ratio (¹⁶¹Tb/¹⁷⁷Lu) in Single Cells | Higher, regardless of radionuclide distribution | Lower | [6] |
| Energy Deposition in Small Volumes (10-100 µm) | 2-3 times higher | Lower | [3] |
| Absorbed Dose to Tumor Tissue (per unit activity) | ~40% higher | Lower | [13][14] |
| Mean Absorbed Energy to Tumor Cells (in vitro) | 3.2 - 4.2-fold higher | Lower | [15] |
Experimental Protocols
Production and Purification of this compound
High-purity, no-carrier-added (n.c.a.) ¹⁶¹Tb is essential for efficient radiolabeling. The most common production route involves the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets.[16][17][18]
Protocol: Purification of ¹⁶¹Tb from Irradiated ¹⁶⁰Gd Target
-
Target Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in a suitable acid (e.g., HCl or HNO₃).[16]
-
Chromatographic Separation:
-
Method: Cation exchange chromatography is a widely used method.[17]
-
Stationary Phase: Sykam cation exchange resin or similar.[17]
-
Mobile Phase: α-hydroxyisobutyric acid (α-HIBA) solution at a specific pH (e.g., 0.13 M α-HIBA, pH 4.5).[17]
-
Elution: Elute the column and collect the ¹⁶¹Tb fraction, which separates from the bulk ¹⁶⁰Gd target material.
-
-
Quality Control:
References
- 1. theranos.care [theranos.care]
- 2. This compound | NRG PALLAS [nrgpallas.com]
- 3. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 4. openmedscience.com [openmedscience.com]
- 5. isotopia-global.com [isotopia-global.com]
- 6. Radiation doses from 161Tb and 177Lu in single tumour cells and micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 17. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 161Tb [prismap.eu]
Application Notes and Protocols for Quality Control of Terbium-161 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential quality control procedures for Terbium-161 (¹⁶¹Tb) labeled compounds intended for research and preclinical development. Adherence to these procedures is critical to ensure the safety, efficacy, and reproducibility of studies involving this promising therapeutic radionuclide.
Introduction to this compound and Quality Control
This compound is a lanthanide radioisotope with a half-life of 6.89 days that decays to stable Dysprosium-161 via β⁻ emission.[1][2] Its decay characteristics, which include the emission of Auger and conversion electrons in addition to β⁻ particles, make it a highly promising candidate for targeted radionuclide therapy.[3][4] The chemical similarity of terbium to lutetium allows for the use of well-established DOTA-based chelators for stable complexation.[5]
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure that the product is safe and effective for its intended use.[6][7] For ¹⁶¹Tb-labeled compounds, QC encompasses the determination of radionuclide identity and purity, radiochemical purity, and the assessment of biological activity.
Radionuclide Identity and Purity
Objective: To confirm the identity of ¹⁶¹Tb and quantify any radionuclide impurities.
Radionuclide identity is confirmed by identifying the characteristic gamma-ray emissions of ¹⁶¹Tb. Radionuclidic purity is defined as the percentage of the total radioactivity that is in the form of the desired radionuclide.
Experimental Protocol: Gamma-Ray Spectroscopy
-
Instrumentation: A high-purity germanium (HPGe) detector coupled to a multichannel analyzer (MCA) is required for high-resolution gamma spectroscopy.[8][9]
-
Sample Preparation:
-
Place a known volume (e.g., 10-100 µL) of the ¹⁶¹Tb-labeled compound into a vial with a defined geometry.
-
Ensure the sample-to-detector distance is reproducible for consistent measurements.
-
-
Data Acquisition:
-
Data Analysis:
Acceptance Criteria:
-
Radionuclide Identity: Presence of characteristic ¹⁶¹Tb photopeaks.
| Parameter | Specification | Reference |
| Radionuclide Identity | Characteristic gamma peaks at 48.9 keV and 74.6 keV | [1][5] |
| Radionuclidic Purity | ≥ 99.9% | [1][5] |
| ¹⁶⁰Tb Impurity | ≤ 0.01% | [1][10] |
Radiochemical Purity
Objective: To determine the percentage of the total radioactivity present in the desired chemical form (i.e., the ¹⁶¹Tb-labeled compound).
Radiochemical impurities can include free ¹⁶¹Tb, hydrolyzed ¹⁶¹Tb, or other radiolabeled species. These impurities can lead to off-target radiation exposure and diminished therapeutic efficacy.[7][12] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods for this assessment.[4][9]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, injector, column, UV detector, and a radiodetector.[4][9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ACE 3, C18, 3 µm, 150 x 3.0 mm).[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is often used. The specific gradient will depend on the properties of the labeled compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dilute a small aliquot of the ¹⁶¹Tb-labeled compound in the mobile phase.
-
Data Analysis:
-
Identify the peak corresponding to the intact ¹⁶¹Tb-labeled compound based on its retention time, which can be compared to a non-radioactive standard.
-
Identify peaks corresponding to impurities such as free ¹⁶¹Tb (often complexed with DTPA for analysis, eluting at an early retention time).[4][9]
-
Calculate the radiochemical purity by dividing the area of the peak for the desired compound by the total area of all radioactive peaks.
-
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Instrumentation: TLC plates (e.g., silica (B1680970) gel 60 F254), a developing chamber, and a radio-TLC scanner.[4][9]
-
Chromatographic Conditions:
-
Stationary Phase: iTLC-SG plates.[13]
-
Mobile Phase: A common mobile phase is 0.1 M sodium citrate (B86180) solution (pH 5).[4] Another option is 0.9% NaCl.[13] The choice of mobile phase should effectively separate the labeled compound from free ¹⁶¹Tb.
-
-
Procedure:
-
Spot a small amount (1-2 µL) of the ¹⁶¹Tb-labeled compound onto the TLC plate.
-
Develop the plate in the chamber until the solvent front reaches a predetermined height.
-
Dry the plate and scan it using a radio-TLC scanner.
-
-
Data Analysis:
-
Determine the retention factors (Rf) for the labeled compound and any impurities. Typically, the labeled compound will have a lower Rf value, while free ¹⁶¹Tb will migrate with or near the solvent front.[4]
-
Calculate the radiochemical purity by dividing the radioactivity associated with the spot of the desired compound by the total radioactivity on the plate.
-
| Parameter | Method | Typical Specification | Reference |
| Radiochemical Purity | HPLC | ≥ 95% | [3][4] |
| Radiochemical Purity | TLC | ≥ 95% | [3][4] |
| Free ¹⁶¹Tb | HPLC/TLC | ≤ 5% | [4][9] |
Biological Activity
Objective: To ensure that the ¹⁶¹Tb-labeled compound retains its biological function, such as binding to its intended target.
For targeted radiopharmaceuticals, it is crucial to verify that the radiolabeling process does not compromise the biological activity of the targeting molecule. In vitro cell binding and internalization assays are commonly used for this purpose.
Experimental Protocol: In Vitro Cell Binding Assay
-
Cell Culture: Use a cell line that overexpresses the target of interest (e.g., PSMA-positive PC-3 PIP cells for a PSMA-targeted ligand).[11] A negative control cell line lacking the target should also be used.
-
Procedure:
-
Seed a known number of cells into multi-well plates and allow them to adhere overnight.
-
Add increasing concentrations of the ¹⁶¹Tb-labeled compound to the cells.
-
For determination of non-specific binding, add a large excess of the non-radiolabeled compound to a parallel set of wells.
-
Incubate for a defined period (e.g., 1-4 hours) at the appropriate temperature (e.g., 37°C or 4°C to prevent internalization).
-
Wash the cells with cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of total added radioactivity that is cell-bound.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Binding affinity (Kd) can be determined by saturation binding analysis.
-
The results of these in vitro assays provide an indication of the biological integrity of the radiolabeled compound and its potential for in vivo targeting.[14]
Visualizations
Caption: Workflow for the quality control of ¹⁶¹Tb-labeled compounds.
References
- 1. intisoid.com [intisoid.com]
- 2. Tb-161 - MADEXP [madexp.it]
- 3. researchgate.net [researchgate.net]
- 4. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 161Tb [prismap.eu]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. Determination of the gamma and X-ray emission intensities of this compound [inis.iaea.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucleusrad.com [nucleusrad.com]
- 13. researchgate.net [researchgate.net]
- 14. turkjps.org [turkjps.org]
Application Note: Mild Radiolabeling of Heat-Sensitive Biomolecules with Terbium-161
Audience: Researchers, scientists, and drug development professionals.
Introduction Terbium-161 (¹⁶¹Tb) is an emerging radionuclide for targeted radionuclide therapy, showing significant promise due to its unique decay characteristics, which include β⁻ emission for therapy and γ-radiation suitable for SPECT imaging.[1][2][3] A key advantage of ¹⁶¹Tb is the co-emission of a substantial number of low-energy conversion and Auger electrons, which may enhance its therapeutic efficacy compared to other radionuclides like Lutetium-177.[1][4] The development of ¹⁶¹Tb-based radiopharmaceuticals often involves conjugation to heat-sensitive biomolecules such as antibodies, antibody fragments, or peptides.[5] Traditional radiolabeling methods often require high temperatures (>90°C), which can lead to the thermal degradation of these delicate molecules.[6] Therefore, establishing mild radiolabeling protocols that can be performed at or near room temperature is critical to preserving the integrity and function of the biomolecule.[5][7] This application note provides detailed protocols and data for the successful radiolabeling of heat-sensitive biomolecules with ¹⁶¹Tb under mild conditions.
Key Considerations for Mild Radiolabeling
The success of mild radiolabeling hinges on the selection of an appropriate bifunctional chelator. The ideal chelator should exhibit rapid complexation kinetics at lower temperatures while forming a highly stable complex with the ¹⁶¹Tb radiometal to prevent its release in vivo.
1. Choice of Bifunctional Chelator: Several chelators are commonly used for radiolabeling with lanthanides. Studies have shown that their performance under mild conditions varies significantly.
-
DTPA (Diethylenetriaminepentaacetic acid): Acyclic chelators like DTPA and its derivatives (e.g., CHX-A”-DTPA) can achieve very high radiolabeling efficiency (>98%) even at room temperature (25°C).[1][6] However, the resulting complexes often exhibit lower in vitro and in vivo stability, leading to the release of ¹⁶¹Tb and undesirable accumulation in bone.[5][7]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes. However, it typically requires higher temperatures for efficient labeling.[1] At mild temperatures (40°C), higher ligand concentrations are needed to achieve quantitative yields.[6]
-
NETA ([4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl-[1][8] triazonan-1-yl]-acetic acid): NETA, a hybrid of DTPA and DOTA structures, has shown promise by combining reasonably fast reaction kinetics with the formation of stable complexes.[6] It can achieve high radiolabeling yields (>97%) at a mild temperature of 40°C across various ligand concentrations.[6]
-
Other Chelators: DOTA-GA has also been evaluated and shows good performance at 40°C, similar to DOTA.[1]
The selection of a chelator is therefore a trade-off between labeling efficiency at mild temperatures and the stability of the final radiolabeled conjugate. For heat-sensitive biomolecules, chelators like DOTA, DOTA-GA, and NETA are suitable when using a slightly elevated temperature of 40°C, which is compatible with most proteins.[5][7]
Caption: Chelator selection logic for mild ¹⁶¹Tb labeling.
Quantitative Data Summary
The following tables summarize the radiochemical yields and stability of various ¹⁶¹Tb complexes under mild conditions, based on published data.
Table 1: Radiochemical Yield (%) of ¹⁶¹Tb-Complexes at Mild Temperatures Data derived from a 60-minute incubation period.[6]
| Chelator | Ligand Conc. (µM) | Temp: 25°C | Temp: 40°C |
| DTPA | 0.1 | >98% | >98% |
| 1.0 | >98% | >98% | |
| 5.0 | >98% | >98% | |
| 10.0 | >98% | >98% | |
| DOTA | 0.1 | <50% | ~80% |
| 1.0 | <60% | ~90% | |
| 5.0 | ~75% | >95% | |
| 10.0 | ~85% | >95% | |
| DOTA-GA | 0.1 | <40% | ~70% |
| 1.0 | <50% | ~85% | |
| 5.0 | ~60% | >95% | |
| 10.0 | ~70% | >95% | |
| NETA | 0.1 | ~75% | >97% |
| 1.0 | ~90% | >98% | |
| 5.0 | >95% | >98% | |
| 10.0 | >95% | >98% |
Table 2: In Vitro Stability of ¹⁶¹Tb-Labeled Biomolecule Conjugates Data represents the percentage of intact radiolabeled conjugate after 24 hours of incubation at 37°C.[6]
| Conjugate | Stability in PBS (pH 7.4) | Stability in Human Serum |
| [¹⁶¹Tb]Tb-DTPA-HSA | >95% | 88.1 ± 1.3% |
| [¹⁶¹Tb]Tb-DOTA-HSA | >95% | >95% |
| [¹⁶¹Tb]Tb-DOTA-GA-HSA | 92.1 ± 6.8% | >95% |
| [¹⁶¹Tb]Tb-NETA-HSA | >95% | >95% |
Experimental Protocols
The following are generalized protocols for the mild radiolabeling of a chelator-conjugated, heat-sensitive biomolecule with ¹⁶¹Tb and subsequent quality control analysis.
Protocol 1: Mild Radiolabeling with ¹⁶¹Tb
This protocol describes the labeling of a biomolecule previously conjugated with a chelator (e.g., DOTA or NETA).
Materials:
-
¹⁶¹TbCl₃ in 0.05 M HCl (No-carrier-added)
-
Chelator-conjugated biomolecule (e.g., antibody, peptide)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.7-5.5), Chelex-treated
-
Reaction vial (e.g., low-binding microcentrifuge tube)
-
Thermomixer or heating block set to 40°C
-
Radiochemical purity analysis equipment (see Protocol 2)
Procedure:
-
Preparation: In a reaction vial, add the chelator-conjugated biomolecule to the sodium acetate buffer to achieve a final concentration typically in the range of 5-10 µM.
-
Addition of Radionuclide: Add the required activity of ¹⁶¹TbCl₃ (e.g., 0.2-1 MBq for analytical scale) to the vial. Ensure the final volume and pH are within the optimal range for the chosen chelator.
-
Incubation: Gently mix the solution and place the vial in a thermomixer set to 40°C. Incubate for 60 minutes. For DTPA-based chelators, this step can be performed at 25°C.
-
Quenching (Optional): The reaction can be stopped by adding a small volume of 50 mM DTPA solution to chelate any remaining free ¹⁶¹Tb. This step is typically omitted if the product is to be purified.
-
Quality Control: Before further use, determine the radiochemical purity of the product using the methods described in Protocol 2.
Caption: Workflow for mild ¹⁶¹Tb radiolabeling of biomolecules.
Protocol 2: Quality Control of ¹⁶¹Tb-labeled Biomolecules
Quality control is essential to ensure the radiopharmaceutical meets purity standards before in vitro or in vivo use.[9][10][11]
A. Instant Thin-Layer Chromatography (iTLC) iTLC is a rapid method to determine the percentage of free ¹⁶¹Tb versus labeled biomolecule.
Materials:
-
iTLC-SG strips
-
Mobile phase: 0.1 M Citric Acid
-
Developing chamber
-
Radio-TLC scanner or well counter
Procedure:
-
Spot a small volume (~1 µL) of the reaction mixture onto the origin of an iTLC strip.
-
Place the strip in a developing chamber containing the citric acid mobile phase.
-
Allow the solvent to migrate up the strip. In this system, the large radiolabeled biomolecule remains at the origin (Rf = 0.0-0.2), while free ¹⁶¹Tb³⁺ moves with the solvent front (Rf = 0.8-1.0).[8]
-
Remove the strip, let it dry, and measure the radioactivity distribution using a radio-TLC scanner to calculate the radiochemical purity.
B. Radio Size-Exclusion High-Performance Liquid Chromatography (radio-SEC-HPLC) Radio-SEC-HPLC provides a more detailed analysis, separating the labeled biomolecule from aggregates and free radiometal based on size.
Materials:
-
HPLC system with a size-exclusion column
-
In-line radioactivity detector
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a small volume of the reaction mixture into the HPLC system.
-
Monitor the eluate with both a UV detector (for the protein) and a radioactivity detector.
-
The radiolabeled biomolecule will elute as a major radioactive peak at a retention time corresponding to its molecular weight. Free ¹⁶¹Tb or small molecule impurities will elute later.
-
Calculate the radiochemical purity by integrating the area under the respective radioactive peaks.
Caption: Quality control workflow for ¹⁶¹Tb-labeled biomolecules.
Conclusion The successful radiolabeling of heat-sensitive biomolecules with this compound under mild conditions is highly feasible and relies on the appropriate selection of a bifunctional chelator. While DTPA allows for labeling at room temperature, its use is compromised by poor in vivo stability.[1] In contrast, chelators such as DOTA, DOTA-GA, and NETA provide highly stable radioconjugates when labeled at a mild temperature of 40°C, achieving radiochemical yields greater than 95%.[5] These protocols and data support the development of stable and effective ¹⁶¹Tb-based radiopharmaceuticals for therapeutic applications, ensuring the biological integrity of the targeting molecule is preserved.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edhmed.com [edhmed.com]
- 3. 161Tb [prismap.eu]
- 4. First-in-Humans Application of 161Tb: A Feasibility Study Using 161Tb-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of Human Serum Albumin With this compound Using Mild Conditions and Evaluation of in vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of Human Serum Albumin With this compound Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. nucleusrad.com [nucleusrad.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Terbium-161 Conjugation to PSMA-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy is a rapidly advancing field in oncology, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key target for treating metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] While Lutetium-177 (¹⁷⁷Lu) has been the cornerstone for PSMA-targeted therapies, new radionuclides are being explored to enhance therapeutic efficacy.[5] Terbium-161 (¹⁶¹Tb) is a promising alternative, exhibiting similar chemical properties to ¹⁷⁷Lu, which allows for its integration into existing chelator and ligand systems like PSMA-617 and PSMA-I&T.[5][6]
¹⁶¹Tb's key advantage lies in its unique decay profile. In addition to β⁻ radiation comparable to ¹⁷⁷Lu, ¹⁶¹Tb emits a significant spectrum of low-energy Auger and conversion electrons.[1][5][7] These short-range electrons deposit a high amount of energy locally (high linear energy transfer), potentially leading to increased cytotoxicity, especially in single cells and micrometastases.[8][9][10] Preclinical and early clinical studies have demonstrated that ¹⁶¹Tb-labeled PSMA ligands can deliver higher absorbed radiation doses to tumors compared to their ¹⁷⁷Lu counterparts, suggesting superior therapeutic potential.[8][11]
These application notes provide detailed protocols for the radiolabeling of PSMA-targeting ligands with ¹⁶¹Tb, subsequent quality control measures, and methods for in vitro and in vivo evaluation.
Radiolabeling Protocol: ¹⁶¹Tb-PSMA-617
This protocol describes the conjugation of no-carrier-added ¹⁶¹TbCl₃ to the DOTA-containing ligand, PSMA-617. The DOTA chelator is commonly used for radiolabeling with trivalent radiometals like ¹⁶¹Tb and ¹⁷⁷Lu.[6][12]
Workflow for ¹⁶¹Tb-PSMA Ligand Preparation
Caption: Workflow for the radiolabeling of PSMA-617 with this compound.
Materials
-
¹⁶¹TbCl₃ solution (in 0.01 M HCl)
-
PSMA-617 (or other DOTA-conjugated PSMA ligand)
-
Sodium ascorbate buffer (pH 4.5-5.0)
-
HEPES buffer
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Methodology
-
Preparation: In a sterile, metal-free reaction vial, add the PSMA-617 ligand. The amount will depend on the desired specific activity.
-
Buffering: Add the reaction buffer (e.g., sodium ascorbate) to the vial to achieve a final pH between 4.5 and 5.0. Ascorbate also acts as a radioprotectant to prevent radiolysis.[13]
-
Radionuclide Addition: Carefully add the ¹⁶¹TbCl₃ solution to the vial containing the ligand and buffer.
-
Incubation: Securely cap the vial and incubate at 95°C for 15-30 minutes.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC (see Section 2). The final product, ¹⁶¹Tb-PSMA-617, should have an RCP greater than 95%.
-
Formulation: If the RCP is acceptable, the product can be formulated in a suitable vehicle (e.g., saline with ascorbic acid) for in vitro or in vivo use and passed through a sterile filter.
Quality Control Protocols
A. Radiochemical Purity (RCP) Determination
-
Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC).
-
Radio-TLC Protocol:
-
Spot a small volume (~1 µL) of the reaction mixture onto a TLC strip (e.g., silica (B1680970) gel).
-
Develop the strip using a suitable mobile phase (e.g., a mixture of ammonium (B1175870) acetate, methanol, and DTPA) to separate the radiolabeled conjugate from free ¹⁶¹Tb.
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the percentage of ¹⁶¹Tb incorporated into the PSMA ligand.
-
-
Radio-HPLC Protocol:
-
Inject a small volume of the reaction mixture into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Elute with a gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% TFA).
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to ¹⁶¹Tb-PSMA-617 and any impurities (like free ¹⁶¹Tb).[13]
-
B. In Vitro Stability
-
Protocol:
-
Incubate an aliquot of the final ¹⁶¹Tb-PSMA-617 product in saline and in human serum at 37°C.[14]
-
At various time points (e.g., 1, 24, 48, 72 hours), analyze samples using radio-TLC or radio-HPLC to determine the RCP.
-
The conjugate is considered stable if the RCP remains above 90-95% over the time course. Studies have shown ¹⁶¹Tb-PSMA-617 to be stable for up to 72 hours.[13][15][16]
-
C. Lipophilicity Determination (LogP)
-
Protocol:
-
Add a sample of ¹⁶¹Tb-PSMA-617 to a vial containing equal volumes of n-octanol and phosphate-buffered saline (PBS).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to ensure complete phase separation.
-
Sample equal volumes from both the n-octanol and PBS layers and measure the radioactivity in a gamma counter.
-
Calculate the LogP value as the base-10 logarithm of the ratio of counts per minute (CPM) in the octanol (B41247) phase to the CPM in the PBS phase. A negative LogP value indicates a hydrophilic compound.[13]
-
Table 1: Summary of Radiolabeling and QC Data
| Parameter | Ligand | Value | Reference |
| Radiochemical Yield/Purity | PSMA-617 | >98% | [1][6] |
| PSMA-617 | 97.99 ± 2.01% | [13][15][16] | |
| ART-101 | >95% | [14] | |
| Specific Activity | PSMA-617 | Up to 100 MBq/nmol | [1][2][3][11] |
| In Vitro Stability (72h) | PSMA-617 | >95% | [13][15] |
| ART-101 | >90% (in human serum) | [14] | |
| Lipophilicity (LogP) | PSMA-617 | -2.15 ± 0.31 | [13] |
In Vitro Evaluation Protocols
Mechanism of Action of ¹⁶¹Tb-PSMA Ligands
Caption: ¹⁶¹Tb-PSMA binds to PSMA, is internalized, and emits radiation causing DNA damage.
A. Cell Uptake and Internalization Assay
-
Cell Lines: Use a PSMA-positive cell line (e.g., PC-3 PIP, LNCaP) and a PSMA-negative control line (e.g., PC-3 flu).[1][13]
-
Protocol:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Incubate the cells with a known concentration of ¹⁶¹Tb-PSMA-617 at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Total Uptake: At each time point, wash the cells with cold PBS to remove unbound radioligand. Lyse the cells and measure the radioactivity in a gamma counter.
-
Internalization: For a parallel set of wells, after the incubation period, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes to strip off surface-bound radioactivity. Wash with PBS, lyse the cells, and measure the internalized radioactivity.
-
Specificity: To demonstrate PSMA-specific binding, perform blocking studies by co-incubating the cells with an excess of non-radiolabeled PSMA ligand.
-
Express results as a percentage of the added activity per million cells.
-
B. Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Seed cells in 96-well plates.
-
Treat cells with increasing concentrations of ¹⁶¹Tb-PSMA-617 (e.g., 0.1 to 10 MBq/mL) and incubate for a defined period (e.g., 24-72 hours).[13]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
Calculate cell viability relative to untreated control cells.
-
-
Clonogenic Assay (Cell Survival):
-
Treat cells in suspension or as monolayers with ¹⁶¹Tb-PSMA-617 for a specified time.
-
Plate a known number of viable cells into new culture dishes and incubate for 10-14 days to allow colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing ≥50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Preclinical Data Summary
Studies consistently show that ¹⁶¹Tb-PSMA conjugates are more effective than their ¹⁷⁷Lu counterparts in preclinical models.[1][11]
Table 2: Comparative In Vitro Efficacy (¹⁶¹Tb-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617)
| Assay | Finding | Cell Line | Reference |
| Cell Viability (MTT) | ¹⁶¹Tb was significantly more effective at reducing viability at concentrations of 0.1–10 MBq/mL. | PC-3 PIP | [13] |
| Cell Survival (Clonogenic) | ¹⁶¹Tb was up to 3-fold more effective at reducing cell survival. | PC-3 PIP | [6] |
| General Comparison | Viability and survival of PC-3 PIP cells were more reduced with ¹⁶¹Tb-PSMA-617 across the entire concentration range tested. | PC-3 PIP | [1][3][4][11] |
Table 3: Comparative In Vivo Data (Tumor-Bearing Mice)
| Parameter | ¹⁶¹Tb-PSMA Conjugate | ¹⁷⁷Lu-PSMA Conjugate | Finding | Reference |
| Biodistribution | Equal tissue distribution profiles. | Equal tissue distribution profiles. | The radionuclide does not alter the pharmacokinetic profile of the ligand. | [1][3][6] |
| Tumor-Absorbed Dose | 6.10 ± 6.59 Gy/GBq (PSMA-617) | 2.59 ± 3.30 Gy/GBq (PSMA-617) | ¹⁶¹Tb delivered a ~2.4-fold higher dose to tumor lesions. | [8] |
| Tumor-Absorbed Dose | 1.7 ± 0.3 Gy/MBq (ART-101) | 0.6 ± 0.1 Gy/MBq (PSMA-617) | ¹⁶¹Tb-ART-101 delivered a 2.8-fold higher dose than ¹⁷⁷Lu-PSMA-617. | [14] |
| Therapeutic Efficacy | Median survival: 36 days (5 MBq), 65 days (10 MBq). | N/A (Control survival: 19 days) | ¹⁶¹Tb-PSMA-617 shows a clear, activity-dependent survival benefit. | [1][2][3][11] |
| Therapeutic Efficacy | Significant tumor regression and prolonged survival. | Less effective than ¹⁶¹Tb-ART-101. | ¹⁶¹Tb-ART-101 showed superior anti-tumor effects compared to both ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617. | [14] |
In Vivo Experimental Protocol
This protocol outlines a general procedure for evaluating the biodistribution and therapeutic efficacy of ¹⁶¹Tb-PSMA ligands in a xenograft mouse model.
Workflow for In Vivo Preclinical Study
Caption: General workflow for in vivo evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals.
Methodology
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice). Inoculate the mice subcutaneously with a PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP). Allow tumors to grow to a suitable size (e.g., 100-150 mm³).
-
Biodistribution Study:
-
Inject a cohort of tumor-bearing mice intravenously (i.v.) with a known activity of ¹⁶¹Tb-PSMA-617 (e.g., 1-5 MBq).
-
At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize groups of mice.
-
Harvest tumors, blood, and major organs (kidneys, liver, spleen, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
SPECT/CT Imaging:
-
Inject tumor-bearing mice with ¹⁶¹Tb-PSMA-617 (e.g., 20-30 MBq).
-
At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the radioligand and confirm tumor targeting.
-
-
Therapy Study:
-
Randomize tumor-bearing mice into different treatment groups:
-
Vehicle control (saline)
-
¹⁶¹Tb-PSMA-617 (low dose, e.g., 5 MBq)
-
¹⁶¹Tb-PSMA-617 (high dose, e.g., 10 MBq)
-
(Optional) ¹⁷⁷Lu-PSMA-617 comparator group
-
-
Administer the treatments via i.v. injection.
-
Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume (using caliper measurements), body weight, and overall health.
-
Follow the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant weight loss) and record survival data.[14]
-
Conclusion
This compound represents a significant advancement in the field of PSMA-targeted radionuclide therapy. Its unique emission of Auger and conversion electrons provides a dosimetric advantage over ¹⁷⁷Lu, which has been shown to translate into superior preclinical efficacy.[1][4][11] The protocols outlined in these notes provide a framework for the successful conjugation, quality control, and evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals. The similar chemistry between terbium and lutetium facilitates a seamless transition for research laboratories already working with ¹⁷⁷Lu, paving the way for further investigation and potential clinical translation of this highly promising therapeutic agent.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. This compound for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 5. openmedscience.com [openmedscience.com]
- 6. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 13. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assays Using Terbium-161 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-161 (¹⁶¹Tb) is an emerging radionuclide for targeted cancer therapy, offering a unique combination of beta (β⁻) particles and a significant emission of low-energy conversion and Auger electrons.[1][2][3] This dual radiation characteristic makes ¹⁶¹Tb particularly effective for treating not only larger tumors but also microscopic metastases and single cancer cells.[1][2][3][4] The high linear energy transfer (LET) of Auger electrons, when emitted in close proximity to a cell's DNA, can induce complex and lethal double-strand breaks.[3][5][6] These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of novel ¹⁶¹Tb-labeled radiopharmaceuticals, essential for preclinical evaluation.
Comparative Efficacy of this compound
Preclinical studies have consistently demonstrated the superior therapeutic potential of ¹⁶¹Tb over Lutetium-177 (B1209992) (¹⁷⁷Lu), a commonly used therapeutic radionuclide.[7][8][9] The enhanced cell-killing effect of ¹⁶¹Tb is attributed to its additional Auger electron emissions.[7][8][10] Dosimetric calculations have shown that ¹⁶¹Tb can deliver a significantly higher absorbed dose to small cell clusters and single cells compared to ¹⁷⁷Lu.[7][11]
Data Presentation
Table 1: Comparative In Vitro Efficacy of ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617
| Assay Type | Cell Line | Compound | IC50 (MBq/mL) | Reference |
| MTT Assay | PC-3 PIP (PSMA+) | ¹⁶¹Tb-PSMA-617 | ~0.5 | [11] |
| ¹⁷⁷Lu-PSMA-617 | ~1.5 | [11] | ||
| Clonogenic Assay | PC-3 PIP (PSMA+) | ¹⁶¹Tb-PSMA-617 | Lower than ¹⁷⁷Lu-PSMA-617 | [11][12][13][14] |
| ¹⁷⁷Lu-PSMA-617 | Higher than ¹⁶¹Tb-PSMA-617 | [11][12][13][14] |
Note: IC50 values are approximate and dependent on experimental conditions. The clonogenic assay results consistently show a higher efficacy for ¹⁶¹Tb-PSMA-617 in reducing cell survival.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]
Materials:
-
Cancer cell line of interest (e.g., PC-3 PIP for PSMA-targeted compounds)
-
Complete cell culture medium
-
96-well plates
-
¹⁶¹Tb-labeled compound and non-radiolabeled control compound
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the ¹⁶¹Tb-labeled compound and the corresponding non-radiolabeled compound in complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells and wells with medium only for background measurement.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[17] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Clonogenic Assay for Cell Survival
The clonogenic assay is the gold standard for determining the reproductive viability of cells after exposure to cytotoxic agents. It assesses the ability of a single cell to proliferate and form a colony.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or T-25 flasks
-
¹⁶¹Tb-labeled compound and non-radiolabeled control compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ¹⁶¹Tb-labeled compound and the non-radiolabeled control for a specific duration (e.g., 24 hours).
-
Recovery: After the treatment period, remove the medium containing the compound, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.[19]
-
Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with methanol (B129727) for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) in the control group
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE) Plot the surviving fraction against the compound concentration on a log-linear scale.
-
Visualizations
Caption: Experimental workflow for evaluating ¹⁶¹Tb-labeled compounds.
Caption: Signaling pathway of ¹⁶¹Tb-induced cell death.
Caption: Logical relationship between experimental outcomes.
References
- 1. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 2. theranos.care [theranos.care]
- 3. evolutionoftheprogress.com [evolutionoftheprogress.com]
- 4. google.com [google.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gup.ub.gu.se [gup.ub.gu.se]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes and Protocols for Preclinical Evaluation of Terbium-161 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical tumor models for the evaluation of Terbium-161 (¹⁶¹Tb)-based radiopharmaceuticals. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to facilitate the assessment of ¹⁶¹Tb's therapeutic efficacy in prostate, neuroendocrine, and ovarian cancer models.
Introduction to this compound in Radionuclide Therapy
This compound is a lanthanide radioisotope with a half-life of 6.95 days that is garnering significant interest for targeted radionuclide therapy.[1] Its unique decay characteristics, which include the emission of medium-energy β- particles, conversion electrons, and a significant number of low-energy Auger electrons, make it a potent therapeutic agent.[1][2] This combination of emissions is particularly effective for eradicating micrometastases and single cancer cells, which are often responsible for tumor relapse.[2][3] Preclinical studies have consistently demonstrated the superior therapeutic efficacy of ¹⁶¹Tb-labeled compounds compared to their Lutetium-177 (¹⁷⁷Lu) counterparts.
Featured Preclinical Tumor Models
The selection of an appropriate preclinical tumor model is critical for the accurate evaluation of novel radiopharmaceuticals. This section details three commonly used xenograft models for assessing the efficacy of ¹⁶¹Tb-based therapies.
Prostate Cancer Model
-
Cell Line: PC-3 PIP (Prostate-Specific Membrane Antigen-positive). This cell line is derived from human prostate cancer and has been engineered to express high levels of PSMA, a key target for prostate cancer therapy.
-
Animal Model: Male athymic nude mice are typically used for this model due to their immunodeficient state, which allows for the growth of human tumor xenografts.
-
Rationale: This model is highly relevant for studying PSMA-targeted radiopharmaceuticals and has been extensively used in the preclinical evaluation of both diagnostic and therapeutic agents for prostate cancer.
Neuroendocrine Tumor Model
-
Cell Line: AR42J (Somatostatin Receptor-positive). This is a rat pancreatic acinar cell line that endogenously expresses high levels of somatostatin (B550006) receptors (SSTRs), a hallmark of neuroendocrine tumors.
-
Animal Model: Athymic nude mice are suitable for establishing AR42J tumor xenografts.
-
Rationale: This model is instrumental for the preclinical assessment of SSTR-targeting radiopharmaceuticals, a cornerstone in the management of neuroendocrine neoplasms.
Ovarian Cancer Model
-
Cell Line: SKOV-3 or OVCAR-8 (L1CAM-positive). These human ovarian adenocarcinoma cell lines are well-characterized and have been used to study various aspects of ovarian cancer biology and therapy. They are known to express L1CAM, a potential target for radioimmunotherapy.
-
Animal Model: Female athymic nude mice are used to establish subcutaneous or intraperitoneal ovarian tumor xenografts.
-
Rationale: These models are valuable for investigating novel therapeutic strategies for ovarian cancer, a disease with a high mortality rate.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments in the preclinical evaluation of ¹⁶¹Tb-radiopharmaceuticals.
Cell Culture
-
PC-3 PIP Cells:
-
Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).[4][5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
AR42J Cells:
-
Media: RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[6][7]
-
Subculturing: Cells grow in clusters and are passaged when confluent.[8] Treatment with dexamethasone (B1670325) can enhance their acinar cell characteristics.[6]
-
-
SKOV-3/OVCAR-8 Cells:
-
Media: For SKOV-3, McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin is commonly used. For OVCAR-8, RPMI 1640 with 10% FBS and 1% penicillin-streptomycin is suitable.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Adherent cells are passaged at 80-90% confluency.
-
Radiolabeling of Targeting Ligands
A critical step in developing targeted radiopharmaceuticals is the efficient and stable labeling of the targeting molecule with the radionuclide.
-
Radiolabeling of PSMA-617 with ¹⁶¹Tb:
-
To a solution of PSMA-617 in a reaction vial, add a sodium acetate (B1210297) buffer (pH 4.5).
-
Add the required activity of [¹⁶¹Tb]TbCl₃.
-
Incubate the reaction mixture at 95°C for 10-25 minutes.
-
Perform quality control using methods like radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
-
-
Radiolabeling of DOTA-conjugates (e.g., DOTA-LM3, DOTATOC) with ¹⁶¹Tb:
-
Combine the DOTA-conjugated peptide with [¹⁶¹Tb]TbCl₃ in a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Incubate the mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).
-
Assess the radiochemical purity using radio-TLC or radio-HPLC.
-
Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
3.3.1. Tumor Inoculation
-
Prostate Cancer (PC-3 PIP): Subcutaneously inject 2.5 to 6 million cells in a volume of 100-200 µL of a suitable medium (e.g., RPMI 1640 or a mixture with Matrigel) into the flank of male athymic nude mice.[5]
-
Neuroendocrine Tumors (AR42J): Subcutaneously inject approximately 5 million cells in 100 µL of PBS into the flank of nude mice.[9]
-
Ovarian Cancer (SKOV-3/OVCAR-8): For a subcutaneous model, inject 1-2 million cells in 0.5 mL of PBS into the flank.[10] For an intraperitoneal model, inject a similar number of cells directly into the peritoneal cavity.[10]
-
-
3.3.2. Biodistribution Studies
-
Once tumors reach a suitable size (e.g., 100-300 mm³), intravenously inject the ¹⁶¹Tb-labeled radiopharmaceutical into the tail vein of the tumor-bearing mice.
-
At predetermined time points (e.g., 1, 4, 24, 48, 96 hours post-injection), euthanize the animals.
-
Collect blood and dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected activity per gram of tissue (%IA/g).
-
-
3.3.3. Preclinical Therapy (Efficacy) Studies
-
Randomize tumor-bearing mice into treatment and control groups when tumors reach a palpable size.
-
Administer the therapeutic dose of the ¹⁶¹Tb-radiopharmaceutical (typically via intravenous injection). Control groups may receive a vehicle or a non-radioactive equivalent.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
-
Define clear endpoints for the study, such as a maximum tumor volume or signs of morbidity, at which point animals are humanely euthanized.
-
Record the survival data for each group.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating ¹⁶¹Tb-based radiopharmaceuticals.
Table 1: Comparative Efficacy of [¹⁶¹Tb]Tb-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-617 in a Prostate Cancer Xenograft Model (PC-3 PIP)
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition | Reference |
| Saline Control | 19 | - | [11] |
| [¹⁷⁷Lu]Lu-PSMA-617 (5.0 MBq) | 32 | Significant | [11] |
| [¹⁶¹Tb]Tb-PSMA-617 (5.0 MBq) | 36 | Significant | [11] |
| [¹⁶¹Tb]Tb-PSMA-617 (10 MBq) | 65 | Pronounced | [11] |
Table 2: Comparative Efficacy of [¹⁶¹Tb]Tb-DOTA-LM3 and [¹⁷⁷Lu]Lu-DOTA-LM3 in a Neuroendocrine Tumor Xenograft Model (AR42J)
| Treatment Group | Tumor Growth Delay (days) | Survival Outcome | Reference |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | 35 ± 7 | 3 out of 6 mice survived until end of study | [12] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | 44 ± 5 | All mice survived until end of study | [12] |
Table 3: Biodistribution of [¹⁶¹Tb]Tb-PSMA-617 in PC-3 PIP Tumor-Bearing Mice (%IA/g ± SD)
| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 96 h p.i. | Reference |
| Blood | 6.5 ± 0.8 | 2.1 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | [13] |
| Tumor | 42.1 ± 7.5 | 49.0 ± 5.5 | 39.8 ± 6.2 | 22.0 ± 4.3 | [13] |
| Kidneys | 35.2 ± 4.1 | 55.3 ± 9.8 | 45.1 ± 7.3 | 15.2 ± 2.5 | [13] |
| Liver | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 | [13] |
| Spleen | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [13] |
| Lungs | 2.5 ± 0.4 | 0.9 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | [13] |
Table 4: Biodistribution of [¹⁶¹Tb]Tb-DOTA-LM3 in AR42J Tumor-Bearing Mice (%IA/g ± SD)
| Organ/Tissue | 2 h p.i. | 24 h p.i. | Reference |
| Blood | 0.16 ± 0.03 | 0.02 ± 0.00 | [14] |
| Tumor | 30.0 ± 5.1 | 25.1 ± 4.2 | [14] |
| Kidneys | 17.0 ± 2.1 | 8.3 ± 0.6 | [15] |
| Liver | 0.4 ± 0.1 | 0.2 ± 0.0 | [14] |
| Spleen | 0.1 ± 0.0 | 0.1 ± 0.0 | [14] |
| Lungs | 0.2 ± 0.0 | 0.1 ± 0.0 | [14] |
Visualizations
The following diagrams illustrate key workflows and concepts in the preclinical evaluation of ¹⁶¹Tb-based radiopharmaceuticals.
References
- 1. theranos.care [theranos.care]
- 2. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 3. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 4. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture of pancreatic AR42J cell for use as a model for acinar cell function | Pancreapedia [pancreapedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ebiohippo.com [ebiohippo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Automated Synthesis of Terbium-161 Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terbium-161 (¹⁶¹Tb) is a promising radionuclide for targeted cancer therapy, distinguished by its unique decay characteristics that include both beta (β⁻) particles and a significant emission of low-energy Auger and conversion electrons.[1][2] This combination is effective for treating larger tumors and micrometastases or even single cancer cells.[3] Similar to the clinically established Lutetium-177 (¹⁷⁷Lu), ¹⁶¹Tb has a comparable half-life (6.89 days) and emits gamma radiation suitable for SPECT imaging, positioning it as an ideal theranostic agent.[1][4][5] The production of ¹⁶¹Tb radiopharmaceuticals involves the irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets, followed by purification to isolate the ¹⁶¹Tb, and subsequent radiolabeling of a targeting molecule.[3][4]
Automating these processes using synthesis modules is critical for ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards.[6] These notes provide an overview and detailed protocols for the automated synthesis of ¹⁶¹Tb-radiopharmaceuticals.
Part 1: Production and Automated Purification of this compound
The most common method for producing no-carrier-added (n.c.a.) ¹⁶¹Tb is through the neutron irradiation of highly enriched ¹⁶⁰Gd₂O₃ targets in a nuclear reactor.[1][4] The irradiated target must then undergo a robust purification process to separate the ¹⁶¹Tb from the bulk ¹⁶⁰Gd target material and any decay products like Dysprosium-161 (¹⁶¹Dy).[7][8]
Workflow for ¹⁶¹Tb Production and Purification
The overall process involves target irradiation, dissolution, and chromatographic separation, which can be automated on a module like a TRASIS AIO.[9]
Caption: Workflow of ¹⁶¹Tb production and automated purification.
Experimental Protocol 1: Automated Purification of ¹⁶¹Tb
This protocol is adapted from methods using extraction chromatography resins and is suitable for automation on a commercial synthesis module (e.g., TRASIS).[9][10] The system utilizes a combination of resins for efficient separation of Tb from Gd.[9][11]
Materials and Reagents:
-
Irradiated ¹⁶⁰Gd₂O₃ target, dissolved in 0.1 M HNO₃
-
Nitric Acid (HNO₃), various concentrations (e.g., 0.1 M, 0.2 M, 1 M)
-
Hydrochloric Acid (HCl), trace-metal grade
-
Automated synthesis module (e.g., TRASIS AIO) equipped with necessary cartridges, tubing, and reagent vials.
Methodology:
-
System Preparation:
-
Target Loading:
-
Transfer the dissolved ¹⁶⁰Gd/¹⁶¹Tb target solution into a designated starting vial on the module.
-
The automated sequence loads the solution onto the primary separation column at a controlled flow rate (e.g., 1 mL/min).[10]
-
-
Gadolinium Elution (Wash Step):
-
The module automatically flushes the column with multiple column volumes (e.g., 14-17 CVs) of 0.2 M HNO₃ to elute the bulk of the ¹⁶⁰Gd target material.[10] The eluate is directed to a waste container.
-
-
This compound Elution (Product Collection):
-
Following the wash, the module switches the eluent to 1 M HNO₃.
-
The purified ¹⁶¹Tb is eluted from the column in a small volume (e.g., 4 column volumes) and collected in a clean, designated product vial.[10]
-
-
Final Formulation (Optional):
-
If required for subsequent labeling steps, the module can perform a solvent exchange to convert the ¹⁶¹Tb from a nitrate (B79036) to a chloride form (¹⁶¹TbCl₃), typically involving a second concentration column (e.g., DGA resin) and elution with dilute HCl.[11]
-
Expected Results: This automated process can achieve a recovery of >95% of the ¹⁶¹Tb activity with a significant reduction of the ¹⁶⁰Gd target material, resulting in a high-purity product suitable for radiolabeling.[9][10]
| Parameter | Reported Value | Reference |
| ¹⁶¹Tb Recovery | 96 - 98% | [9] |
| ¹⁶⁰Gd Reduction | From 2 mg to ~1 µg | [9] |
| Terbium Purity (non-radioactive trials) | ≥ 98% | [9] |
Part 2: Automated Radiolabeling and Quality Control
Once purified, the ¹⁶¹TbCl₃ solution is used to label a vector molecule, which is typically a peptide or antibody conjugated to a chelator like DOTA. The radiolabeling conditions for ¹⁶¹Tb are often very similar to those for ¹⁷⁷Lu, allowing for the adaptation of existing automated protocols.[1]
Workflow for Automated Radiolabeling and QC
Caption: Automated radiolabeling and quality control workflow.
Experimental Protocol 2: Automated Radiolabeling of [¹⁶¹Tb]Tb-DOTA-TATE
This protocol is designed for an automated synthesis module (e.g., Elysia-Raytest LUNA, GE FASTlab) and is based on established manual labeling procedures.[1][12][13]
Materials and Reagents:
-
Purified ¹⁶¹TbCl₃ in HCl solution
-
DOTA-TATE precursor
-
Sodium Acetate (B1210297) buffer (e.g., 2.5 M)[1]
-
Quencher solution: Ascorbic acid/Gentisic acid (e.g., 50 mM)[1]
-
Sterile water for injection
-
Sterile saline solution
-
SPE cartridge (e.g., C18) for purification
-
Sterile filter (0.22 µm)
Methodology:
-
Kit and Reagent Loading:
-
Place a sterile, single-use cassette and reagent kit onto the synthesis module.
-
Load vials containing the ¹⁶¹TbCl₃, DOTA-TATE precursor, acetate buffer, quencher, and formulation saline into their designated positions.
-
-
Automated Synthesis Sequence:
-
The module transfers the ¹⁶¹TbCl₃, DOTA-TATE, and sodium acetate buffer into the reaction vessel.
-
The mixture is heated to 90-95°C for 15-20 minutes.[1]
-
After incubation, the vessel is cooled, and the quencher solution is added to minimize radiolysis.[1]
-
The crude product is diluted and passed through an SPE cartridge to trap the radiolabeled peptide.
-
The cartridge is washed with sterile water to remove unlabeled ¹⁶¹Tb and hydrophilic impurities.
-
The final product, [¹⁶¹Tb]Tb-DOTA-TATE, is eluted from the cartridge with an ethanol/water mixture, diluted with saline, and passed through a 0.22 µm sterile filter into a sterile product vial.
-
Expected Results: High radiochemical yield and purity are expected, with the final product remaining stable for over 24 hours.[1]
| Parameter | Expected Value | Reference |
| Radiochemical Yield (RCY) | > 98% | [1] |
| Radiochemical Purity (RCP) | > 97% | [1] |
| Stability in solution (24h) | > 90% | [1] |
| Molar Activity (Achievable) | 160 MBq/nmol | [1] |
Part 3: Quality Control Protocols
Quality control (QC) is mandatory to ensure the purity and safety of the radiopharmaceutical before administration.[14]
Experimental Protocol 3: Quality Control of [¹⁶¹Tb]Tb-Radiopharmaceuticals
A. Radiochemical Purity via Instant Thin-Layer Chromatography (iTLC)
-
Purpose: A rapid method to determine the percentage of free (unbound) ¹⁶¹Tb.
-
Materials: iTLC-SG strips, development chamber, mobile phase (e.g., acetonitrile/water 75/25).
-
Procedure:
-
Spot a small drop of the final product onto the origin of an iTLC strip.
-
Place the strip in a chamber containing the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Once complete, remove the strip and cut it in half.
-
Measure the activity of each half in a dose calibrator or gamma counter.
-
-
Interpretation: Free ¹⁶¹Tb remains at the origin (Rf=0), while the labeled product migrates with the solvent front (Rf=1). Calculate the percentage of activity associated with the product peak.
B. Radiochemical Purity via High-Performance Liquid Chromatography (HPLC)
-
Purpose: Provides a more detailed analysis of radiochemical purity and identifies potential radiolytic byproducts.
-
System: HPLC system equipped with a C18 column and dual detectors (UV and radiation).
-
Procedure:
-
Inject a small volume (~20 µL) of the final product into the HPLC system.
-
Run a gradient elution method (specifics depend on the compound).
-
Monitor the output from both the UV detector (for the unlabeled precursor) and the radiation detector (for radiolabeled species).
-
-
Interpretation: Compare the retention time of the main radioactive peak to a reference standard. The radiochemical purity is the percentage of total radioactivity that corresponds to the desired product peak.[1]
| Compound | Expected Retention Time (min) | Reference |
| [¹⁶¹Tb]Tb-DTPA (free complex) | 2 - 3 | [1] |
| [¹⁶¹Tb]Tb-DOTA-TATE (product) | 12.5 - 13.0 | [1] |
| Radiolysis Byproducts | 11.0 - 13.0 (variable peaks) | [1] |
Conclusion: The automation of ¹⁶¹Tb-radiopharmaceutical production is not only feasible but essential for its broader clinical implementation. By adapting protocols similar to those used for ¹⁷⁷Lu, automated synthesis modules can reliably produce high-purity ¹⁶¹Tb-labeled compounds.[1][9] The protocols and data presented here provide a framework for researchers and drug developers to establish robust and reproducible manufacturing processes for this highly promising therapeutic radionuclide.
References
- 1. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharm Theranostics Enters Into Supply Agreement with TerThera for this compound Isotope - BioSpace [biospace.com]
- 3. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated synthesis of PET tracers [fz-juelich.de]
- 7. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Separation of terbium as a first step towards high purity this compound for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient separation method for terbium and gadolinium using LN2 resin - American Chemical Society [acs.digitellinc.com]
- 11. eichrom.com [eichrom.com]
- 12. Synthesis Modules – Acrux Radiopharma [acrux-radiopharma.com]
- 13. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
Terbium-161 for Peptide Receptor Radionuclide Therapy (PRRT): Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the treatment of cancers such as neuroendocrine tumors (NETs) and prostate cancer. The standard-of-care has largely revolved around Lutetium-177 (¹⁷⁷Lu), a radionuclide that emits beta particles to damage tumor cells. However, the scientific community is increasingly focusing on Terbium-161 (¹⁶¹Tb), a theranostic radionuclide with the potential to offer a more potent therapeutic effect.
This compound is chemically similar to ¹⁷⁷Lu, allowing it to be used with the same targeting molecules and chelators.[1][2] Its key advantage lies in its unique decay properties. In addition to medium-energy beta (β⁻) particles, ¹⁶¹Tb emits a significant spectrum of low-energy conversion and Auger electrons.[3][4][5] These electrons have a very short range in tissue (from nanometers to micrometers), depositing a high amount of energy in a localized area.[6][7] This characteristic is believed to be particularly effective for eliminating microscopic tumor clusters, single cancer cells, and micrometastases, which are often drivers of cancer recurrence and may not be adequately treated by the longer-range beta particles of ¹⁷⁷Lu.[6][7][8] Preclinical and early clinical studies suggest that this enhanced, localized radiation dose can lead to superior therapeutic outcomes.[1][9]
These application notes provide a comprehensive overview of ¹⁶¹Tb, including its physical properties, preclinical data, and detailed protocols for its application in a research setting.
Physical and Chemical Properties
This compound is a radioisotope of the lanthanide series. Its physical decay characteristics are similar to ¹⁷⁷Lu, making it a suitable candidate for direct comparison and substitution in existing PRRT frameworks.[10] The co-emission of Auger electrons, however, provides a distinct therapeutic advantage.[11]
Table 1: Comparison of Physical Properties: this compound vs. Lutetium-177
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Reference(s) |
|---|---|---|---|
| Half-life (T½) | 6.95 days | 6.65 days | [3][5] |
| Primary Emission | β⁻ particles | β⁻ particles | [3][4] |
| Average β⁻ Energy (Eβavg) | 154 keV | 134 keV | [5][10] |
| Gamma (γ) Emissions for SPECT | 48.9 keV (17%), 74.6 keV (10%) | 113 keV (6%), 208 keV (11%) | [1][11] |
| Auger/Conversion Electrons | High Yield (~12.12 e⁻/decay) | Low Yield (~1.11 e⁻/decay) | [5][11] |
| Production Method | Neutron irradiation of ¹⁶⁰Gd | Neutron irradiation of ¹⁷⁶Lu or ¹⁷⁶Yb |[12] |
Mechanism of Action and Therapeutic Rationale
The therapeutic efficacy of ¹⁶¹Tb-PRRT is derived from its dual-radiation profile. The beta particles travel up to a few millimeters in tissue, treating the bulk of the tumor mass, similar to ¹⁷⁷Lu. The Auger and conversion electrons, however, deposit their high-energy payload over an extremely short distance. This makes ¹⁶¹Tb exceptionally potent for eradicating small tumors and single cells.[7][13]
Recent studies have highlighted that the subcellular localization of the radiopharmaceutical is critical. When using SSTR antagonists (e.g., DOTA-LM3), which remain on the cell membrane, the short-ranged electrons of ¹⁶¹Tb are highly effective at damaging the cell membrane and nearby critical structures.[1] This has been shown to be significantly more potent than internalizing agonists when paired with ¹⁶¹Tb.[1]
Caption: this compound decay pathway and its dual therapeutic action.
Data Summary
Quantitative data from preclinical studies consistently demonstrate the potential superiority of ¹⁶¹Tb over ¹⁷⁷Lu in various aspects of PRRT.
Table 2: Radiolabeling and Stability of ¹⁶¹Tb-Peptides
| Radiopharmaceutical | Molar Activity | Radiochemical Purity (RCP) | Stability (24h) | Reference(s) |
|---|---|---|---|---|
| [¹⁶¹Tb]Tb-DOTATOC | 9.9-14.9 GBq/µmol | >98% | Stable in presence of stabilizer | [1][12][14] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | up to 100 MBq/nmol | ≥98% | Not specified | [1] |
| [¹⁶¹Tb]Tb-DOTA-TATE | up to 160 MBq/nmol | >97% | >93% (in solution) | [15] |
| [¹⁶¹Tb]Tb-PSMA-I&T | Not specified | Not specified | Not specified |[6] |
Table 3: In Vitro Efficacy of ¹⁶¹Tb- vs. ¹⁷⁷Lu-labeled Peptides in AR42J Cells
| Parameter | Radiopharmaceutical | Value | Fold-Advantage of ¹⁶¹Tb | Reference(s) |
|---|---|---|---|---|
| Cell Viability (IC₅₀) | [¹⁶¹Tb]Tb-DOTA-LM3 | 0.01 ± 0.00 MBq/mL | 102x | [1] |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | 1.02 ± 0.06 MBq/mL | [1] | ||
| Cell Viability (IC₅₀) | [¹⁶¹Tb]Tb-DOTATOC | 0.20 ± 0.02 MBq/mL | 4x | [1] |
| [¹⁷⁷Lu]Lu-DOTATOC | 0.81 ± 0.04 MBq/mL | [1] | ||
| Cell Survival | [¹⁶¹Tb]Tb-DOTATOC (0.5 MBq/mL) | <3% survived | ~10x more potent | [1] |
| | [¹⁷⁷Lu]Lu-DOTATOC | Required 5.0 MBq/mL for similar effect | |[1] |
Table 4: In Vivo Biodistribution of ¹⁶¹Tb-DOTATOC and ¹⁶¹Tb-DOTA-LM3 in AR42J Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | [¹⁶¹Tb]Tb-DOTATOC (4h p.i.) | [¹⁶¹Tb]Tb-DOTA-LM3 (4h p.i.) | Reference(s) |
|---|---|---|---|
| Blood | 0.2 ± 0.1 | 0.1 ± 0.0 | [1] |
| Tumor | 10.5 ± 2.6 | 16.9 ± 3.4 | [1] |
| Kidneys | 2.5 ± 0.5 | 1.9 ± 0.5 | [1] |
| Liver | 0.3 ± 0.1 | 0.1 ± 0.0 | [1] |
| Lungs | 0.4 ± 0.1 | 0.4 ± 0.1 | [1] |
| Spleen | 0.2 ± 0.1 | 0.1 ± 0.0 | [1] |
| Bone | 0.4 ± 0.1 | 0.4 ± 0.1 |[1] |
Table 5: Monte Carlo Simulated Absorbed Dose to Cell Nucleus (1 MeV released/µm³)
| Radionuclide Distribution | Absorbed Dose from ¹⁷⁷Lu (Gy) | Absorbed Dose from ¹⁶¹Tb (Gy) | Fold-Increase with ¹⁶¹Tb | Reference(s) |
|---|---|---|---|---|
| Homogeneous in Cell | 5.8 | 19.5 | 3.4x | [2] |
| Cell Membrane Surface | 1.9 | 5.0 | 2.6x | [2] |
| Cytoplasmic | 3.0 | 8.3 | 2.8x | [2] |
| Intranuclear | 10.7 | 38.6 | 3.6x |[2][16] |
Experimental Protocols
The following protocols are generalized methodologies based on published preclinical research. Researchers should optimize these protocols for their specific peptides, cell lines, and laboratory conditions.
Protocol 1: Radiolabeling of DOTA-conjugated Peptides with this compound
This protocol describes the general procedure for labeling a DOTA-conjugated peptide (e.g., DOTATOC, DOTA-LM3) with ¹⁶¹Tb.
Materials:
-
No-carrier-added (n.c.a.) [¹⁶¹Tb]TbCl₃ in 0.05 M HCl
-
DOTA-conjugated peptide stock solution (e.g., 1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (0.5 M to 2.5 M, pH 4.5-5.5, Chelex-treated)
-
Quenchers/Stabilizers: Ascorbic acid, gentisic acid solution (e.g., 50 mM)
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Heating block or water bath set to 90-95°C
-
Sterile water for injection
Procedure:
-
In a sterile reaction vial, add the sodium acetate buffer.
-
Add the desired amount of DOTA-conjugated peptide.
-
Carefully add the [¹⁶¹Tb]TbCl₃ solution to the vial. The final molar activity can be adjusted (e.g., 10-100 MBq/nmol).[1][15]
-
Gently mix the reaction solution. The final reaction volume should be kept low to maintain high reactant concentrations.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.[14][15]
-
After incubation, cool the vial to room temperature for at least 5 minutes.
-
Add a quencher solution (e.g., ascorbic acid/gentisic acid) to minimize radiolysis, especially for high-activity preparations.[15]
-
Proceed with Quality Control (Protocol 2) to determine radiochemical yield and purity.
Caption: General workflow for ¹⁶¹Tb-peptide radiolabeling and quality control.
Protocol 2: Quality Control of ¹⁶¹Tb-labeled Radiopharmaceuticals
Quality control is essential to ensure the radiopharmaceutical is suitable for experimental use.
A. Instant Thin-Layer Chromatography (iTLC)
-
Purpose: To quickly determine the radiochemical yield by separating the labeled peptide from free ¹⁶¹Tb.
-
Stationary Phase: iTLC-SG paper strips.
-
Mobile Phase: A common mobile phase is acetonitrile/water (75/25 v/v). In this system, the radiolabeled peptide typically moves with the solvent front, while free ¹⁶¹Tb remains at the origin.
-
Procedure: Spot a small amount of the reaction mixture onto the iTLC strip. Develop the strip in a chromatography chamber with the mobile phase. Once the solvent front nears the top, remove the strip, let it dry, cut it in half (origin and front), and measure the radioactivity of each section in a gamma counter.
B. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine radiochemical purity with high resolution, separating the desired product from impurities and non-labeled species.
-
System: A radio-HPLC system equipped with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system is typically used, for example, Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). The gradient runs from high polarity (e.g., 95% A) to low polarity (e.g., 5% A) over 20-30 minutes.
-
Procedure: Inject a small volume of the final product. The retention time of the ¹⁶¹Tb-labeled peptide will be different from that of the unlabeled peptide and free ¹⁶¹Tb. Integrate the peak areas in the radio-chromatogram to calculate radiochemical purity.
Protocol 3: In Vitro Cell Uptake and Internalization Assay
This assay quantifies the total cell-associated radioactivity and distinguishes between membrane-bound and internalized radioligand.
Materials:
-
SSTR-positive cells (e.g., AR42J rat pancreatic cancer cells).[1]
-
Cell culture medium, plates (e.g., 24-well), and incubator.
-
[¹⁶¹Tb]Tb-labeled peptide.
-
Binding buffer (e.g., medium containing 1% BSA).
-
Acid wash buffer (e.g., 0.05 M glycine (B1666218) in saline, pH 2.8) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to attach overnight (e.g., 1.0 x 10⁵ cells/well).
-
Incubation: Remove culture medium and wash cells with binding buffer. Add binding buffer containing a known concentration of the ¹⁶¹Tb-labeled peptide (e.g., 1 nM).
-
Incubate for various time points (e.g., 0.5, 2, 4 hours) at 37°C.[17] For non-specific binding control, add a large excess (e.g., 1000-fold) of the corresponding unlabeled peptide to a separate set of wells.
-
Washing: After incubation, remove the radioactive medium and wash the cells twice with ice-cold PBS.
-
Surface-Bound Fraction: To determine the membrane-bound fraction, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect this supernatant.
-
Internalized Fraction: Lyse the remaining cells with NaOH lysis buffer and collect the lysate.
-
Counting: Measure the radioactivity in the acid wash fraction (surface-bound) and the lysate fraction (internalized) using a gamma counter.
-
Calculation: Express results as a percentage of the total added activity. Total cell-associated activity is the sum of the surface-bound and internalized fractions.
Protocol 4: In Vivo Biodistribution Study in Tumor-bearing Mice
This protocol outlines the procedure to determine the distribution and clearance of the ¹⁶¹Tb-radiopharmaceutical in an animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted tumors like AR42J).[1]
-
[¹⁶¹Tb]Tb-labeled peptide, formulated in sterile saline.
-
Anesthesia.
-
Syringes for intravenous (tail vein) injection.
-
Dissection tools, scales for weighing organs, and tubes for sample collection.
-
Gamma counter with appropriate calibration for ¹⁶¹Tb.
Procedure:
-
Animal Preparation: Once tumors reach a suitable size, randomize the animals into groups for different time points (e.g., 1h, 4h, 24h, 48h p.i.).
-
Injection: Administer a known amount of activity (e.g., 0.9-1.5 MBq) of the ¹⁶¹Tb-labeled peptide intravenously via the tail vein.[18] Record the exact injected dose for each animal by measuring the syringe before and after injection.
-
Sacrifice and Dissection: At the designated time points, euthanize the mice according to approved protocols.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues (tumor, kidneys, liver, spleen, lungs, heart, stomach, intestines, muscle, bone, etc.).
-
Sample Processing: Blot tissues to remove excess blood, place them in pre-weighed tubes, and record the wet weight of each sample.
-
Counting: Measure the radioactivity in each sample and in the injection standards using a gamma counter.
-
Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Caption: Experimental workflow for an in vivo biodistribution study.
Disclaimer: These protocols are intended for informational and research purposes only and are not a substitute for established, validated standard operating procedures. All work with radioactive materials and animals must be conducted in compliance with institutional, national, and international regulations and guidelines.
References
- 1. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. theranos.care [theranos.care]
- 4. openmedscience.com [openmedscience.com]
- 5. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 7. theranos.care [theranos.care]
- 8. netrf.org [netrf.org]
- 9. petermac.org [petermac.org]
- 10. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dosimetric Analysis of the Short-Ranged Particle Emitter 161Tb for Radionuclide Therapy of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-in-Humans Application of 161Tb: A Feasibility Study Using 161Tb-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theranos.care [theranos.care]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.sckcen.be [researchportal.sckcen.be]
Application Notes & Protocols for Assessing Terbium-161 Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical assessment of Terbium-161 (¹⁶¹Tb)-labeled radiopharmaceuticals. The unique decay properties of ¹⁶¹Tb, including the emission of β⁻ particles and a significant number of low-energy Auger and conversion electrons, make it a promising candidate for targeted radionuclide therapy.[1][2][3][4][5][6] Its chemical similarity to Lutetium-177 (¹⁷⁷Lu) allows for the adaptation of existing chelator and targeting molecule technologies.[4][5][7]
Accurate assessment of biodistribution and pharmacokinetics is critical for the development of safe and effective ¹⁶¹Tb-based therapies. These protocols outline the necessary steps for in vitro characterization, in vivo biodistribution studies in animal models, and clinical imaging for dosimetry calculations.
Preclinical Evaluation
Preclinical studies are fundamental to understanding the behavior of a novel ¹⁶¹Tb-labeled radiopharmaceutical.[1][3] This involves a series of in vitro and in vivo experiments to determine its stability, specificity, and pharmacokinetic profile.
In vitro studies are essential to confirm the radiochemical purity, stability, and specific binding of the ¹⁶¹Tb-labeled compound before proceeding to in vivo experiments.
Protocol 1: Radiolabeling and Quality Control
-
Radiolabeling Procedure:
-
To a solution of the targeting molecule conjugated with a chelator (e.g., DOTA, PSMA-617) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.7), add the required amount of ¹⁶¹TbCl₃.[8]
-
Incubate the reaction mixture at an optimized temperature (e.g., 40°C or 95°C) for a specific duration (e.g., 30-60 minutes).[8][9]
-
The reaction can be quenched by adding a chelating agent like DTPA to complex any free ¹⁶¹Tb.
-
-
Quality Control:
-
Determine the radiochemical yield and purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[10] A radiochemical purity of >95% is generally required for further experiments.[2][10]
-
Assess the stability of the radiolabeled compound in saline and human serum at 37°C over a period of up to 72 hours.[11][12]
-
| Parameter | Typical Value | Reference |
| Radiochemical Yield | > 95% | [2][10] |
| Radiochemical Purity | > 99% (after purification) | [8] |
| Stability in Serum (72h) | > 90% | [11] |
Protocol 2: Cell Uptake and Internalization Assays
-
Cell Culture: Culture cancer cell lines expressing the target of interest (e.g., PSMA-positive PC-3 PIP cells) and control cells (e.g., PSMA-negative PC-3 flu cells).[13]
-
Incubation: Seed the cells in multi-well plates and incubate with the ¹⁶¹Tb-labeled radiopharmaceutical at 37°C for various time points (e.g., 1, 2, 4, 8, 24 hours).[10]
-
Uptake Measurement:
-
After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Internalization Assay:
-
To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioligand before cell lysis.
-
Measure the radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized).
-
-
Data Analysis: Express the results as a percentage of the added activity per million cells.
| Cell Line | Parameter | Typical Value | Reference |
| PC-3 PIP (PSMA+) | Uptake (4h) | 49 ± 5.5% IA/g | [13] |
| PC-3 PIP (PSMA+) | Internalization (4h) | 8-11% of total uptake | [13] |
| PC-3 flu (PSMA-) | Uptake (4h) | < 0.5% | [13] |
Experimental Workflow for In Vitro Studies
References
- 1. Research Portal - Development and preclinical evaluation of 161Tb radiopharmaceuticals for cancer treatment [research.kuleuven.be]
- 2. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. openmedscience.com [openmedscience.com]
- 5. 161Tb [prismap.eu]
- 6. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 8. researchportal.sckcen.be [researchportal.sckcen.be]
- 9. First-in-Humans Application of 161Tb: A Feasibility Study Using 161Tb-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy safety and evaluation of [161Tb]Tb-ART-101 as next generation PSMA-targeted radiopharmaceutical for advanced prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Terbium-161 SPECT/CT in Treatment Response Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction to Terbium-161 for Theranostics
This compound (¹⁶¹Tb) is an emerging radionuclide with significant potential for theranostics, the integrated approach of diagnostics and therapy.[1][2] Its decay characteristics, which include the emission of both medium-energy beta particles and a significant number of low-energy conversion and Auger electrons, make it a promising candidate for targeted radionuclide therapy.[3][4][5] These emissions are effective for treating both larger tumors and micrometastases.[6][7] Furthermore, ¹⁶¹Tb emits gamma photons suitable for Single Photon Emission Computed Tomography (SPECT) imaging, enabling visualization of radiopharmaceutical biodistribution and calculation of dosimetry, which is crucial for treatment planning and response assessment.[6][7][8]
Chemically similar to Lutetium-177 (¹⁷⁷Lu), ¹⁶¹Tb can be readily chelated to various targeting molecules, such as PSMA-ligands for prostate cancer and somatostatin (B550006) analogues for neuroendocrine tumors, using established radiolabeling techniques.[6][9] This allows for the targeted delivery of radiation to cancer cells. First-in-human studies have demonstrated the feasibility of ¹⁶¹Tb-based SPECT/CT imaging, producing good quality images that allow for the visualization of tumor lesions and organs at risk.[9][10]
Quantitative Data Summary
The ability to perform accurate quantification with SPECT/CT is essential for reliable dosimetry and for monitoring the therapeutic response. The following tables summarize key quantitative parameters for ¹⁶¹Tb SPECT/CT imaging derived from phantom and clinical studies.
Table 1: ¹⁶¹Tb SPECT/CT Phantom Imaging Parameters and Performance
| Parameter | Value | Collimator | Energy Window | Scatter Correction | Reconstruction | Reference |
| Sensitivity | 1.42E-5 counts/decay | LEHR | 75 keV (20% width) | Dual-Energy Window (DEW) | OSEM | [3][4] |
| 7.41 cps/MBq | LEHR | 67.1-82.1 keV | - | ASC-OSEM | [11] | |
| Resolution | 8.4 ± 0.7 mm | LEHR | 67.1-82.1 keV | - | ASC-OSEM | [11] |
| Recovery Coefficients (Sphere Diameter) | ||||||
| 37 mm | 0.60 ± 0.05 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
| 28 mm | 0.52 ± 0.07 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
| 22 mm | 0.45 ± 0.07 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
| 17 mm | 0.39 ± 0.07 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
| 13 mm | 0.28 ± 0.08 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
| 10 mm | 0.20 ± 0.08 | LEHR | 75 keV (20% width) | DEW | OSEM | [3][4] |
LEHR: Low-Energy High-Resolution; OSEM: Ordered Subset Expectation Maximization; ASC-OSEM: Attenuation, Scatter, and Collimator-detector response-corrected OSEM.
Table 2: Comparative Dosimetry of ¹⁶¹Tb-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) for ¹⁶¹Tb-PSMA-617 | Mean Absorbed Dose (Gy/GBq) for ¹⁷⁷Lu-PSMA-617 | Reference |
| Tumor Lesions | 6.10 ± 6.59 | 2.59 ± 3.30 | [12] |
| Kidneys | 0.36 (0.11) | - | [13] |
| Parotid Glands | 0.15 (0.07) | - | [13] |
Experimental Protocols
Protocol 1: Quantitative ¹⁶¹Tb SPECT/CT Phantom Imaging for Calibration
This protocol describes the methodology for calibrating a SPECT/CT scanner for quantitative ¹⁶¹Tb imaging using a NEMA/IEC body phantom.
1. Phantom Preparation: a. Obtain a NEMA IEC body phantom with fillable spheres of various diameters (e.g., 10, 13, 17, 22, 28, 37 mm). b. Prepare a stock solution of ¹⁶¹Tb with a known activity concentration. To prevent adhesion of the radionuclide to the phantom's inner surfaces, use a buffered solution such as diethylenetriaminepentaacetic acid (DTPA). c. Fill the spheres and the background compartment of the phantom with the ¹⁶¹Tb solution. A typical sphere-to-background activity concentration ratio is 8:1. d. The total activity in the phantom can range from approximately 70 to 5000 MBq to assess linearity and performance across a clinically relevant range.[3][4]
2. SPECT/CT Image Acquisition: a. Scanner: Siemens Symbia Intevo Bold SPECT/CT scanner or equivalent.[5] b. Collimator: Low-Energy High-Resolution (LEHR).[7][8][11] c. Energy Window: Center a 20% energy window around the 74.6 keV photopeak (e.g., 67.1-82.1 keV).[3][4][8][11] d. Scatter Correction Windows: For dual-energy window (DEW) correction, use upper and lower scatter windows adjacent to the main photopeak.[5] e. Acquisition Parameters: i. Frame Duration: 10-16 seconds per frame.[3][5] ii. Number of Frames: 60-120 frames per rotation.[3][5] iii. Rotation: 360 degrees. f. CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
3. Image Reconstruction: a. Algorithm: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[5] A common configuration is 4-6 iterations and 8-10 subsets.[5] b. Corrections: Apply corrections for attenuation (using the CT map), scatter (using DEW or similar method), and collimator-detector response.[7][8] Monte Carlo-based corrections can improve image quality.[7][8] c. Post-processing: Apply a Gaussian post-processing filter (e.g., 8.4 mm) to reduce noise.[5] d. Voxel Size: Reconstruct to a defined voxel size (e.g., 4.8 mm³).[5]
4. Data Analysis: a. Draw regions of interest (ROIs) over the spheres and the background in the reconstructed SPECT images. b. Calculate the recovery coefficients (RC) for each sphere using the formula: RC = (Measured Activity Concentration in Sphere / True Activity Concentration in Sphere). c. Determine the system sensitivity (counts per second per MBq or counts per decay).
Protocol 2: Clinical ¹⁶¹Tb SPECT/CT for Treatment Response Monitoring
This protocol outlines the procedure for acquiring and analyzing ¹⁶¹Tb SPECT/CT images in patients undergoing targeted radionuclide therapy to monitor treatment response.
1. Patient Preparation: a. Ensure the patient is well-hydrated. b. Administer the therapeutic dose of the ¹⁶¹Tb-labeled radiopharmaceutical (e.g., ¹⁶¹Tb-PSMA-617) via intravenous injection. A typical administered dose might be in the range of 5,550 MBq.[9]
2. SPECT/CT Image Acquisition: a. Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to assess pharmacokinetics and calculate dosimetry. Common time points include 4, 18, 24, 69, 90, and 120 hours post-injection.[5][9] b. Scanner and Parameters: Use the same scanner, collimator, energy windows, and acquisition parameters as established during phantom calibration (see Protocol 1). c. Whole-Body Imaging: Acquire whole-body planar images to visualize the overall biodistribution of the radiopharmaceutical. d. SPECT/CT Imaging: Perform SPECT/CT scans over specific regions of interest (e.g., pelvis, abdomen, thorax) to enable accurate activity quantification in tumors and organs at risk.
3. Image Reconstruction and Analysis: a. Reconstruct the SPECT/CT images using the calibrated reconstruction protocol (see Protocol 1). b. Co-register the images from the different time points. c. Delineate volumes of interest (VOIs) for tumors and critical organs (e.g., kidneys, salivary glands, bone marrow) on the CT images and project them onto the SPECT data. d. For each VOI, determine the total activity at each time point. e. Plot the activity versus time for each VOI and fit the data to an appropriate kinetic model to calculate the time-integrated activity (cumulated activity). f. Dosimetry Calculation: Use a dosimetry software package (e.g., OLINDA/EXM, IDAC) to calculate the absorbed dose (in Gy) to the tumors and critical organs from the cumulated activity.[12]
4. Treatment Response Assessment: a. Compare the tumor uptake and absorbed dose from pre-treatment or early-cycle imaging to subsequent imaging sessions. b. A decrease in tumor uptake and size on SPECT/CT, along with a reduction in tumor-absorbed dose, can indicate a positive treatment response. c. Correlate imaging findings with other clinical markers of treatment response (e.g., serum tumor markers, clinical symptoms).
Visualizations
Caption: Workflow for quantitative ¹⁶¹Tb SPECT/CT phantom calibration.
Caption: Clinical workflow for ¹⁶¹Tb SPECT/CT treatment response monitoring.
References
- 1. 161Tb-PSMA Unleashed: a Promising New Player in the Theranostics of Prostate Cancer : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. 161Tb-PSMA Unleashed: a Promising New Player in the Theranostics of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. d-nb.info [d-nb.info]
- 6. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Revolutionizing Radiopharmaceutical Research: Precise Quantification of Terbium-161 in Tissue Samples
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly advancing field of targeted radionuclide therapy, Terbium-161 (Tb-161) has emerged as a highly promising candidate for treating a range of cancers, including prostate cancer and neuroendocrine tumors.[1] Its unique decay characteristics, which include the emission of both beta particles and low-energy Auger electrons, offer a significant therapeutic advantage by effectively targeting and destroying cancer cells, including micrometastases.[1] To fully harness the potential of Tb-161-based radiopharmaceuticals, accurate and reliable quantification of their activity in tissue samples is paramount for preclinical research and drug development.
This application note provides detailed protocols for the three primary techniques used to quantify this compound activity in tissue samples: Gamma Spectroscopy, Liquid Scintillation Counting, and Autoradiography. These methodologies are essential for researchers, scientists, and drug development professionals to conduct robust biodistribution studies, assess therapeutic efficacy, and understand the pharmacokinetic profiles of novel Tb-161-labeled compounds.
Understanding this compound
This compound is a radiolanthanide with a half-life of 6.953 days, decaying to stable Dysprosium-161 via beta emission.[2] In addition to the therapeutic beta particles, Tb-161 emits gamma and X-rays, notably at energies around 48 keV and 74.6 keV, which are suitable for SPECT imaging.[2] The co-emission of a significant number of low-energy conversion and Auger electrons enhances its therapeutic efficacy compared to other radionuclides like Lutetium-177.[3]
Techniques for Quantifying this compound Activity
The choice of quantification technique depends on the specific research question, the required spatial resolution, and the nature of the tissue sample.
Gamma Spectroscopy
Gamma spectroscopy is a widely used method for the quantitative analysis of gamma-emitting radionuclides. It offers high energy resolution, allowing for the specific identification and quantification of Tb-161 even in the presence of other radionuclides.
Instrumentation: A high-purity germanium (HPGe) detector or a sodium iodide (NaI) well-type gamma counter is typically used.
Key Advantages:
-
High specificity for Tb-161.
-
Non-destructive sample preparation.
-
Relatively straightforward procedure.
Challenges:
-
Lower spatial resolution compared to autoradiography.
-
The low energy of Tb-161's gamma emissions (<100 keV) can be affected by sample geometry and container type, requiring careful calibration.[4]
Liquid Scintillation Counting (LSC)
Liquid Scintillation Counting is a highly sensitive technique for quantifying beta-emitting radionuclides. Given that Tb-161 is a beta emitter, LSC is a suitable method for its detection.
Instrumentation: A liquid scintillation counter.
Key Advantages:
-
High counting efficiency for beta particles.
-
Suitable for a wide range of sample types, including homogenized tissues.
Challenges:
-
Requires chemical processing of the tissue sample, which can be destructive.
-
Susceptible to quenching (reduction in light output) from colored or chemical components in the sample, requiring quench correction.
-
Does not provide spatial information on the distribution of the radionuclide within the tissue.
Autoradiography
Autoradiography provides a high-resolution spatial map of the distribution of a radionuclide within a tissue section. This technique is invaluable for visualizing the precise localization of Tb-161-labeled compounds in target tissues and organs.
Instrumentation: Phosphor imaging screen, scanner, and cryostat/microtome.
Key Advantages:
-
Excellent spatial resolution, allowing for visualization at the cellular level.
-
Provides qualitative and semi-quantitative information on radiopharmaceutical distribution.
Challenges:
-
Requires specialized equipment for sectioning and imaging.
-
The process can be time-consuming.
-
Quantification can be more complex compared to gamma spectroscopy and LSC.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described techniques.
| Technique | Parameter | Typical Value/Range | Notes |
| Gamma Spectroscopy | Energy Resolution (HPGe) | 1.5 - 2.5 keV at 122 keV | Allows for clear identification of Tb-161 photopeaks. |
| Counting Efficiency (NaI well) | 20 - 40% | Dependent on detector geometry and sample volume. | |
| Minimum Detectable Activity | ~0.1 Bq/g | Varies with counting time and background. | |
| Liquid Scintillation Counting | Counting Efficiency | >90% for beta emissions | Requires appropriate quench correction. |
| Sample Volume | 0.1 - 1 mL of digest | Limited by the volume of the scintillation vial. | |
| Quench Parameter | Varies | Must be determined for each sample type. | |
| Autoradiography | Spatial Resolution | 25 - 100 µm | Dependent on the phosphor screen and scanner. |
| Exposure Time | 1 - 7 days | Dependent on the activity in the tissue section. | |
| Dynamic Range | Several orders of magnitude | Allows for quantification of a wide range of activities. |
Experimental Protocols
Detailed protocols for each technique are provided below.
Protocol 1: Gamma Spectroscopy of Tissue Samples
This protocol outlines the procedure for quantifying this compound activity in excised tissue samples using a gamma counter.
Materials:
-
Gamma counter (NaI well-type or HPGe detector)
-
Calibrated Tb-161 standard solution
-
Counting tubes or vials compatible with the detector
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Sample Collection and Preparation:
-
Excise tissues of interest from the animal model at predetermined time points post-injection of the Tb-161 labeled compound.
-
Carefully weigh each tissue sample using an analytical balance. Record the wet weight.
-
Place each tissue sample into a pre-weighed counting tube.
-
-
Instrument Setup and Calibration:
-
Turn on the gamma counter and allow it to stabilize.
-
Perform an energy calibration using a known gamma source (e.g., ¹³⁷Cs) if required by the instrument.
-
Set the energy windows to capture the primary gamma emissions of Tb-161 (e.g., a window around 49 keV and/or 75 keV).[5]
-
Prepare a set of calibration standards by diluting the calibrated Tb-161 standard solution to known activities. The geometry of the standards (volume, container) should match the tissue samples as closely as possible.
-
Measure the standards in the gamma counter to generate a calibration curve of counts per minute (CPM) versus activity (Becquerels, Bq).
-
-
Sample Measurement:
-
Place the counting tube containing the tissue sample into the gamma counter.
-
Acquire counts for a preset time (e.g., 1-10 minutes), ensuring sufficient counts are collected for statistical accuracy.
-
Record the CPM for each sample.
-
-
Data Analysis:
-
Subtract the background CPM from the sample CPM to obtain the net CPM.
-
Use the calibration curve to convert the net CPM to activity in Bq.
-
Calculate the activity concentration in the tissue as Bq per gram of tissue (Bq/g).
-
If required, express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Workflow for Gamma Spectroscopy
Caption: Workflow for quantifying Tb-161 in tissue via gamma spectroscopy.
Protocol 2: Liquid Scintillation Counting of Tissue Samples
This protocol describes the quantification of this compound in tissue samples using liquid scintillation counting, which is particularly sensitive to its beta emissions.
Materials:
-
Liquid scintillation counter
-
Glass scintillation vials (20 mL)
-
Tissue solubilizer (e.g., Solvable™, Soluene-350)[6]
-
Liquid scintillation cocktail (e.g., Ultima Gold™)[7]
-
Hydrogen peroxide (30%)
-
Water bath or incubator (50-60°C)
-
Pipettes and tips
-
Vortex mixer
-
Calibrated Tb-161 and ³H standard solutions
-
PPE
Procedure:
-
Sample Preparation and Solubilization:
-
Excise and weigh the tissue sample (up to 100 mg).
-
Place the tissue sample in a glass scintillation vial.
-
Add 1-2 mL of tissue solubilizer to the vial.
-
Incubate the vial in a water bath or incubator at 50-60°C until the tissue is completely dissolved (this may take several hours to overnight).[6]
-
Allow the vial to cool to room temperature.
-
-
Decolorization (if necessary):
-
If the digested sample is colored (e.g., from blood), add 30% hydrogen peroxide dropwise (typically 0.2-0.5 mL) until the color disappears. Be cautious as this reaction can be vigorous.[6]
-
Allow the vial to stand at room temperature for 30 minutes to allow the reaction to subside.
-
-
Scintillation Cocktail Addition:
-
Add 10-15 mL of liquid scintillation cocktail to the vial.
-
Cap the vial tightly and vortex thoroughly to ensure a homogenous mixture.
-
-
Dark Adaptation and Counting:
-
Place the vials in the liquid scintillation counter and allow them to dark-adapt for at least 1 hour to reduce chemiluminescence.
-
Set the counting window to be open for beta emissions (e.g., 0-600 keV).
-
Count the samples for a preset time to obtain CPM.
-
-
Quench Correction and Data Analysis:
-
Since a certified Tb-161 standard for LSC may not be commercially available, the CIEMAT/NIST efficiency tracing method can be used.[7] A certified ³H standard can be used as the tracer radionuclide.[7]
-
Prepare a quench curve using a set of quenched standards.
-
Use the quench curve and the quench parameter of each sample to determine the counting efficiency.
-
Calculate the disintegrations per minute (DPM) for each sample using the formula: DPM = CPM / Efficiency.
-
Convert DPM to Bq (1 Bq = 60 DPM).
-
Calculate the activity concentration (Bq/g) and %ID/g.
-
Experimental Workflow for Liquid Scintillation Counting
Caption: Workflow for quantifying Tb-161 in tissue via LSC.
Protocol 3: Autoradiography of Tissue Sections
This protocol provides a method for visualizing the distribution of this compound in tissue sections.
Materials:
-
Cryostat or microtome
-
Microscope slides (e.g., Superfrost® Plus)
-
Phosphor imaging screen (tritium-sensitive or multipurpose)
-
Phosphorimager scanner
-
Image analysis software (e.g., ImageJ)
-
PPE
Procedure:
-
Tissue Collection and Sectioning:
-
Excise tissues and immediately freeze them in isopentane (B150273) cooled with liquid nitrogen or dry ice.
-
Store the frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut thin sections (e.g., 20 µm) of the frozen tissue.
-
Thaw-mount the sections onto microscope slides.
-
Dry the sections completely, for example, in a desiccator at 4°C overnight.
-
-
Exposure:
-
Arrange the slides in an X-ray cassette.
-
In a darkroom, place a phosphor imaging screen directly onto the slides.
-
Expose the screen to the tissue sections for a predetermined period (typically 1-7 days), depending on the expected activity.
-
-
Imaging and Analysis:
-
After exposure, remove the phosphor screen and scan it using a phosphorimager.
-
The resulting image will show the spatial distribution of the radioactivity in the tissue sections.
-
For quantitative analysis, include autoradiographic standards with known amounts of activity on the same screen.
-
Use image analysis software to measure the signal intensity in regions of interest (ROIs).
-
Correlate the signal intensity to the activity concentration using the standards.
-
Experimental Workflow for Autoradiography
Caption: Workflow for visualizing Tb-161 distribution via autoradiography.
Conclusion
The accurate quantification of this compound in tissue samples is critical for the advancement of novel radiopharmaceuticals. The choice of technique—Gamma Spectroscopy, Liquid Scintillation Counting, or Autoradiography—will be guided by the specific experimental needs. By following these detailed protocols, researchers can obtain reliable and reproducible data, accelerating the translation of promising Tb-161-based therapies from the laboratory to the clinic.
References
- 1. isotopia-global.com [isotopia-global.com]
- 2. 161Tb [prismap.eu]
- 3. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise activity measurements of medical radionuclides using an ionization chamber: a case study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 161Tb-PSMA Radioligand Therapy: First-in-Humans SPECT/CT Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. j-ram.org [j-ram.org]
- 7. osti.gov [osti.gov]
Application of Terbium-161 in Radioimmunotherapy for Lymphoma: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Terbium-161 (Tb-161) in radioimmunotherapy (RIT) for lymphoma, with a focus on its advantages over existing therapies, detailed experimental protocols, and supporting data. Tb-161 has emerged as a highly promising radionuclide for treating hematological malignancies due to its unique decay characteristics, which include the emission of β- particles and a significant cascade of low-energy conversion and Auger electrons.[1][2][3][4][5]
Introduction: The Promise of this compound
Lymphoma, a diverse group of blood cancers, affects hundreds of thousands of patients worldwide annually.[1][3] While significant progress has been made in treatment, high relapse rates persist in aggressive subtypes, necessitating novel therapeutic strategies.[3] Radioimmunotherapy, which combines the targeting specificity of a monoclonal antibody with the cytotoxic power of a radionuclide, offers a promising approach.[3][6]
This compound stands out as a particularly potent radionuclide for this purpose. Unlike Lutetium-177 (Lu-177), a commonly used therapeutic radionuclide, Tb-161's decay profile includes the emission of Auger electrons.[2][4][5] These electrons have a very short range, on the micrometer scale, which is comparable to the size of a single cell.[2][4] This property allows for highly localized energy deposition, leading to complex and difficult-to-repair DNA double-strand breaks, making it exceptionally effective against disseminated single cancer cells and micrometastases, a hallmark of lymphoma.[1][2][7][8] Preclinical studies have consistently demonstrated the superior therapeutic efficacy of Tb-161-based RIT compared to its Lu-177 counterparts.[1][2][3][4]
A key target in lymphoma RIT is the CD30 receptor, which is highly overexpressed in several lymphoma subtypes, including T-cell lymphomas, with minimal expression in healthy tissues.[1][2][4] The anti-CD30 antibody, cAC10, when chelated with a molecule like DOTA and radiolabeled with Tb-161, creates a powerful agent for targeted delivery of radiation to lymphoma cells.[1][3]
Mechanism of Action of [161Tb]Tb-cAC10 RIT
The therapeutic effect of [161Tb]Tb-cAC10 is a multi-step process that leverages both biological targeting and the unique physics of Tb-161 decay.
Caption: Mechanism of [161Tb]Tb-cAC10 radioimmunotherapy.
Comparative Efficacy: this compound vs. Lutetium-177
Preclinical studies have consistently shown the superiority of [161Tb]Tb-cAC10 over its Lutetium-177 counterpart. The enhanced cytotoxicity is attributed to the additional contribution of Auger and conversion electrons from Tb-161.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values for [161Tb]Tb-cAC10 are significantly lower than for [177Lu]Lu-cAC10 across different CD30-positive lymphoma cell lines, indicating higher potency.
| Cell Line | [161Tb]Tb-cAC10 IC50 (MBq/mL) | [177Lu]Lu-cAC10 IC50 (MBq/mL) | Fold Difference |
| Karpas 299 | ~0.1 | ~2.5 | ~25x |
| Mac2A | ~0.05 | ~2.3 | ~46x |
| MyLa | ~1.3 | ~2.6 | ~2x |
Data compiled from published studies.[1][3]
Cell Survival and DNA Damage
Clonogenic assays confirm that [161Tb]Tb-cAC10 is more effective at reducing the long-term survival of lymphoma cells. For instance, in the Mac2A cell line, a tenfold higher activity concentration of the Lu-177 conjugate was needed to achieve a similar cytotoxic effect as the Tb-161 conjugate.[1] This increased cell killing is correlated with a significantly higher induction of DNA double-strand breaks, as measured by γH2AX foci formation.[1]
In Vivo Therapeutic Efficacy
In a lymphoma xenograft mouse model, a single administration of [161Tb]Tb-cAC10 resulted in a significant survival advantage compared to the same activity of [177Lu]Lu-cAC10.
| Treatment Group | Median Survival (days) |
| Control (untreated) | 12-15 |
| [177Lu]Lu-cAC10 | 21 |
| [161Tb]Tb-cAC10 | 41 |
Data from a preclinical lymphoma mouse model.[1][3]
Furthermore, biodistribution studies showed high tumor uptake of the radioimmunoconjugate (31.0 ± 7.4% of injected activity per gram of tissue after 48 hours), with favorable tumor-to-organ ratios.[1]
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of [161Tb]Tb-cAC10.
Protocol 1: Radiolabeling of cAC10 Antibody with this compound
This protocol describes the conjugation of the cAC10 antibody with the DOTA chelator and subsequent radiolabeling with Tb-161.
Caption: Workflow for radiolabeling cAC10 with Tb-161.
Materials:
-
cAC10 monoclonal antibody
-
DOTA-NHS-ester
-
[161Tb]TbCl3 in HCl solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.5)
-
Ascorbic acid/Gentisic acid solution (quencher)
-
DTPA solution (50 mM)
-
Purification columns (e.g., PD-10)
-
ITLC strips and radio-TLC scanner
-
HPLC system with a radiodetector
Procedure:
-
Conjugation: React the cAC10 antibody with a molar excess of DOTA-NHS-ester in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) for 1-2 hours at room temperature.
-
Purification: Purify the DOTA-cAC10 conjugate from unreacted DOTA-NHS-ester using a size-exclusion chromatography column (e.g., PD-10), eluting with saline.
-
Radiolabeling Reaction: a. In a reaction vial, combine sodium acetate buffer, the quencher solution, and the desired amount of DOTA-cAC10 conjugate. b. Add the [161Tb]TbCl3 solution. The final pH should be between 4.0 and 5.0. c. Incubate the reaction mixture at 90-95°C for 15-30 minutes.[9][10]
-
Quenching: After incubation, cool the vial to room temperature and add a small volume of DTPA solution to chelate any remaining free Tb-161.
-
Quality Control: a. Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required.[10] b. Verify the integrity and stability of the final product.
Protocol 2: In Vitro Cell Viability (MTS/MTT) Assay
This protocol assesses the cytotoxic effect of the radioimmunoconjugate on lymphoma cell lines.
Materials:
-
CD30-positive lymphoma cell lines (e.g., Karpas 299, Mac2A)
-
Complete cell culture medium
-
96-well plates
-
[161Tb]Tb-cAC10 and [177Lu]Lu-cAC10 (as comparator)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere/stabilize overnight.
-
Treatment: Prepare serial dilutions of [161Tb]Tb-cAC10 and [177Lu]Lu-cAC10 in culture medium (e.g., from 0 to 20 MBq/mL).[11]
-
Incubation: Remove the old medium from the cells and add the medium containing the radioimmunoconjugates. Include untreated and unlabeled antibody controls. Incubate for 3-5 days.
-
Viability Assessment: a. Add MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 2-4 hours. c. Measure the absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of viable cells. Plot the cell viability against the activity concentration and calculate the IC50 values using non-linear regression.
Protocol 3: In Vivo Biodistribution and Therapy Study
This protocol evaluates the tumor-targeting capabilities and therapeutic efficacy of [161Tb]Tb-cAC10 in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
CD30-positive lymphoma cell line (e.g., Karpas 299)
-
Matrigel (optional, for tumor cell implantation)
-
[161Tb]Tb-cAC10 and [177Lu]Lu-cAC10
-
SPECT/CT scanner
-
Gamma counter
Procedure:
-
Tumor Model Development: Subcutaneously inject 5-10 million lymphoma cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., saline control, unlabeled cAC10, [177Lu]Lu-cAC10, [161Tb]Tb-cAC10).
-
Radioimmunoconjugate Administration: Administer a single intravenous (tail vein) injection of the respective treatment compound.
-
Biodistribution Study (subset of animals): a. At selected time points (e.g., 24, 48, 72 hours) post-injection, euthanize a subset of mice. b. Harvest tumors and major organs (blood, liver, spleen, kidneys, muscle, bone). c. Weigh the tissues and measure the radioactivity using a gamma counter. d. Calculate the uptake as a percentage of the injected activity per gram of tissue (%IA/g).
-
Therapy Study (remaining animals): a. Monitor tumor growth (e.g., using caliper measurements) and body weight 2-3 times per week. b. Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of significant morbidity. c. Record survival data for each group.
-
Data Analysis: Compare tumor growth rates and survival curves (e.g., using Kaplan-Meier analysis) between the different treatment groups to determine therapeutic efficacy.
Signaling Pathway Alterations
Phosphoproteomic analysis has revealed that Tb-161 induces more significant changes in cellular signaling compared to Lu-177.[1][12] This is likely due to the dense, localized ionization from its Auger electrons, which triggers a more robust cellular response to DNA damage.
Caption: Signaling pathways affected by Tb-161 RIT.
Conclusion
This compound represents a significant advancement in the field of radioimmunotherapy for lymphoma. Its unique decay properties, which include the emission of short-range Auger electrons, provide a distinct advantage over conventional β-emitters like Lu-177, particularly for targeting disseminated and microscopic disease.[1][2][4] The preclinical data strongly support the superior efficacy of [161Tb]Tb-cAC10, demonstrating enhanced cytotoxicity and improved survival in lymphoma models.[1][3] The protocols outlined in this document provide a framework for researchers to further investigate and develop this promising therapeutic agent, with the ultimate goal of translating these findings into improved clinical outcomes for lymphoma patients.[4][13]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Using terbium against lymphoma | News & Events | PSI [psi.ch]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. news-medical.net [news-medical.net]
- 6. Overcoming the challenge of T-cell lymphoma treatment by safe and efficacious anti-CD30 radioimmunotherapy with β-particle and ultra-short range Auger and conversion electron emitting radionuclides - Lymphoma Challenge [lymphomachallenge.ethz.ch]
- 7. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auger electrons for cancer therapy - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 161Tb Radioimmunotherapy as a Treatment for CD30-Positive Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-s-h.org.uk [b-s-h.org.uk]
Application Notes and Protocols for the Safe Handling and Disposal of Terbium-161 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe handling and disposal of Terbium-161 (¹⁶¹Tb) in a laboratory environment. Given the increasing interest in ¹⁶¹Tb for targeted radionuclide therapy, establishing robust safety procedures is paramount. This document outlines best practices derived from general principles of radiation safety for beta and gamma emitters and draws parallels with the well-established protocols for Lutetium-177 (¹⁷⁷Lu), a radionuclide with similar properties.[1][2][3]
Introduction to this compound
This compound is a promising radionuclide for therapeutic applications in nuclear medicine.[1] It decays via beta emission with a half-life of approximately 6.95 days to stable Dysprosium-161.[1][2] In addition to the therapeutic beta particles, ¹⁶¹Tb also emits gamma radiation and a significant number of low-energy conversion and Auger electrons, which contribute to a high localized radiation dose, making it effective for treating small tumors and micrometastases.[1][2] These decay characteristics necessitate specific safety measures to protect laboratory personnel from both external and internal radiation exposure.
Radiological Data for this compound
A summary of the key radiological data for this compound is presented in the table below. This information is essential for risk assessment, shielding calculations, and waste management planning.
| Property | Value |
| Half-life | 6.95 days[1][2] |
| Primary Emissions | Beta (β⁻), Gamma (γ), Conversion & Auger electrons[1][2] |
| Beta (β⁻) Energy (Average) | 154 keV |
| Gamma (γ) Energies (Intensity) | 49 keV (17%), 75 keV (10%)[4] |
| Primary Shielding | Low-Z materials (e.g., Plexiglas, acrylic)[5][6] |
| Secondary Shielding | High-Z materials (e.g., lead) for bremsstrahlung X-rays[6][7] |
Experimental Protocol: Radiolabeling with this compound
This protocol outlines a typical radiolabeling procedure with this compound, incorporating essential safety steps.
3.1. Materials and Equipment
-
This compound in a suitable chemical form (e.g., ¹⁶¹TbCl₃ in HCl solution)
-
Chelator-conjugated targeting molecule (e.g., DOTA-peptide)
-
Reaction buffer (e.g., sodium acetate)
-
Quenching solution (e.g., DTPA)
-
Radio-TLC system for quality control
-
Calibrated dose calibrator
-
Lead and Plexiglas shielding
-
Remote handling tools (tongs, forceps)
-
Personal Protective Equipment (PPE): double gloves, lab coat, safety glasses
-
Survey meter with a pancake probe
-
Designated radioactive waste containers
3.2. Procedure
-
Preparation:
-
Designate a specific work area for handling ¹⁶¹Tb. Cover the work surface with absorbent paper.
-
Set up all necessary shielding. Use Plexiglas as the primary shield for the reaction vial to absorb beta particles and lead as a secondary shield for any resulting bremsstrahlung X-rays.
-
Ensure a calibrated survey meter is operational and within reach.
-
Don appropriate PPE.
-
-
Radiolabeling Reaction:
-
Using remote handling tools, transfer the required activity of ¹⁶¹Tb from the stock vial to a shielded reaction vial.
-
Add the reaction buffer and the chelator-conjugated targeting molecule to the reaction vial.
-
Gently mix the solution and incubate at the temperature and time specified for the particular labeling reaction.
-
After incubation, add the quenching solution to stop the reaction.
-
-
Quality Control:
-
Perform radio-TLC to determine the radiochemical purity of the labeled product.
-
Measure the final activity of the product using a calibrated dose calibrator.
-
-
Post-Procedure:
-
Survey the work area, equipment, and yourself for any contamination.
-
Decontaminate any identified areas.
-
Dispose of all radioactive waste in the appropriate, clearly labeled containers.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from receipt of the radionuclide to its use in an experiment.
Waste Disposal Protocol
Proper segregation and disposal of radioactive waste are critical to maintaining a safe laboratory environment and complying with regulatory requirements. Due to its relatively short half-life of ~7 days, this compound waste is categorized as short-lived.[8]
5.1. Waste Segregation
-
Dry Solid Waste: Items such as gloves, absorbent paper, and plasticware should be placed in designated containers for short-lived, dry solid radioactive waste. These containers should be lined with a plastic bag and clearly labeled with the radiation symbol, the radionuclide (¹⁶¹Tb), and the date.[8]
-
Liquid Waste: Aqueous radioactive waste should be collected in designated, shatter-resistant containers. The pH of the liquid waste should be neutralized before disposal. Do not mix aqueous waste with organic solvents.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with ¹⁶¹Tb must be placed in a puncture-resistant sharps container that is clearly labeled as radioactive waste.
-
Mixed Waste: Waste that is both radioactive and chemically hazardous must be segregated and handled according to institutional guidelines for mixed waste.
5.2. Decay-in-Storage For short-lived radionuclides like this compound, the primary method of disposal is decay-in-storage.[9]
-
Collect and segregate the waste as described above.
-
Store the waste in a designated and shielded radioactive waste storage area.
-
Hold the waste for a minimum of 10 half-lives (approximately 70 days for ¹⁶¹Tb).[9]
-
After the decay period, survey the waste container with a sensitive survey meter to ensure that the radiation levels are indistinguishable from background radiation.
-
If the survey confirms that the waste is no longer radioactive, deface or remove all radioactive labels and dispose of the waste as normal biomedical or chemical waste, depending on its nature.
Waste Disposal Decision Workflow
The following diagram provides a logical workflow for the segregation and disposal of waste contaminated with this compound.
References
- 1. This compound | NRG PALLAS [nrgpallas.com]
- 2. intisoid.com [intisoid.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. edhmed.com [edhmed.com]
- 5. research.uga.edu [research.uga.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. research.uga.edu [research.uga.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Terbium-161 Purification from Gadolinium-160 Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Terbium-161 (¹⁶¹Tb) from irradiated Gadolinium-160 (¹⁶⁰Gd) targets. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating ¹⁶¹Tb from a ¹⁶⁰Gd target?
The main difficulty lies in the chemical similarity of adjacent lanthanides.[1][2] Terbium and Gadolinium, being neighbors in the lanthanide series, exhibit very similar chemical properties and exist predominantly in a trivalent oxidation state, making their separation challenging.[1][2]
Q2: What are the most common methods for ¹⁶¹Tb purification?
The most prevalent methods are cation exchange chromatography and extraction chromatography.[3][4][5] These techniques utilize resins such as Sykam, Dowex 50W, LN resin, and LN2 resin to effectively separate ¹⁶¹Tb from the bulk ¹⁶⁰Gd target material.[2][3][6][7]
Q3: What is the expected radionuclidic purity of the final ¹⁶¹Tb product?
With optimized purification methods, a radionuclidic purity of over 99.9% can be achieved.[8]
Q4: Can the ¹⁶⁰Gd target material be recycled?
Yes, recycling the expensive enriched ¹⁶⁰Gd is possible and economically advantageous.[6] The gadolinium fractions collected during the separation process can be recovered, converted back to the oxide form (Gd₂O₃), and reused for subsequent irradiations.[6]
Q5: What are the key quality control checks for the purified ¹⁶¹Tb?
Essential quality control measures include:
-
Radionuclidic purity assessment: Typically performed using gamma-ray spectrometry to identify and quantify any radioactive impurities.[3]
-
Radiochemical purity analysis: Often determined by radio thin-layer chromatography (radio-TLC) to ensure the ¹⁶¹Tb is in the desired chemical form.[3]
-
Radiolabeling yield: Assessed by reacting the purified ¹⁶¹Tb with a chelator like DOTA to confirm its suitability for producing radiopharmaceuticals.[3][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹⁶¹Tb Recovery Yield | Incomplete Elution: The elution volume or concentration of the eluent may be insufficient to fully recover the ¹⁶¹Tb from the column. | Increase the volume or concentration of the eluting acid (e.g., 1 M HNO₃ or HCl).[6] Monitor the column effluent with a radiation detector to ensure all activity has been eluted. |
| Co-elution with Gadolinium: Poor separation between ¹⁶¹Tb and the bulk Gd target can lead to the ¹⁶¹Tb fraction being discarded with the Gd waste. | Optimize the separation parameters, including the type of resin, eluent composition and concentration, and flow rate. Consider using a two-column system for enhanced purification.[2][3] | |
| Channeling in the Column: Uneven packing of the chromatography resin can lead to inefficient separation and loss of product. | Ensure the resin is packed uniformly in the column. Dry packing followed by wet conditioning is a common practice.[6] | |
| Poor Separation of ¹⁶¹Tb and ¹⁶⁰Gd | Inappropriate Resin Choice: The selected resin may not have a sufficient separation factor for Tb and Gd. | For extraction chromatography, LN2 resin is often recommended for adjacent lanthanide separation.[6][10] For cation exchange, resins like Sykam or Dowex 50W with α-hydroxyisobutyric acid (α-HIBA) as the eluent are effective.[3][7] |
| Incorrect Eluent Concentration: The concentration of the eluent is critical for achieving good separation. | Perform optimization experiments with varying eluent concentrations. For example, when using LN resin, a rinse with 0.2 M HNO₃ can remove Gd, while 1 M HNO₃ elutes Tb.[6] | |
| High Flow Rate: A flow rate that is too high can reduce the interaction time between the sample and the resin, leading to poor resolution. | Optimize the flow rate. A common starting point is 1 mL/min for many column sizes.[6] | |
| Radionuclidic Impurities in Final Product | Activation of Impurities in Target Material: The initial ¹⁶⁰Gd target may contain other stable isotopes that become activated during neutron irradiation. | Use highly enriched ¹⁶⁰Gd target material (e.g., >98%) to minimize the production of unwanted radioisotopes.[1][3] A two-column purification system can also help remove these impurities.[3] |
| Incomplete Separation from Other Lanthanides: Trace amounts of other lanthanides in the target can lead to co-produced radioisotopes. | The purification method should be robust enough to separate Tb from other potential lanthanide impurities. The use of α-HIBA in cation exchange chromatography is particularly effective for separating various lanthanides.[3][11] | |
| Low Radiochemical Purity | Presence of Competing Metal Ions: Contamination with stable metal ions can interfere with subsequent radiolabeling reactions. | Ensure all reagents and labware are of high purity (e.g., trace-metal grade). The purification process itself should remove most metallic impurities. |
| Formation of Colloids or Hydrolysis: Improper pH or solution conditions can lead to the formation of ¹⁶¹Tb colloids. | The final product is typically eluted in a dilute acid solution (e.g., 0.05 M HCl) to maintain its ionic form and prevent hydrolysis.[3] |
Experimental Protocols
Protocol 1: Extraction Chromatography with LN2 Resin
This protocol is based on a method developed for the efficient separation of Terbium from Gadolinium.[6]
-
Target Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in high-purity nitric acid (HNO₃).
-
Column Preparation:
-
Dry pack a column with 20-50 µm bead size LN2 extraction chromatography resin.
-
Pre-condition the column by passing 3 mL of 1 M HNO₃, followed by 14 mL of 0.1 M HNO₃ at a flow rate of 1 mL/min.
-
-
Loading: Dissolve the target material in 5.6 mL of 0.1 M HNO₃ and load it onto the column.
-
Gadolinium Removal (Rinse): Rinse the column with 12 mL of 0.2 M HNO₃ to elute the bulk of the ¹⁶⁰Gd. Collect this fraction for potential Gd recycling.
-
Terbium Elution: Elute the purified ¹⁶¹Tb using 3 mL of 1 M HNO₃. Collect the eluate in fractions (e.g., 0.5 mL) to isolate the peak activity.
-
Gadolinium Recycling (Optional):
-
Collect the load and rinse fractions containing the ¹⁶⁰Gd.
-
Dry the solution (e.g., with argon gas at 130°C) to yield Gd(NO₃)₃·6H₂O.
-
Heat the residue to 400°C to decompose the nitrate (B79036) to gadolinium oxide (Gd₂O₃) for reuse.[6]
-
Protocol 2: Cation Exchange and Extraction Chromatography (Two-Column System)
This protocol combines cation exchange and extraction chromatography for high-purity ¹⁶¹Tb production.[3]
-
Target Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in an appropriate acid.
-
Column 1: Cation Exchange Chromatography:
-
Prepare a column with Sykam resin.
-
Load the dissolved target material onto the column.
-
Elute with 0.13 M α-hydroxyisobutyric acid (α-HIBA) at a pH of 4.5 and a flow rate of 0.6 mL/min to separate ¹⁶¹Tb from ¹⁶⁰Gd and other impurities.
-
-
Column 2: Extraction Chromatography (Concentration and Final Purification):
-
Prepare a column with LN3 resin.
-
Load the ¹⁶¹Tb-containing fractions from the first column onto the LN3 resin.
-
Elute the final, concentrated ¹⁶¹TbCl₃ product with a small volume (e.g., 500 µL) of 0.05 M HCl.[3]
-
Data Presentation
Table 1: Comparison of Separation Parameters for LN2 Resin [6][10]
| Resin Mass | Gd Load Mass | Tb Recovery | Gd/Tb Separation Factor |
| 300 mg | 19.5 mg | 67% | 1600 |
| 2.7 g | 87 mg | 98% | 3800 |
Table 2: Performance of a Semi-Automated Purification System Using TrisKem Resins [12][13]
| Parameter | Result |
| ¹⁶¹Tb Recovery | 96-98% |
| ¹⁶⁰Gd Reduction | From 2 mg to ~1 µg |
| Final Product Purity (¹⁶¹Tb) | ≥ 98% |
Visualizations
Caption: Experimental workflow for the production and purification of ¹⁶¹Tb.
Caption: Troubleshooting guide for low ¹⁶¹Tb recovery.
References
- 1. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 2. eichrom.com [eichrom.com]
- 3. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 161Tb [prismap.eu]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 7. Separation of this compound from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient separation method for terbium and gadolinium using LN2 resin - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. A simple and automated method for 161Tb purification and ICP-MS analysis of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
Improving the specific activity of Terbium-161 for enhanced radiolabeling
Welcome to the technical support center for Terbium-161 (¹⁶¹Tb) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the production, purification, and radiolabeling of ¹⁶¹Tb.
Frequently Asked Questions (FAQs)
Q1: What is the primary production method for high specific activity this compound?
A1: The preferred method for producing this compound is through the indirect, non-carrier-added (n.c.a.) route.[1] This involves the neutron irradiation of highly enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor.[2][3][4][5] The ¹⁶⁰Gd captures a neutron to become ¹⁶¹Gd, which has a short half-life (3.66 minutes) and quickly decays via β⁻ emission into ¹⁶¹Tb.[1][2] This method is advantageous because it produces a different element (Terbium from Gadolinium), allowing for chemical separation from the target material to achieve high specific activity.[3]
Q2: Why is high specific activity crucial for radiolabeling?
A2: High specific activity is essential for radiolabeling targeted radiopharmaceuticals. It ensures that a sufficient amount of radioactivity can be attached to a small mass of the targeting molecule (e.g., peptide, antibody). This is critical to avoid saturating the biological target with non-radioactive ("cold") molecules, which would block the uptake of the radiolabeled compound and reduce therapeutic or diagnostic efficacy. The separation of ¹⁶¹Tb from the bulk ¹⁶⁰Gd target and its stable decay product, Dysprosium-161 (¹⁶¹Dy), is necessary to maintain high specific activity.[2]
Q3: What are the main challenges in producing and using this compound?
A3: The primary challenges include:
-
Separation Chemistry: Efficiently separating the microscopic amounts of ¹⁶¹Tb from the macroscopic, chemically similar ¹⁶⁰Gd target material is difficult.[2][6] The stable decay product, ¹⁶¹Dy, also poses a separation challenge and can interfere with labeling.[2]
-
Metallic Impurities: Stock solutions of ¹⁶¹Tb can contain metallic impurities (e.g., Fe, Zn, Cu, Gd) that increase over time and can interfere with the radiolabeling process.[1][7]
-
Activity Quantification: The low-energy gamma emissions of ¹⁶¹Tb (primarily 48.9 keV and 74.6 keV) can make accurate activity measurement challenging.[1][7] The geometry of the sample vial and the filling volume can significantly affect the reading in dose calibrators.[8]
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled molecule. The use of radical scavengers or stabilizers, such as ascorbic acid, may be necessary.[9]
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield (<95%)
You are experiencing low incorporation of ¹⁶¹Tb into your DOTA-conjugated peptide. Here are the potential causes and troubleshooting steps.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Metallic Impurities | Analyze the ¹⁶¹Tb stock solution for trace metal impurities using ICP-MS.[10] These impurities compete with ¹⁶¹Tb for the chelator. If impurities are high, repurification of the ¹⁶¹Tb may be necessary. |
| Incorrect pH | The optimal pH for labeling DOTA-conjugates with lanthanides like ¹⁶¹Tb is typically between 4.0 and 5.5.[2] Verify the pH of your reaction mixture after adding all components. Adjust if necessary using high-purity buffers (e.g., ammonium (B1175870) acetate (B1210297), sodium acetate). |
| Suboptimal Temperature/Time | While some protocols use high temperatures (>90°C), this can degrade sensitive molecules. For standard peptides, heating at 95°C for 15-30 minutes is common. For heat-sensitive molecules, protocols at lower temperatures (e.g., 40°C) have been developed, which may require longer incubation times. Optimize reaction time and temperature for your specific conjugate. |
| Low Molar Activity | If the specific activity of your ¹⁶¹Tb is low, there is more "cold" terbium and other competing metals. This may require increasing the molar ratio of the peptide to the radionuclide. A molar activity of 160 MBq/nmol has been shown to be feasible.[1] |
| Peptide/Chelator Degradation | Ensure the integrity of your peptide-chelator conjugate. Improper storage or handling can lead to degradation. Verify its purity and concentration before use. |
Troubleshooting Workflow: Low Radiolabeling Yield
Caption: Troubleshooting logic for low ¹⁶¹Tb radiolabeling yield.
Issue 2: Poor In Vivo Stability / High Bone Uptake
After injection, you observe high uptake of radioactivity in the bone, suggesting decomplexation of ¹⁶¹Tb from its chelator.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Suboptimal Chelator | The stability of the ¹⁶¹Tb-chelator complex is critical. For acyclic chelators like DTPA, dissociation in vivo can occur, leading to free ¹⁶¹Tb³⁺ which accumulates in bone. Macrocyclic chelators like DOTA and NETA generally show higher in vivo stability. Consider using a more robust chelator for your application. |
| Incomplete Chelation | If the radiolabeling reaction is incomplete, unbound ¹⁶¹Tb will be co-injected. Ensure radiochemical purity is >98% before injection using methods like radio-TLC or radio-HPLC. |
| Radiolysis | Post-labeling degradation of the complex can release free ¹⁶¹Tb. Formulate the final product in a buffer containing stabilizers (e.g., ascorbic acid, gentisic acid) to mitigate radiolysis, especially for high activity preparations.[9] |
| Trans-chelation | The radiolabeled complex may be susceptible to trans-chelation by endogenous proteins or ions. Perform in vitro stability assays in human serum for at least 24 hours to assess the stability of your compound before proceeding to in vivo studies. |
Comparative In Vivo Stability Data
| Chelator Conjugated to HSA | Observation (7-day period) | Conclusion |
| [¹⁶¹Tb]Tb-DTPA-CHX-A"-Bn-HSA | Increasing bone accumulation over time | Suggests lower in vivo stability |
| [¹⁶¹Tb]Tb-DOTA-Bn-HSA | Negligible bone uptake | High in vivo stability |
| [¹⁶¹Tb]Tb-NETA-Bn-HSA | Negligible bone uptake | High in vivo stability |
| Data from a study using Human Serum Albumin (HSA) as a model protein. |
Experimental Protocols
Protocol 1: Production and Separation of n.c.a. ¹⁶¹Tb
This protocol outlines the general steps for producing ¹⁶¹Tb and separating it from the gadolinium target material. Specific parameters will vary based on the reactor and chromatography setup.
Production Workflow
Caption: Workflow for n.c.a. ¹⁶¹Tb production and purification.
Methodology
-
Target Preparation: Prepare a target of highly enriched (e.g., >98%) ¹⁶⁰Gd₂O₃.[2][11]
-
Irradiation: Irradiate the target in a high-flux nuclear reactor.[2][3] Irradiation time and neutron flux will determine the final activity.
-
Cooling: Allow the target to cool for a period (e.g., 5 days) to permit the decay of short-lived impurities.[2]
-
Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in a strong acid, such as HCl or HNO₃.[11]
-
Chromatographic Separation: This is the most critical step for achieving high specific activity.
-
Method: Cation exchange chromatography (e.g., using Dowex 50W-X8 resin) or extraction chromatography (e.g., using LN resin) are common methods.[6][10][11]
-
Mobile Phase: An eluent such as α-hydroxyisobutyric acid (α-HIBA) is typically used to selectively elute the ¹⁶¹Tb, separating it from the bulk Gd.[2][10]
-
Automation: Automated systems can be used to perform the separation, reducing radiation exposure and improving reproducibility.[12]
-
-
Purification of ¹⁶¹Tb Fractions: The collected ¹⁶¹Tb fractions are further purified to remove the eluting agent (e.g., α-HIBA) and are typically formulated as [¹⁶¹Tb]TbCl₃ in dilute HCl.[10]
-
Quality Control: The final product's radionuclidic purity is verified by gamma spectrometry, and chemical purity is assessed by methods like ICP-MS.[10] Radiochemical purity should be >99%.[13]
Separation Performance Data
| Separation Method | Gd Reduction | ¹⁶¹Tb Recovery | Reference |
| Automated Triskem Resin System | From 2 mg to ~1 µg | 96-98% | [12] |
| Extraction Chromatography (LN Resin) | Gd Recovery: 98.11 ± 1.2% | 93.2 ± 2.1% | [11] |
Protocol 2: Standard Radiolabeling of a DOTA-Peptide with ¹⁶¹Tb
This protocol provides a general procedure for labeling a DOTA-conjugated peptide.
Methodology
-
Reagents & Buffers: Prepare a reaction buffer, typically 0.1 M ammonium acetate or sodium acetate, with a pH of ~4.5. All reagents should be of high purity and metal-free.
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, add the DOTA-peptide (e.g., to a final concentration of 10⁻⁵ to 10⁻⁶ M).
-
Add the reaction buffer.
-
Add a radical scavenger/stabilizer such as L-ascorbic acid, particularly for higher activities.[9]
-
Add the [¹⁶¹Tb]TbCl₃ solution. The volume should be minimal to not significantly alter the pH. A typical molar activity for labeling is in the range of 10-100 MBq/nmol.[9]
-
-
Incubation: Vortex the reaction mixture gently and incubate at 95°C for 15-30 minutes.
-
Quality Control (QC):
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical radio-TLC system for DOTA-peptides involves C18 plates with a mobile phase of 10% ethanol/90% 0.1 M ammonium acetate. The labeled peptide remains at the origin, while free ¹⁶¹Tb moves with the solvent front.
-
The RCP should be >95% for most applications.
-
-
Purification (if necessary): If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge. The labeled peptide is retained, washed with water, and then eluted with an ethanol/water mixture.
References
- 1. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 3. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
- 4. This compound | NRG PALLAS [nrgpallas.com]
- 5. openmedscience.com [openmedscience.com]
- 6. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of this compound from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 11. Separation of 161Tb radioisotope from irradiated 160Gd enriched of gadolinium oxide target using extraction chromatography method [inis.iaea.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low radiochemical yield in Terbium-161 labeling
Welcome to the technical support center for Terbium-161 (¹⁶¹Tb) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the radiolabeling process.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for ¹⁶¹Tb labeling?
A radiochemical yield of over 95% is generally expected for successful ¹⁶¹Tb labeling.[1][2] Several studies have reported achieving radiochemical yields greater than 98%.[3]
Q2: Which chelators are most effective for ¹⁶¹Tb?
DOTA, DTPA, and NETA are common bifunctional chelators used for this compound labeling.[3] While DTPA can be highly efficient even at room temperature, DOTA, DOTA-GA, and NETA may require slightly elevated temperatures (e.g., 40°C) to achieve high yields. The choice of chelator is critical for the in vivo stability of the resulting radiopharmaceutical.[4]
Q3: What are the optimal reaction conditions for ¹⁶¹Tb labeling?
Optimal conditions depend on the specific chelator and the biomolecule being labeled. However, successful labeling is often achieved under the following conditions:
-
pH: A slightly acidic pH, typically around 4.5, is often used.[2]
-
Temperature: Temperatures can range from room temperature (25°C) to 95°C.[2] For heat-sensitive biomolecules, milder conditions (e.g., 40°C) have been successfully employed.[3]
-
Incubation Time: Reaction times are typically around 25-60 minutes.[2]
Q4: How can I assess the radiochemical purity of my ¹⁶¹Tb-labeled compound?
Radiochemical purity is commonly determined using radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).[2][5][6][7]
Troubleshooting Guide for Low Radiochemical Yield
Low radiochemical yield is a common issue in radiolabeling. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Radiochemical yield is significantly below 95%.
This troubleshooting guide follows a logical progression from the most common and easily addressable issues to more complex problems.
Caption: A troubleshooting flowchart for low radiochemical yield in ¹⁶¹Tb labeling.
Detailed Troubleshooting Steps
1. What is the quality of your starting materials?
-
Issue: The purity of the this compound solution and the integrity of the chelator or precursor molecule are critical. The presence of metallic impurities in the ¹⁶¹Tb stock solution can significantly interfere with the labeling reaction.[1][8] Impurities such as iron, zinc, copper, and gadolinium have been identified as potential contaminants.[1]
-
Solution:
-
Always use ¹⁶¹Tb from a reputable supplier with a certificate of analysis.
-
Ensure that the chelator or precursor has been stored correctly and has not degraded.
-
Consider using metal scavengers or buffers treated with Chelex resin to minimize the impact of metal ion impurities.
-
2. Are your reaction conditions optimal?
-
Issue: Suboptimal pH, temperature, or incubation time can lead to incomplete labeling.[9] For example, while some chelators work well at room temperature, others, like DOTA and NETA, may require heating to achieve high yields with ¹⁶¹Tb.
-
Solution:
-
pH: Verify the pH of your reaction mixture. A pH range of 4.5-5.5 is often optimal for lanthanide labeling.
-
Temperature: If you are using a chelator known to have slower kinetics (e.g., DOTA), consider increasing the temperature, provided your targeting molecule is heat-stable. For heat-sensitive molecules like antibodies, a lower temperature (e.g., 40°C) for a longer duration may be necessary.[3]
-
Incubation Time: Ensure a sufficient reaction time. Most protocols suggest between 25 and 60 minutes.[2]
-
3. Have you considered the molar ratio of chelator to radionuclide?
-
Issue: An insufficient amount of the chelator relative to the amount of this compound can result in a low radiochemical yield.
-
Solution:
-
Increase the molar excess of the chelator-conjugated precursor. This will favor the forward reaction and the formation of the ¹⁶¹Tb-chelate complex.
-
Data Summary
The choice of chelator and reaction temperature significantly impacts the radiochemical yield of ¹⁶¹Tb labeling.
| Chelator | Temperature (°C) | Radiochemical Yield (%) | Reference |
| DTPA | 25 | >98% | |
| DTPA | 40 | >98% | |
| DOTA | 25 | ~20-80% (concentration dependent) | |
| DOTA | 40 | >95% (at higher concentrations) | |
| DOTA-GA | 25 | ~10-60% (concentration dependent) | |
| DOTA-GA | 40 | >90% (at higher concentrations) | |
| NETA | 25 | ~60% | |
| NETA | 40 | >97% | |
| PSMA-617 (DOTA-based) | 95 | ~98% | [2] |
Experimental Protocols
General Radiolabeling Workflow
The following diagram illustrates a typical workflow for the radiolabeling of a targeting molecule with this compound.
Caption: A generalized workflow for ¹⁶¹Tb radiolabeling.
Example Protocol: Labeling of PSMA-617 with ¹⁶¹Tb
This protocol is adapted from a published method and serves as an illustrative example.[2]
Materials:
-
¹⁶¹TbCl₃ in dilute HCl
-
PSMA-617
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Ascorbic acid (50 µL)
-
Heating block or water bath
-
Reaction vial
Procedure:
-
To a reaction vial, add 1 mL of sodium acetate buffer and 50 µL of ascorbic acid.
-
Add 185 MBq of ¹⁶¹TbCl₃ to the vial. The pH of the reaction mixture should be approximately 4.5.
-
Incubate the mixture at 95°C for 10 minutes.
-
Add 25 µL of PSMA-617 to the reaction mixture.
-
Incubate the final mixture at 95°C for approximately 25 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Perform quality control using radio-TLC and/or radio-HPLC to determine the radiochemical yield.
Note: The addition of ascorbic acid helps to prevent radiolysis and improve the stability of the final product.[2]
References
- 1. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
Strategies to improve the stability of Terbium-161 radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of Terbium-161 (¹⁶¹Tb) radiopharmaceuticals. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with your ¹⁶¹Tb radiopharmaceuticals.
Issue 1: Low Radiochemical Yield (<95%)
| Potential Cause | Recommended Action |
| Metal Ion Contamination | Analyze the ¹⁶¹Tb stock solution for metal impurities (e.g., Fe, Zn, Cu, Gd), which can compete with ¹⁶¹Tb for the chelator.[1][2] Consider using a fresh batch of ¹⁶¹Tb or purifying the existing stock. |
| Suboptimal pH of Reaction Mixture | Ensure the pH of the reaction buffer is optimized for the specific chelator being used. Most DOTA-based chelations are performed in a slightly acidic to neutral pH range (e.g., 4.0-5.5). |
| Incorrect Ligand-to-Metal Ratio | Verify the concentration of your chelator-conjugated targeting molecule. A high excess of the ligand is often required to achieve high radiochemical yields.[3] |
| Low Reaction Temperature | For some chelators, such as DOTA and its derivatives, heating at moderate temperatures (e.g., 40°C to 95°C) is necessary for efficient radiolabeling.[4] However, be mindful of the heat sensitivity of your targeting biomolecule.[4] |
| Degraded Reagents | Ensure all reagents, including buffers and the chelator-conjugated molecule, have not degraded. Use fresh, high-quality reagents. |
Issue 2: Poor In Vitro Stability (e.g., in PBS or Serum)
| Potential Cause | Recommended Action |
| Suboptimal Chelator Choice | The choice of chelator is critical for the stability of the radiopharmaceutical. DOTA, DOTA-GA, and NETA have been shown to form highly stable complexes with ¹⁶¹Tb in vitro.[4] In contrast, chelators like DTPA have demonstrated poor stability, leading to the release of free ¹⁶¹Tb.[4] |
| Radiolysis | The emission of electrons from ¹⁶¹Tb can lead to the radiolytic degradation of the radiopharmaceutical over time.[5] The addition of radical scavengers or stabilizers, such as L-ascorbic acid, to the formulation can mitigate this effect.[5] |
| Transchelation | In biological media, other metal ions or chelating agents can compete for ¹⁶¹Tb. Using a chelator with high thermodynamic stability and kinetic inertness for terbium is crucial to prevent transchelation. |
Issue 3: High In Vivo Bone Uptake
| Potential Cause | Recommended Action |
| Release of Free ¹⁶¹Tb³⁺ | High bone uptake is a strong indicator of the in vivo release of free ¹⁶¹Tb³⁺, which then accumulates in the bone. This is often due to the use of an unstable chelator. |
| Poor Chelator Stability | Re-evaluate your choice of chelator. Studies have shown that ¹⁶¹Tb conjugated with DOTA, DOTA-GA, and NETA exhibit negligible bone uptake over time, indicating high in vivo stability.[4] Conversely, ¹⁶¹Tb-DTPA constructs show increasing bone accumulation, signifying in vivo dissociation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most stable chelators for this compound?
A1: For stable complexation of this compound, macrocyclic chelators are generally preferred. DOTA and its derivatives (e.g., DOTATOC, DOTATATE, DOTA-GA) as well as 3p-C-NETA have demonstrated excellent stability both in vitro and in vivo.[3][4] These chelators form rigid and kinetically inert complexes with ¹⁶¹Tb, minimizing the release of the radionuclide.[4] Acyclic chelators like DTPA have been shown to be less stable for ¹⁶¹Tb.[4]
Q2: How can I prevent radiolysis of my ¹⁶¹Tb-labeled compound?
A2: Radiolysis, the breakdown of molecules by radiation, can be a significant issue affecting the stability of radiopharmaceuticals. To minimize its effects, it is common practice to include a radical scavenger in the formulation. L-ascorbic acid is a widely used stabilizer that has been shown to protect ¹⁶¹Tb-labeled compounds like ¹⁶¹Tb-DOTATOC from radiolytic degradation over 24 hours.[5]
Q3: My radiolabeling yield is low. What are the key parameters to check?
A3: Several factors can influence the radiochemical yield. First, check for the presence of competing metal ion impurities in your ¹⁶¹Tb stock, as these can significantly hinder the labeling process.[1][2] Second, ensure that the pH of your reaction mixture is optimal for the chelator you are using. Third, verify that you are using an appropriate concentration of your precursor and that the reaction temperature is sufficient to drive the chelation to completion, especially for kinetically slow chelators like DOTA.[3][4]
Q4: How does the stability of ¹⁶¹Tb-radiopharmaceuticals compare to those made with Lutetium-177?
A4: this compound and Lutetium-177 are chemically very similar lanthanides, and as such, their coordination chemistry is comparable.[3] Studies have shown that similar radiolabeling conditions can be used for both radionuclides, and they exhibit similar stability profiles when complexed with the same chelator, such as DOTA.[1][2] For instance, both [¹⁶¹Tb]Tb-DOTA-TATE and [¹⁷⁷Lu]Lu-DOTA-TATE have shown high stability of over 90% in solution for up to 24 hours.[1]
Q5: What is a good indicator of in vivo instability for a ¹⁶¹Tb-radiopharmaceutical?
A5: A key indicator of in vivo instability is the accumulation of radioactivity in non-target tissues where the free radionuclide would typically localize. For trivalent radiometals like ¹⁶¹Tb³⁺, this is primarily the bone. Therefore, an increase in bone uptake over time in biodistribution studies is a strong sign that the radionuclide is being released from its chelator.[4]
Quantitative Data Summary
Table 1: In Vitro Stability of ¹⁶¹Tb-Radiopharmaceuticals
| Radiopharmaceutical | Medium | Time (h) | Stability (% RCP) | Reference |
| [¹⁶¹Tb]Tb-DOTA-TATE | Solution | 24 | >90% | [1] |
| [¹⁶¹Tb]Tb-DOTA-TATE | PBS | 24 | >95% | [1] |
| [¹⁶¹Tb]Tb-DOTA-TATE | Mouse Serum | 24 | >95% | [1] |
| [¹⁶¹Tb]Tb-DTPA | PBS | 24 | >95% | |
| [¹⁶¹Tb]Tb-DOTA | PBS | 24 | >95% | |
| [¹⁶¹Tb]Tb-DOTA-GA | PBS | 24 | ~92% | |
| [¹⁶¹Tb]Tb-NETA | PBS | 24 | >95% | |
| [¹⁶¹Tb]Tb-DTPA-HSA | Human Serum | 24 | >95% | |
| [¹⁶¹Tb]Tb-DOTA-HSA | Human Serum | 24 | >98% | |
| [¹⁶¹Tb]Tb-DOTA-GA-HSA | Human Serum | 24 | >98% | |
| [¹⁶¹Tb]Tb-NETA-HSA | Human Serum | 24 | >98% | |
| [¹⁶¹Tb]Tb-DOTATOC | w/ stabilizer | 24 | >98% | [5] |
| [¹⁶¹Tb]Tb-DOTATOC | w/o stabilizer | 4 | 78% | [5] |
Table 2: Radiolabeling Efficiency of ¹⁶¹Tb with Various Chelators
| Chelator | Temperature (°C) | Ligand Conc. (µM) | Radiochemical Yield (%) | Reference |
| DTPA | 25 | 0.1 - 10 | >98% | [4] |
| DOTA | 40 | 10 | >95% | [4] |
| DOTA-GA | 40 | 10 | >95% | [4] |
| NETA | 40 | 1 - 10 | >97% | [4] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ¹⁶¹Tb
-
Preparation: In a sterile, low-binding microcentrifuge tube, combine the DOTA-conjugated peptide (typically in a 10⁻³ to 10⁻⁵ M solution) with a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5) to achieve the desired final concentration.
-
Radionuclide Addition: Add the required activity of no-carrier-added ¹⁶¹TbCl₃ solution to the peptide-buffer mixture.
-
Incubation: Gently mix the solution and incubate at 80-95°C for 15-30 minutes. The optimal temperature and time should be determined empirically for each specific conjugate.
-
Quenching (Optional): After incubation, the reaction can be stopped by adding a small volume of a DTPA solution (e.g., 50 mM, pH 5) to chelate any remaining free ¹⁶¹Tb.
-
Quality Control: Determine the radiochemical purity (RCP) of the product using a suitable method such as radio-HPLC or radio-TLC (as described in Protocol 2). An RCP of >95% is generally considered acceptable.
-
Stabilization: For storage and in vivo use, add a stabilizer such as L-ascorbic acid to the final product to prevent radiolysis.
Protocol 2: Quality Control using Radio-HPLC
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase), a UV detector, and a radioactivity detector.
-
Mobile Phase: Prepare a mobile phase gradient system. A common system for peptides is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Sample Preparation: Dilute a small aliquot of the radiolabeled product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC column. The gradient elution will separate the radiolabeled peptide from free ¹⁶¹Tb and any radiolytic impurities.
-
Data Interpretation: The radioactivity detector will generate a chromatogram. The peak corresponding to the intact radiolabeled peptide should be well-resolved from the peak of free ¹⁶¹Tb (which typically elutes with the solvent front). The radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.
Visualizations
Caption: Troubleshooting decision tree for low radiochemical yield.
Caption: Experimental workflow for ¹⁶¹Tb radiolabeling and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of Human Serum Albumin With this compound Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Terbium-161 SPECT Imaging
Welcome to the technical support center for overcoming challenges in quantitative Terbium-161 (¹⁶¹Tb) SPECT imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantitative ¹⁶¹Tb SPECT imaging?
A1: The primary challenges stem from the complex photon emission spectrum of ¹⁶¹Tb. This includes intense low-energy X-rays and a variety of low-yield, high-energy gamma emissions.[1][2] These characteristics can lead to difficulties in image quantification, including issues with septal penetration, dead-time effects at high activity levels, and challenges in scatter and attenuation correction.[1][2]
Q2: Which energy window is recommended for ¹⁶¹Tb SPECT imaging?
A2: For optimal quantitative accuracy, an energy window centered around the 75 keV gamma peak (e.g., ± 10% or 67.1–82.1 keV) is generally preferred.[1][3] This window provides better spatial resolution and contrast compared to the 49 keV window.[1][2] The 49 keV window, while offering higher sensitivity, is more susceptible to larger errors and may be more suitable for late imaging time points when activity is lower.[1][2]
Q3: What type of collimator should I use for ¹⁶¹Tb SPECT?
A3: The choice of collimator is critical for image quality and quantitative accuracy. Studies have shown that a medium-energy general-purpose (MEGP) collimator often provides greater quantitative accuracy compared to low-energy high-resolution (LEHR) and extended low-energy general-purpose (ELEGP) collimators, particularly by reducing septal penetration from high-energy photons.[1][2] While LEHR collimators can produce superior visual image quality, the MEGP collimator is often recommended for quantitative studies.[1][2][3][4]
Q4: How does ¹⁶¹Tb compare to Lutetium-177 (¹⁷⁷Lu) for SPECT imaging?
A4: ¹⁶¹Tb presents both advantages and challenges compared to ¹⁷⁷Lu. While ¹⁶¹Tb's abundant low-energy electrons are promising for therapy, especially for small tumors, its complex photon spectrum complicates SPECT imaging.[1][3] However, studies have shown that with optimized protocols, quantitative SPECT/CT of ¹⁶¹Tb is feasible and can produce images of comparable quality to ¹⁷⁷Lu, enabling reliable image-based dosimetry.[1][5][6]
Q5: What reconstruction algorithms are suitable for ¹⁶¹Tb SPECT?
A5: Iterative reconstruction algorithms, such as ordered-subset expectation-maximization (OSEM), are commonly used for ¹⁶¹Tb SPECT.[1][3][7][8] These algorithms should ideally include corrections for attenuation, scatter, and collimator-detector response.[1][3][4] Monte Carlo-based OSEM has been shown to generate higher image quality than simpler reconstruction methods.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Ring Artifacts in Reconstructed Images | Non-uniformity in detector response. | Perform extrinsic uniformity correction using a ¹⁶¹Tb flood source. Intrinsic correction may not be sufficient, especially for the lower energy window (49 keV).[3] |
| Underestimation of Activity at High Concentrations | Dead-time effects due to high count rates. ¹⁶¹Tb's emission spectrum can lead to dead-time effects at lower activities than observed with other radionuclides.[1] | Be aware of the potential for dead-time effects, especially for activities above 2 GBq.[9] Consider reducing the activity or using a scanner with a higher count rate capability if significant dead-time is suspected. Further investigation into dead-time mitigation strategies is encouraged.[1] |
| Poor Spatial Resolution and Contrast | Suboptimal energy window selection. Inappropriate collimator choice. | Use the 75 keV energy window for better spatial resolution and contrast.[1][2] For quantitative accuracy, a MEGP collimator is often preferable to LEHR or ELEGP collimators.[1][2] |
| Inaccurate Quantification and Dosimetry | Incorrect scatter and attenuation correction. Variation in calibration factors. | Employ a robust scatter correction method, such as a triple energy window (TEW) technique.[1] Ensure accurate CT-based attenuation correction.[1] Derive calibration factors from a homogeneous cylinder phantom for more reliable results.[1] |
| Noisy Images | Low count statistics. | Increase acquisition time per projection or the total number of projections. Consider using reconstruction algorithms that incorporate noise reduction. |
Quantitative Data Summary
Table 1: Comparison of Collimator Performance for ¹⁶¹Tb SPECT Imaging
| Collimator | Key Findings | Quantitative Accuracy | Visual Image Quality |
| MEGP | Greater quantitative accuracy, especially at both 49 keV and 75 keV energy windows.[1][2] Reduced septal penetration.[1] | Superior | Good |
| LEHR | Superior visual image quality.[1][2][4] Concerns about potential septal penetration affecting quantification.[1] | Moderate | Excellent |
| ELEGP | Higher sensitivity (2-fold higher calibration factors compared to MEGP and LEHR).[1][2] Significant septal penetration observed.[1] | Lower | Fair |
Table 2: Recovery Coefficients for ¹⁶¹Tb SPECT with LEHR Collimator (75 keV photopeak)
| Sphere Diameter (mm) | Recovery Coefficient (Mean ± SD) |
| 37 | 0.60 ± 0.05 |
| 28 | 0.52 ± 0.07 |
| 22 | 0.45 ± 0.07 |
| 17 | 0.39 ± 0.07 |
| 13 | 0.28 ± 0.08 |
| 10 | 0.20 ± 0.08 |
| Data from McIntosh et al. (2024) using dual-energy window scatter correction.[5][6] |
Experimental Protocols
Protocol 1: Phantom Preparation and SPECT/CT Acquisition
This protocol is based on the methodology described by Westerbergh et al. (2025).[1]
-
Phantom Preparation:
-
Use a suitable phantom (e.g., NEMA IEC Body Phantom or an anthropomorphic torso phantom) with fillable inserts of various sizes.
-
Fill the inserts and the background compartment with a known activity concentration of ¹⁶¹Tb.
-
Accurately measure the activity using a calibrated dose calibrator.
-
-
SPECT/CT Scanner Setup:
-
Equip the scanner with the desired collimator (e.g., MEGP, LEHR, or ELEGP).
-
Perform extrinsic uniformity correction using a ¹⁶¹Tb-filled flood source phantom.
-
-
Image Acquisition:
-
Energy Windows:
-
Primary photopeak window around 75 keV (e.g., 67.1–82.1 keV).
-
Optional second primary window around 49 keV (e.g., 40.7–62.9 keV).
-
Set up adjacent scatter windows for correction (e.g., triple energy window method).
-
-
Acquisition Parameters:
-
Acquire a sufficient number of projections (e.g., 120 projections over 360°).
-
Set an appropriate acquisition time per projection to ensure adequate count statistics.
-
Use a 128x128 or 256x256 matrix size.
-
-
CT Acquisition:
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
-
-
Image Reconstruction:
-
Use an OSEM algorithm.
-
Apply corrections for attenuation (using the CT data), scatter (using the TEW method), and collimator-detector response.
-
Reconstruct the images with a clinically relevant number of iterations and subsets (e.g., 10 subsets, 10 iterations).
-
Visualizations
Caption: A flowchart of the experimental workflow for quantitative ¹⁶¹Tb SPECT imaging.
References
- 1. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cs.fit.edu [cs.fit.edu]
- 8. scispace.com [scispace.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Minimizing Metal Impurities in Terbium-161 Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing metal impurities in Terbium-161 (¹⁶¹Tb) production lots. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on impurity levels to ensure the production of high-purity ¹⁶¹Tb for research and clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of metal impurities in ¹⁶¹Tb production?
A1: Metal impurities in ¹⁶¹Tb production primarily originate from three sources:
-
Target Material: The enriched Gadolinium-160 (¹⁶⁰Gd) target material is the main source of Gd impurities. Even with highly enriched targets, trace amounts of other stable gadolinium isotopes may be present.
-
Decay Products: ¹⁶¹Tb decays to stable Dysprosium-161 (¹⁶¹Dy). Over time, the concentration of ¹⁶¹Dy will increase in the ¹⁶¹Tb product, which can compete with ¹⁶¹Tb during radiolabeling.
-
Reagents and Equipment: Impurities such as iron (Fe), copper (Cu), zinc (Zn), aluminum (Al), and calcium (Ca) can be introduced from the reagents, glassware, and chromatography resins used during the production and purification process.[1][2]
Q2: Why is it critical to minimize metal impurities in ¹⁶¹Tb preparations?
A2: Metal impurities can significantly impact the quality and efficacy of ¹⁶¹Tb-based radiopharmaceuticals. These impurities, particularly trivalent metal ions like Gd³⁺, Dy³⁺, Fe³⁺, and Al³⁺, can compete with ¹⁶¹Tb³⁺ for binding to chelators like DOTA.[3][4][5] This competition can lead to:
-
Reduced Radiolabeling Yield: Lower incorporation of ¹⁶¹Tb into the radiopharmaceutical, resulting in a lower specific activity product.
-
Inaccurate Dosimetry: The presence of unlabeled chelators or chelators labeled with non-radioactive metals can affect the biodistribution and targeting of the radiopharmaceutical.
-
Potential Toxicity: Some metal impurities can have toxic effects in vivo.
Q3: What are the acceptable limits for metal impurities in radiopharmaceuticals?
A3: While specific limits for ¹⁶¹Tb are not yet established, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on elemental impurities in pharmaceutical products. These guidelines, such as ICH Q3D, classify elemental impurities based on their toxicity and establish Permitted Daily Exposures (PDEs). For parenteral drug products, these PDEs are used to calculate acceptable concentration limits. It is crucial to adhere to these general limits to ensure the safety of the final radiopharmaceutical product.[6][7][8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁶¹Tb production and radiolabeling, with a focus on problems arising from metal impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Radiolabeling Yield (<95%) | Competition from metal impurities: Gd, Dy, Fe, Cu, Zn, or Pb may be present in the ¹⁶¹Tb solution, competing for the chelator.[3][5] | 1. Analyze Impurity Content: Use ICP-MS to quantify the concentration of metal impurities in the ¹⁶¹Tb product. 2. Re-purify the ¹⁶¹Tb: If impurity levels are high, repeat the purification step (cation exchange or extraction chromatography). 3. Optimize Radiolabeling Conditions: Increase the molar ratio of chelator to ¹⁶¹Tb, adjust the pH, or increase the reaction temperature and time, though the latter may not be suitable for heat-sensitive molecules.[11] |
| Poor Radiochemical Purity | Presence of competing metal ions: Similar to low radiolabeling yield, metal impurities can lead to the formation of undesired radiolabeled species. | 1. Identify the Impurity: Analyze the impurity profile of the ¹⁶¹Tb stock. 2. Select a More Specific Chelator: Some chelators may have a higher affinity for ¹⁶¹Tb over common contaminants. 3. Purify the Labeled Product: Use techniques like HPLC or solid-phase extraction (SPE) to separate the desired ¹⁶¹Tb-labeled compound from impurities. |
| Inconsistent Radiolabeling Results | Variability in impurity levels between ¹⁶¹Tb batches: Different production runs may yield ¹⁶¹Tb with varying levels of metal contaminants.[1][2] | 1. Standardize Purification Protocol: Ensure the purification protocol is robust and consistently applied to all batches. 2. Implement Stringent Quality Control: Perform ICP-MS analysis on every batch of purified ¹⁶¹Tb to ensure it meets predefined specifications before use in radiolabeling. |
| High Bone Uptake in Biodistribution Studies | Presence of free ¹⁶¹Tb: In vivo dissociation of the ¹⁶¹Tb-chelate complex can lead to the accumulation of free ¹⁶¹Tb in the bone. This can be caused by transchelation with competing metals in vivo. | 1. Evaluate Chelate Stability: Perform in vitro stability studies of the radiolabeled compound in human serum. 2. Improve Purification: Ensure the final product is free of unbound ¹⁶¹Tb and metal impurities that could destabilize the complex. 3. Consider a Different Chelator: Some chelators form more stable complexes with ¹⁶¹Tb in vivo. |
Experimental Protocols
Protocol 1: Cation Exchange Chromatography for ¹⁶¹Tb Purification
This protocol describes a common method for separating ¹⁶¹Tb from the ¹⁶⁰Gd target material.[12][13][14]
Materials:
-
Irradiated ¹⁶⁰Gd₂O₃ target dissolved in 0.1 M HCl or HNO₃.
-
Cation exchange resin (e.g., Dowex 50Wx8, AG 50W-X8).
-
Chromatography column.
-
Eluent: α-hydroxyisobutyric acid (α-HIBA) solution at a specific concentration and pH (e.g., 70 mM, pH 4.75).[15]
-
Hydrochloric acid (HCl) for final elution.
-
ICP-MS for metal analysis.
-
Gamma spectrometer for radionuclide identification.
Procedure:
-
Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pack it into the chromatography column.
-
Column Conditioning: Equilibrate the column by passing several column volumes of the α-HIBA eluent through it.
-
Sample Loading: Load the dissolved irradiated target solution onto the column.
-
Elution: Begin elution with the α-HIBA solution. The separation of lanthanides on cation exchange resins with α-HIBA is based on the differential affinity of their complexes. Gd will elute first, followed by Tb and then Dy.
-
Fraction Collection: Collect fractions of the eluate and monitor the radioactivity of each fraction using a gamma spectrometer to identify the ¹⁶¹Tb-containing fractions.
-
¹⁶¹Tb Purification from α-HIBA: Pool the ¹⁶¹Tb fractions and load them onto a second cation exchange column. Wash the column with water to remove the α-HIBA.
-
Final Elution: Elute the purified ¹⁶¹Tb from the second column using a small volume of concentrated HCl.
-
Quality Control: Analyze the final ¹⁶¹Tb solution for radionuclidic purity using gamma spectrometry and for metal impurities using ICP-MS.
Protocol 2: Extraction Chromatography for ¹⁶¹Tb Purification
This protocol provides an alternative method for ¹⁶¹Tb separation using extraction chromatography.[3][16][17][18]
Materials:
-
Irradiated ¹⁶⁰Gd₂O₃ target dissolved in nitric acid (e.g., 0.1 M HNO₃).
-
Extraction chromatography resin (e.g., LN2 resin).
-
Chromatography column.
-
Mobile phases: Nitric acid (HNO₃) at various concentrations (e.g., 0.1 M, 0.2 M, 1 M).[16]
-
ICP-MS for metal analysis.
-
Gamma spectrometer for radionuclide identification.
Procedure:
-
Resin and Column Preparation: Dry-pack the LN2 resin into the column and pre-condition it with 1 M HNO₃ followed by 0.1 M HNO₃.[16]
-
Sample Loading: Dissolve the irradiated target in 0.1 M HNO₃ and load it onto the column.
-
Gd Removal: Rinse the column with several column volumes of 0.2 M HNO₃ to elute the bulk of the gadolinium.[16]
-
¹⁶¹Tb Elution: Elute the ¹⁶¹Tb from the column using 1 M HNO₃.[16]
-
Fraction Collection and Analysis: Collect fractions and identify the ¹⁶¹Tb-containing fractions using a gamma spectrometer.
-
Quality Control: Analyze the final product for radionuclidic and metallic purity using gamma spectrometry and ICP-MS.
Data on Metal Impurity Levels
The following tables summarize typical radionuclidic and metallic impurity levels in ¹⁶¹Tb production lots before and after purification.
Table 1: Radionuclidic Purity Before and After Purification
| Radionuclide | % Abundance (Before Purification) | % Abundance (After SPE Column Purification) | % Abundance (After HPIC Purification) |
| ¹⁶¹Tb | >99 | >99.99 | >99.99 |
| ¹⁶⁰Tb | 0.01 - 0.1 | <0.001 | <0.001 |
| ¹⁵³Gd | 0.1 - 1.0 | Not Detected | Not Detected |
| ¹⁵²Eu | 0.01 - 0.05 | Not Detected | Not Detected |
| Data synthesized from multiple sources, actual values may vary depending on irradiation conditions and target composition.[19] |
Table 2: Metallic Impurity Levels Before and After Purification
| Metal Impurity | Concentration (ng/GBq) (Before Purification) | Concentration (ng/GBq) (After SPE Column Purification) | Concentration (ng/GBq) (After HPIC Purification) |
| ¹⁶⁰Gd | >1,000,000 | ~13 | <1 |
| ¹⁶¹Dy | Variable (increases with time) | Present | Significantly Reduced |
| Fe | Variable | <1 | <0.5 |
| Cu | Variable | <0.5 | <0.2 |
| Zn | Variable | <0.5 | <0.2 |
| Data synthesized from multiple sources, actual values may vary.[1][2] |
Visualizations
Experimental Workflow for ¹⁶¹Tb Production and Purification
Caption: Workflow for ¹⁶¹Tb production, purification, and quality control.
Troubleshooting Logic for Low Radiolabeling Yield
Caption: Troubleshooting flowchart for low radiolabeling yield of ¹⁶¹Tb.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. biospectra.us [biospectra.us]
- 8. openmedscience.com [openmedscience.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 13. Separation of this compound from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 14. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 15. osti.gov [osti.gov]
- 16. Efficient separation method for terbium and gadolinium using LN2 resin - American Chemical Society [acs.digitellinc.com]
- 17. jonra.nstri.ir [jonra.nstri.ir]
- 18. researchgate.net [researchgate.net]
- 19. A simple and automated method for 161Tb purification and ICP-MS analysis of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Terbium-161 separation from its decay product Dysprosium-161
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Terbium-161 (¹⁶¹Tb) from its decay product Dysprosium-161 (¹⁶¹Dy) and the initial Gadolinium-160 (¹⁶⁰Gd) target material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating ¹⁶¹Tb from ¹⁶¹Dy and the ¹⁶⁰Gd target?
The primary challenge lies in the chemical similarity of adjacent lanthanides.[1][2] Terbium, Dysprosium, and Gadolinium are all lanthanides and typically exist in a trivalent oxidation state, resulting in similar chemical properties and making their separation difficult.[1][2] This necessitates high-performance chromatographic techniques to achieve the high specific activity and radionuclidic purity required for medical applications.[1][2]
Q2: What are the most common methods for ¹⁶¹Tb separation?
The most prevalent methods involve ion exchange and extraction chromatography.[1][3] Cation exchange chromatography, often using eluents like α-hydroxyisobutyric acid (α-HIBA), and extraction chromatography with resins like LN, LN2, LN3, and DGA are frequently employed.[1][3] A newer approach involves the electrochemical oxidation of Terbium from Tb(III) to Tb(IV) to alter its chemical properties, thereby simplifying the separation via anion exchange chromatography.[2]
Q3: What level of purity and recovery can be expected with current methods?
Modern separation techniques can achieve high radionuclidic purity of over 99%.[4][5][6] Recovery yields for ¹⁶¹Tb are typically in the range of 65-98%.[7][8] For instance, a two-step extraction chromatography process can yield an overall efficiency of over 89%.[3] A semi-automated system using Triskem extraction resins has been shown to recover 96-98% of the ¹⁶¹Tb activity.[8]
Q4: How does the presence of ¹⁶¹Dy affect the final ¹⁶¹Tb product?
As ¹⁶¹Tb decays, stable ¹⁶¹Dy is formed, which can interfere with the radiolabeling of targeting molecules due to its chemical similarity to Terbium.[1][2] Therefore, efficient separation of ¹⁶¹Tb from ¹⁶¹Dy is crucial to maintain high specific activity and ensure the quality of the resulting radiopharmaceutical.[1][2]
Q5: Are there automated systems available for ¹⁶¹Tb purification?
Yes, semi-automated systems, such as those utilizing TRASIS modules with a combination of extraction resins, have been developed for the purification of ¹⁶¹Tb.[8][9] These systems offer the advantage of simpler and more reproducible purification processes suitable for lab-scale automation.[8]
Troubleshooting Guides
Issue 1: Low Recovery of ¹⁶¹Tb
Possible Causes:
-
Suboptimal Elution Conditions: The concentration, pH, or flow rate of the eluent may not be optimized for the specific resin and column setup.
-
Column Overloading: Exceeding the capacity of the chromatography resin with the target material can lead to poor separation and loss of ¹⁶¹Tb.
-
Incomplete Elution: The volume of the eluent may be insufficient to completely strip the ¹⁶¹Tb from the column.
-
Complexation with Leachables: Leaching of the extractant from the resin can sometimes complex with ¹⁶¹Tb, hindering its recovery.[10]
Troubleshooting Steps:
-
Verify Eluent Composition: Double-check the concentration and pH of your eluent (e.g., α-HIBA, HNO₃).
-
Optimize Flow Rate: Slower flow rates can sometimes improve separation efficiency and recovery.
-
Review Column Capacity: Ensure the mass of the irradiated target loaded onto the column is within the recommended capacity of the resin.
-
Increase Elution Volume: Incrementally increase the volume of the eluting solution to ensure all ¹⁶¹Tb is recovered.
-
Incorporate a Guard Column: In multi-column setups, a guard column (e.g., UTEVA resin) can be used to adsorb leached extractants before the final concentration step.[10]
Issue 2: Poor Separation of ¹⁶¹Tb from ¹⁶¹Dy and/or ¹⁶⁰Gd
Possible Causes:
-
Incorrect Eluent Concentration Gradient: An inappropriate gradient of the eluting agent may not provide sufficient resolution between the adjacent lanthanides.
-
Inadequate Column Length or Resin Particle Size: Shorter columns or larger resin particles can lead to reduced separation efficiency.
-
Channeling in the Column: Uneven packing of the resin can create channels, leading to a bypass of the separation medium and poor resolution.
-
Temperature Fluctuations: Temperature can influence the separation factor between lanthanides.
Troubleshooting Steps:
-
Refine Elution Gradient: Adjust the concentration gradient of the eluent to improve the separation of Tb, Dy, and Gd peaks.
-
Optimize Column Parameters: Consider using a longer column or a resin with a smaller particle size to enhance separation.
-
Re-pack the Column: Ensure the column is packed uniformly as a slurry to avoid cracks or holes.[1]
-
Control Temperature: If possible, perform the separation at an elevated and controlled temperature, as this can improve separation factors.
Issue 3: Presence of Metallic Impurities in the Final ¹⁶¹Tb Product
Possible Causes:
-
Impurities in the Target Material: The initial ¹⁶⁰Gd target may contain other metallic impurities that become activated during irradiation.[4]
-
Contamination from Labware or Reagents: Impurities can be introduced from glassware, pipette tips, or the chemical reagents used in the separation process.
-
Co-elution with ¹⁶¹Tb: Some metallic impurities may have similar chromatographic behavior to ¹⁶¹Tb under the chosen separation conditions.
Troubleshooting Steps:
-
Analyze Target Material: If possible, perform an analysis of the ¹⁶⁰Gd target material for metallic impurities before irradiation.
-
Use High-Purity Reagents and Labware: Employ trace metal grade reagents and acid-leached labware to minimize contamination.
-
Incorporate Additional Purification Steps: A multi-column separation strategy can be effective. For example, a DGA resin column can be used to remove impurities like Fe(III).[10] Anion exchange chromatography can also be used to remove certain contaminants.
Data Presentation
Table 1: Comparison of ¹⁶¹Tb Separation Methods and Performance
| Separation Method | Resin(s) Used | Eluent(s) | Recovery of ¹⁶¹Tb | Purity of ¹⁶¹Tb | Reference |
| Extraction Chromatography | LN Resin (two sequential columns) | Nitric Acid | 65-81% | ~90% Dy removal | [7] |
| Cation Exchange & Extraction Chromatography | Sykam Resin, LN3 Resin | α-HIBA, HCl | 80-90% | ≥99% Radionuclidic Purity | [4] |
| Semi-automated Extraction Chromatography | Triskem Resins (TK211, TK212, TK221) | Nitric Acid, Hydrochloric Acid | 96-98% | ≥98% | [8] |
| Anion Exchange Chromatography with Electrochemical Oxidation | Dowex 1-X8 | Potassium Carbonate | - | Promising for high purity | [11][1] |
| Extraction Chromatography | LN2 Resin | Nitric Acid | >80% | Decontamination factor ~10⁴ from Gd | [12] |
Experimental Protocols
Protocol 1: Two-Step Extraction Chromatography for ¹⁶¹Tb Purification
This protocol is based on methods described for separating ¹⁶¹Tb from irradiated ¹⁶⁰Gd targets.[10][4]
Materials:
-
Irradiated ¹⁶⁰Gd₂O₃ target, dissolved in high-purity nitric acid.
-
LN resin and DGA resin (e.g., from Eichrom Technologies).
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl) at various concentrations.
-
Chromatography columns.
-
Peristaltic pump.
-
Fraction collector.
-
Radiation detector.
Procedure:
-
Target Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in an appropriate volume of high-purity HNO₃.
-
First Column Separation (LN Resin):
-
Condition a column packed with LN resin with the appropriate concentration of HNO₃.
-
Load the dissolved target solution onto the column.
-
Elute the ¹⁶⁰Gd with a specific concentration of HNO₃ (e.g., 0.8 M HNO₃).[6]
-
Elute the ¹⁶¹Tb fraction with a higher concentration of HNO₃ (e.g., 3 M HNO₃).[6]
-
Collect fractions and monitor the radioactivity to identify the ¹⁶¹Tb peak.
-
-
Concentration and Matrix Exchange (DGA Resin):
-
Load the ¹⁶¹Tb fraction from the LN resin column directly onto a DGA resin column.
-
Rinse the DGA column with dilute HNO₃ (e.g., 0.1 M) to reduce acidity.
-
Elute the concentrated ¹⁶¹Tb with dilute HCl (e.g., 0.05 M).[10]
-
-
Second Column Separation (LN2 Resin - Optional for Higher Purity):
-
Load the ¹⁶¹Tb fraction in HCl from the DGA column onto a second, smaller LN2 resin column.
-
This step provides further decontamination from any remaining Gd.
-
Elute the purified ¹⁶¹Tb with an appropriate concentration of HCl.
-
-
Final Product Formulation: The final purified ¹⁶¹Tb is typically obtained in a small volume of dilute HCl, ready for radiolabeling.
Protocol 2: Cation Exchange Chromatography with α-HIBA
This protocol is based on the use of a strong cation exchange resin for the separation of adjacent lanthanides.[4][13]
Materials:
-
Irradiated ¹⁶⁰Gd₂O₃ target, dissolved in dilute acid.
-
Strong cation exchange resin (e.g., Dowex 50W-X8 or Sykam resin).
-
α-hydroxyisobutyric acid (α-HIBA) solution, pH adjusted.
-
High-performance liquid chromatography (HPLC) system or equivalent.
-
Fraction collector.
-
Radiation detector.
Procedure:
-
Target Dissolution: Dissolve the irradiated ¹⁶⁰Gd₂O₃ target in a small volume of dilute acid.
-
Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate it with the starting mobile phase.
-
Sample Loading: Load the dissolved target solution onto the column.
-
Elution:
-
Begin elution with an α-HIBA solution at a specific concentration and pH (e.g., 0.13 M α-HIBA, pH 4.5).[4]
-
A gradient elution with increasing α-HIBA concentration or pH may be employed to enhance separation.
-
Lanthanides will elute in order of increasing atomic number (Gd → Tb → Dy).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the radioactivity to identify the distinct peaks corresponding to Gd, Tb, and Dy.
-
Combine the fractions containing the pure ¹⁶¹Tb.
-
-
Post-Purification Processing: The ¹⁶¹Tb fraction in α-HIBA may need further processing to exchange the buffer for a solution suitable for radiolabeling (e.g., using a DGA or LN3 resin column as described in Protocol 1).[4]
Visualizations
Caption: Workflow for ¹⁶¹Tb separation using extraction chromatography.
Caption: Troubleshooting logic for low ¹⁶¹Tb recovery.
References
- 1. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 2. Separation of terbium as a first step towards high purity this compound for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of high specific activity 161Tb and 155Tb from proton irradiated natDy foils - American Chemical Society [acs.digitellinc.com]
- 8. A simple and automated method for Tb-161 purification | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. A simple and automated method for 161Tb purification and ICP-MS analysis of 161Tb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eichrom.com [eichrom.com]
- 11. Separation of terbium as a first step towards high purity this compound for medical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPECT Camera Parameters for Terb-161 Low-Energy Photons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-161 (¹⁶¹Tb) SPECT imaging. The following sections address common issues encountered during the optimization of SPECT camera parameters for the low-energy photons of ¹⁶¹Tb.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing SPECT imaging with this compound?
A1: this compound presents unique challenges for SPECT imaging due to its complex photon emission pattern. This includes intense low-energy X-rays and numerous higher-energy, low-yield gamma emissions.[1][2] The main difficulties arise from:
-
Septal Penetration: High-energy photons can penetrate the collimator septa, leading to image degradation.[1][2]
-
Dead-Time Effects: The combination of intense low-energy X-rays and septal penetration results in a high overall count rate, which can lead to detector dead-time and loss of counts, particularly at high activities.[1][3]
-
Scatter: The low-energy photons of ¹⁶¹Tb are susceptible to scatter, which can reduce image contrast and quantitative accuracy.
-
Low-Energy Peak Separation: The gamma camera has difficulty separating the low-energy photopeaks of ¹⁶¹Tb, which can complicate imaging and quantification.[4]
Q2: Which energy peaks of this compound are typically used for SPECT imaging?
A2: The most abundant and commonly used photon emissions for ¹⁶¹Tb SPECT imaging are the 48.9 keV (17.0% abundance) and 74.6 keV (10.2% abundance) photopeaks.[5][6] Research suggests that the 75 keV photopeak is often preferable for better spatial resolution and contrast.[1][2]
Q3: What is the recommended collimator for ¹⁶¹Tb SPECT imaging?
A3: The choice of collimator depends on the specific experimental goals. Studies have evaluated Low-Energy High-Resolution (LEHR), Medium-Energy General-Purpose (MEGP), and Extended Low-Energy General-Purpose (ELEGP) collimators.[1][2][7]
-
LEHR collimators have been shown to provide superior visual image quality and resolution.[1][4][8]
-
MEGP collimators may be preferable for quantitative accuracy as they can mitigate the effects of septal penetration from high-energy photons and reduce dead-time effects.[1][2][3]
-
ELEGP collimators offer higher sensitivity but may be more susceptible to septal penetration.[1][2]
Q4: How do I choose the optimal energy window settings?
A4: The optimal energy window setting is crucial for image quality. A window centered around the 75 keV peak (e.g., 67.1 to 82.1 keV or ±10%) is often recommended as it provides better spatial resolution and contrast compared to the 49 keV window.[1][2][8] The 49 keV window, due to its higher sensitivity, might be useful for imaging at later time points when the activity is lower.[1][2]
Q5: What reconstruction algorithm is recommended for ¹⁶¹Tb SPECT data?
A5: Ordered Subset Expectation Maximization (OSEM) is a commonly used reconstruction algorithm.[5][7] For improved image quality, it is recommended to use OSEM with corrections for attenuation (AC), scatter (SC), and collimator-detector response (CDR). The use of attenuation, scatter, and collimator-detector response corrected OSEM (ASC-OSEM) has been shown to provide the highest recovery and signal-to-noise ratio.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ring Artifacts in Reconstructed Images | Non-uniformity in the detector response. | Apply an extrinsic uniformity correction for the specific energy window being used. Intrinsic corrections may not be sufficient to remove these artifacts, especially for the 75 keV window.[4][8] |
| Poor Image Resolution and Contrast | - Suboptimal energy window selection.- Inappropriate collimator choice.- Scatter of low-energy photons. | - Use a narrow energy window centered around the 75 keV photopeak (e.g., ±10%).[1][2]- For high resolution, a LEHR collimator is often the best choice.[4][8]- Employ scatter correction methods during image reconstruction. |
| Underestimation of Activity at High Counts | Detector dead-time effects due to high count rates from low-energy X-rays and septal penetration.[1][5] | - Consider using a MEGP collimator to reduce septal penetration and mitigate dead-time.[1][3]- If high activity is expected, perform phantom studies to characterize and potentially correct for dead-time losses. |
| Noisy Images | Low count statistics, which can be a result of short acquisition times or low administered activity. | - Increase the acquisition time per projection to acquire more counts.[9]- If possible, optimize the injected activity to ensure sufficient counts for good image quality. |
| Mismatch between SPECT and CT Images in SPECT/CT | Patient motion between the SPECT and CT acquisitions or respiratory motion. | - Immobilize the patient as much as possible.- Use a breathing protocol for the CT scan that matches the breathing pattern during the SPECT acquisition as closely as possible.[10] |
Quantitative Data Summary
Table 1: Comparison of Collimator Performance for ¹⁶¹Tb SPECT Imaging
| Collimator | Key Advantages | Key Disadvantages | Recommended Use Case |
| LEHR | - Superior visual image quality and spatial resolution.[1][4][8] | - Susceptible to septal penetration and dead-time effects at high activities.[1][2] | High-resolution qualitative imaging. |
| MEGP | - Greater quantitative accuracy.[1][2]- Reduced septal penetration and dead-time effects.[3] | - Lower sensitivity compared to ELEGP. | Quantitative studies and dosimetry, especially at higher activities. |
| ELEGP | - Higher sensitivity (approximately 2-fold higher calibration factors than MEGP and LEHR).[1][2] | - Prone to considerable septal penetration.[1][2] | Dynamic studies or situations requiring high temporal resolution. |
Table 2: Energy Window Optimization for ¹⁶¹Tb SPECT
| Energy Window | Advantages | Disadvantages |
| 75 keV (e.g., ±10%) | - Better spatial resolution and contrast.[1][2]- More accurate quantification.[1] | - Lower sensitivity compared to the 49 keV window. |
| 49 keV | - Higher sensitivity (approximately 3-fold higher calibration factor than the 75 keV window).[1][2] | - Larger errors in quantification and poorer spatial resolution.[1][2] |
Experimental Protocols
Protocol 1: Phantom Study for Collimator and Energy Window Optimization
-
Phantom Preparation:
-
SPECT/CT Acquisition:
-
Energy Windows to Test:
-
Acquisition Parameters:
-
Image Reconstruction:
-
Data Analysis:
-
Calculate recovery coefficients (RC) for the hot spheres.
-
Assess signal-to-noise ratio (SNR).[8]
-
Visually inspect image quality, resolution, and artifacts.
-
Visualizations
Caption: Experimental workflow for optimizing ¹⁶¹Tb SPECT parameters.
Caption: Troubleshooting logic for common ¹⁶¹Tb SPECT imaging issues.
References
- 1. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Mitigating Bone marrow Toxicity in Terbium-161 Therapy
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing and mitigating bone marrow toxicity associated with Terbium-161 (¹⁶¹Tb) radiopharmaceutical therapy. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a promising radionuclide for therapy, and how does its toxicity profile compare to Lutetium-177?
A1: this compound is a promising therapeutic radionuclide due to its unique decay characteristics. Like Lutetium-177 (¹⁷⁷Lu), it emits medium-energy beta (β⁻) particles suitable for treating larger tumor masses. However, ¹⁶¹Tb also emits a significant cascade of low-energy conversion and Auger electrons.[1][2][3] These electrons have a very short range (from nanometers to micrometers), depositing a high amount of energy in a small volume.[3][4] This high local energy deposition is particularly effective for eliminating single cancer cells and micrometastases, which may be missed by the longer-range beta particles of ¹⁷⁷Lu alone.[4][5][6][7]
Regarding bone marrow toxicity, the profile of ¹⁶¹Tb is more dependent on the specific distribution of the radiopharmaceutical within the bone marrow cavity compared to ¹⁷⁷Lu.[1][8][9][10] This is a direct consequence of its short-ranged Auger electrons. If the ¹⁶¹Tb-labeled agent does not accumulate in or near hematopoietic stem cell niches, it may offer a bone-marrow-sparing effect. Preclinical studies have shown that while ¹⁶¹Tb can deliver a higher absorbed dose to tissues, it does not necessarily translate to more severe or irreversible hematological toxicity compared to ¹⁷⁷Lu.[5][9][11] Observed effects on blood cell counts are often transient and recover over time.[5][9][11]
Q2: What are the primary mechanisms of this compound induced bone marrow toxicity?
A2: The primary mechanism of ¹⁶¹Tb-induced bone marrow toxicity is through the irradiation of hematopoietic stem and progenitor cells (HSPCs). This damage is mediated by:
-
Beta (β⁻) Particles: These electrons travel millimeters in tissue, contributing to a general radiation dose to the bone marrow.
-
Auger and Conversion Electrons: These low-energy electrons are emitted in abundance by ¹⁶¹Tb and have a very short path length.[1][3] If the radiopharmaceutical is localized near HSPCs, these electrons can cause highly localized and dense ionization events, leading to complex DNA double-strand breaks that are difficult for the cell to repair.[3] This can trigger cell death (apoptosis), cellular senescence, or chromosomal aberrations.[11][12]
The key signaling pathways activated by radiation-induced DNA damage in HSPCs include the p53-PUMA pathway leading to apoptosis and the ROS-p38 pathway, which can induce premature senescence.[11][12]
Q3: How critical is dosimetry for predicting and managing bone marrow toxicity with ¹⁶¹Tb?
A3: Dosimetry is critically important. Given that the toxicity of ¹⁶¹Tb is highly dependent on the microscale distribution of the radionuclide within the bone marrow, accurate dosimetry is essential for estimating the absorbed dose to the active (red) marrow.[1][11] Standard dosimetry methods may not fully capture the impact of the short-range Auger electrons. Therefore, advanced dosimetry models that consider the specific localization of the radiopharmaceutical in relation to hematopoietic stem cells are necessary for a precise risk assessment.[1][11][13] Post-therapy imaging with SPECT/CT can be used to perform patient-specific dosimetry calculations to monitor the absorbed dose to the bone marrow and other organs at risk.[14][15]
Q4: Are there any early indicators of potential hematotoxicity in preclinical models?
A4: Yes, in preclinical models, early indicators of hematotoxicity include:
-
Changes in peripheral blood counts: A significant drop in lymphocytes is often one of the earliest signs, followed by decreases in neutrophils, platelets, and finally red blood cells, reflecting the different lifespans of these cells and the sensitivity of their progenitors.
-
Bone marrow smears: Analysis of bone marrow aspirates can reveal a reduction in cellularity and specific hematopoietic lineages.
-
Histopathology of the bone marrow: This can provide a more detailed view of radiation-induced damage to the marrow architecture.
-
Colony-forming unit (CFU) assays: These in vitro assays can quantify the number of viable hematopoietic progenitor cells in the bone marrow after treatment.
Troubleshooting Guides
Guide 1: Managing Neutropenia with Granulocyte Colony-Stimulating Factor (G-CSF)
Problem: Significant neutropenia is observed following ¹⁶¹Tb-radiopharmaceutical administration in a preclinical model.
| Question | Answer/Troubleshooting Step |
| When should I start G-CSF administration? | Prophylactic administration is generally more effective. Start G-CSF 24 to 72 hours after the ¹⁶¹Tb-radiopharmaceutical injection.[4][16][17] Starting G-CSF too early, while the radiopharmaceutical is still at high levels, could theoretically make rapidly dividing myeloid progenitors more susceptible to radiation damage. |
| What is the recommended dosage and duration? | Dosage will depend on the animal model and the severity of the neutropenia. A common starting point for mice is 5-10 µg/kg/day subcutaneously.[8] Treatment is typically continued until the absolute neutrophil count (ANC) has recovered to a safe level (e.g., >1.0 x 10⁹/L) post-nadir.[17][18] This may require a minimum of 5-7 days of treatment.[17] |
| I'm still seeing severe neutropenia despite G-CSF. What's next? | * Verify G-CSF activity: Ensure the G-CSF is properly stored and has not lost its biological activity. * Increase the dose or duration: The initial dose may be insufficient for the level of myelosuppression. Consider a dose escalation study. * Consider combination therapy: In cases of severe myelosuppression, combining G-CSF with other hematopoietic growth factors, such as GM-CSF, might offer broader support to myeloid recovery.[13] |
| I'm observing thrombocytopenia after G-CSF administration. Is this expected? | Yes, this is a known potential side effect, particularly when G-CSF is used concurrently with radiation.[10] G-CSF can stimulate the proliferation of hematopoietic progenitors, which might increase their sensitivity to radiation, potentially impacting other cell lines like megakaryocytes. Monitor platelet counts closely. If severe thrombocytopenia occurs, consider dose-reducing the radiopharmaceutical in subsequent cycles or exploring alternative mitigation strategies. |
| Should I use a long-acting or short-acting G-CSF? | Long-acting G-CSF (e.g., pegfilgrastim) offers the convenience of a single injection per cycle and can be more effective in reducing febrile neutropenia.[4][18] However, short-acting G-CSF allows for more flexibility in adjusting the duration of treatment based on daily blood counts. The choice may depend on the experimental design and logistical considerations. |
Guide 2: Addressing Anemia and Thrombocytopenia
Problem: Anemia and/or thrombocytopenia are significant toxicities in my ¹⁶¹Tb therapy experiments.
| Question | Answer/Troubleshooting Step |
| G-CSF is not effective for anemia or thrombocytopenia. What are my options? | G-CSF specifically stimulates neutrophil production. For anemia, consider erythropoiesis-stimulating agents (ESAs) like erythropoietin. For thrombocytopenia, thrombopoietin (TPO) receptor agonists can be investigated. Stem Cell Factor (SCF) has shown promise in preclinical models for preventing both chemotherapy-induced anemia and thrombocytopenia by inhibiting apoptosis in erythroid and megakaryocytic precursors.[4] |
| How can I manage treatment-related anemia? | In preclinical models, if anemia is severe, supportive care such as red blood cell transfusions may be necessary. Prophylactic use of ESAs can be explored, but their timing and dosage in the context of radionuclide therapy need to be carefully optimized. |
| What are the strategies for mitigating thrombocytopenia? | * TPO Receptor Agonists: These agents stimulate platelet production and can be effective in mitigating thrombocytopenia. * Dose Modification: Reducing the administered activity of the ¹⁶¹Tb-radiopharmaceutical is a direct way to lessen bone marrow toxicity, including thrombocytopenia. * Investigational Agents: Research into agents that protect megakaryocytes or enhance platelet recovery is ongoing. |
Quantitative Data on Hematological Toxicity
The following table summarizes preclinical data on hematological changes observed in mice after administration of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled somatostatin (B550006) analogues.
Table 1: Hematological Changes in Mice Post-Therapy [5][15]
| Parameter | Treatment Group (100 MBq) | Day 10 Post-Injection (% Change from Control) | Day 56 Post-Injection |
| Lymphocytes | ¹⁶¹Tb-DOTA-LM3 (Antagonist) | ↓ 40-50% | Recovered to normal range |
| ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | ↓ 40-50% | Recovered to normal range | |
| Thrombocytes | ¹⁶¹Tb-DOTA-LM3 (Antagonist) | ↓ 30-50% | Recovered to normal range |
| ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | ↓ 30-50% | Recovered to normal range | |
| Erythrocytes | ¹⁶¹Tb-DOTA-LM3 (Antagonist) | ↓ 6-12% | Recovered to normal range |
| ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | ↓ 6-12% | Recovered to normal range |
Data adapted from preclinical studies comparing SSTR antagonists. Changes were noted to be less pronounced with SSTR agonists.[5]
Experimental Protocols
Protocol 1: Preclinical Assessment of Hematotoxicity
This protocol provides a general framework for evaluating the hematological toxicity of a ¹⁶¹Tb-labeled radiopharmaceutical in a rodent model (e.g., mice).
1. Animal Model and Group Allocation:
- Use healthy, immunocompetent mice of a specific strain, age, and sex.
- Randomly allocate animals to different groups:
- Vehicle Control (saline or appropriate buffer).
- ¹⁶¹Tb-radiopharmaceutical (at least 2-3 different activity levels to assess dose-dependency).
- (Optional) ¹⁷⁷Lu-labeled version of the same compound for direct comparison.
- (Optional) Mitigation groups (e.g., ¹⁶¹Tb-radiopharmaceutical + G-CSF).
- Ensure a sufficient number of animals per group to allow for serial blood sampling and terminal tissue collection at multiple time points (e.g., n=5 per time point).
2. Radiopharmaceutical Administration:
- Administer the radiopharmaceutical via the intended clinical route (typically intravenous injection).
- Accurately measure the injected activity for each animal.
3. Monitoring and Sample Collection:
- Serial Blood Sampling: Collect peripheral blood (e.g., via tail vein or saphenous vein) at baseline (pre-injection) and at multiple time points post-injection (e.g., Day 3, 7, 10, 14, 28, 56).
- Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine counts of white blood cells (with differential), red blood cells, hemoglobin, hematocrit, and platelets.
- Body Weight and Clinical Observations: Monitor animal health daily, recording body weight and any signs of toxicity.
4. Terminal Procedures and Tissue Collection:
- At predefined endpoints, euthanize a subset of animals from each group.
- Bone Marrow Collection: Harvest femurs and tibias. Flush the marrow cavity with an appropriate buffer to collect bone marrow cells for cellularity counts and flow cytometry.
- Histopathology: Fix one femur/tibia in formalin for histological processing (decalcification, embedding, sectioning, and H&E staining) to assess bone marrow architecture and cellularity.
- Organ Biodistribution: Collect other organs of interest to correlate hematotoxicity with the absorbed radiation dose to the bone marrow and other tissues.
5. Data Analysis:
- Plot the mean blood cell counts for each group over time.
- Perform statistical analysis to compare treatment groups to the control group at each time point.
- Calculate the nadir (lowest point) for each blood cell type and the time to recovery.
- Correlate the degree of myelosuppression with the administered activity and the calculated bone marrow absorbed dose.
Visualizations: Pathways and Workflows
Caption: Signaling pathways in radiation-induced hematopoietic stem cell (HSPC) damage.
Caption: Experimental workflow for G-CSF intervention in ¹⁶¹Tb therapy.
References
- 1. Insights into ionizing radiation-induced bone marrow hematopoietic stem cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current state and future opportunities in granulocyte colony-stimulating factor (G-CSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supportive therapies in the prevention of chemotherapy-induced febrile neutropenia and appropriate use of granulocyte colony-stimulating factors: a Delphi consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - NRF2 mitigates radiation-induced hematopoietic death [jci.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. FAQs radioligand therapy - Minute Medical [minute-medical.com]
- 7. mednexus.org [mednexus.org]
- 8. Bone marrow impairment during early [177Lu]PSMA-617 radioligand therapy: Haematotoxicity or tumour progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Stem Cell Injury Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Value of granulocyte colony stimulating factor in radiotherapy induced neutropenia: clinical and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of radiopharmaceutical toxicological prerequisites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kmcc.nhs.uk [kmcc.nhs.uk]
- 15. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 16. GSCF Guideline from the PIER Network - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 17. iaea.org [iaea.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terbium-161 Based Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-161 (¹⁶¹Tb) based therapies. Our goal is to help you overcome common experimental challenges and improve tumor-to-kidney ratios for enhanced therapeutic efficacy and safety.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Tumor Uptake of ¹⁶¹Tb-Radioligand
Question: We are observing lower than expected tumor uptake of our ¹⁶¹Tb-labeled targeting molecule in our preclinical models. What are the potential causes and how can we troubleshoot this?
Answer:
Low tumor accumulation of your ¹⁶¹Tb-radioligand can stem from several factors, ranging from the radiochemistry to the biological model. Below is a step-by-step guide to diagnose and resolve this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Poor Radiochemical Purity / Low Specific Activity | a. Assess Radiochemical Purity: Use radio-TLC or radio-HPLC to confirm that the radiochemical purity is >95%. Impurities can compete for receptor binding. b. Optimize Labeling Conditions: Metal impurities (e.g., Fe, Zn, Cu, Gd) in the ¹⁶¹Tb stock can significantly reduce radiolabeling efficiency. Ensure high-purity ¹⁶¹Tb and chelators. Adjust pH (typically 4.5), temperature (often 95°C), and incubation time as per established protocols.[1] c. Prevent Radiolysis: ¹⁶¹Tb-labeled compounds can be susceptible to radiolysis. The addition of radical scavengers like ascorbic acid or ethanol (B145695) to the formulation can mitigate this.[2][3] |
| 2. In Vivo Instability of the Radioligand | a. Chelator Stability: Ensure the chelator (e.g., DOTA, DTPA) forms a stable complex with ¹⁶¹Tb. DOTA generally forms more stable complexes than DTPA. Perform in vitro stability assays in human or mouse serum to check for dissociation of ¹⁶¹Tb from the ligand over time.[4] b. Linker Cleavage: If using a cleavable linker, ensure it is stable in circulation and only cleaved at the target site (or kidney for clearance strategies). |
| 3. Suboptimal Pharmacokinetics | a. Rapid Blood Clearance: Small molecules are often rapidly cleared from the blood, reducing the time available for tumor accumulation. Consider incorporating an albumin-binding moiety (e.g., 4-(p-iodophenyl)butyric acid) into your ligand design. This increases circulation time and can significantly enhance tumor uptake.[3][5][6] b. High Kidney Uptake: Excessive accumulation in the kidneys can reduce the bioavailability of the radioligand for the tumor. Refer to the troubleshooting guide on high renal uptake below. |
| 4. Issues with the Animal Model | a. Low Target Expression: Confirm the expression level of the target receptor (e.g., PSMA) in your tumor xenograft model using methods like immunohistochemistry (IHC) or western blotting. Cell line characteristics can change over passages. b. Tumor Size and Vascularization: Very small tumors may not have adequate vasculature for efficient delivery of the radioligand. Conversely, very large tumors can have necrotic cores with poor perfusion. Ensure tumors are within an optimal size range for your studies. |
Experimental Workflow for Troubleshooting Low Tumor Uptake:
Issue 2: High Renal Uptake of ¹⁶¹Tb-Radioligand
Question: Our ¹⁶¹Tb-labeled compound shows high accumulation in the kidneys, which is a concern for potential nephrotoxicity and limits the therapeutic window. How can we reduce renal uptake?
Answer:
High renal uptake is a common challenge for small-molecule radiopharmaceuticals. The kidneys express various receptors and transporters that can lead to reabsorption and retention of these agents. Here are several strategies to mitigate this issue.
Strategies to Reduce Renal Uptake:
| Strategy | Detailed Methodology | Expected Outcome |
| 1. Competitive Inhibition | a. 2-PMPA Co-administration (for PSMA-targeted agents): 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a PSMA inhibitor. Co-injection of 2-PMPA can block PSMA binding sites in the kidneys. An optimal dose in mice appears to be 0.2-1 mg/kg, which can significantly reduce renal uptake with minimal impact on tumor uptake.[7][8][9][10] b. Gelofusine Co-administration: Gelofusine, a succinylated gelatin plasma expander, can reduce renal uptake of various radiolabeled peptides. In rats, co-injection of 40-80 mg/kg Gelofusine has been shown to reduce kidney uptake by 40-60% without affecting tumor accumulation.[11] | Significant reduction in kidney radioactivity, leading to an improved tumor-to-kidney ratio. |
| 2. Ligand Modification | a. Incorporate Cleavable Linkers: Design the ligand with a linker (e.g., Gly-Tyr-Lys) that can be cleaved by enzymes (e.g., brush border enzymes) in the kidneys.[2][12][13] Upon cleavage, the radionuclide-containing fragment is designed to be rapidly excreted in the urine. b. Modify Charge: Incorporating negatively charged amino acids (e.g., glutamic acid, aspartic acid) into the linker can reduce interactions with the positively charged reabsorption pathways in the renal tubules. | Lower retention of radioactivity in the kidney parenchyma and enhanced urinary excretion of the radionuclide. |
| 3. Modulate Pharmacokinetics | a. Albumin Binders: As mentioned previously, adding an albumin-binding moiety increases the hydrodynamic radius of the radioligand, reducing glomerular filtration and subsequent reabsorption in the kidneys.[3][5][14][15] This also enhances tumor uptake, further improving the tumor-to-kidney ratio. | Improved tumor-to-kidney dose ratio due to both increased tumor uptake and potentially lower kidney filtration.[3][14] |
Experimental Protocol: 2-PMPA Co-administration for Kidney Protection
-
Animal Model: Use male athymic nude mice bearing subcutaneous PSMA-positive tumor xenografts (e.g., LNCaP or PC-3 PIP).
-
Radioligand Preparation: Prepare the ¹⁶¹Tb-PSMA ligand according to your validated radiolabeling protocol.
-
Grouping:
-
Control Group (n=3-5): Inject the ¹⁶¹Tb-PSMA ligand intravenously (IV) via the tail vein.
-
PMPA Group (n=3-5): Co-inject the ¹⁶¹Tb-PSMA ligand with 2-PMPA (0.2-1.0 mg/kg) IV. The PMPA can be mixed with the radioligand solution just prior to injection or injected separately but concurrently.
-
-
Biodistribution Study:
-
At selected time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Excise, weigh, and measure the radioactivity in tumors and relevant organs (kidneys, liver, spleen, blood, etc.) using a gamma counter.
-
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and compare the results between the control and PMPA groups. The tumor-to-kidney ratio should be calculated as (%ID/g in tumor) / (%ID/g in kidneys).
Logical Flow for Selecting a Kidney Protection Strategy:
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁶¹Tb considered a promising alternative to ¹⁷⁷Lu for radioligand therapy?
A1: ¹⁶¹Tb has similar decay characteristics to Lutetium-177 (¹⁷⁷Lu), including a comparable half-life and β⁻ emission, making it suitable for therapy. However, ¹⁶¹Tb offers a significant advantage due to the co-emission of a substantial number of low-energy conversion and Auger electrons. These electrons have a very short range (nanometers to micrometers) and deposit their energy densely within a small volume. This is particularly effective for eliminating micrometastases and even single cancer cells, which may not be effectively targeted by the longer-range β⁻ particles of ¹⁷⁷Lu alone. Preclinical studies have consistently shown that ¹⁶¹Tb-labeled radioligands can be more effective at inhibiting tumor growth and prolonging survival compared to their ¹⁷⁷Lu counterparts.[3][5]
Q2: What is the optimal dose of 2-PMPA for reducing kidney uptake of PSMA-targeted radioligands in preclinical models?
A2: Based on preclinical studies in mice, an optimal dose range for 2-PMPA is between 0.2 mg/kg and 1.0 mg/kg.[7][8][9][10] A dose of 1.0 mg/kg can achieve near-total blocking of specific PSMA binding in the kidneys with a minimal effect on tumor uptake (<10% reduction).[7][9] A lower dose of 0.2 mg/kg still provides significant kidney protection with an even smaller impact on tumor uptake (<5% reduction).[7][9] It is recommended to perform a dose-optimization study within this range for your specific radioligand and animal model.
Q3: Are there any known side effects or contraindications for using Gelofusine in preclinical research?
A3: In preclinical settings, Gelofusine is generally well-tolerated. However, it is a gelatin-based colloid, and in clinical use, there is a rare risk of anaphylactic/anaphylactoid reactions.[16][17][18][19] Therefore, it is prudent to monitor animals closely during and immediately after administration, especially during the first use. Gelofusine can also cause hemodilution, leading to a decrease in hematocrit and plasma protein concentrations, which should be considered when interpreting blood-based biomarkers.[18][19][20] It should be used with caution in animals with severe cardiac or renal insufficiency.[17][20]
Q4: How does incorporating an albumin binder affect the biodistribution of a ¹⁶¹Tb-radiopharmaceutical?
A4: Incorporating an albumin binder, such as a 4-(p-iodophenyl)butyric acid moiety, into a ¹⁶¹Tb-radiopharmaceutical has several key effects on its biodistribution:
-
Increased Blood Residence Time: The radioligand binds reversibly to albumin in the blood, significantly increasing its circulation half-life.[3][5][6]
-
Enhanced Tumor Uptake: The longer circulation time allows for greater accumulation of the radioligand in the tumor tissue, often leading to a 2- to 4-fold higher tumor uptake compared to analogues without an albumin binder.[3][5]
-
Altered Kidney Uptake: While it might seem counterintuitive, albumin binding can lead to a more favorable tumor-to-kidney ratio. The increased size of the radioligand-albumin complex reduces glomerular filtration. Although blood levels are higher, the overall absorbed dose to the kidneys can be similar to or only slightly higher than the non-albumin-binding version, while tumor dose is markedly increased.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, comparing different strategies to improve tumor-to-kidney ratios.
Table 1: Comparison of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled PSMA Ligands
| Radioligand | Tumor Uptake (4h p.i., %ID/g) | Kidney Uptake (4h p.i., %ID/g) | Tumor-to-Kidney Ratio (4h p.i.) | Reference |
| [¹⁶¹Tb]Tb-PSMA-I&T | 42 ± 14 | 18 ± 3 | 2.33 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | ~35-40 | ~18-20 | ~2.0 | [3] |
| [¹⁶¹Tb]Tb-SibuDAB (with Albumin Binder) | 75 ± 5 | 16 ± 1 | 4.69 | [3] |
| [¹⁷⁷Lu]Lu-SibuDAB (with Albumin Binder) | ~70-75 | ~15-17 | ~4.67 | [3] |
Table 2: Effect of Kidney Protection Strategies on Radioligand Biodistribution
| Radioligand | Condition | Kidney Uptake (%ID/g) | % Reduction in Kidney Uptake | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹¹¹In-DOTA-octreotate | Control | ~20 | - | ~15 | 0.75 | [14] |
| ¹¹¹In-DOTA-octreotate | + 80 mg/kg Gelofusine | ~8 | ~60% | ~15 (unaffected) | 1.88 | [14] |
| ¹²⁵I-MIP1095 (PSMA) | Control (16h p.i.) | ~100% (baseline) | - | ~100% (baseline) | - | [7][8] |
| ¹²⁵I-MIP1095 (PSMA) | + 1 mg/kg 2-PMPA | ~10% of baseline | ~90% | ~93% of baseline | ~9.3x improvement | [7][8] |
References
- 1. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albumin-Binding and Conventional PSMA Ligands in Combination with 161Tb: Biodistribution, Dosimetry, and Preclinical Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Albumin-Binding and Conventional PSMA Ligands in Combination with 161Tb: Biodistribution, Dosimetry, and Preclinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. PMPA for Nephroprotection in PSMA-Targeted Radionuclide Therapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. PMPA for nephroprotection in PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. mims.com [mims.com]
- 17. nps.org.au [nps.org.au]
- 18. medicines.org.uk [medicines.org.uk]
- 19. efda.gov.et [efda.gov.et]
- 20. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
Technical Support Center: Process Validation for Clinical-Grade Terbium-161 Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for the process validation of clinical-grade Terbium-161 (¹⁶¹Tb) production. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary production route for clinical-grade this compound?
A1: The most common and preferred method for producing no-carrier-added (n.c.a.) ¹⁶¹Tb is through the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor.[1][2] This process involves the ¹⁶⁰Gd(n,γ)¹⁶¹Gd nuclear reaction, where ¹⁶⁰Gd captures a neutron to become ¹⁶¹Gd, which then rapidly decays via beta emission to ¹⁶¹Tb.[2] Following irradiation, ¹⁶¹Tb must be chemically separated from the gadolinium target material.[3][4]
Q2: What are the key quality control tests required for clinical-grade this compound?
A2: Quality control (QC) for clinical-grade ¹⁶¹Tb is critical to ensure patient safety and drug efficacy. Key QC tests include:
-
Radionuclidic Purity: This test confirms the identity of ¹⁶¹Tb and quantifies any radionuclide impurities. It is typically performed using gamma-ray spectrometry.
-
Radiochemical Purity (RCP): RCP measures the percentage of the total radioactivity that is in the desired chemical form (e.g., [¹⁶¹Tb]Tb-DOTA-TATE).[5] This is commonly assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).[3][6]
-
Sterility and Endotoxins: As an injectable product, the final radiopharmaceutical must be sterile and meet specified limits for bacterial endotoxins.[7][8]
-
Appearance: The final solution should be clear and colorless, and free of particulate matter.[1]
Q3: What are the typical acceptance criteria for the radiochemical purity of a ¹⁶¹Tb-labeled radiopharmaceutical?
A3: The acceptance criterion for radiochemical purity is generally high to ensure the quality and safety of the radiopharmaceutical. For most clinical applications, a radiochemical purity of ≥ 95% is required.[1][2][8] In some cases, an RCP of >90% may be acceptable, but this depends on the specific product and regulatory guidelines.[9] For example, the specification for [¹⁶¹Tb]Tb-DOTA-LM3 for clinical trials is a radiochemical purity of ≥ 95%.[8]
Q4: What are some common challenges in the production of ¹⁶¹Tb?
A4: Researchers may encounter several challenges during ¹⁶¹Tb production, including:
-
Supply of Enriched ¹⁶⁰Gd: The starting material, enriched ¹⁶⁰Gd, can have limited availability, which can be a bottleneck in the production chain.
-
Low Production Cross-Section: The nuclear reaction to produce ¹⁶¹Tb has a relatively low cross-section, which may necessitate longer irradiation times or access to a high-flux reactor to achieve desired activity levels.
-
Metallic Impurities: The final ¹⁶¹Tb solution can be contaminated with trace metal impurities (e.g., Fe, Zn, Cu, Gd, Dy), which can interfere with subsequent radiolabeling reactions.[2][10][11]
-
Radiolysis: At high levels of radioactivity, the radiation can cause the breakdown of the radiolabeled compound (radiolysis), reducing its purity and stability. The use of quenchers like ascorbic acid and gentisic acid can help mitigate this.[10]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (<95%) in the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Metallic Impurities | 1. Analyze the ¹⁶¹Tb stock solution for trace metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).2. If impurities are present, consider an additional purification step for the ¹⁶¹Tb solution, such as ion exchange chromatography.3. Ensure all labware and reagents are of high purity and free from metal contaminants. |
| Suboptimal Radiolabeling Conditions | 1. pH: Verify the pH of the reaction mixture is within the optimal range for the chelator being used (typically pH 4-5 for DOTA-based chelators).2. Temperature: Ensure the reaction is heated to the appropriate temperature. While many DOTA-conjugates are labeled at 90-95°C, some heat-sensitive molecules may require lower temperatures (e.g., 40°C) and longer incubation times.[10][12]3. Concentration: Check the concentrations of the precursor and ¹⁶¹Tb. Adjust the molar ratio to optimize the labeling efficiency. |
| Radiolysis | 1. Add a quencher, such as ascorbic acid or gentisic acid, to the reaction mixture to minimize the effects of radiolysis, especially when working with high activities.[10] |
| Poor Precursor Quality | 1. Verify the purity and integrity of the chelator-conjugated targeting molecule. |
| Incorrect Analytical Method | 1. Validate the radio-HPLC or radio-TLC method to ensure it can accurately separate the radiolabeled product from impurities. Check the mobile phase, column/TLC plate, and detector settings. |
Issue 2: Inconsistent ¹⁶¹Tb Production Yields
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Neutron Flux | 1. Collaborate with the reactor facility to obtain accurate neutron flux data for each irradiation. |
| Inaccurate Target Mass | 1. Precisely weigh the enriched ¹⁶⁰Gd target material before irradiation. |
| Inefficient Radiochemical Separation | 1. Optimize the separation method (e.g., ion exchange or extraction chromatography) to maximize the recovery of ¹⁶¹Tb.[3] Monitor the elution profile to ensure complete separation from the ¹⁶⁰Gd target. |
Quantitative Data Summary
Table 1: Quality Control Specifications for Clinical-Grade [¹⁶¹Tb]Tb-DOTA-LM3
| Parameter | Acceptance Criteria |
| Radiochemical Purity | ≥ 95% |
| Bacterial Endotoxins | ≤ 175 EU/patient dose |
| Radioactivity Concentration | 28 – 92 MBq/mL |
| Ethanol Content | ≤ 7% |
| Data sourced from a presentation on ¹⁶¹Tb therapies for clinical trials.[8] |
Table 2: Achievable Molar Activity for [¹⁶¹Tb]Tb-DOTA-TATE with High Radiochemical Purity
| Molar Activity (MBq/nmol) | Duration of RCP > 95% | Duration of RCP > 90% |
| 40 | > 2 days | > 4 days |
| 80 | > 2 days | > 4 days |
| 111 | > 24 hours | < 3 days |
| 160 | > 24 hours | < 3 days |
| Data adapted from a study on the potentials and challenges of ¹⁶¹Tb-labeled radiopharmaceuticals.[10] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-TATE with this compound
This protocol is adapted from a published study and is intended for research purposes.[10]
Materials:
-
¹⁶¹TbCl₃ in HCl solution
-
DOTA-TATE
-
Sodium acetate (B1210297) buffer (2.5 M)
-
Ascorbic acid/gentisic acid solution (50 mM)
-
DTPA solution (3 mg/mL)
-
Water with Kolliphor HS 15 (2 mg/mL)
-
Heating block
-
Reaction vials
Procedure:
-
In a reaction vial, combine the following in a total volume of 140 µL:
-
Water with Kolliphor
-
1 µL Sodium acetate (2.5 M)
-
The desired amount of DOTA-TATE
-
The required activity of ¹⁶¹Tb
-
10 µL Ascorbic acid/gentisic acid solution (50 mM)
-
-
Incubate the reaction mixture at 90°C for 20 minutes.
-
Allow the mixture to cool for 5 minutes at room temperature.
-
Add 5 µL of DTPA solution to chelate any remaining free ¹⁶¹Tb.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol 2: Quality Control of Radiochemical Purity by Radio-TLC
This is a general protocol for determining radiochemical purity. The specific stationary and mobile phases will depend on the radiopharmaceutical being tested.
Materials:
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing chamber
-
Mobile phase (solvent system)
-
Radio-TLC scanner or a well counter for manual analysis
-
Micropipette
Procedure:
-
Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.
-
On the TLC plate, carefully spot a small volume (e.g., 1-2 µL) of the radiolabeled sample on the origin line.
-
Place the TLC plate in the developing chamber, ensuring the origin spot is above the solvent level.
-
Allow the solvent to migrate up the plate until it reaches the solvent front.
-
Remove the plate from the chamber and allow it to dry completely.
-
Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.
-
Calculate the radiochemical purity by determining the percentage of the total activity that corresponds to the radiolabeled product.
Visualizations
Caption: Workflow for Clinical-Grade ¹⁶¹Tb-Radiopharmaceutical Production.
Caption: Troubleshooting Logic for Low Radiochemical Purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurados.sckcen.be [eurados.sckcen.be]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. indico.psi.ch [indico.psi.ch]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Quality assurance considerations for Terbium-161 in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-161 (¹⁶¹Tb) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it promising for clinical trials?
This compound is a therapeutic radionuclide with a half-life of approximately 6.9 days.[1][2] It is considered a promising alternative to Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3][4] Its therapeutic efficacy is attributed to the emission of β⁻ particles, conversion electrons, and Auger electrons, which are particularly effective in treating small tumors and even single cancer cells.[1] Additionally, ¹⁶¹Tb emits low-energy gamma photons that allow for SPECT imaging to monitor the biodistribution of the radiopharmaceutical.[1][5]
Q2: How is clinical-grade this compound produced?
No-carrier-added (n.c.a) ¹⁶¹Tb is typically produced by the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor.[3][6] The irradiated ¹⁶⁰Gd transforms into ¹⁶¹Gd, which rapidly decays into ¹⁶¹Tb.[2] The ¹⁶¹Tb is then chemically separated from the gadolinium target material to yield high-purity ¹⁶¹TbCl₃ suitable for clinical use.[1][2][6]
Q3: What are the key quality control tests for a ¹⁶¹Tb radiopharmaceutical?
Key quality control tests for ¹⁶¹Tb radiopharmaceuticals before administration in a clinical trial include:
-
Appearance: Visual inspection for clarity and absence of particulate matter.[7]
-
pH: Ensuring the pH is within the acceptable range for administration.[7]
-
Radionuclidic Identity and Purity: Confirming the identity of ¹⁶¹Tb and quantifying any radionuclidic impurities using gamma-ray spectrometry.[6][7]
-
Radiochemical Purity: Determining the percentage of ¹⁶¹Tb successfully labeled to the targeting molecule, typically using radio-TLC or radio-HPLC.[6][7]
-
Ethanol (B145695) Content: Measured by gas chromatography if ethanol is used in the formulation.[7]
-
Bacterial Endotoxins: Testing to ensure the product is sterile and free of fever-inducing substances.[7]
-
Filter Integrity Test: Verifying the integrity of the sterile filter used in the final product preparation.[7]
Q4: What are the common chelators used for labeling with this compound?
Commonly used chelators for stably binding ¹⁶¹Tb to targeting molecules include DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid), DTPA (diethylene-triamine-pentaacetic acid), and NETA ([4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl-[1][2][7] triazonan-1-yl]-acetic acid). The choice of chelator is critical for the in vivo stability of the radiopharmaceutical.[8]
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield (<95%)
Possible Causes & Solutions:
-
Incorrect pH of reaction mixture: The optimal pH for radiolabeling with ¹⁶¹Tb is typically between 4.5 and 5.5. Verify the pH of your reaction buffer and adjust if necessary.
-
Presence of metal impurities: Metal ion contaminants in the ¹⁶¹TbCl₃ solution or in the reaction buffers can compete with ¹⁶¹Tb for the chelator, reducing the labeling efficiency.[3] Analysis of the ¹⁶¹Tb stock has shown an increase in metal impurities over time.[3]
-
Solution: Use high-purity, metal-free reagents and water. Consider pre-treating buffers with Chelex resin.
-
-
Suboptimal reaction temperature or time: While some ligands like DTPA can achieve high labeling efficiency at room temperature, others such as DOTA and its derivatives may require heating (e.g., 40°C or 95°C) for a specific duration (e.g., 10-60 minutes) to achieve quantitative yields.[9] Review and optimize your heating and incubation times.
-
Low molar ratio of ligand to ¹⁶¹Tb: Insufficient concentration of the chelating agent can lead to incomplete radiolabeling. Ensure an adequate excess of the ligand is used.
-
Degradation of the targeting molecule or chelator: Improper storage or handling can lead to the degradation of the biomolecule or the bifunctional chelator.
-
Solution: Use fresh reagents and ensure proper storage conditions.
-
Issue 2: Inconsistent or Inaccurate Activity Quantification
Possible Causes & Solutions:
-
Low-energy gamma emissions: ¹⁶¹Tb has prominent low-energy gamma emissions at 49 keV and 75 keV.[3][10] These low energies can lead to significant attenuation and scatter, making accurate quantification challenging.
-
Inappropriate SPECT/CT imaging parameters: The choice of collimator and energy window for SPECT imaging is crucial for accurate quantification.
-
Solution: Studies suggest that a medium-energy general-purpose (MEGP) collimator with a 75 keV energy window may provide more accurate quantification than low-energy high-resolution (LEHR) collimators.[10][11] It is essential to perform phantom studies to calibrate the SPECT/CT system for ¹⁶¹Tb.[12]
-
-
Vial geometry and filling volume: The geometry of the vial and the volume of the radioactive solution can significantly influence the measured activity in a dose calibrator due to the low-energy photons.[13]
-
Solution: Standardize the measurement geometry and use a cross-calibrated dose calibrator for ¹⁶¹Tb.
-
Issue 3: Poor In Vivo Stability (e.g., bone uptake)
Possible Causes & Solutions:
-
Inadequate chelation: If the ¹⁶¹Tb is not stably complexed, it can be released in vivo and accumulate in non-target tissues, particularly bone.
-
Radiolysis: The emission of particles from ¹⁶¹Tb can lead to the radiolytic degradation of the radiopharmaceutical, potentially causing the release of the radionuclide.
-
Solution: The stability of the radiolabeled compound should be assessed over time. For instance, ¹⁶¹Tb-DOTATOC has been shown to be stable for over 24 hours in the presence of a stabilizer.[15]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| ¹⁶¹Tb Half-life | 6.89 - 6.96 days | [5][13] |
| Radionuclidic Purity | ≥99% | [15][16] |
| Radiochemical Purity | ≥95% - >98% | [5][9] |
| Specific Activity | Up to 100 MBq/nmol | [5] |
| Final Product Concentration | 11–21 MBq/μL | [6] |
Experimental Protocol: Radiolabeling of PSMA-617 with ¹⁶¹Tb
This protocol is a generalized example based on published methods.[9]
-
Preparation: To a reaction vial, add 50 μL of ascorbic acid solution (as a stabilizer) and 1 mL of sodium acetate (B1210297) buffer (labeling buffer, pH 4.5).
-
Radionuclide Addition: Add 185 MBq of [¹⁶¹Tb]TbCl₃ to the vial.
-
Incubation 1: Incubate the mixture at 95°C for 10 minutes.
-
Ligand Addition: Add 25 μL of PSMA-617 solution to the reaction mixture.
-
Incubation 2: Incubate the final mixture at 95°C for approximately 25 minutes.
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical yield using radio-TLC or radio-HPLC. A typical radio-TLC method uses iTLC-SG paper with an acetonitrile/water (75/25) mobile phase.
Visualizations
Caption: Production and purification workflow for clinical-grade this compound.
Caption: Troubleshooting decision tree for low radiolabeling yield with this compound.
References
- 1. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
- 2. To Advance Cancer Therapy, University Starts Producing this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurados.sckcen.be [eurados.sckcen.be]
- 5. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 6. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indico.psi.ch [indico.psi.ch]
- 8. openmedscience.com [openmedscience.com]
- 9. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Terbium-161 vs. Lutetium-177: A Comparative Preclinical Guide for Researchers
A new contender in targeted radionuclide therapy, Terbium-161 (Tb-161), is demonstrating significant therapeutic advantages over the established Lutetium-177 (B1209992) (Lu-177) in preclinical studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is emerging as a promising alternative to Lutetium-177 for targeted radionuclide therapy, primarily due to its unique decay characteristics. While both isotopes are beta and gamma emitters with similar half-lives, Tb-161 additionally releases a significant cascade of low-energy conversion and Auger electrons.[1][2] These short-range, high-energy electrons are particularly effective at delivering a highly localized radiation dose to cancer cells, including micrometastases and even single tumor cells, which are often missed by the longer-range beta particles of Lu-177.[1][3][4]
Preclinical evidence consistently indicates that this distinct physical property of Tb-161 translates into superior therapeutic efficacy. In vitro and in vivo studies have shown that radiopharmaceuticals labeled with Tb-161 can be more potent in inhibiting tumor cell viability and delaying tumor growth compared to their Lu-177 counterparts.[3] Encouragingly, this enhanced anti-tumor effect does not appear to come at the cost of increased toxicity, with preclinical studies suggesting that the differences in radiotoxicity between the two radionuclides are minor.[1][2]
Due to their chemical similarities as lanthanides, the same well-established radiolabeling techniques can be used for both Tb-161 and Lu-177, facilitating a smoother transition in research and clinical development.[1][2] Several clinical trials are already underway to evaluate the safety and efficacy of Tb-161-based radiopharmaceuticals in humans, with early results showing considerable promise.[1]
Quantitative Performance Comparison
The following tables summarize the key quantitative data from comparative preclinical studies of this compound and Lutetium-177.
| Radionuclide | Half-life (days) | Mean Beta Energy (keV) | Key Additional Emissions |
| This compound (Tb-161) | 6.95 | 154 | Conversion and Auger electrons |
| Lutetium-177 (Lu-177) | 6.64 | 134 | None |
Table 1: Physical Properties of this compound and Lutetium-177. This table highlights the key physical characteristics of the two radionuclides. While their half-lives and mean beta energies are comparable, the emission of conversion and Auger electrons by Tb-161 is a critical differentiator.
| Study Type | Radiopharmaceutical | Cell Line / Tumor Model | Tb-161 Result | Lu-177 Result | Fold Increase in Efficacy (Tb-161 vs. Lu-177) |
| In Vitro Cell Viability | [¹⁶¹Tb]Tb-DOTA-LM3 | Neuroendocrine Tumor Cells | More Potent | Less Potent | 102 |
| In Vitro Cell Viability | [¹⁶¹Tb]Tb-DOTATOC | Neuroendocrine Tumor Cells | More Potent | Less Potent | 4-5 |
| In Vivo Tumor Growth Delay | [¹⁶¹Tb]Tb-DOTA-LM3 | Tumor-bearing mice | Significantly more effective | Less effective | Not specified |
Table 2: Comparative In Vitro and In Vivo Efficacy. This table presents data from studies directly comparing the therapeutic efficacy of radiopharmaceuticals labeled with either Tb-161 or Lu-177. The results consistently show a higher potency for the Tb-161 labeled compounds.
| Radiopharmaceutical | Tumor Absorbed Dose (Gy/GBq) | Kidney Absorbed Dose (Gy/GBq) | Salivary Gland Absorbed Dose (Gy/GBq) | Bone Marrow Absorbed Dose (Gy/GBq) |
| [¹⁶¹Tb]Tb-DOTATATE | 4.1 | 1.01 | Not specified | Not specified |
| [¹⁷⁷Lu]Lu-DOTATATE | 2.9 | 0.73 | Not specified | Not specified |
| [¹⁶¹Tb]Tb-PSMA-617 | 1.1 | Not specified | 0.82 | 0.08 |
| [¹⁷⁷Lu]Lu-PSMA-617 | 0.8 | Not specified | 0.60 | 0.05 |
Table 3: Comparative Dosimetry Data. This table summarizes the absorbed radiation doses to the tumor and key organs at risk from theoretical dosimetric studies. The data indicates that for the same amount of administered activity, Tb-161 delivers a higher dose to the tumor.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key preclinical experiments comparing this compound and Lutetium-177.
Radiolabeling of DOTA-conjugated Peptides
The similar chemical properties of terbium and lutetium allow for the use of identical radiolabeling protocols.
-
Objective: To attach the radionuclide (Tb-161 or Lu-177) to a DOTA-chelated targeting peptide (e.g., DOTATATE, PSMA-617).
-
Materials:
-
No-carrier-added Tb-161 or Lu-177 in HCl solution.
-
DOTA-conjugated peptide.
-
Reaction buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate buffer, pH 4.5-5.5).
-
Gentisic acid/ascorbic acid solution to prevent radiolysis.
-
-
Procedure:
-
The DOTA-conjugated peptide is dissolved in the reaction buffer.
-
The radionuclide solution is added to the peptide solution.
-
The reaction mixture is incubated at a specific temperature (typically 80-95°C) for a defined period (10-30 minutes).
-
Radiochemical purity is assessed using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vitro and in vivo experiments.
-
In Vitro Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the radiolabeled compounds on cancer cells.
-
Objective: To measure the reduction in cell viability after treatment with varying concentrations of [¹⁶¹Tb]- or [¹⁷⁷Lu]-labeled peptides.
-
Materials:
-
Cancer cell lines expressing the target receptor (e.g., PSMA-positive PC-3 PIP cells for PSMA-targeted ligands).
-
Cell culture medium and supplements.
-
[¹⁶¹Tb]- and [¹⁷⁷Lu]-labeled peptides.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the radiolabeled peptides.
-
Cells are incubated for a specified period (e.g., 24-72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved using a solubilization buffer.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of radiopharmaceutical that inhibits 50% of cell viability) are determined.
-
In Vivo Biodistribution Studies
These studies are performed in animal models to assess the uptake and clearance of the radiolabeled compounds in various organs and the tumor.
-
Objective: To quantify the distribution of [¹⁶¹Tb]- and [¹⁷⁷Lu]-labeled peptides in different tissues over time.
-
Animal Models: Typically, immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of human cancer cells.
-
Procedure:
-
A known amount of the radiolabeled peptide is injected intravenously into the tail vein of the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of mice are euthanized.
-
Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
SPECT/CT Imaging
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is used to visualize the in vivo distribution of the radiopharmaceuticals.
-
Objective: To non-invasively image the tumor targeting and organ distribution of the [¹⁶¹Tb]- and [¹⁷⁷Lu]-labeled peptides.
-
Procedure:
-
Tumor-bearing mice are injected with the radiolabeled peptide.
-
At selected time points, the mice are anesthetized and placed in a small-animal SPECT/CT scanner.
-
SPECT images are acquired using a gamma camera equipped with a collimator appropriate for the energy of the radionuclide's gamma emissions.
-
CT images are acquired for anatomical reference and attenuation correction.
-
The SPECT and CT images are co-registered to provide a fused image showing the precise localization of the radiopharmaceutical.
-
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.
References
A Head-to-Head Comparison of Terbium-161 and Lutetium-177 in Prostate Cancer Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted radionuclide therapy for prostate cancer is evolving. While Lutetium-177 (B1209992) (¹⁷⁷Lu)-based treatments have become a cornerstone, a new contender, Terbium-161 (¹⁶¹Tb), is emerging with promising characteristics that could offer a therapeutic advantage. This guide provides an objective, data-driven comparison of these two radionuclides, summarizing their performance from preclinical studies to early clinical trials.
The shared therapeutic principle for both ¹⁶¹Tb and ¹⁷⁷Lu in prostate cancer lies in their use in PSMA-targeted radioligand therapy (RLT). This approach utilizes a molecule that specifically binds to the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. This targeting molecule is chelated with a radioactive isotope, which, upon binding to PSMA, delivers a cytotoxic dose of radiation directly to the tumor cells, minimizing damage to surrounding healthy tissue.
Radiophysical Properties: A Tale of Two Emitters
At their core, both ¹⁷⁷Lu and ¹⁶¹Tb are beta-emitting radionuclides with similar half-lives, making them suitable for therapeutic applications. However, a key distinction lies in the emission of Auger and conversion electrons by ¹⁶¹Tb, which deposit their energy over a very short range and are postulated to be particularly effective at eradicating micrometastases.[1][2][3][4]
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | ~6.95 days[3][5] | ~6.65 days[6][7][8] |
| Primary Emission | Beta (β⁻) particles | Beta (β⁻) particles |
| Mean Beta Energy | 154 keV[9][10] | 134 keV[5] |
| Additional Emissions | Auger and conversion electrons[1][2][3] | Minimal Auger/conversion electrons[11] |
| Gamma Emissions for Imaging (SPECT) | 48.9 keV (17.0%), 74.6 keV (10.3%)[10] | 113 keV (6.6%), 208 keV (11%)[6] |
| Decay Product | Stable Dysprosium-161 (¹⁶¹Dy)[3][12] | Stable Hafnium-177 (¹⁷⁷Hf)[6][7][8] |
Preclinical Efficacy: Evidence of Superior Tumor Control
In vitro and in vivo studies have consistently demonstrated the superior therapeutic efficacy of ¹⁶¹Tb-labeled PSMA ligands compared to their ¹⁷⁷Lu counterparts at equivalent activities.[4]
A study comparing ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in vitro using PSMA-positive PC-3 PIP tumor cells showed that ¹⁶¹Tb-PSMA-617 was more effective at reducing cell viability and survival.[9] In vivo studies in tumor-bearing mice echoed these findings, with ¹⁶¹Tb-PSMA-617 leading to a more significant delay in tumor growth and prolonged survival.[9][13] Specifically, treatment of mice with 5.0 MBq and 10.0 MBq of ¹⁶¹Tb-PSMA-617 resulted in a median survival of 36 and 65 days, respectively, compared to 19 days for untreated controls.[9]
| Study Type | Key Findings |
| In Vitro (Cell Viability/Survival) | ¹⁶¹Tb-PSMA-617 demonstrated a greater reduction in the viability and survival of PSMA-positive prostate cancer cells compared to the same activities of ¹⁷⁷Lu-PSMA-617.[9] |
| In Vivo (Tumor-bearing Mice) | Treatment with ¹⁶¹Tb-PSMA-617 resulted in an activity-dependent increase in median survival compared to untreated controls and showed superiority over ¹⁷⁷Lu-PSMA-617 in therapeutic efficacy.[9] |
Clinical Dosimetry and Safety: Higher Tumor Dose with Comparable Safety
Early clinical data, including findings from the VIOLET trial, a Phase I/II study, have provided valuable insights into the safety and dosimetry of ¹⁶¹Tb-PSMA therapy.[1][14] Dosimetry studies have shown that ¹⁶¹Tb delivers a higher absorbed dose to tumor nuclei compared to ¹⁷⁷Lu.[1] One study reported that the radiation dose to tumor lesions from [¹⁶¹Tb]Tb-PSMA-617 was, on average, 2.4 times higher than that from [¹⁷⁷Lu]Lu-PSMA-617.[4][15] Another source indicates that dosimetry studies showed higher absorbed doses in tumor nuclei for Tb-161 (38.6 Gy) versus Lu-177 (10.7 Gy).[1]
Despite the higher tumor dose, the safety profile of ¹⁶¹Tb-PSMA therapy appears comparable to that of ¹⁷⁷Lu-PSMA therapy. The VIOLET trial reported no dose-limiting toxicities, with mild and similar side effects to ¹⁷⁷Lu, such as fatigue, dry mouth, and low blood counts.[1] Importantly, damage to kidneys and salivary glands, which are often affected by PSMA-targeted therapies, was minimal.[1]
| Parameter | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Tumor Absorbed Dose | Higher per unit of activity. On average, 2.4 times higher radiation dose to tumor lesions compared to ¹⁷⁷Lu-PSMA-617.[4][15] | Lower per unit of activity. |
| Absorbed Dose to Organs at Risk (e.g., Kidneys, Salivary Glands) | Slightly higher than ¹⁷⁷Lu, but the increase is less pronounced than the increase in tumor dose.[15] | Established safety profile. |
| Reported Side Effects (VIOLET Trial) | Mild and similar to ¹⁷⁷Lu: fatigue, dry mouth, low blood counts.[1] | Well-characterized: fatigue, dry mouth, bone marrow suppression. |
| Therapeutic Index | Potentially higher due to a greater increase in tumor dose relative to organs at risk. | Established therapeutic index. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of ¹⁶¹Tb and ¹⁷⁷Lu.
Radiolabeling of PSMA Ligands
The chemical properties of terbium and lutetium are very similar, allowing for the use of comparable radiolabeling techniques.[2]
-
Ligands: PSMA-617 or PSMA-I&T are commonly used targeting molecules.
-
Radionuclides: No-carrier-added ¹⁶¹TbCl₃ or ¹⁷⁷LuCl₃.
-
Procedure: The PSMA ligand is incubated with the radionuclide in a buffered solution (e.g., sodium acetate) at an acidic pH (~4.5) and heated (e.g., 95°C for 10 minutes).
-
Quality Control: Radiochemical purity is assessed using high-performance liquid chromatography (HPLC).
In Vitro Cell Assays
-
Cell Lines: PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP).
-
Assays:
-
MTT Assay (Viability): Cells are incubated with varying concentrations of ¹⁶¹Tb-PSMA-617 or ¹⁷⁷Lu-PSMA-617. The metabolic activity of the cells, which correlates with viability, is measured colorimetrically.
-
Clonogenic Assay (Survival): Cells are treated with the radiopharmaceuticals, and their ability to form colonies is assessed over time, providing a measure of cell survival.
-
In Vivo Animal Models
-
Animal Model: Immunocompromised mice bearing xenografts of human PSMA-positive prostate cancer cells (e.g., PC-3 PIP).[9]
-
Procedure:
-
Tumor-bearing mice are injected with ¹⁶¹Tb-PSMA-617 or ¹⁷⁷Lu-PSMA-617.
-
Tumor growth is monitored over time using calipers or imaging techniques.
-
Survival of the animals is recorded.
-
-
Biodistribution Studies: At specific time points, tissues and organs are harvested to determine the uptake and distribution of the radiopharmaceutical.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Conclusion
The available data strongly suggests that this compound is a promising radionuclide for PSMA-targeted therapy in prostate cancer, potentially offering superior efficacy compared to Lutetium-177. The co-emission of Auger and conversion electrons appears to translate into a higher absorbed dose to tumors and improved preclinical outcomes, without a significant increase in toxicity. As more data from clinical trials such as the VIOLET study become available, the role of ¹⁶¹Tb in the clinical management of prostate cancer will be further elucidated. For researchers and drug development professionals, the compelling preclinical and early clinical findings warrant further investigation into ¹⁶¹Tb-based radiopharmaceuticals.
References
- 1. theranos.care [theranos.care]
- 2. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NRG PALLAS [nrgpallas.com]
- 4. From lutetium to terbium: a new era in PSMA-targeted radioligand therapy for mCRPC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiacode.com [radiacode.com]
- 8. radiacode.com [radiacode.com]
- 9. gup.ub.gu.se [gup.ub.gu.se]
- 10. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. intisoid.com [intisoid.com]
- 13. researchgate.net [researchgate.net]
- 14. Is this compound the Next Lutetium-177? A New Era for Theranostics on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
A Dosimetric Duel: Terbium-161 versus Lutetium-177 for Eradicating Small Tumors
For researchers, scientists, and drug development professionals, the landscape of targeted radionuclide therapy is continually evolving. A key area of investigation is the identification of radionuclides that can deliver a potent, localized radiation dose to eliminate small tumors and micrometastases, thereby preventing cancer recurrence. This guide provides an objective, data-driven comparison of two prominent beta-emitting radionuclides: the established Lutetium-177 (B1209992) (¹⁷⁷Lu) and the promising newcomer, Terbium-161 (¹⁶¹Tb).
Recent preclinical evidence strongly suggests that ¹⁶¹Tb may hold a significant therapeutic advantage over ¹⁷⁷Lu, particularly in the context of small tumor burdens. This superiority is attributed to its unique decay properties, which include the emission of a substantial number of low-energy Auger and conversion electrons in addition to beta particles.[1][2] These electrons deposit their energy over very short distances, leading to a highly localized and potent radiation dose within individual cancer cells and small cell clusters.[3]
At a Glance: Physical Properties
A direct comparison of the fundamental physical characteristics of ¹⁶¹Tb and ¹⁷⁷Lu reveals both similarities and crucial differences that underpin their dosimetric performance. Both are beta-emitters with comparable half-lives, making them suitable for targeted radionuclide therapy.[4] However, the key distinction lies in the additional low-energy electron emissions of ¹⁶¹Tb.
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | ~6.95 days[5] | ~6.65 days[3] |
| Primary Emission | Beta (β⁻) particles[1] | Beta (β⁻) particles[6] |
| Mean Beta Energy | 154 keV[3] | 134 keV[3] |
| Additional Emissions | Auger and conversion electrons[1] | Minimal conversion electrons |
| Imaging Modality | SPECT[3] | SPECT[7] |
Dosimetric Comparison: A Deeper Dive into Small Tumor Models
The true therapeutic potential of a radionuclide is best understood through its dosimetry—the measurement and calculation of the absorbed dose of radiation in tissues. Preclinical studies, particularly in silico modeling and experiments with small cell clusters, have provided compelling quantitative data highlighting the dosimetric advantages of ¹⁶¹Tb.
Single Cell and Small Cluster Dosimetry
A pivotal study utilizing the Monte Carlo track-structure code CELLDOSE provided a detailed comparison of the absorbed dose to the cell nucleus for both radionuclides under various distribution scenarios.[8][9] The results consistently demonstrated a significantly higher dose deposition from ¹⁶¹Tb.
| Radionuclide Distribution | Absorbed Dose to Nucleus (Gy) - ¹⁶¹Tb | Absorbed Dose to Nucleus (Gy) - ¹⁷⁷Lu | Dose Enhancement Factor (¹⁶¹Tb / ¹⁷⁷Lu) |
| Single Cell - Surface | 5.0[8] | 1.9[8] | 2.6 |
| Single Cell - Cytoplasm | 8.3[8] | 3.0[8] | 2.8 |
| Single Cell - Nucleus | 38.6[8] | 10.7[8] | 3.6 |
| Cell Cluster - Surface | 15.1[8] | 7.2[8] | 2.1 |
| Cell Cluster - Cytoplasm | 17.9[8] | 8.3[8] | 2.2 |
| Cell Cluster - Nucleus | 47.8[8] | 15.7[8] | 3.0 |
These findings underscore that for the same amount of electron energy released, ¹⁶¹Tb delivers a 2.6 to 3.6 times greater dose to the nucleus of a single cell compared to ¹⁷⁷Lu.[10] This enhanced dose is primarily due to the high number of internal conversion and Auger electrons with energies at or below 40 keV emitted by ¹⁶¹Tb.[10][11]
Experimental Protocols: A Look at the Methodology
The dosimetric data presented is derived from rigorous experimental and computational methodologies designed to accurately model the behavior of these radionuclides at the cellular level.
Monte Carlo Simulation for Dosimetry (CELLDOSE)
The comparative dosimetry data for single cells and small clusters was generated using the Monte Carlo track-structure (MCTS) code CELLDOSE.[8][9] This computational approach simulates the paths of individual electrons and their energy deposition within detailed geometric models of cells.
Experimental Workflow:
-
Cellular Geometry Definition: A single cell is modeled with a specific diameter (e.g., 14 µm) and a nucleus of a smaller diameter (e.g., 10 µm). For cluster simulations, a central cell is surrounded by neighboring cells.[8][9]
-
Radionuclide Distribution Modeling: The simulations are run with the radionuclide distributed in different subcellular compartments: on the cell surface, within the cytoplasm, or inside the nucleus.[8][9]
-
Energy Deposition Simulation: The CELLDOSE code tracks the emission and interaction of electrons from the decay of ¹⁶¹Tb and ¹⁷⁷Lu, calculating the energy deposited in the cell nucleus.[8][9]
-
Absorbed Dose Calculation: The total energy deposited in the nucleus is used to calculate the absorbed dose in Grays (Gy).[8][9]
References
- 1. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 5. theranos.care [theranos.care]
- 6. The Netherlands Cancer Institute and NRG PALLAS | NRG PALLAS [nrgpallas.com]
- 7. Intra-therapeutic dosimetry of [177Lu]Lu-PSMA-617 in low-volume hormone-sensitive metastatic prostate cancer patients and correlation with treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation doses from 161Tb and 177Lu in single tumour cells and micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the dosimetry and cell survival effect of 177Lu and 161Tb somatostatin analog radiopharmaceuticals in cancer cell clusters and micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
Terbium-161 vs. Actinium-225: A Comparative Guide to Efficacy in Micrometastases
For researchers, scientists, and drug development professionals, the choice of radionuclide is paramount in the development of effective targeted radiopharmaceutical therapies, particularly for the challenging treatment of micrometastases. This guide provides a detailed comparison of two promising radionuclides, Terbium-161 (¹⁶¹Tb) and Actinium-225 (²²⁵Ac), focusing on their efficacy in eradicating small tumor cell clusters and single disseminated cancer cells.
This comparison synthesizes available preclinical data, dosimetric analyses, and the underlying radiobiological mechanisms to offer an objective overview. While direct head-to-head preclinical studies are emerging, a comprehensive understanding can be gleaned from comparative studies against other radionuclides and theoretical modeling.
Physical and Dosimetric Properties: A Tale of Two Decay Patterns
The therapeutic efficacy of ¹⁶¹Tb and ²²⁵Ac in micrometastases is rooted in their distinct decay characteristics. ¹⁶¹Tb is a beta- and gamma-emitting radionuclide with a significant emission of low-energy conversion and Auger electrons.[1][2] In contrast, ²²⁵Ac is an alpha-emitter that undergoes a cascade of four alpha decays to its stable daughter, Bismuth-209.[3]
These differences in decay emissions translate to vastly different energy deposition profiles at the cellular level, which is critical for targeting micrometastases. The high linear energy transfer (LET) of alpha particles from ²²⁵Ac results in dense ionization tracks, leading to highly complex and difficult-to-repair DNA double-strand breaks.[4][5] The low-energy electrons from ¹⁶¹Tb, particularly the Auger electrons, also exhibit a high LET, depositing their energy over very short distances (nanometer to micrometer range), making them highly effective at damaging cellular components, including DNA, when the radionuclide is in close proximity to the cell nucleus.[6][7]
A dosimetric analysis comparing ¹⁶¹Tb and ²²⁵Ac for metastatic prostate cancer revealed that both radionuclides require considerably lower absorbed doses to achieve metastatic control compared to beta-emitters like Lutetium-177 (¹⁷⁷Lu).[8] The required absorbed dose for ²²⁵Ac was about half that of ¹⁷⁷Lu, and for ¹⁶¹Tb, it was even further reduced.[8] This suggests a higher therapeutic potency for both radionuclides in small tumor volumes.
| Property | This compound (¹⁶¹Tb) | Actinium-225 (²²⁵Ac) |
| Half-life | 6.906 days[2] | 9.92 days[3] |
| Primary Emissions | Beta particles (β⁻), Gamma rays (γ)[1] | Alpha particles (α)[3] |
| Key Therapeutic Emissions | Beta particles, Conversion electrons, Auger electrons[1][2] | 4 high-energy Alpha particles per decay[3] |
| Mean Beta Energy | 154.3 keV[2] | N/A |
| Alpha Energy Range | N/A | 5.8 - 8.4 MeV[3] |
| Electron Energy per Decay | ~202.5 keV (Total)[2] | N/A |
| Range in Tissue | Millimeters (β⁻), Nanometers to Micrometers (Auger/Conversion e⁻)[4][7] | 47 - 85 µm (α)[3] |
| Linear Energy Transfer (LET) | Low for β⁻, High for Auger electrons (4-26 keV/µm)[7][9] | High (50-230 keV/µm)[10] |
Preclinical Efficacy in Micrometastatic Models
Direct preclinical comparisons of ¹⁶¹Tb and ²²⁵Ac are limited; however, their efficacy can be inferred from studies comparing them to the clinically established radionuclide, ¹⁷⁷Lu.
This compound: Preclinical studies have consistently demonstrated the superiority of ¹⁶¹Tb over ¹⁷⁷Lu in various cancer models. In a prostate cancer model using PSMA-617, ¹⁶¹Tb-PSMA-617 was up to 3-fold more effective than ¹⁷⁷Lu-PSMA-617 in reducing the viability and survival of cancer cells in vitro.[11] A therapy study in a preventative tumor model also indicated the superiority of ¹⁶¹Tb over ¹⁷⁷Lu.[11] This enhanced efficacy is attributed to the additional therapeutic effect of the conversion and Auger electrons emitted by ¹⁶¹Tb.[11][12]
Actinium-225: The high potency of ²²⁵Ac has been demonstrated in numerous preclinical and clinical settings. PSMA-targeted alpha therapy with ²²⁵Ac has shown remarkable anti-tumor effects, even in patients who have failed ¹⁷⁷Lu-PSMA therapy.[3] The short range and high LET of the alpha particles make ²²⁵Ac particularly suitable for eradicating micrometastases and single cancer cells with minimal damage to surrounding healthy tissue.[4]
While one source suggests that for widespread metastatic disease, the systemic radiation therapy of ¹⁶¹Tb might be preferable to the single-cell elimination of ²²⁵Ac, more direct comparative evidence is needed to substantiate this claim.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments cited in the literature.
Radiolabeling of Targeting Vectors (e.g., PSMA-617)
Objective: To stably conjugate ¹⁶¹Tb or ²²⁵Ac to a tumor-targeting molecule.
Protocol for ¹⁶¹Tb-PSMA-617:
-
Prepare a reaction mixture containing PSMA-617 in a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Add no-carrier-added ¹⁶¹TbCl₃ solution to the PSMA-617 solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-30 minutes).[11]
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.[11]
Protocol for ²²⁵Ac-PSMA-I&T:
-
Prepare a reaction mixture of PSMA-I&T in a buffered solution (e.g., gentisic acid/ascorbic acid in sodium acetate, pH 5.5).
-
Add the ²²⁵Ac solution to the ligand solution.
-
Incubate at an elevated temperature (e.g., 95°C) for a defined period (e.g., 30 minutes).[3]
-
Assess radiochemical purity using methods like radio-TLC, waiting for secular equilibrium between ²²⁵Ac and its daughter ²²¹Fr for accurate measurement.[3]
In Vitro Cell Viability and Survival Assays
Objective: To compare the cytotoxic effects of the radiolabeled compounds on cancer cells.
Protocol (General):
-
Seed PSMA-positive cancer cells (e.g., PC-3 PIP) in multi-well plates.[11]
-
After cell adherence, replace the medium with fresh medium containing graded concentrations of ¹⁶¹Tb-PSMA-617 or ²²⁵Ac-PSMA-I&T.[3][11]
-
Incubate for a specified period (e.g., 4 hours for uptake, followed by washing and further incubation).
-
For Viability (MTT Assay): After the incubation period, add MTT reagent and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability relative to untreated controls.[11]
-
For Survival (Clonogenic Assay): After initial treatment, wash, trypsinize, and re-seed a known number of cells into new plates. Incubate for a period sufficient for colony formation (e.g., 10-14 days). Fix, stain, and count the colonies to determine the surviving fraction.[11]
In Vivo Biodistribution and Therapy Studies
Objective: To evaluate the tumor uptake, off-target accumulation, and therapeutic efficacy in animal models.
Protocol (General):
-
Inoculate immunodeficient mice with human cancer cells (e.g., PC-3 PIP) to establish subcutaneous or metastatic tumor models.[11]
-
For Biodistribution: Once tumors reach a certain size, inject a cohort of mice with a defined activity of the radiopharmaceutical. At various time points post-injection, euthanize the mice, harvest tumors and major organs, and measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[11]
-
For Therapy Studies: When tumors are established, randomize mice into treatment and control groups. Administer a therapeutic dose of the radiopharmaceutical intravenously. Monitor tumor growth (e.g., with calipers) and body weight regularly. The primary endpoint is often tumor growth delay or overall survival.[11]
Cellular Mechanisms and Signaling Pathways
The distinct radiation types emitted by ¹⁶¹Tb and ²²⁵Ac trigger different cellular responses.
Actinium-225 (Alpha Emitter): Alpha particles induce complex DNA double-strand breaks (DSBs), which are challenging for cells to repair accurately.[5][13] This complex damage is a potent trigger of cell death pathways. The cellular response to alpha particle-induced DNA damage involves the activation of DNA damage response (DDR) pathways. Key proteins like ATM, ATR, and DNA-PK are activated to signal the damage and initiate repair.[5] The repair of these complex lesions often involves specific mechanisms, such as the ubiquitylation of histone H2B, which is specifically induced in response to high-LET radiation.[13] Due to the severity of the damage, alpha particle irradiation is more likely to lead to apoptosis or mitotic catastrophe compared to lower LET radiation.
This compound (Auger Electron Emitter): The low-energy Auger electrons from ¹⁶¹Tb deposit their energy in a very small volume, leading to a high density of ionizations. When this occurs near the DNA, it can induce complex DSBs similar to alpha particles.[7][14] However, the cellular response can also be triggered by irradiation of the cell membrane. Auger electrons targeting the cell surface can induce the formation of ceramide-enriched lipid rafts, which in turn activate signaling pathways involving NF-κB and lead to the production of reactive oxygen species (ROS).[9][15] This oxidative stress can cause secondary damage to cellular components, including nuclear DNA, and activate the DDR.[9][15] The signaling pathways activated by membrane-targeted Auger electrons can include AKT, ERK1/2, p38, and JNK.[15]
Conclusion
Both this compound and Actinium-225 represent significant advancements in the field of targeted radionuclide therapy, offering substantial promise for the treatment of micrometastases.
-
Actinium-225 is a highly potent alpha-emitter, capable of inducing complex and lethal DNA damage in targeted cells. Its high LET and short range make it an exceptional candidate for eradicating single cancer cells and very small tumor clusters, with a demonstrated ability to overcome resistance to beta-emitters.
-
This compound offers a unique combination of beta radiation for treating larger tumor burdens and a significant component of low-energy Auger and conversion electrons that provide a high-LET-like effect at the cellular level. This dual-action makes it highly effective against micrometastases, with preclinical data suggesting superiority over the current standard, ¹⁷⁷Lu.
The choice between ¹⁶¹Tb and ²²⁵Ac for a specific therapeutic application will depend on several factors, including the tumor type and its microenvironment, the size and distribution of metastatic lesions, and the potential for off-target toxicity. While ²²⁵Ac may offer the highest potency for single-cell killing, ¹⁶¹Tb's mixed emission profile may be advantageous for treating a spectrum of tumor sizes from single cells to small macroscopic lesions. Further direct comparative studies are warranted to fully elucidate the relative merits of these two exceptional radionuclides in the fight against micrometastatic disease.
References
- 1. theranos.care [theranos.care]
- 2. 161Tb-PSMA Unleashed: a Promising New Player in the Theranostics of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dosimetric Analysis of the Short-Ranged Particle Emitter 161Tb for Radionuclide Therapy of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Radionuclide Therapy Using Auger Electron Emitters: The Quest for the Right Vector and the Right Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complex DNA Damage Induced by High Linear Energy Transfer Alpha-Particles and Protons Triggers a Specific Cellular DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Localized Irradiation of Cell Membrane by Auger Electrons Is Cytotoxic Through Oxidative Stress-Mediated Nontargeted Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbium-161: A Superior Theranostic Radionuclide on the Horizon
For researchers, scientists, and drug development professionals, the quest for more effective cancer treatments is a continuous journey. In the realm of targeted radionuclide therapy, Terbium-161 (¹⁶¹Tb) is emerging as a highly promising alternative to established isotopes like Lutetium-177 (B1209992) (¹⁷⁷Lu), offering the potential for enhanced therapeutic efficacy, particularly against micrometastatic disease. This guide provides a comprehensive comparison of ¹⁶¹Tb and ¹⁷⁷Lu, supported by experimental data, to validate its potential as a superior theranostic radionuclide.
The primary advantage of ¹⁶¹Tb lies in its unique decay properties. While both ¹⁶¹Tb and ¹⁷⁷Lu are beta-emitting radionuclides with similar half-lives, ¹⁶¹Tb also emits a significant number of low-energy conversion and Auger electrons.[1][2] These electrons have a very short range, depositing their energy within a few micrometers, making them highly effective at destroying microscopic tumors and even single cancer cells that may escape the longer-range beta radiation of ¹⁷⁷Lu.[3][4][5] This characteristic is particularly crucial for eradicating minimal residual disease, a major cause of cancer relapse.[4][6]
Preclinical and early clinical studies have demonstrated the superior therapeutic potential of ¹⁶¹Tb-labeled radiopharmaceuticals compared to their ¹⁷⁷Lu counterparts. For instance, studies have shown that ¹⁶¹Tb can deliver a significantly higher radiation dose to small tumor cell clusters and circulating tumor cells.[7][8] This increased dose deposition has translated into more efficient tumor growth inhibition in preclinical models.[9]
Comparative Analysis: this compound vs. Lutetium-177
To facilitate a clear understanding of their distinct properties, the following tables summarize the key physical and therapeutic characteristics of this compound and Lutetium-177.
Table 1: Physical Decay Characteristics
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 6.953 days[10] | 6.65 days[8] |
| Primary Emission | β⁻ (Beta) | β⁻ (Beta) |
| Mean β⁻ Energy | 154 keV[11] | 134 keV[11] |
| Additional Emissions | Auger electrons, Conversion electrons[1] | Low abundance of conversion electrons |
| Gamma Emissions for SPECT Imaging | 48.9 keV (17.0%), 74.6 keV (10.2%)[12] | 113 keV (6.4%), 208 keV (11%)[11] |
Table 2: Therapeutic and Imaging Properties
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Therapeutic Efficacy | Potentially superior for small tumors and micrometastases due to Auger/conversion electrons.[3][13] | Established efficacy for larger tumors.[14][15] |
| SPECT Imaging Quality | Good quality images enabling visualization of metastatic lesions.[16][17] | Well-established for post-therapy imaging.[18] |
| Chelation Chemistry | Chemically similar to Lutetium, allowing use of established chelators like DOTA.[10][13] | Well-established with various chelators (e.g., DOTA).[19] |
Experimental Protocols
The transition from preclinical research to clinical application relies on well-defined experimental protocols. The chemical similarities between terbium and lutetium allow for the adaptation of existing radiolabeling procedures.[13][20]
General Radiolabeling Protocol for DOTA-conjugated Peptides with this compound
This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide (e.g., a PSMA-targeting ligand) with ¹⁶¹Tb.
-
Preparation: A reaction vial is prepared with a specific amount of the DOTA-conjugated peptide in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) to maintain an optimal pH for labeling (typically pH 4.0-5.0).
-
Radionuclide Addition: A calibrated amount of no-carrier-added (n.c.a.) ¹⁶¹TbCl₃ solution is added to the reaction vial. The molar ratio of chelator to radionuclide is crucial and optimized to ensure high labeling efficiency.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 85-95°C) for a specific duration (e.g., 15-30 minutes) to facilitate the complexation of ¹⁶¹Tb by the DOTA chelator.
-
Quality Control: After incubation, the radiochemical purity of the resulting ¹⁶¹Tb-labeled peptide is determined using methods like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is generally required for clinical use.
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using methods like solid-phase extraction (e.g., C18 Sep-Pak cartridge) to remove unchelated ¹⁶¹Tb and other impurities.
-
Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with a stabilizer like ascorbic acid to prevent radiolysis) for in vivo administration.
Visualizing the Theranostic Advantage
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NRG PALLAS [nrgpallas.com]
- 3. Is this compound the Next Lutetium-177? A New Era for Theranostics on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 5. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 6. theranos.care [theranos.care]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. 161Tb [prismap.eu]
- 11. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 | CoLab [colab.ws]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. Prostate-specific membrane antigen theranostics: therapy with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. urotoday.com [urotoday.com]
- 18. The Role of SPECT/CT in 177 Lu-PSMA-617 Theranostics: Case-based Review of Response and Progression Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence Bolsters Therapeutic Advantage of Terbium-161 Over Lutetium-177 in Cancer Therapy
A growing body of preclinical research indicates that Terbium-161 (Tb-161), a beta- and Auger-electron-emitting radionuclide, holds a significant therapeutic advantage over the clinically established Lutetium-177 (B1209992) (Lu-177) for targeted cancer therapy. This superiority is primarily attributed to Tb-161's unique decay properties, which result in a more potent and localized radiation dose to tumor cells, particularly micrometastases and single cancer cells.
Recent studies have consistently demonstrated that while Tb-161 shares similar chemical properties and a comparable half-life to Lu-177, its co-emission of low-energy conversion and Auger electrons provides a distinct therapeutic punch.[1][2] These short-ranged electrons deposit a high amount of energy within a very small radius, leading to increased cytotoxicity in targeted cancer cells.[3][4] This localized energy deposition is believed to be particularly effective in eradicating minimal residual disease, a common cause of cancer relapse.[1][5]
Enhanced Therapeutic Efficacy: A Quantitative Comparison
In vitro and in vivo preclinical studies have provided compelling quantitative data supporting the enhanced therapeutic efficacy of Tb-161-labeled radiopharmaceuticals compared to their Lu-177 counterparts.
In Vitro Studies: Increased Potency in Tumor Cell Killing
Cell-based assays have consistently shown that Tb-161 requires a lower radioactivity concentration to achieve the same level of cancer cell inhibition as Lu-177. For instance, in a study using a tumor-targeting folate conjugate (cm09), Tb-161 demonstrated a significantly lower half-maximal inhibitory concentration (IC50) in both KB and IGROV-1 cancer cell lines.[6][7]
| Cell Line | Radiopharmaceutical | IC50 (MBq/mL) | Fold Difference (Lu-177 / Tb-161) |
| KB | [¹⁶¹Tb]Tb-cm09 | ~0.014[6][7] | 4.5[6] |
| [¹⁷⁷Lu]Lu-cm09 | ~0.063[6][7] | ||
| IGROV-1 | [¹⁶¹Tb]Tb-cm09 | ~2.53[6][7] | 1.7[6] |
| [¹⁷⁷Lu]Lu-cm09 | ~4.52[6][7] | ||
| PC-3 PIP | [¹⁶¹Tb]Tb-PSMA-617 | - | Up to 3-fold more effective than [¹⁷⁷Lu]Lu-PSMA-617[8] |
In Vivo Studies: Superior Tumor Growth Inhibition and Dosimetry
Animal models have corroborated the in vitro findings, showing that Tb-161-based radiotherapies lead to more effective tumor growth control. In mice bearing tumor xenografts, [¹⁶¹Tb]Tb-cm09 was more efficient at reducing tumor growth than [¹⁷⁷Lu]Lu-cm09.[6][9] This enhanced efficacy is directly linked to a higher absorbed radiation dose delivered to the tumor by Tb-161.[6][10]
| Parameter | [¹⁶¹Tb]Tb-cm09 | [¹⁷⁷Lu]Lu-cm09 |
| Absorbed Tumor Dose (Gy/MBq) | 3.3[6][10] | 2.4[6][10] |
| Tumor Growth Inhibition (Model 1) | 72%[10] | 46%[10] |
| Tumor Growth Inhibition (Model 2) | 90%[10] | 83%[10] |
Furthermore, dosimetric calculations highlight that substituting Lu-177 with Tb-161 can increase the radiation dose delivered to tumor tissue by approximately 40%.[11][12] For circulating tumor cells, Tb-161 can deliver approximately 3.5 times higher radiation dosage compared to Lu-177.[13]
Mechanism of Action: The Auger Electron Advantage
The primary reason for Tb-161's heightened therapeutic effect lies in its unique decay cascade, which includes the emission of a significant number of low-energy Auger and conversion electrons in addition to the beta particles also emitted by Lu-177.
As depicted in Figure 1, the high linear energy transfer (LET) of Auger electrons from Tb-161 results in dense ionization events in close proximity to the decay site, leading to complex and difficult-to-repair DNA double-strand breaks, a highly effective mechanism for cell killing. In contrast, the beta particles emitted by both radionuclides have a longer range and lower LET, causing more sparsely distributed cellular damage.
Experimental Protocols
The preclinical comparisons between Tb-161 and Lu-177 have been conducted using rigorous and well-established methodologies.
In Vitro Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of the radiopharmaceuticals is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
In Vivo Biodistribution and Therapy Studies
Animal models, typically mice bearing human tumor xenografts, are used to evaluate the in vivo behavior and therapeutic efficacy of the radiolabeled compounds.[6]
-
Tumor Inoculation: Human cancer cells (e.g., KB or IGROV-1) are subcutaneously injected into immunodeficient mice.[10]
-
Radiopharmaceutical Administration: Once tumors reach a specified size, mice are injected with a defined activity of either the Tb-161 or Lu-177 labeled compound (e.g., 10 MBq of [¹⁶¹Tb]Tb-cm09 or [¹⁷⁷Lu]Lu-cm09).[6]
-
Biodistribution: At various time points post-injection, tissues and organs are harvested, weighed, and their radioactivity is measured to determine the uptake and clearance of the radiopharmaceutical.
-
SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is used to visualize the in vivo distribution of the radiopharmaceuticals and confirm tumor targeting.[6]
-
Therapy Study: Tumor growth is monitored over time in treated versus control groups. Parameters such as tumor growth inhibition (TGI) and median survival are calculated.[10]
-
Toxicity Assessment: To monitor for potential side effects, blood parameters are analyzed, and kidney function is assessed, for example, by using [⁹⁹ᵐTc]Tc-DMSA SPECT.[6][14]
Safety and Tolerability
Preclinical studies have also indicated that the increased therapeutic efficacy of Tb-161 does not necessarily translate to higher toxicity. While Tb-161 delivers a higher absorbed dose to organs like the kidneys, studies have shown that at equivalent administered activities, it did not induce more severe renal damage than Lu-177.[14] Furthermore, hematological changes observed after administration of Tb-161-labeled compounds were often transient and recovered over time.[15]
Conclusion
The preclinical evidence strongly supports the therapeutic superiority of this compound over Lutetium-177. The unique emission of Auger and conversion electrons by Tb-161 leads to a more potent and localized radiation dose, resulting in enhanced cancer cell killing and superior tumor control in animal models. These compelling findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of Tb-161-based radiopharmaceuticals in cancer patients, with the potential to offer a more effective treatment option, particularly for eradicating micrometastatic disease.[1]
References
- 1. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 2. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiation doses from 161Tb and 177Lu in single tumour cells and micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theranos.care [theranos.care]
- 6. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Direct in vitro and in vivo comparison of 161Tb and 177Lu using a tumour-targeting folate conjugate | Semantic Scholar [semanticscholar.org]
- 8. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Contribution of Auger/conversion electrons to renal side effects after radionuclide therapy: preclinical comparison of (161)Tb-folate and (177)Lu-folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Comparative Analysis of Terbium-161 and Lutetium-177 Labeled Peptides in Targeted Radionuclide Therapy
A detailed examination of the biodistribution, dosimetry, and therapeutic potential of peptides labeled with Terbium-161 versus Lutetium-177 reveals near-identical pharmacokinetic profiles but a distinct therapeutic advantage for this compound, positioning it as a promising alternative for targeted radionuclide therapy.
The landscape of targeted radionuclide therapy is continually evolving, with researchers seeking radionuclides that can offer enhanced therapeutic efficacy while maintaining a favorable safety profile. Lutetium-177 (¹⁷⁷Lu) has been a cornerstone in this field, particularly for treating neuroendocrine tumors and prostate cancer. However, the emergence of this compound (¹⁶¹Tb) has sparked considerable interest due to its unique decay characteristics. While both ¹⁷⁷Lu and ¹⁶¹Tb are beta-emitters with similar half-lives, ¹⁶¹Tb's decay scheme also includes a significant emission of conversion and Auger electrons.[1] This property is hypothesized to deliver a higher radiation dose to tumors, potentially leading to improved treatment outcomes.[2]
This guide provides a comprehensive comparison of the biodistribution of peptides labeled with ¹⁶¹Tb and ¹⁷⁷Lu, supported by experimental data from preclinical and clinical studies.
Key Findings: Biodistribution Equivalence
A consistent finding across multiple studies is that the choice of radionuclide—¹⁶¹Tb or ¹⁷⁷Lu—does not significantly alter the in vivo distribution of the labeled peptide.[3][4][5] This is attributed to the similar chemical properties of the two lanthanides, which results in nearly identical binding to the chelator (commonly DOTA) and, consequently, the same pharmacokinetic behavior of the final radiopharmaceutical.[6]
Studies comparing various peptides, including those targeting the prostate-specific membrane antigen (PSMA) like PSMA-617 and PSMA-I&T, and somatostatin (B550006) receptor (SSTR) analogs like DOTATOC and DOTA-LM3, have demonstrated comparable uptake in tumors and major organs, irrespective of the radionuclide used.[3][4] For instance, in a study involving PSMA-617, both the ¹⁶¹Tb and ¹⁷⁷Lu labeled versions displayed similar tissue distribution profiles in tumor-bearing mice.[7] Likewise, a dual-isotope SPECT imaging study directly comparing ¹⁶¹Tb- and ¹⁷⁷Lu-labeled somatostatin analogues in the same animal confirmed their equal pharmacokinetic profiles.[3]
Quantitative Biodistribution Data
The following tables summarize the biodistribution data from preclinical studies, presenting the uptake of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled peptides in various tissues as the percentage of injected activity per gram (% IA/g).
Table 1: Comparative Biodistribution of ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in PC-3 PIP/flu Tumor-Bearing Mice
| Organ/Tissue | Time Point | ¹⁶¹Tb-PSMA-617 (% IA/g) | ¹⁷⁷Lu-PSMA-617 (% IA/g) |
| Tumor | 4 h | 49 ± 5.5 | ~50 |
| 24 h | 35 ± 4.0 | ~35 | |
| 96 h | 22 ± 4.3 | ~20 | |
| Kidneys | 4 h | ~5 | ~5 |
| 24 h | ~4 | ~4 | |
| 96 h | ~2 | ~2 | |
| Salivary Glands | 4 h | ~10 | ~10 |
| 24 h | ~8 | ~8 | |
| 96 h | ~5 | ~5 | |
| Liver | 4 h | <1 | <1 |
| 24 h | <1 | <1 | |
| 96 h | <1 | <1 | |
| Blood | 4 h | ~2 | ~2 |
| 24 h | <1 | <1 | |
| 96 h | <0.5 | <0.5 | |
| Data for ¹⁶¹Tb-PSMA-617 from a study in PC-3 PIP/flu tumor-bearing mice[4]. Data for ¹⁷⁷Lu-PSMA-617 is approximated from comparative statements in the same study indicating equal biodistribution. |
Table 2: Comparative Biodistribution of ¹⁶¹Tb-DOTATOC and ¹⁷⁷Lu-DOTATOC in AR42J Tumor-Bearing Mice
| Organ/Tissue | Time Point | ¹⁶¹Tb-DOTATOC (% IA/g) | ¹⁷⁷Lu-DOTATOC (% IA/g) |
| Tumor | 2 h | ~15 | ~15 |
| 24 h | ~10 | ~10 | |
| Kidneys | 2 h | 9.0 ± 0.6 | ~9 |
| 24 h | 3.4 ± 0.5 | ~3.5 | |
| Spleen | 2 h | <1 | <1 |
| 24 h | <1 | <1 | |
| Liver | 2 h | <1 | <1 |
| 24 h | <1 | <1 | |
| Blood | 2 h | <0.2 | <0.2 |
| 24 h | <0.1 | <0.1 | |
| Data for ¹⁶¹Tb-DOTATOC from a study in immunocompetent mice[8]. Data for ¹⁷⁷Lu-DOTATOC is approximated based on a dual-isotope imaging study confirming similar distribution[3]. |
Dosimetry: The this compound Advantage
While the biodistribution is similar, the absorbed radiation dose delivered to the tissues differs significantly, particularly in the tumor. Clinical studies have shown that [¹⁶¹Tb]Tb-PSMA-617 delivers a markedly higher absorbed dose to tumor lesions compared to [¹⁷⁷Lu]Lu-PSMA-617.[9] One pilot study in patients with metastatic castration-resistant prostate cancer reported that the mean absorbed dose to tumor lesions was 2.4 times higher for the ¹⁶¹Tb-labeled radiopharmaceutical.[9] This increase is attributed to the additional electrons emitted by ¹⁶¹Tb.[10]
Table 3: Comparative Absorbed Doses of [¹⁶¹Tb]Tb-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-617 in mCRPC Patients
| Tissue | [¹⁶¹Tb]Tb-PSMA-617 (Gy/GBq) | [¹⁷⁷Lu]Lu-PSMA-617 (Gy/GBq) | Fold Increase |
| Tumor Lesions (mean) | 6.10 ± 6.59 | 2.59 ± 3.30 | 2.40 |
| Kidneys (mean) | 0.643 ± 0.247 | 0.545 ± 0.231 | 1.18 |
| Parotid Gland (mean) | 0.367 ± 0.198 | 0.329 ± 0.180 | 1.10 |
| Data from a pilot study in 6 patients with mCRPC[2][9]. |
This enhanced tumor dose with only a modest increase in the dose to organs at risk, such as the kidneys and salivary glands, results in a higher therapeutic index for ¹⁶¹Tb-labeled peptides.[2][9]
Experimental Protocols
The findings presented are based on rigorous preclinical and clinical experimental designs.
General Radiochemistry Workflow
The general workflow for preparing the radiolabeled peptides is outlined below.
References
- 1. Is this compound the Next Lutetium-177? A New Era for Theranostics on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Visualization of 161Tb- and 177Lu-Labeled Somatostatin Analogues Using Dual-Isotope SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin-Binding and Conventional PSMA Ligands in Combination with 161Tb: Biodistribution, Dosimetry, and Preclinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of Terbium-161 and Lutetium-177 Chelates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with a keen focus on optimizing therapeutic efficacy while minimizing off-target toxicity. Lutetium-177 (¹⁷⁷Lu) has established itself as a cornerstone in this field. However, the emerging radionuclide Terbium-161 (¹⁶¹Tb) presents a compelling alternative, largely owing to its similar decay characteristics supplemented by the emission of Auger and conversion electrons, which may offer enhanced therapeutic effects, particularly for micrometastases.[1][2][3][4] A critical determinant of the clinical success of these radiopharmaceuticals is the in vivo stability of the radiometal-chelate complex. This guide provides an objective comparison of the in vivo stability of ¹⁶¹Tb and ¹⁷⁷Lu chelates, supported by experimental data.
Due to their nearly identical chemical properties as trivalent lanthanides, ¹⁶¹Tb and ¹⁷⁷Lu are expected to form complexes with similar stability and biodistribution profiles when using the same chelator and targeting molecule.[1][5] Preclinical studies have largely substantiated this, demonstrating that the choice of radionuclide between ¹⁶¹Tb and ¹⁷⁷Lu does not significantly alter the pharmacokinetic profile of the radiopharmaceutical.[5] The in vivo stability is therefore predominantly influenced by the chelator itself and the targeting biomolecule.
Data Presentation: Comparative Biodistribution
The following tables summarize quantitative data from preclinical studies, showcasing the biodistribution of various ¹⁶¹Tb and ¹⁷⁷Lu radiopharmaceuticals. The data is presented as a percentage of the injected activity per gram of tissue (% IA/g) at different time points post-injection (p.i.). Similar biodistribution profiles between the ¹⁶¹Tb and ¹⁷⁷Lu counterparts suggest comparable in vivo stability of the chelates.
Table 1: Biodistribution of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled Somatostatin (B550006) Analogs in AR42J Tumor-Bearing Mice [5]
| Organ/Tissue | ¹⁶¹Tb-DOTATOC (24h p.i.) | ¹⁷⁷Lu-DOTATOC (24h p.i.) | ¹⁶¹Tb-DOTA-LM3 (24h p.i.) | ¹⁷⁷Lu-DOTA-LM3 (24h p.i.) |
| Blood | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.05 ± 0.01 | 0.05 ± 0.01 |
| Tumor | 10.3 ± 2.5 | 11.2 ± 1.8 | 31.5 ± 5.1 | 32.8 ± 4.6 |
| Kidneys | 3.8 ± 0.5 | 4.1 ± 0.6 | 10.2 ± 1.2 | 11.5 ± 1.9 |
| Liver | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Bone (Femur) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
Table 2: Biodistribution of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled Folate Conjugate (cm09) in KB Tumor-Bearing Mice [1]
| Organ/Tissue | ¹⁶¹Tb-cm09 (24h p.i.) | ¹⁷⁷Lu-cm09 (24h p.i.) |
| Blood | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Tumor | 12.5 ± 2.1 | 13.1 ± 2.5 |
| Kidneys | 4.5 ± 0.8 | 4.8 ± 1.2 |
| Liver | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Bone (Femur) | Not Reported | Not Reported |
Table 3: Biodistribution of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled PSMA-Targeting Ligands in PC-3 PIP Tumor-Bearing Mice [6]
| Organ/Tissue | ¹⁶¹Tb-PSMA-I&T (24h p.i.) | ¹⁷⁷Lu-PSMA-I&T (24h p.i.) | ¹⁶¹Tb-SibuDAB (24h p.i.) | ¹⁷⁷Lu-SibuDAB (24h p.i.) |
| Blood | 0.1 ± 0.0 | 0.1 ± 0.0 | 18.2 ± 2.1 | 19.5 ± 1.5 |
| Tumor | 30.1 ± 4.5 | 35.2 ± 3.9 | 62.1 ± 8.7 | 69.3 ± 7.8 |
| Kidneys | 4.2 ± 0.6 | 4.9 ± 0.8 | 15.3 ± 2.2 | 16.8 ± 2.5 |
| Liver | 0.3 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Bone (Femur) | 1.1 ± 0.2 | 1.3 ± 0.3 | 3.5 ± 0.5 | 4.1 ± 0.6 |
Note: Data are presented as mean ± standard deviation.
The data across these studies consistently show that for a given targeting molecule and chelator (predominantly DOTA-based), the biodistribution profiles of the ¹⁶¹Tb and ¹⁷⁷Lu-labeled counterparts are remarkably similar.[1][5][6] This indicates a comparable in vivo stability, with no significant premature release of the radionuclide from the chelate. A key indicator of in vivo instability of radiolanthanide chelates is an increased accumulation in the bone and liver over time. The presented data do not show significant differences in bone or liver uptake between the ¹⁶¹Tb and ¹⁷⁷Lu compounds, suggesting high in vivo stability for both.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo stability studies. Below are generalized experimental protocols based on the cited literature.
Radiochemistry and Quality Control
-
Radiolabeling: The bifunctional chelator (e.g., DOTA-conjugated peptide) is incubated with ¹⁶¹TbCl₃ or ¹⁷⁷LuCl₃ in a suitable buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate, pH 4.5-5.5) at elevated temperatures (typically 85-95°C) for 15-30 minutes.[1][5][6] For heat-sensitive biomolecules, labeling can be performed at lower temperatures (e.g., 40°C) for a longer duration.[7]
-
Purification: If necessary, the radiolabeled conjugate is purified from unchelated radionuclide and impurities using methods like solid-phase extraction (e.g., C18 Sep-Pak cartridges) or size-exclusion chromatography.[7]
-
Quality Control: Radiochemical purity is determined using techniques such as instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).[1] A radiochemical purity of >95% is generally required for in vivo studies.
In Vivo Biodistribution Studies
-
Animal Models: Studies are typically conducted in immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors. The tumor model is selected based on the target of the radiopharmaceutical (e.g., AR42J cells for somatostatin receptors, KB or IGROV-1 cells for folate receptors, PC-3 PIP cells for PSMA).[1][5][6]
-
Administration: The radiopharmaceutical is administered intravenously (i.v.) via the tail vein. The injected activity and the amount of peptide/conjugate are carefully controlled.[1][5][6]
-
Tissue Collection and Measurement: At predefined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, mice are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.[5]
-
Data Analysis: The accumulated radioactivity in each tissue is expressed as a percentage of the injected activity per gram of tissue (% IA/g).
In Vitro Stability Assessment
To complement in vivo data, in vitro stability is often assessed by incubating the radiolabeled compound in human serum or phosphate-buffered saline (PBS) at 37°C for various durations.[8] The percentage of intact radiolabeled conjugate is then determined by radio-TLC or radio-HPLC.
Mandatory Visualization
Experimental Workflow for In Vivo Stability Comparison
Caption: Workflow for comparing the in vivo stability of ¹⁶¹Tb and ¹⁷⁷Lu chelates.
Conclusion
The available preclinical data strongly indicate that when using robust chelators such as DOTA and its derivatives, both this compound and Lutetium-177 exhibit high and comparable in vivo stability. The choice between these two radionuclides for developing a new radiopharmaceutical is therefore less likely to be dictated by concerns over chelate stability and more by the desired therapeutic properties. The additional Auger and conversion electrons of ¹⁶¹Tb may offer a therapeutic advantage in certain clinical scenarios, and its similar in vivo stability to the well-established ¹⁷⁷Lu provides a strong foundation for its further clinical development.[1][9] Researchers can be confident that well-established chelation strategies for ¹⁷⁷Lu are directly translatable to ¹⁶¹Tb, ensuring stable and reliable targeting of tumors in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 3. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between Three Promising ß-emitting Radionuclides, 67Cu, 47Sc and 161Tb, with Emphasis on Doses Delivered to Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Visualization of 161Tb- and 177Lu-Labeled Somatostatin Analogues Using Dual-Isotope SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.sckcen.be [researchportal.sckcen.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Radiobiological Effects of Terbium-161 and Lutetium-177 in Targeted Radionuclide Therapy
A new contender is emerging in the field of targeted radionuclide therapy, with Terbium-161 (Tb-161) showing promise as a potent alternative to the widely used Lutetium-177 (B1209992) (Lu-177). While both radionuclides share similar chemical properties and beta emission energies, a key difference in their decay processes—the abundant emission of low-energy Auger and conversion electrons by Tb-161—may offer significant therapeutic advantages, particularly for treating micrometastases and single cancer cells. [1][2][3] This guide provides a comprehensive comparison of the radiobiological effects of Tb-161 and Lu-177, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Recent preclinical and early clinical data suggest that Tb-161 may have a higher radiobiological effect in target tissues compared to Lu-177.[1] This could potentially allow for a reduction in the administered radioactivity doses.[1] The similar chemical characteristics of these lanthanides mean that established radiolabeling techniques for Lu-177 can be readily adapted for Tb-161.[1]
Physical and Decay Properties: A Head-to-Head Comparison
The therapeutic efficacy of a radionuclide is intrinsically linked to its physical and decay properties. While Tb-161 and Lu-177 have comparable half-lives and beta-minus particle emissions, the co-emission of a significant number of low-energy electrons by Tb-161 sets it apart.[4] These electrons deposit their energy over very short ranges, leading to a highly localized and dense ionization pattern.[2]
| Property | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | ~6.9 days[5] | ~6.65 days[6] |
| Primary Emission | Beta (β⁻) particles[4] | Beta (β⁻) particles[6] |
| Mean Beta Energy | 154 keV[7] | 134 keV[7] |
| Additional Emissions | Gamma (γ) radiation, Conversion & Auger electrons[1] | Gamma (γ) radiation[6] |
| Auger Electron Yield | High (~12.12 e⁻/decay)[4] | Low (~1.11 e⁻/decay)[4] |
| Gamma Emissions for Imaging | Yes (SPECT)[8] | Yes (SPECT)[9] |
Radiobiological Effects: The Impact of Auger Electrons
The primary distinction in the radiobiological effects of Tb-161 and Lu-177 stems from the Auger and conversion electrons emitted by Tb-161. These low-energy electrons have a very short range, on the order of micrometers, leading to a high linear energy transfer (LET) and dense ionization clusters.[2][10] This localized energy deposition is particularly effective at causing complex DNA double-strand breaks, which are more difficult for cancer cells to repair and are a dominant mechanism for radiation-induced cell killing.[11][12]
DNA Damage and Cellular Response
The beta particles emitted by both radionuclides induce DNA damage, primarily through single-strand breaks and less complex double-strand breaks.[12][13] However, the high-LET nature of Tb-161's Auger electrons results in a higher density of DNA damage within a very localized area, leading to more lethal and complex DNA lesions.[11] This enhanced cytotoxicity is particularly advantageous for targeting microscopic disease.[2]
Preclinical and Clinical Evidence: A Comparative Summary
A growing body of preclinical research has demonstrated the superior therapeutic efficacy of Tb-161 over Lu-177 in various cancer models.[14][15][16] These studies highlight the potential of Tb-161 to more effectively control tumor growth, especially in micrometastatic settings.[7]
In Vitro Studies
In vitro studies comparing Tb-161 and Lu-177 labeled targeting agents have consistently shown a higher cytotoxic effect for Tb-161. For example, in a study using a folate receptor-targeting conjugate, a 1.7 to 4.5-fold lower radioactivity concentration of ¹⁶¹Tb-cm09 was needed to achieve a 50% reduction in tumor cell viability (IC50) compared to ¹⁷⁷Lu-cm09.[15][16]
| Cell Line | IC50 for ¹⁶¹Tb-cm09 (MBq/mL) | IC50 for ¹⁷⁷Lu-cm09 (MBq/mL) | Fold Difference |
| KB (folate receptor-positive) | ~0.014[15][16] | ~0.063[15][16] | 4.5[15][16] |
| IGROV-1 (folate receptor-positive) | ~2.53[15][16] | ~4.52[15][16] | 1.7[15][16] |
In Vivo Studies and Dosimetry
Animal studies have corroborated the in vitro findings, showing that ¹⁶¹Tb-labeled radiopharmaceuticals can lead to more significant tumor growth inhibition and improved survival compared to their ¹⁷⁷Lu counterparts.[15] Dosimetric calculations based on these studies reveal a higher absorbed dose to tumors for Tb-161.[15] For instance, the absorbed tumor dose for ¹⁶¹Tb-cm09 was found to be 3.3 Gy/MBq, compared to 2.4 Gy/MBq for ¹⁷⁷Lu-cm09.[15][16]
Simulations have shown that for single cells, the absorbed dose to the nucleus is substantially higher with Tb-161 compared to Lu-177, regardless of the radionuclide's subcellular distribution.[17] This difference is particularly pronounced when the radionuclide is localized within the nucleus.[17]
| Radionuclide Distribution | Nuclear Dose from ¹⁶¹Tb (Gy) | Nuclear Dose from ¹⁷⁷Lu (Gy) |
| Cell Surface | 5.0[17] | 1.9[17] |
| Intracytoplasmic | 8.3[17] | 3.0[17] |
| Intranuclear | 38.6[17] | 10.7[17] |
Furthermore, studies exploring the dosimetric effect of substituting Lu-177 with Tb-161 in clinical scenarios have shown that Tb-161 increases the delivered dose to tumor tissue by approximately 40%.[18]
Toxicity Profile
Preclinical studies have indicated that despite the higher absorbed dose delivered by Tb-161, the differences in radiotoxicity compared to Lu-177 appear to be minor.[1][19] Studies in immunocompetent mice treated with ¹⁶¹Tb- and ¹⁷⁷Lu-labeled somatostatin (B550006) analogues showed that while high doses of both radionuclides affected blood cell counts, these changes were often transient.[20] Importantly, the increased absorbed dose from Tb-161 did not result in more critical adverse effects, suggesting that ¹⁶¹Tb-based radiopharmaceuticals should be safe at activity levels recommended for their ¹⁷⁷Lu-based counterparts.[19][20]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are crucial. Below is a generalized workflow for a preclinical comparison of Tb-161 and Lu-177 labeled radiopharmaceuticals.
Key Methodologies
-
Radiolabeling: The targeting molecule (e.g., a peptide or antibody) is chelated with a bifunctional chelator like DOTA and then radiolabeled with either Tb-161 or Lu-177. Quality control is performed to ensure high radiochemical purity.
-
In Vitro Cell Studies: Cancer cell lines expressing the target receptor are incubated with varying concentrations of the ¹⁶¹Tb- and ¹⁷⁷Lu-labeled compounds. Cell viability is assessed using assays like the MTT assay to determine the IC50 values.[15]
-
Animal Studies: Tumor-bearing mice (e.g., with subcutaneous xenografts) are injected with the radiolabeled compounds.[14]
-
Biodistribution and Imaging: At various time points post-injection, tissues are harvested to determine the uptake of the radiopharmaceutical. SPECT imaging can be performed to visualize tumor targeting and biodistribution.[15]
-
Therapy Studies: Tumor-bearing mice are treated with therapeutic doses of the ¹⁶¹Tb- and ¹⁷⁷Lu-labeled compounds. Tumor growth is monitored over time, and survival is recorded.[14]
-
Dosimetry: Absorbed doses to the tumor and normal organs are calculated based on the biodistribution data.[19]
-
Toxicity Assessment: Blood samples are collected to monitor hematological parameters. At the end of the study, organs are harvested for histological analysis to assess any treatment-related toxicity.[19][20]
Conclusion
The available evidence strongly suggests that this compound holds significant promise as a therapeutic radionuclide that may offer a superior radiobiological effect compared to Lutetium-177. The key advantage of Tb-161 lies in its co-emission of Auger and conversion electrons, which enhance its cytotoxicity, particularly against single cancer cells and micrometastases.[2][5][21] Preclinical studies have consistently demonstrated the potential for improved therapeutic efficacy with a manageable safety profile.[14][15] As clinical trials with ¹⁶¹Tb-labeled radiopharmaceuticals progress, the translation of these preclinical advantages into improved outcomes for cancer patients will be a key area of focus.[1][5]
References
- 1. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 3. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is this compound the Next Lutetium-177? A New Era for Theranostics on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiacode.com [radiacode.com]
- 7. researchgate.net [researchgate.net]
- 8. thno.org [thno.org]
- 9. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 10. researchgate.net [researchgate.net]
- 11. evolutionoftheprogress.com [evolutionoftheprogress.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. gosset.ai [gosset.ai]
- 14. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting | springermedizin.de [springermedizin.de]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. login.medscape.com [login.medscape.com]
Validating SPECT Imaging for Accurate Terbium-161 Dosimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Terbium-161 (¹⁶¹Tb) as a promising radionuclide for targeted cancer therapy has underscored the critical need for accurate dosimetry to ensure both treatment efficacy and patient safety.[1][2][3] Single-Photon Emission Computed Tomography (SPECT) stands as a key imaging modality for quantifying the in vivo biodistribution of ¹⁶¹Tb-labeled radiopharmaceuticals, which is essential for calculating absorbed doses. This guide provides a comprehensive comparison of methodologies and experimental data for the validation of ¹⁶¹Tb SPECT imaging, enabling researchers to optimize their imaging protocols for precise dosimetry.
Performance Comparison of SPECT Imaging Parameters for Terbbium-161
The quantitative accuracy of ¹⁶¹Tb SPECT imaging is influenced by several factors, including the choice of collimator, energy window, and reconstruction algorithm. The following tables summarize key performance metrics from recent studies, offering a comparative overview of different imaging setups.
Table 1: Comparison of Collimator Performance in ¹⁶¹Tb SPECT Imaging
| Collimator Type | Key Findings | Reference |
| Low-Energy High-Resolution (LEHR) | Provides superior visual image quality and spatial resolution.[4][5] Considered a good choice for high-resolution images.[6][7][8] | [4][5][6][7][8] |
| Medium-Energy General-Purpose (MEGP) | Demonstrates greater quantitative accuracy compared to LEHR and ELEGP, particularly at different background activity levels.[4][5] Recommended to mitigate dead-time effects, septal penetration, and scatter.[9] | [4][5][9] |
| Extended Low-Energy General-Purpose (ELEGP) | Shows higher sensitivity (2-fold higher calibration factors) compared to MEGP and LEHR, but with potential for systematic underestimation at high activity levels due to septal penetration.[4][5] | [4][5] |
| High-Energy Ultra-High Resolution (HEUHR) | Achieves sub-millimeter resolution (< 0.85 mm) and maintains high quantitative accuracy with recovery coefficients up to 92% in small volumes, making it advantageous for preclinical small animal imaging.[10][11] | [10][11] |
| Extra Ultra-High Sensitivity (UHS) | Resolves larger rods (≥ 1.10 mm for ¹⁶¹Tb) compared to HEUHR but with lower quantitative accuracy.[10][11] | [10][11] |
Table 2: Impact of Energy Window Selection on ¹⁶¹Tb SPECT Quantification
| Energy Window | Key Findings | Reference |
| 75 keV Photopeak (e.g., ± 10%) | Generally preferred, providing better spatial resolution and contrast.[4][5] Produces images of comparable quality to those of Lutetium-177 (¹⁷⁷Lu).[4] Recommended for optimal image quality.[6] | [4][5][6] |
| 49 keV Photopeak | Results in higher sensitivity (3-fold higher calibration factors) but may lead to larger quantification errors and is more susceptible to variations in measurement geometry.[4][5] Could be useful at later imaging time points due to its high sensitivity, if further optimized.[4] | [4][5] |
Comparative Dosimetry: this compound vs. Lutetium-177
A key aspect of validating ¹⁶¹Tb dosimetry is comparing it to the well-established ¹⁷⁷Lu. The similar chemical properties and decay characteristics of ¹⁶¹Tb and ¹⁷⁷Lu make them a theranostic pair, but their differing electron emissions have significant dosimetric implications.[4][12][13]
Table 3: Dosimetric Comparison of ¹⁶¹Tb and ¹⁷⁷Lu
| Parameter | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Key Implications | Reference |
| Half-life | ~6.9 days | ~6.6 days | Similar half-lives allow for comparable imaging and therapeutic timeframes.[4][12] | [4][12] |
| Mean β⁻ Energy | ~154 keV | ~134 keV | Similar beta energies contribute to comparable therapeutic effects in larger tumors.[4][12] | [4][12] |
| Auger & Conversion Electrons | High yield | Low yield | The additional low-energy electrons from ¹⁶¹Tb are expected to enhance therapeutic efficacy, especially for micrometastases and single cancer cells.[1][3][4] | [1][3][4] |
| Absorbed Dose to Tumors | Higher per unit of activity (e.g., 40% increase for DOTA-TATE and PSMA-617).[12] A study on PSMA-617 showed a 2.4 times higher mean tumor lesion dose compared to ¹⁷⁷Lu.[13] | Lower than ¹⁶¹Tb for the same amount of activity. | A lower administered activity of ¹⁶¹Tb may be required to achieve the same tumor dose as ¹⁷⁷Lu, potentially reducing systemic toxicity.[12] | [12][13][14] |
| SPECT Image Quality | Comparable to ¹⁷⁷Lu, with no visual artifacts when using appropriate protocols. | Well-established and high-quality imaging. | Validated SPECT protocols for ¹⁶¹Tb can produce images suitable for clinical review and dosimetry, analogous to ¹⁷⁷Lu.[1] | [1] |
Experimental Protocols for Validation of ¹⁶¹Tb SPECT Dosimetry
Accurate and reproducible quantification of ¹⁶¹Tb requires meticulously planned and executed experimental protocols. Below are detailed methodologies for key experiments cited in the validation of ¹⁶¹Tb SPECT imaging.
Phantom Studies for Quantitative Accuracy and Resolution
-
Objective: To determine the quantitative accuracy, stability, and spatial resolution of the SPECT system for ¹⁶¹Tb imaging.
-
Phantom Preparation:
-
NEMA/IEC Body Phantom: This phantom is typically used with fillable spheres of various diameters (e.g., 10, 13, 17, 22, 28, and 37 mm).[1][3] The spheres are filled with a known activity concentration of ¹⁶¹Tb, while the background compartment is filled with a lower activity concentration to simulate tumor-to-background ratios seen in clinical practice.
-
Hot Rod Resolution Phantom: This phantom, with rod diameters ranging from sub-millimeter to several millimeters (e.g., 0.85 to 1.70 mm), is used to assess the spatial resolution of the imaging system.[10][11] The rods are filled with a high concentration of ¹⁶¹Tb.[10][11]
-
-
Activity Measurement: The total activity and activity concentration in the phantom and its inserts are accurately measured using a calibrated dose calibrator before and after imaging.
-
Image Acquisition:
-
SPECT/CT Scanner: A clinical or preclinical SPECT/CT scanner is used for image acquisition.
-
Collimator Selection: Different collimators (e.g., LEHR, MEGP, ELEGP) are evaluated to determine their impact on image quality and quantitative accuracy.
-
Energy Window Settings: Images are acquired using different energy windows centered around the main photopeaks of ¹⁶¹Tb (e.g., 75 keV and 49 keV) with a specified width (e.g., 20%).[1][3]
-
Acquisition Parameters: A sufficient number of projections (e.g., 120 frames per rotation) are acquired over 360 degrees.[15] The acquisition time per projection is also varied to assess the effect of count statistics.
-
-
Image Reconstruction:
-
Algorithm: An iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), is typically used.[15] The number of iterations and subsets is kept constant for comparative analysis.
-
Corrections: Corrections for attenuation (using the co-registered CT scan), scatter (e.g., using dual- or triple-energy window methods), and collimator-detector response are applied during reconstruction.[6][7]
-
-
Data Analysis:
-
Recovery Coefficients (RCs): RCs are calculated for each sphere in the NEMA phantom by dividing the measured activity concentration in the reconstructed SPECT image by the true activity concentration. RCs are a measure of quantitative accuracy.
-
Contrast-to-Noise Ratio (CNR): CNR is calculated for the hot rods in the resolution phantom to assess the trade-off between image contrast and noise.
-
Spatial Resolution: The ability to resolve the different sized rods in the resolution phantom is visually and quantitatively assessed.
-
Workflow for ¹⁶¹Tb SPECT/CT Dosimetry Validation
The following diagram illustrates a typical experimental workflow for the validation of ¹⁶¹Tb SPECT imaging for dosimetry.
Caption: Workflow for ¹⁶¹Tb SPECT dosimetry validation.
Conclusion
The validation of SPECT imaging for accurate ¹⁶¹Tb dosimetry is a multifaceted process that requires careful consideration of various acquisition and reconstruction parameters. Current research demonstrates that with optimized protocols, ¹⁶¹Tb SPECT/CT can provide quantitative images of a quality comparable to that of ¹⁷⁷Lu, making it a feasible and reliable tool for clinical dosimetry.[1][4] The choice of a medium-energy collimator and an energy window around the 75 keV photopeak appears to be a favorable starting point for many systems, balancing sensitivity and spatial resolution while minimizing image-degrading effects.[4][9] As ¹⁶¹Tb-based radiopharmaceuticals continue to advance through clinical trials, the standardization of robust and validated SPECT imaging protocols will be paramount to unlocking their full therapeutic potential.
References
- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative this compound SPECT/CT imaging: demonstrating the feasibility of image-based dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a clinical SPECT/CT protocol for imaging of 161Tb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.sckcen.be [researchportal.sckcen.be]
- 12. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 14. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Terbium-161: A New Frontier in Targeted Radionuclide Therapy - A Cross-Study Efficacy Analysis
A comparative guide for researchers and drug development professionals on the burgeoning potential of Terbium-161 in oncology.
The landscape of targeted radionuclide therapy is rapidly evolving, with this compound (¹⁶¹Tb) emerging as a highly promising isotope for treating a variety of cancers.[1][2] Its unique decay properties, which include the emission of beta particles, conversion electrons, and Auger electrons, offer a potential therapeutic advantage over established radionuclides like Lutetium-177 (B1209992) (¹⁷⁷Lu).[1][2][3][4] This guide provides a comprehensive cross-study analysis of ¹⁶¹Tb's efficacy across different cancer types, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and application.
Superior Efficacy in Preclinical and Clinical Settings
¹⁶¹Tb has demonstrated significant potential in preclinical and early-stage clinical trials, particularly for prostate cancer and neuroendocrine tumors.[1][5] Its effectiveness stems from the localized, high-energy deposition of Auger and conversion electrons, which are particularly adept at eradicating microscopic metastases that may escape conventional therapies.[1][2][3]
Prostate Cancer
Targeted therapy using ¹⁶¹Tb linked to a prostate-specific membrane antigen (PSMA) ligand has shown remarkable results. Preclinical studies have indicated the superiority of ¹⁶¹Tb-PSMA-617 over ¹⁷⁷Lu-PSMA-617, with enhanced reduction in cancer cell viability and survival.[6][7] In a key preclinical study, mice treated with ¹⁶¹Tb-PSMA-617 exhibited a significant, activity-dependent increase in median survival compared to untreated controls.[6][7]
Early results from the VIOLET clinical trial, a first-in-human study of ¹⁶¹Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer (mCRPC), are highly encouraging.[8] The therapy was well-tolerated, and a significant proportion of patients showed a dramatic reduction in prostate-specific antigen (PSA) levels, a key biomarker for prostate cancer.[8] Dosimetry studies have further revealed that ¹⁶¹Tb-PSMA-617 delivers a markedly higher tumor-absorbed dose compared to its ¹⁷⁷Lu counterpart, with only a slight increase in the dose to organs at risk.[9]
Neuroendocrine Tumors (NETs)
In the context of NETs, ¹⁶¹Tb has been combined with somatostatin (B550006) receptor (SSTR) antagonists. Preclinical research has shown that ¹⁶¹Tb-based therapies are more effective at inducing tumor cell death while minimizing damage to healthy tissues.[1] Studies comparing ¹⁶¹Tb- and ¹⁷⁷Lu-labeled SSTR analogues demonstrated a clear therapeutic advantage for ¹⁶¹Tb, particularly with the SSTR antagonist DOTA-LM3.[10][11] In vitro, [¹⁶¹Tb]Tb-DOTA-LM3 was found to be 102-fold more potent at inhibiting tumor cell viability than its ¹⁷⁷Lu counterpart.[10][12]
Ovarian Cancer
The application of ¹⁶¹Tb is also being explored in other malignancies. A preclinical study in ovarian cancer models using ¹⁶¹Tb-based anti-L1CAM radioimmunotherapy demonstrated superior efficacy in eliminating ovarian cancer stem cells compared to the ¹⁷⁷Lu-labeled equivalent.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound efficacy.
Table 1: Preclinical Efficacy of ¹⁶¹Tb in Prostate Cancer Models
| Radiopharmaceutical | Cancer Model | Key Findings | Reference |
| ¹⁶¹Tb-PSMA-617 | PC-3 PIP tumor-bearing mice | Activity-dependent increase in median survival (36 vs 65 days) compared to untreated controls (19 days). Superior reduction in cell viability and survival compared to ¹⁷⁷Lu-PSMA-617. | [6][7] |
| ¹⁶¹Tb-PSMA-I&T | Circulating tumor cell (CTC) model | Delivers approximately 3.5 times higher radiation dosage to a 7.97 µm CTC compared to ¹⁷⁷Lu. | [4] |
Table 2: Preclinical Efficacy of ¹⁶¹Tb in Neuroendocrine Tumor Models
| Radiopharmaceutical | Cancer Model | Key Findings | Reference |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J tumor cells (in vitro) | 102-fold more potent in inhibiting tumor cell viability compared to [¹⁷⁷Lu]Lu-DOTA-LM3. | [10][12] |
| ¹⁶¹Tb-labeled DOTATOC | In vitro | 4- to 5-fold more effective at inhibiting tumor cell viability than the ¹⁷⁷Lu-labeled counterpart. | [10][12] |
Table 3: Clinical Efficacy and Dosimetry of ¹⁶¹Tb in Prostate Cancer
| Radiopharmaceutical | Clinical Trial | Key Findings | Reference |
| [¹⁶¹Tb]Tb-PSMA-I&T | VIOLET (Phase I/II) | 70% of patients had a PSA decline of ≥50%. Maximum tolerated dose established at 7.4 GBq. | [8][14] |
| [¹⁶¹Tb]Tb-PSMA-617 | Dosimetry Study | Mean absorbed tumor dose was higher for ¹⁶¹Tb-PSMA-617 than for ¹⁷⁷Lu-PSMA-617. Mean therapeutic index for the kidney was 2.19 times higher for ¹⁶¹Tb-PSMA-617. | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Preclinical Study: ¹⁶¹Tb-PSMA-617 in Prostate Cancer
-
Radiolabeling: ¹⁶¹Tb was used for the radiolabeling of PSMA-617 at high specific activities (up to 100 MBq/nmol).[6]
-
Cell Lines: PSMA-positive PC-3 PIP tumor cells were used for in vitro assays.[6][7]
-
In Vitro Assays: The effects of ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 on cell viability were assessed using an MTT assay, and cell survival was determined by a clonogenic assay.[6][7]
-
Animal Models: PC-3 PIP tumor-bearing mice were used for in vivo therapy studies.[6][7]
-
Therapy Studies: Mice were administered with either 5.0 MBq or 10 MBq of ¹⁶¹Tb-PSMA-617, and survival was compared to untreated control animals.[6][7]
Clinical Trial: VIOLET ([¹⁶¹Tb]Tb-PSMA-I&T)
-
Study Design: A single-center, single-arm, phase 1/2 study.[14]
-
Participants: 30 patients with metastatic castration-resistant prostate cancer.[14]
-
Intervention: [¹⁶¹Tb]Tb-PSMA-I&T was administered intravenously every 6 weeks, with a dose reduction of 0.4 GBq for each subsequent cycle.[14]
-
Primary Endpoints (Phase 1): Dose-limiting toxicities, maximum tolerated dose, and recommended phase 2 dose.[14]
-
Primary Objective (Phase 2): Evaluation of adverse events.[14]
Visualizing the Science
The following diagrams illustrate the key processes involved in this compound targeted radionuclide therapy.
Caption: Workflow of this compound targeted radionuclide therapy.
Caption: Cellular mechanism of action of this compound.
References
- 1. theranos.care [theranos.care]
- 2. This compound in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. petermac.org [petermac.org]
- 9. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 10. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netrf.org [netrf.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. First-in-human results of this compound [161Tb]Tb-PSMA-I&T dual beta-Auger radioligand therapy in patients with metastatic castration-resistant prostate cancer (VIOLET): a single-centre, single-arm, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Terbium-161 Production for Radiopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Terbium-161 (¹⁶¹Tb) is a radionuclide of significant interest for targeted radionuclide therapy, exhibiting decay characteristics similar to the clinically established Lutetium-177 (¹⁷⁷Lu) but with the potential for enhanced therapeutic efficacy due to the co-emission of Auger and conversion electrons.[1][2][3] The production of high-purity, no-carrier-added (n.c.a.) ¹⁶¹Tb is crucial for its clinical translation. This guide provides a comparative assessment of the primary production routes for ¹⁶¹Tb, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in understanding and potentially implementing these methods.
Production Route Overview
The most established and widely used method for producing this compound is through the indirect neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor.[4][5][6][7][8][9] Alternative methods, such as cyclotron-based production, have been explored but are generally less efficient in terms of yield and purity.[5][10]
Primary Production Route: Reactor-Based Production
The reactor-based production of ¹⁶¹Tb follows the nuclear reaction: ¹⁶⁰Gd(n,γ)¹⁶¹Gd → ¹⁶¹Tb . In this process, a stable ¹⁶⁰Gd target is bombarded with thermal neutrons, leading to the formation of the short-lived Gadolinium-161 (¹⁶¹Gd), which has a half-life of 3.66 minutes.[4][5] ¹⁶¹Gd then rapidly decays via beta emission to produce ¹⁶¹Tb.[4][5]
Production and Decay Pathway
Caption: Reactor-based production of this compound.
Comparative Data of Production Routes
The following table summarizes the key quantitative parameters for the different ¹⁶¹Tb production routes. The reactor-based method using enriched ¹⁶⁰Gd targets is clearly superior in terms of yield and radionuclidic purity.
| Production Route | Target Material | Projectile | Typical Yield | Radionuclidic Purity | Specific Activity | Key Advantages | Key Disadvantages |
| Reactor-based | Enriched ¹⁶⁰Gd₂O₃ (≥97.5%) | Thermal Neutrons | High (GBq to TBq scale)[1][5][11][12] | >99%[1][11] | High (no-carrier-added)[4][13] | High yield and purity, well-established method. | Requires access to a nuclear reactor and enriched target material. |
| Cyclotron-based | Enriched ¹⁶⁰Gd | Deuterons | Lower than reactor route | Lower, co-production of ¹⁶⁰Tb[5][10] | Lower than reactor route | Does not require a nuclear reactor. | Lower yield and purity, significant radionuclidic impurities.[5] |
| Other Methods | natDy, ¹⁶²Dy | Protons, Photons | Very Low | Poor | Low | Explored as alternatives. | Ineffective due to low production cross-sections and impurities.[5] |
Experimental Protocols
Reactor-Based Production and Separation of ¹⁶¹Tb
This protocol outlines the key steps for producing no-carrier-added ¹⁶¹Tb via the neutron irradiation of enriched ¹⁶⁰Gd.
Experimental Workflow
Caption: Experimental workflow for ¹⁶¹Tb production.
Methodology:
-
Target Preparation: Highly enriched (≥97.5%) ¹⁶⁰Gd₂O₃ powder is sealed in a quartz ampoule.[5][14] The mass of the target material is calculated based on the desired ¹⁶¹Tb activity.[1]
-
Neutron Irradiation: The sealed target is irradiated in a high-flux nuclear reactor for a predetermined period.[4][14][15] Irradiation times can range from days to weeks depending on the reactor's neutron flux and the desired activity.[15]
-
Target Dissolution: After a cooling period to allow for the decay of short-lived radionuclides, the irradiated ¹⁶⁰Gd₂O₃ target is dissolved, typically in nitric acid.[1]
-
Radiochemical Separation: The separation of no-carrier-added ¹⁶¹Tb from the bulk of the gadolinium target material is a critical step. This is most commonly achieved using a combination of cation exchange and extraction chromatography.[1][4][11][16][17]
-
Cation Exchange Chromatography: A resin such as Dowex 50W-X8 or Sykam is often used.[11][16] The separation is typically performed using a mobile phase containing a complexing agent like α-hydroxyisobutyric acid (α-HIBA).[16][17]
-
Extraction Chromatography: Resins like LN Resin or LN3 Resin are employed to achieve high separation factors between terbium and gadolinium.[1][11][12]
-
-
Purification and Formulation: The separated ¹⁶¹Tb fraction is further purified and is typically formulated as ¹⁶¹TbCl₃ in a dilute hydrochloric acid solution, making it ready for radiolabeling.[4]
-
Quality Control: The final product undergoes rigorous quality control to ensure it meets the standards for medical applications. This includes:
-
Radionuclidic Purity: Assessed by gamma-ray spectrometry to identify and quantify any radioactive impurities.[1][11][16]
-
Radiochemical Purity: Determined by methods such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[1][11]
-
Metal Impurities: The presence of stable metal impurities, including residual gadolinium, is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[13][16]
-
Conclusion
The production of this compound for radiopharmaceutical applications is a well-defined process, with the reactor-based method using enriched ¹⁶⁰Gd targets being the most viable and efficient route. This method consistently yields high quantities of no-carrier-added ¹⁶¹Tb with the high radionuclidic and radiochemical purity required for clinical use. While alternative production methods exist, they currently do not compete in terms of yield and purity. The detailed experimental protocols and comparative data provided in this guide are intended to support researchers in the development and application of ¹⁶¹Tb-based radiopharmaceuticals.
References
- 1. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 161Tb [prismap.eu]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Theoretical and experimental studies of 161Tb production as a new therapeutic radionuclide at Tehran Research Reactor | publication2 | Atomic Energy Organization of Iran [aeoi.org.ir]
- 8. Tb-161 - MADEXP [madexp.it]
- 9. This compound | NRG PALLAS [nrgpallas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potentials and practical challenges of this compound labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 16. Separation of this compound from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 17. The production and separation of 161Tb with high specific activity at the University of Utah (Journal Article) | OSTI.GOV [osti.gov]
Evaluating the Cost-Effectiveness of Terbium-161 Versus Other Therapeutic Radionuclides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with novel radionuclides offering the potential for improved therapeutic outcomes. Among these, Terbium-161 (¹⁶¹Tb) has emerged as a promising candidate, warranting a thorough evaluation of its performance and cost-effectiveness against established therapeutic radionuclides. This guide provides an objective comparison of ¹⁶¹Tb with other key players in the field, supported by available preclinical and early clinical data, detailed experimental methodologies, and an analysis of the underlying biological pathways.
Executive Summary
This compound distinguishes itself from other beta-emitting radionuclides, such as Lutetium-177 (¹⁷⁷Lu), through its unique decay properties. In addition to beta particles, ¹⁶¹Tb emits a significant number of low-energy conversion and Auger electrons.[1][2] These short-ranged electrons deposit a high amount of energy within a very small radius, making ¹⁶¹Tb particularly effective for eradicating micrometastases and single cancer cells, which may be missed by radionuclides with longer-range emissions.[1][2] Preclinical studies have consistently demonstrated the superior therapeutic efficacy of ¹⁶¹Tb-labeled radiopharmaceuticals compared to their ¹⁷⁷Lu counterparts.[3][4] While direct cost-effectiveness data for ¹⁶¹Tb is still emerging due to its novelty, its potential for increased therapeutic efficacy suggests a favorable profile that may justify its production costs.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key characteristics, production parameters, preclinical efficacy, and safety data for this compound and other relevant therapeutic radionuclides.
Table 1: Physical and Production Characteristics of Therapeutic Radionuclides
| Characteristic | This compound (¹⁶¹Tb) | Lutetium-177 (¹⁷⁷Lu) | Actinium-225 (²²⁵Ac) | Yttrium-90 (⁹⁰Y) | Radium-223 (²²³Ra) |
| Half-life | 6.95 days[5] | 6.65 days[6] | 9.92 days | 2.67 days | 11.43 days |
| Primary Emissions | β⁻, Auger electrons, conversion electrons[1][2] | β⁻, γ | α | β⁻ | α |
| Mean β⁻ Energy (keV) | 154[6] | 134[6] | N/A | 934 | N/A |
| Production Method | Neutron irradiation of enriched ¹⁶⁰Gd[7][8][9] | Neutron irradiation of enriched ¹⁷⁶Yb or ¹⁷⁶Lu[6][10] | Cyclotron or milking from ²²⁹Th generator | From ⁹⁰Sr/⁹⁰Y generator | Decay of ²²⁷Ac |
| Specific Activity | High (No-Carrier-Added)[11][12] | High (No-Carrier-Added)[6][13] | High (No-Carrier-Added) | High (Carrier-Free) | High |
| Radionuclidic Purity | >99%[14] | >99.9% | High | >99.9% | High |
Table 2: Estimated Cost and Production Yield
| Radionuclide | Estimated Cost per Dose/Activity | Production Yield | Key Cost Drivers |
| This compound (¹⁶¹Tb) | High (emerging radionuclide)[15] | ~4.5 GBq from 10 mg enriched ¹⁶⁰Gd target after 14 days[16] | Enriched ¹⁶⁰Gd target material, reactor irradiation time, complex chemical separation[12][15] |
| Lutetium-177 (¹⁷⁷Lu) | ~ | High, established production | Enriched ¹⁷⁶Yb target material, reactor irradiation, purification |
| Actinium-225 (²²⁵Ac) | Very High (limited supply) | Limited global production | Scarcity of starting materials, complex production and purification |
| Yttrium-90 (⁹⁰Y) | Varies by application (e.g., radioembolization) | Readily available from generators | ⁹⁰Sr parent isotope cost, generator manufacturing |
| Radium-223 (²²³Ra) | ~$5,640 per vial (Xofigo)[2] | Established production | Complex production from actinium sources |
Table 3: Preclinical Efficacy Data (Comparative)
| Radiopharmaceutical | Cancer Model | Efficacy Metric | This compound | Lutetium-177 | Reference |
| [¹⁶¹Tb/¹⁷⁷Lu]Tb-PSMA-617 | PC-3 PIP (Prostate Cancer) | Tumor Growth Inhibition | Superior | - | [3] |
| Median Survival | Increased (activity-dependent) | - | [3] | ||
| [¹⁶¹Tb/¹⁷⁷Lu]Tb-DOTATATE | Neuroendocrine Tumor Models | Tumor Growth Delay | More effective | - | [18] |
| [¹⁶¹Tb/¹⁷⁷Lu]Tb-PSMA-I&T | mCRPC patient-derived xenografts | Tumor Absorbed Dose (Gy/GBq) | 6.10 ± 6.59 | 2.59 ± 3.30 | [4] |
Table 4: Preclinical Safety Data - Absorbed Dose to Organs-at-Risk (Gy/GBq)
| Radiopharmaceutical | Organ | This compound | Lutetium-177 | Reference |
| [¹⁶¹Tb/¹⁷⁷Lu]Tb-PSMA-I&T | Kidneys | 0.643 ± 0.247 | 0.545 ± 0.231 | [4] |
| Parotid Gland | 0.367 ± 0.198 | 0.329 ± 0.180 | [4] | |
| [¹⁶¹Tb/¹⁷⁷Lu]Tb-DOTATATE | Kidneys | Higher | Lower | [18] |
| Bone Marrow | Higher | Lower | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of therapeutic radionuclides.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of radiolabeled compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a radiopharmaceutical on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3 PIP for PSMA-targeted agents)
-
Complete cell culture medium
-
96-well microplates
-
Radiolabeled compound (e.g., [¹⁶¹Tb]Tb-PSMA-617) and non-radioactive standard
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[19]
-
Treatment: Prepare serial dilutions of the radiolabeled compound and the non-radioactive standard in culture medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the concentration of the radiopharmaceutical to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study in mice.
Objective: To evaluate the in vivo efficacy of a therapeutic radiopharmaceutical in inhibiting tumor growth.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Radiolabeled therapeutic agent
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.[21]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[22]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the radiopharmaceutical (e.g., via intravenous injection) at the specified dose and schedule. The control group should receive a vehicle injection.[23]
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or when signs of toxicity are observed. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).[24]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Perform statistical analysis to determine the significance of the findings.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
DNA Damage Response and Apoptosis Signaling Pathway
Ionizing radiation from therapeutic radionuclides induces cell death primarily through the induction of DNA double-strand breaks (DSBs). This triggers a complex signaling cascade known as the DNA Damage Response (DDR), which can lead to cell cycle arrest, DNA repair, or apoptosis (programmed cell death).
Caption: DNA Damage Response and Apoptosis Pathway.
Experimental Workflow for Evaluating Therapeutic Radiopharmaceuticals
The preclinical evaluation of a novel therapeutic radiopharmaceutical follows a structured workflow, from initial design and synthesis to in vivo efficacy and safety studies.
Caption: Radiopharmaceutical Evaluation Workflow.
Conclusion
This compound represents a significant advancement in the field of therapeutic radionuclides, offering the potential for enhanced efficacy, particularly in the treatment of micrometastatic disease. Its unique decay characteristics, which include the emission of Auger and conversion electrons, provide a more localized and potent radiation dose to cancer cells compared to conventional beta emitters like Lutetium-177.[3][4] While the production of ¹⁶¹Tb is currently more complex and costly than that of established radionuclides, ongoing research into optimizing production methods and the potential for superior clinical outcomes may justify its integration into the therapeutic landscape.[15][25] The preclinical data presented in this guide strongly support the continued investigation of ¹⁶¹Tb in clinical trials to fully elucidate its cost-effectiveness and its role in the future of targeted radionuclide therapy.
References
- 1. shinefusion.com [shinefusion.com]
- 2. Table 9, CADTH Cost Comparison Table for the Treatment of PSMA-Positive mCRPC - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 4. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.co.za [ntp.co.za]
- 7. pubs.aip.org [pubs.aip.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lutetium-177 no carrier added: practical aspects in process transfer from R&D to GMP production in FIELD-LAB | NRG PALLAS [nrgpallas.com]
- 11. 161Tb [prismap.eu]
- 12. intisoid.com [intisoid.com]
- 13. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datainsightsmarket.com [datainsightsmarket.com]
- 16. www-pub.iaea.org [www-pub.iaea.org]
- 17. cardinalhealth.com [cardinalhealth.com]
- 18. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. researchhub.com [researchhub.com]
- 23. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. To Advance Cancer Therapy, University Starts Producing this compound | Department of Energy [energy.gov]
Meta-analysis of preclinical studies on Terbium-161 radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of preclinical studies on Terbium-161 (¹⁶¹Tb) radiopharmaceuticals, offering an objective comparison of their performance with a focus on experimental data. The unique decay properties of ¹⁶¹Tb, which include the emission of β⁻ particles along with a significant cascade of low-energy conversion and Auger electrons, position it as a promising radionuclide for targeted cancer therapy, potentially offering enhanced efficacy over established therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows and mechanisms to support ongoing research and development in this exciting field.
Comparative Data Analysis
The following tables summarize quantitative data from preclinical studies, comparing the performance of various ¹⁶¹Tb-labeled radiopharmaceuticals and their ¹⁷⁷Lu-labeled counterparts.
Table 1: Radiolabeling and In Vitro Stability
| Radiopharmaceutical | Ligand/Target | Radiolabeling Yield (%) | Radiochemical Purity (%) | In Vitro Stability (72h, %) | Reference |
| [¹⁶¹Tb]Tb-PSMA-617 | PSMA-617 / PSMA | 97.99 ± 2.01 | >98 | >95 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMA-617 / PSMA | Not Reported | Not Reported | Not Reported | [1] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | DOTA-LM3 / SSTR | Not Reported | >98 | Not Reported | [4] |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | DOTA-LM3 / SSTR | Not Reported | >98 | Not Reported | [4] |
| [¹⁶¹Tb]Tb-cm09 | cm09 / Folate Receptor | >98 | >98 | Not Reported | [5] |
| [¹⁷⁷Lu]Lu-cm09 | cm09 / Folate Receptor | >98 | >98 | Not Reported | [5] |
Table 2: In Vitro Cell Viability (IC50 Values)
| Radiopharmaceutical | Cell Line | IC50 (MBq/mL) | Fold Difference (¹⁷⁷Lu/¹⁶¹Tb) | Reference |
| [¹⁶¹Tb]Tb-PSMA-617 | PC-3 PIP (PSMA+) | Not Reported | Superior to ¹⁷⁷Lu | [1] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP (PSMA+) | Not Reported | - | [1] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J (SSTR+) | Not Reported | 102-fold more potent | [4] |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | AR42J (SSTR+) | Not Reported | - | [4] |
| [¹⁶¹Tb]Tb-cm09 | KB (FR+) | ~0.014 | 4.5 | [6] |
| [¹⁷⁷Lu]Lu-cm09 | KB (FR+) | ~0.063 | - | [6] |
| [¹⁶¹Tb]Tb-cm09 | IGROV-1 (FR+) | ~2.53 | 1.7 | [6] |
| [¹⁷⁷Lu]Lu-cm09 | IGROV-1 (FR+) | ~4.52 | - | [6] |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)
| Radiopharmaceutical | Tumor Model | Time Point | Tumor Uptake | Kidney Uptake | Liver Uptake | Reference |
| [¹⁶¹Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 24h | ~15 | ~30 | ~0.5 | [2] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP Xenograft | 24h | ~15 | ~30 | ~0.5 | [2] |
| [¹⁶¹Tb]Tb-cm09 | KB Xenograft | 24h | 23.8 ± 2.5 | 4.5 ± 0.6 | 1.2 ± 0.1 | [7] |
| [¹⁷⁷Lu]Lu-cm09 | KB Xenograft | 24h | Similar to ¹⁶¹Tb | Similar to ¹⁶¹Tb | Similar to ¹⁶¹Tb | [6] |
Table 4: Preclinical Therapeutic Efficacy
| Radiopharmaceutical | Tumor Model | Administered Activity (MBq) | Outcome | Reference |
| [¹⁶¹Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 5.0 | Median survival: 36 days | [8] |
| [¹⁶¹Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 10.0 | Median survival: 65 days | [8] |
| Untreated Control | PC-3 PIP Xenograft | - | Median survival: 19 days | [8] |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J Xenograft | Not Reported | Significantly more effective in delaying tumor growth than [¹⁷⁷Lu]Lu-DOTA-LM3 | [4] |
| [¹⁶¹Tb]Tb-cm09 | KB Xenograft | 10 | More efficient tumor growth reduction than [¹⁷⁷Lu]Lu-cm09 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of ¹⁶¹Tb radiopharmaceuticals.
Radiolabeling of [¹⁶¹Tb]Tb-PSMA-617
A novel radiolabeling method for [¹⁶¹Tb]Tb-PSMA-617 has been described.[3] The procedure involves the following steps:
-
To a tube containing 50 μL of ascorbic acid, 1 mL of sodium acetate (B1210297) buffer (labeling buffer) and 185 MBq of [¹⁶¹Tb]TbCl₃ are added.
-
The reaction mixture is adjusted to a pH of 4.5 and incubated at 95°C for 10 minutes.
-
Following this, 25 μL of PSMA-617 is added to the mixture.
-
The final reaction mixture is incubated in a hot pot at 95°C for approximately 25 minutes.
-
The mixture is then cooled to room temperature.
-
Quality control is performed using radio-TLC and HPLC to determine radiochemical yield and purity.[3]
In Vitro Cell Viability Assay (MTT Assay)
The anti-proliferative effects of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[6]
-
Folate receptor-positive KB and IGROV-1 cancer cells are seeded in 96-well plates.
-
Cells are exposed to serial dilutions of [¹⁶¹Tb]Tb-cm09 and [¹⁷⁷Lu]Lu-cm09.
-
After a defined incubation period, the medium is replaced with MTT solution, and the cells are incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength using a plate reader to determine cell viability.
-
IC50 values, the concentration of radioactivity required to inhibit 50% of cell growth, are calculated.[6]
In Vivo Biodistribution Studies
Biodistribution studies are performed in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical from various organs and the tumor.[9]
-
Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a defined amount of the radiolabeled compound (e.g., [¹⁶¹Tb]Tb-PSMA-617).[2]
-
At specific time points post-injection (e.g., 4, 24, 48 hours), cohorts of mice are euthanized.[9]
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.[9]
Visualizations
The following diagrams illustrate key concepts and workflows in the preclinical development of this compound radiopharmaceuticals.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of this compound with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. This compound for PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Terbium-161: A Procedural Guide
The proper management of radioactive materials is paramount to ensuring the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of Terbium-161, a radionuclide of increasing importance in targeted cancer therapy. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Important Note: This document provides general guidance. All personnel must consult and adhere to their institution's specific Radiation Safety Manual and all applicable local, state, and federal regulations. Always consult with your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department for clarification and approval of your procedures.
Radiological Data for this compound
Understanding the radiological properties of this compound is the first step in managing it safely. Key data is summarized below.
| Property | Value |
| Half-life | 6.953 days[1] |
| Decay Mode | Beta-minus (β-) decay[1] |
| Primary Emissions | Beta particles (β-), Gamma rays (γ), Conversion and Auger electrons[1][2][3] |
| Resulting Isotope | Stable Dysprosium-161 (Dy-161)[1] |
Core Principles of Radioactive Waste Management
The disposal of this compound must follow the established principles of radioactive waste management:
-
Segregation: Waste must be segregated by its physical form (dry solid, liquid, sharps) and by isotope.[4][5] Do not mix this compound waste with other radionuclides unless explicitly permitted by your RSO.
-
Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope ("this compound" or "Tb-161"), the activity level, the date, and the name of the principal investigator or lab.[4][5][6]
-
Shielding: Use appropriate shielding to keep radiation exposure As Low As Reasonably Achievable (ALARA). Given this compound's emissions, lead or other high-density materials may be necessary for higher activity waste.[4][5]
-
Secure Storage: Designate a specific, secure area within the laboratory for the interim storage of radioactive waste.[4] This area should be clearly marked with radiation warning signs. Never leave radioactive waste in unsecured areas like hallways.[5]
-
Minimize Waste: Plan experiments to minimize the amount of radioactive waste generated.[7]
Detailed Disposal Protocols
The following protocols provide step-by-step instructions for handling and disposing of common forms of this compound waste.
Protocol 1: Dry Solid Waste Disposal
This category includes contaminated personal protective equipment (PPE) such as gloves and gowns, absorbent paper, plasticware, and other solid materials.
-
Container Setup:
-
Waste Deposition:
-
Container Management:
-
Final Packaging:
Protocol 2: Liquid Waste Disposal
This includes aqueous solutions, buffers, and other liquids containing this compound. Note that sink disposal is generally prohibited unless specifically authorized by your RSO for very low activity levels.[6][8]
-
Container Setup:
-
Waste Deposition:
-
Carefully pour liquid waste into the carboy, avoiding splashes. Use a funnel if necessary.
-
If the waste contains other hazardous chemicals (e.g., organic solvents), these must be clearly identified on the label.[5]
-
-
Container Management:
-
Keep the carboy tightly capped when not in use.
-
Do not fill the carboy completely; leave 2-3 inches of headspace at the top for safe handling.[5]
-
Maintain an accurate log of the contents, including all chemical constituents and the total activity of this compound.
-
-
Final Packaging:
-
Once the carboy is full (to the recommended level), ensure the cap is tightly screwed on.
-
Complete and attach a hazardous waste tag.
-
Move the carboy to the designated radioactive waste storage area for collection.
-
Protocol 3: Sharps Waste Disposal
This includes needles, syringes, scalpels, and glass pipettes contaminated with this compound.
-
Container Setup:
-
Use a designated, puncture-proof sharps container clearly labeled for radioactive waste.[9]
-
The container should be appropriately shielded if necessary.
-
-
Waste Deposition:
-
Place sharps directly into the container immediately after use. Do not recap needles.
-
Do not place free liquids in the sharps container.[4]
-
-
Final Packaging:
Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for managing this compound waste.
Caption: Workflow for Segregation and Disposal of this compound Waste.
Caption: Logical Relationship Diagram for Waste Management Responsibilities.
References
- 1. This compound | NRG PALLAS [nrgpallas.com]
- 2. eurados.sckcen.be [eurados.sckcen.be]
- 3. isotopia-global.com [isotopia-global.com]
- 4. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 5. Radioactive Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. policy.tennessee.edu [policy.tennessee.edu]
- 7. How do we manage radioactive waste? - UK Radioactive Waste & Materials Inventory [ukinventory.nda.gov.uk]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. Procedure for disposal of radioactive waste - NTNU [i.ntnu.no]
Essential Safety and Operational Protocols for Handling Terbium-161
Date of Issue: December 18, 2025
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of Terbium-161 (¹⁶¹Tb). Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
This compound is a beta- and gamma-emitting radionuclide with increasing application in targeted cancer therapy. Its unique decay characteristics, which include the emission of Auger and conversion electrons, make it a promising candidate for radiopharmaceutical development. However, these properties also necessitate stringent safety measures during handling, use, and disposal.
Radiological Properties of this compound
A thorough understanding of the radiological properties of this compound is fundamental to implementing effective safety protocols. The following table summarizes the key decay characteristics of this radionuclide.
| Property | Value |
| Half-life | 6.953 days |
| Primary Emissions | Beta (β⁻), Gamma (γ) |
| Beta Energy (Eβ avg) | 154 keV |
| Gamma Energies | 49 keV (17%), 75 keV (10%) |
| Additional Emissions | Auger and Conversion Electrons |
| Shielding | Acrylic/Plexiglass (for β⁻), Lead (for γ) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of both external exposure and internal contamination. The following PPE is required for all personnel handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Double-gloving with nitrile or latex gloves is required. Change gloves frequently, especially if contamination is suspected.[1][2] |
| Body Protection | Laboratory Coat | A full-length lab coat, worn closed with sleeves rolled down, is the minimum requirement.[1] For higher activity work, a full-body protective suit (e.g., Tyvek®) may be necessary.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or glasses with side shields are mandatory.[4] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[4] |
| Dosimetry | Body and Ring Badges | All personnel must wear whole-body and ring dosimeters to monitor radiation exposure. Ring badges should be worn under the outer glove on the dominant hand.[1][5] |
| Respiratory Protection | Facemask/Respirator | Recommended when handling powdered forms of compounds labeled with this compound to prevent inhalation.[3] |
Operational Plan for Handling this compound
A systematic approach to the handling of this compound is essential to maintain a safe and controlled laboratory environment. The following procedures must be followed at all stages of the operational workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Perform a wipe test on the exterior of the container in a designated area.
-
Store the radioactive material in a clearly labeled and shielded container in a designated and secure radioactive materials storage area.
-
Maintain an accurate inventory of all radioactive materials, including records of receipt, use, and disposal.[5]
2. Preparation and Handling:
-
All work with unsealed this compound must be conducted in a designated area, such as a fume hood or a biological safety cabinet approved for radioactive material use.[6]
-
Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[6][7]
-
Use appropriate shielding for both beta and gamma emissions. Acrylic or Plexiglass shielding (at least 1.2 mm thick) is effective for beta particles, while lead shielding (at least 2.1 mm thick) is necessary for gamma rays.[3][5]
-
Utilize remote handling tools, such as tongs and forceps, to increase the distance from the radiation source and minimize direct hand contact.[5]
-
Clearly label all containers with the radionuclide, activity, and date.
3. Monitoring and Decontamination:
-
A calibrated survey meter, such as a Geiger-Mueller counter with a pancake probe, must be readily available and used to monitor for contamination during and after handling procedures.[5]
-
Perform regular wipe tests in the work area to detect removable contamination.
-
In the event of a spill, immediately notify the Radiation Safety Officer and follow established spill cleanup procedures.
-
Decontaminate any affected areas and equipment promptly.
Waste Disposal Plan
Radioactive waste containing this compound must be managed and disposed of in accordance with institutional and regulatory guidelines.
1. Waste Segregation:
-
Segregate radioactive waste at the point of generation based on its physical form (liquid, solid) and half-life.[8]
-
Do not mix radioactive waste with non-radioactive, chemical, or biohazardous waste unless specifically permitted by your institution's waste management plan.[5]
2. Solid Waste:
-
Place contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a designated, clearly labeled, and shielded radioactive waste container.[9]
-
Ensure the container is lined with a durable plastic bag.
3. Liquid Waste:
-
Collect liquid radioactive waste in a designated, shatter-resistant container.
-
Low-level liquid waste may be eligible for sink disposal if it is soluble or miscible in water and meets the specific criteria set by the Radiation Safety Section.[9] Always consult with your institution's Radiation Safety Officer before disposing of any liquid radioactive waste via the sanitary sewer.
4. Decay-in-Storage:
-
Given this compound's relatively short half-life of approximately 7 days, decay-in-storage is a viable disposal option.
-
Waste should be stored for a minimum of 10 half-lives (approximately 70 days) to allow for sufficient decay.[10]
-
After the decay period, the waste must be monitored with a survey meter to ensure it is at background radiation levels before being disposed of as non-radioactive waste. All radioactive labels must be defaced or removed prior to disposal.[8]
Workflow for Safe Handling of this compound
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 3. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. case.edu [case.edu]
- 6. hpschapters.org [hpschapters.org]
- 7. cdn.csu.edu.au [cdn.csu.edu.au]
- 8. nrc.gov [nrc.gov]
- 9. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 10. Radioactive Waste Management in A Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
